Podocarpusflavone A
Description
This compound has been reported in Garcinia intermedia, Garcinia subelliptica, and other organisms with data available.
isolated from Podocarpus imbricatus
Structure
3D Structure
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944784 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-74-9, 41583-83-9 | |
| Record name | Podocarpusflavone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-O-methylamentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Natural Provenance of Podocarpusflavone A: A Technical Guide for Scientific Discovery
Abstract
Podocarpusflavone A, a methylated biflavonoid of the amentoflavone class, has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. As a C-C linked dimer of apigenin and its 4'-methyl ether derivative, acacetin, its structural complexity is matched by its specific distribution in the plant kingdom. This technical guide provides an in-depth exploration of the natural sources of this compound, designed for researchers, scientists, and professionals in drug development. It details the botanical origins, outlines the biosynthetic pathway, presents a comprehensive methodology for its extraction and isolation, and discusses the analytical techniques crucial for its characterization. This document serves as a foundational resource to facilitate the efficient sourcing and investigation of this promising natural product.
Introduction: The Significance of this compound
Biflavonoids are a unique class of polyphenolic compounds formed by the dimerization of two flavonoid units. Their intricate structures often confer enhanced biological activities compared to their monomeric counterparts.[1] this compound, chemically designated as 4'''-O-methylamentoflavone, is a prime example.[2] It is a C3'-C8'' linked biflavone that has been identified as a promising candidate in various therapeutic areas. Research has demonstrated its potential as an anti-inflammatory, cytotoxic, and cardioprotective agent, making it a focal point for natural product-based drug discovery.[3][4] Understanding its natural sources is the critical first step in harnessing its therapeutic potential, enabling sustainable sourcing and further preclinical and clinical investigation.
Natural Distribution of this compound
This compound is predominantly found within the plant kingdom, with its primary sources being concentrated in specific gymnosperm families.
The Genus Podocarpus (Podocarpaceae Family)
As its name suggests, the principal source of this compound is the genus Podocarpus. This large genus of conifers, belonging to the Podocarpaceae family, is widely distributed, particularly in the Southern Hemisphere.[5] Phytochemical investigations have consistently isolated this biflavonoid from various tissues, including the leaves and twigs of several Podocarpus species. Available reports indicate that this compound is present in almost every species of Podocarpus investigated, with the notable exception of P. latifolius.[3][6]
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Podocarpus macrophyllus | Podocarpaceae | Twigs and leaves | [1][4][7] |
| Podocarpus nakaii | Podocarpaceae | Twigs | [3][8] |
| Podocarpus henkelii | Podocarpaceae | Leaves | |
| Podocarpus neriifolius | Podocarpaceae | Not specified | [3] |
| Podocarpus imbricatus | Podocarpaceae | Not specified |
Other Botanical Sources
While the Podocarpus genus is the most prolific source, this compound has also been identified in other plant families, suggesting a broader, albeit less concentrated, distribution. These include:
-
Clusiaceae (Guttiferae) Family: Found in species of the genus Garcinia.
-
Cupressaceae Family: Identified within the genus Juniperus.
-
Calophyllaceae Family: Amentoflavone-type biflavonoids are known to occur in this family, suggesting this compound may also be present.[2]
The presence of this compound across these distinct gymnosperm and angiosperm families highlights its chemotaxonomic significance and points to a potentially conserved biosynthetic evolution.
Biosynthesis of this compound: An Enzymatic Perspective
The formation of this compound is a multi-step process that begins with the general flavonoid pathway and culminates in a highly specific, enzyme-catalyzed dimerization.
Formation of Monomeric Precursors
The biosynthesis starts from the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to produce p-coumaroyl-CoA. This molecule then enters the flavonoid pathway. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Subsequently, chalcone isomerase (CHI) cyclizes this intermediate to form the flavanone naringenin. Naringenin is then converted to the flavone apigenin, one of the monomeric units of this compound. The other unit, acacetin, is formed by the O-methylation of apigenin at the 4'-hydroxyl group, a reaction catalyzed by an O-methyltransferase (OMT).
The Dimerization Step: A Cytochrome P450-Mediated Coupling
The crucial step in forming the biflavonoid backbone is the oxidative coupling of the two flavonoid monomers. For amentoflavone-type biflavonoids, which have a C-C linkage, this is not a random chemical event but a precisely controlled enzymatic reaction. Recent research has identified that gymnosperm-specific Cytochrome P450 monooxygenases (CYPs) of the CYP90J subfamily are responsible for catalyzing this intermolecular C-C bond formation.[1]
The proposed mechanism involves a heme-induced diradical coupling.[1] The CYP90J enzyme binds the two flavonoid monomers (in this case, apigenin and acacetin) in a specific orientation within its active site. The enzyme then catalyzes the formation of radicals on each monomer, which subsequently couple to form the stable C3'-C8'' bond characteristic of amentoflavone and its derivatives like this compound. This enzymatic control explains the high regioselectivity observed in naturally occurring biflavonoids.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols: Extraction, Isolation, and Purification
The isolation of this compound from its natural matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The following protocol is a representative methodology synthesized from published literature, primarily based on the bioassay-guided fractionation of Podocarpus nakaii.[3][8]
Rationale for Experimental Choices
-
Plant Material: Twigs and leaves are chosen as they are reported to be rich sources of biflavonoids in Podocarpus species.[1] Drying the material prevents enzymatic degradation and allows for easier grinding and extraction.
-
Initial Extraction Solvent (Ethanol/Methanol): Alcohols like ethanol or methanol are effective at extracting a broad range of secondary metabolites, including polar and semi-polar compounds like flavonoids. Using 95% ethanol provides a good balance for solubilizing biflavonoids while minimizing the co-extraction of highly polar compounds like sugars.
-
Solvent Partitioning: This is a crucial step for preliminary purification. Partitioning the crude extract between a non-polar solvent (n-hexane) and an aqueous layer removes lipids, waxes, and chlorophyll. Subsequent extraction of the aqueous layer with a solvent of intermediate polarity, like ethyl acetate (EtOAc), selectively enriches the biflavonoids, including this compound, in the EtOAc fraction.[3]
-
Column Chromatography (Silica Gel): Silica gel is a polar stationary phase used for normal-phase chromatography. It is highly effective for separating compounds based on polarity. A gradient elution, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding a polar solvent (e.g., methanol), allows for the sequential elution of compounds. Less polar compounds elute first, followed by more polar compounds like this compound.
-
Further Purification (Sephadex LH-20/Preparative HPLC): Fractions enriched with the target compound often require further purification. Sephadex LH-20 is used for size-exclusion and adsorption chromatography, effective for separating flavonoids. Reverse-phase preparative HPLC is the final step to achieve high purity, separating compounds based on hydrophobicity.
Step-by-Step Methodology
1. Plant Material Preparation: a. Collect fresh twigs of Podocarpus nakaii. b. Air-dry the material in a shaded, well-ventilated area until brittle. c. Grind the dried twigs into a fine powder using a mechanical grinder.
2. Initial Solvent Extraction: a. Macerate the powdered plant material (e.g., 7.2 kg) with 95% ethanol (e.g., 40 L) at a moderately elevated temperature (e.g., 45°C) for 24 hours.[3] b. Filter the extract. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning: a. Suspend the crude extract in a mixture of n-hexane and water (1:1 v/v) in a separatory funnel. b. Shake vigorously and allow the layers to separate. Collect the lower aqueous layer. c. Extract the aqueous layer sequentially with ethyl acetate (EtOAc). d. Combine the EtOAc-soluble layers and evaporate the solvent to yield the EtOAc fraction, which is enriched in biflavonoids.[3]
4. Silica Gel Column Chromatography: a. Prepare a silica gel column. b. Adsorb the dried EtOAc fraction onto a small amount of silica gel and load it onto the column. c. Elute the column with a gradient solvent system, starting with 100% dichloromethane (CH₂Cl₂) and gradually increasing the proportion of methanol (MeOH) (e.g., from a CH₂Cl₂:MeOH ratio of 15:1 to 1:1).[3] d. Collect fractions of a fixed volume (e.g., 250 mL) and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization under UV light. e. Combine fractions showing similar TLC profiles.
5. Final Purification: a. Subject the fraction containing this compound to further chromatography on a Sephadex LH-20 column, eluting with methanol. b. For final purification to >95% purity, use preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol and water).
Caption: Workflow for the isolation of this compound.
Analytical Characterization
Once isolated, the structural identity and purity of this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular formula by providing an accurate mass of the molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC): These experiments are critical for establishing the complete structure. Correlation Spectroscopy (COSY) reveals proton-proton couplings. Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule and confirming the C3'-C8'' linkage between the two flavonoid units.[3][8]
-
Conclusion
This compound stands out as a biflavonoid with considerable therapeutic promise. Its primary natural reservoirs are species within the genus Podocarpus, particularly P. macrophyllus and P. nakaii. The biosynthesis is a highly regulated process, with gymnosperm-specific CYP90J enzymes playing a pivotal role in the key dimerization step. The successful isolation of this compound hinges on a systematic approach involving solvent extraction, liquid-liquid partitioning, and multiple chromatographic steps. This guide provides a comprehensive framework for researchers, offering the necessary technical details and causal insights to confidently source, isolate, and identify this compound, thereby accelerating its journey from a natural curiosity to a potential therapeutic agent.
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Dai, X., Zhu, J. M., Wang, G. Y., et al. (2025). Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone. Nature Communications. [Link]
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Yeh, P. H., Shieh, Y. D., Hsu, L. C., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220–226. [Link]
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Dai, X., et al. (2025). Scheme 8. Synthesis of Biflavonoids 1b and 1c. ResearchGate. [Link]
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Naidoo, V. (n.d.). Chapter 9 Isolation and determination of chemical structure of compounds from Podocarpus henkelii Stapt ex Dallim. & Jacks. University of Pretoria. [Link]
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Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. PubMed. [Link]
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Yu, S., Yan, H., Zhang, L., & Shan, M. (2017). A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. Molecules, 22(2), 299. [Link]
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Qiao, L., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Pharmaceutical Biology, 52(8), 997-1004. [Link]
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Hegazy, M. F., et al. (2023). Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities. Saudi Journal of Biological Sciences, 30(4), 103598. [Link]
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Kim, C., Le, D. D., Lee, M., et al. (2021). Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells. Molecules, 26(14), 4277. [Link]
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Abdillahi, H. S., Stafford, G. I., Finnie, J. F., & Van Staden, J. (2010). Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. Journal of Ethnopharmacology, 136(3), 496-503. [Link]
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Qiao, L., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. PubMed. [Link]
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Bagla, V. P., McGaw, L. J., Elgorashi, E. E., & Eloff, J. N. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. [Link]
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Bagla, V. P., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. ResearchGate. [Link]
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He, X. S., et al. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules, 26(20), 6140. [Link]
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Whitepaper: A Methodological Guide to the Isolation and Characterization of Podocarpusflavone A from Podocarpus macrophyllus
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the isolation, purification, and structural elucidation of Podocarpusflavone A, a bioactive biflavonoid, from the leaves and twigs of Podocarpus macrophyllus. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the workflow—from initial solvent extraction and liquid-liquid partitioning to multi-stage chromatographic separation and final spectroscopic verification. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound. This guide is intended to serve as a practical and authoritative resource for natural product chemists and drug development professionals seeking to harness the therapeutic potential of biflavonoids.
Introduction: The Scientific Imperative
The genus Podocarpus is a rich source of diverse phytochemicals, including norditerpenes and flavonoids, which have demonstrated significant biological activities.[1][2] Among these, Podocarpus macrophyllus (Thunb.) Sweet, has been identified as a key source of this compound, a C-3'/C-8" linked biflavonoid.[3][4] This class of compounds is of considerable interest due to its wide range of pharmacological properties, including potent antioxidant, cardioprotective, and antimicrobial effects.[4][5][6]
The successful isolation of a single, pure bioactive compound from a complex plant matrix is a foundational challenge in natural product chemistry. It requires a multi-step, logic-driven approach where each stage is optimized to exploit the specific physicochemical properties of the target molecule. This guide provides an in-depth walkthrough of this process, specifically tailored for this compound.
Phase I: Strategic Extraction and Fractionation
Expert Rationale: The primary objective of this initial phase is twofold: 1) to efficiently liberate the target biflavonoids from the plant tissue into a soluble crude extract, and 2) to perform a preliminary, coarse separation to remove classes of compounds with vastly different polarities, thereby enriching the fraction containing this compound. The choice of an alcohol-based solvent for the initial extraction is critical; ethanol or methanol effectively solubilizes the moderately polar flavonoids while leaving behind highly non-polar lipids and highly polar polysaccharides within the plant material. Subsequent liquid-liquid partitioning further refines this separation.
Workflow: Extraction and Partitioning
Caption: Workflow for Extraction and Liquid-Liquid Partitioning.
Protocol 1: Extraction and Fractionation
-
Plant Material Preparation: Collect fresh twigs and leaves of Podocarpus macrophyllus. Air-dry the material in the shade or in an oven at a controlled temperature (45–50°C) until brittle.[7]
-
Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.
-
Solvent Extraction: Macerate the powdered material in 95% ethanol (EtOH) at a 1:10 solid-to-liquid ratio (w/v) for 48-72 hours at room temperature, with occasional agitation.[1][7] Filter the mixture and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a 70% aqueous ethanol solution.
-
Transfer the suspension to a separatory funnel and partition it three times with an equal volume of n-hexane. The purpose of this step is to remove highly non-polar compounds like lipids and chlorophylls.[1] Collect and discard the n-hexane layers.
-
Subsequently, partition the remaining aqueous layer three times with an equal volume of ethyl acetate (EtOAc). The moderately polar biflavonoids, including this compound, will preferentially move into the EtOAc phase.[1][3]
-
Collect the EtOAc layers, combine them, and concentrate under reduced pressure to yield the target-rich EtOAc fraction. The remaining aqueous layer, containing highly polar compounds, can be discarded.
-
Phase II: High-Resolution Chromatographic Purification
Expert Rationale: The EtOAc fraction, while enriched, is still a complex mixture. Achieving isolation of a single compound requires sequential chromatographic techniques that separate molecules based on distinct physicochemical properties. We employ a two-stage strategy: 1) Silica Gel Adsorption Chromatography, which separates compounds based on their polarity, and 2) Sephadex LH-20 Gel Filtration, which separates based on a combination of molecular size and polarity. This orthogonal approach is highly effective for purifying flavonoids.[7][8]
Workflow: Multi-Step Chromatography
Caption: Sequential Chromatographic Purification Workflow.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column with silica gel (60-120 mesh) as the stationary phase, using a chloroform (CHCl₃) slurry to ensure uniform packing without air bubbles.
-
Sample Loading: Adsorb the dried EtOAc fraction onto a small amount of silica gel, allow the solvent to evaporate completely, and carefully layer the resulting dry powder on top of the packed column.
-
Elution: Begin elution with 100% CHCl₃. Gradually increase the polarity of the mobile phase by introducing methanol (MeOH) in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v CHCl₃:MeOH).[7] The rationale is that less polar compounds will elute first, while more polar compounds like this compound require a more polar mobile phase to be displaced from the silica.
-
Fraction Collection & Monitoring: Collect fractions of a consistent volume (e.g., 20 mL). Monitor the composition of the fractions using Thin Layer Chromatography (TLC) with a CHCl₃:MeOH (e.g., 9:1) mobile phase. Visualize spots under UV light (254 nm and 365 nm).
-
Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Concentrate the pooled fractions to dryness.
Protocol 3: Sephadex LH-20 Gel Filtration
-
Column Preparation: Swell Sephadex LH-20 resin in methanol (MeOH) for several hours. Pack a column with the swollen gel. This stationary phase separates smaller molecules that can enter the pores from larger ones, and also provides a mild polarity-based separation.
-
Purification: Dissolve the pooled, semi-pure fraction from the silica gel step in a minimal amount of MeOH. Load the solution onto the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with 100% MeOH.[8] This step is effective at removing remaining small impurities and closely related flavonoid analogues.
-
Final Collection: Collect fractions and monitor by TLC. Pool the fractions containing the pure compound and concentrate to yield this compound as a yellow amorphous powder.[9]
| Table 1: Summary of Chromatographic Purification Steps | |
| Step | Stationary Phase |
| 1 | Silica Gel (60-120 mesh) |
| 2 | Sephadex LH-20 |
Phase III: Unambiguous Structural Verification
Expert Rationale: Isolation is incomplete without rigorous structural confirmation. A combination of spectroscopic techniques is required to build an undeniable case for the compound's identity. Mass spectrometry provides the molecular formula, UV spectroscopy confirms the core chemical scaffold, and a suite of NMR experiments reveals the precise atom-by-atom connectivity. The data must be in full agreement with established literature values for this compound.[4][9]
Methodology and Data Interpretation
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass. This compound should yield a protonated molecular ion [M+H]⁺ at an m/z consistent with the molecular formula C₃₁H₂₀O₁₀.[9]
-
UV-Vis Spectroscopy: When dissolved in methanol, the UV spectrum should exhibit absorption maxima (λmax) characteristic of the biflavonoid chromophore system, typically around 341, 269, and 221 nm.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive tool for structural elucidation.[10]
-
¹H-NMR: Provides information on the number and environment of protons in the molecule.
-
¹³C-NMR: Reveals the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the two flavonoid units together at the C-3' and C-8" positions.[1][9]
-
| Table 2: Key Spectroscopic Data for this compound Verification | |
| Technique | Parameter |
| HR-ESI-MS | [M+H]⁺ (m/z) |
| UV-Vis (MeOH) | λmax (nm) |
| ¹H-NMR (Pyridine-d₅) | Key Signals (δ ppm) |
| ¹³C-NMR (Pyridine-d₅) | Key Signals (δ ppm) |
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Biological Context and Future Directions
This compound is not merely a chemical curiosity; it is a molecule with demonstrated biological relevance. Studies have shown that flavonoids isolated from P. macrophyllus, including this compound, exhibit significant cardioprotective effects by mitigating H₂O₂-induced apoptosis in cardiomyocytes.[4] Furthermore, the compound has shown antimicrobial activity against various pathogens.[5][6] The robust isolation methodology presented here is the critical first step for any further research, including mechanism-of-action studies, preclinical toxicology, and the development of synthetic analogues for drug discovery programs.
Conclusion
This guide has detailed a systematic and scientifically-grounded workflow for the isolation of this compound from Podocarpus macrophyllus. By integrating rational solvent selection, multi-stage partitioning, and orthogonal chromatographic techniques, this methodology provides a reliable pathway to obtaining a highly pure sample suitable for advanced research. The emphasis on spectroscopic verification ensures the absolute identity of the isolated compound, providing the trustworthy foundation necessary for subsequent biological and pharmacological investigations.
References
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PubMed. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. National Center for Biotechnology Information. Available at: [Link]
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Chen, J-J., et al. (2011). 1H-and 13C-NMR spectroscopic data of [3′→8″]-biflavonoids from P. nakaii Hayata. Molecules, 16(8), 6467-6478. Available at: [Link]
-
Lee, J-H., et al. (2023). Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods. Natural Product Research, 38(13), 2336-2341. Available at: [Link]
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ResearchGate. (2023). Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods. ResearchGate. Available at: [Link]
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Chen, J-J., et al. (2011). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Natural Product Communications, 6(1), 9-12. Available at: [Link]
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Li, H-L., et al. (2016). Chemical Constituents of the Barks of Podocarpus macrophyllus. ResearchGate. Available at: [Link]
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da Silva, G. O., et al. (2022). METHODS FOR EXTRACTION AND ISOLATION OF AGATHISFLAVONE FROM POINCIANELLA PYRAMIDALIS. Química Nova, 45(7). Available at: [Link]
-
Shai, L. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. Available at: [Link]
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PubMed. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. National Center for Biotechnology Information. Available at: [Link]
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PlantaeDB. Podocarpus macrophyllus. PlantaeDB. Accessed January 2026. Available at: [Link]
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Zeng, N., et al. (2023). A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology. Journal of Ethnopharmacology, 311, 116401. Available at: [Link]
-
Zhang, Y., et al. (2016). Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography. Molecules, 21(8), 1003. Available at: [Link]
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Zhang, Y., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 27(21), 7241. Available at: [Link]
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A Comprehensive Technical Guide to the Discovery and Chemical Characterization of Podocarpusflavone A
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Podocarpusflavone A is a naturally occurring biflavonoid that has garnered significant scientific interest due to its prevalence in the plant kingdom and its diverse pharmacological profile. As a derivative of amentoflavone, its structure consists of two apigenin units linked by a robust C-C bond. This guide provides an in-depth exploration of the discovery of this compound, detailing the critical methodologies for its isolation and purification from botanical sources. Furthermore, it offers a comprehensive analysis of the spectroscopic techniques employed for its definitive chemical characterization and structural elucidation. By synthesizing field-proven protocols with the underlying chemical principles, this document serves as a vital resource for natural product chemists and pharmacologists engaged in the study of complex polyphenolic compounds.
Introduction: The World of Biflavonoids
Biflavonoids represent a unique and complex class of polyphenolic compounds, characterized by a structure composed of two flavonoid monomers linked by either a C-C or a C-O-C bond.[1] These natural products are particularly abundant in the plant family Podocarpaceae, a significant group of conifers found predominantly in the Southern Hemisphere.[1][2][3] Within this family, the genus Podocarpus is a prolific source of diverse biflavonoids, which are believed to play a crucial role in the plant's defense mechanisms.
Among the numerous compounds isolated from this genus, this compound stands out as a representative example. It is structurally a mono-O-methylated derivative of amentoflavone and is frequently identified in phytochemical screenings of various Podocarpus species.[1][4] This guide delves into the scientific journey of this compound, from its initial discovery in plant extracts to its precise identification through modern analytical techniques.
Discovery and Natural Occurrence
This compound was first identified during systematic phytochemical investigations of the Podocarpus genus. Its discovery was not a singular event but rather the result of ongoing efforts to catalogue the rich secondary metabolome of these plants. It is considered a characteristic chemical marker in many species of the genus, having been isolated from Podocarpus henkelii, Podocarpus nakaii, and Podocarpus macrophyllus, among others.[4][5][6][7][8]
The discovery process often relies on bioassay-guided fractionation, where crude plant extracts are systematically separated, and the resulting fractions are tested for specific biological activities, such as cytotoxicity or antimicrobial effects.[5][6] This approach led to the repeated isolation of this compound, highlighting it as a compound of significant biological interest. Its presence is not limited to Podocarpus; it has also been reported in unrelated genera such as Garcinia and Kielmeyera, indicating a wider distribution in the plant kingdom than initially presumed.[9][10]
Isolation and Purification: A Step-by-Step Protocol
The isolation of this compound from plant matrices is a multi-step process requiring careful execution to ensure high purity and yield. The following protocol represents a validated and reproducible workflow.
Protocol 1: Extraction and Chromatographic Purification of this compound
Rationale: This protocol is designed to progressively enrich the biflavonoid fraction from a complex crude plant extract. It begins with a non-polar extraction to remove lipids, followed by a polar extraction to capture flavonoids. Subsequent liquid-liquid partitioning and column chromatography steps systematically remove impurities, yielding the target compound.
Step 1: Plant Material Preparation and Initial Extraction
-
Collection & Drying: Collect fresh plant material, typically leaves or twigs.[5][10] Air-dry the material in a shaded, well-ventilated area until brittle to halt enzymatic degradation.
-
Grinding: Pulverize the dried material into a fine powder to maximize the surface area for solvent extraction.
-
Maceration: Macerate the powdered plant material with a polar solvent such as ethanol or acetone at room temperature for 48-72 hours.[4][5] This step is repeated 2-3 times to ensure exhaustive extraction of flavonoids and other polar to semi-polar metabolites.
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Step 2: Solvent-Solvent Fractionation
-
Suspension: Suspend the crude extract in a water-methanol mixture.
-
Partitioning: Perform sequential liquid-liquid partitioning against a series of immiscible solvents of increasing polarity. A typical sequence is:
-
Dichloromethane (DCM) or Chloroform: To separate less polar compounds.[10]
-
Ethyl Acetate (EtOAc): This fraction is typically enriched with flavonoids, including this compound.
-
n-Butanol: To sequester highly polar compounds like glycosides.
-
-
Fraction Concentration: Concentrate each fraction separately. The ethyl acetate fraction is the primary candidate for further purification.
Step 3: Column Chromatography (CC)
-
Stationary Phase: Pack a glass column with silica gel, which separates compounds based on polarity.
-
Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it evenly onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity, commonly a mixture of hexane, ethyl acetate, and methanol.[11]
-
Fraction Collection: Collect eluent in separate fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and a prominent spot corresponding to the expected Rf value of this compound.
Step 4: Final Purification (Preparative HPLC)
-
Refinement: For obtaining highly pure (>98%) this compound, subject the enriched fractions from CC to preparative High-Performance Liquid Chromatography (HPLC).[11]
-
Method: Utilize a C18 reverse-phase column with a mobile phase gradient, typically consisting of acetonitrile and water (often with 0.1% formic acid to improve peak shape).
-
Isolation: Collect the peak corresponding to this compound, and remove the solvent under vacuum to yield the pure compound.
Diagram: Workflow for Isolation of this compound
Caption: General workflow for the isolation and purification of this compound.
Chemical Characterization and Structure Elucidation
The definitive structure of this compound was established through the combined application of several modern spectroscopic techniques.
Molecular Formula and Structure: this compound possesses the molecular formula C₃₁H₂₀O₁₀ and a molecular weight of approximately 552.5 g/mol .[9] Its IUPAC name is 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one.[9] The structure is a biflavone composed of two apigenin units. One unit (Flavone I) is substituted with a methoxy group at the C-4' position. The two flavonoid systems are linked via a C-C bond between C-3' of Flavone II and C-8 of Flavone I.
structure [ label = <
> ];
label_I [label="Flavone I", fontcolor="#4285F4"]; label_II [label="Flavone II", fontcolor="#EA4335"]; label_link [label="C3'—C8'' Linkage", fontcolor="#34A853"];
}
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Spectroscopic Data of Podocarpusflavone A: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for Podocarpusflavone A, a naturally occurring biflavonoid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that are crucial for the structural elucidation and characterization of this compound. Our focus is on not just presenting the data, but also on providing the rationale behind the experimental choices and methodologies, ensuring a deeper understanding of the spectroscopic analysis.
Introduction to this compound
This compound is a C-C linked biflavonoid, specifically a [3′→8″]-biflavonoid, composed of two apigenin moieties. One of these moieties is further substituted with a 4'-methoxyphenyl group.[1] Biflavonoids are a significant class of plant secondary metabolites known for a wide range of biological activities, making their accurate structural identification paramount for further research and development.[2] Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule with minimal fragmentation in the initial stages.
High-Resolution Mass Spectrometry (HRMS)
Rationale for HRMS: High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of an unknown or isolated compound. For this compound, with a molecular formula of C₃₁H₂₀O₁₀, HRMS provides the high mass accuracy required to distinguish it from other compounds with the same nominal mass.
Expected Data: The calculated exact mass of this compound is 552.1056 g/mol .[1] In negative ion mode ESI-MS, the expected pseudomolecular ion would be [M-H]⁻ at m/z 551.0984. A study on biflavonoids from Podocarpus nakaii reported a negative ESI-MS value of m/z 551.13 [M-H]⁻ for this compound, which aligns with the expected mass.[3]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
The "Why" of MS/MS: While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, yielding valuable structural information. By analyzing the fragmentation pattern, it is possible to deduce the connectivity of the different structural units within the molecule. For biflavonoids, MS/MS can help to identify the nature of the monomeric units and the type of linkage between them.
Predicted Fragmentation Pathway: The fragmentation of biflavonoids is complex and can involve retro-Diels-Alder (rDA) reactions, cleavage of the C-C interflavonoid bond, and losses of small neutral molecules like CO, CO₂, and H₂O.[4][5] For this compound, key fragmentation pathways in negative ion mode would likely involve:
-
Cleavage of the interflavonoid bond: This would result in fragment ions corresponding to the individual flavonoid units.
-
Retro-Diels-Alder (rDA) fragmentation: This is a characteristic fragmentation pathway for flavonoids, providing information about the substitution pattern on the A and B rings.
-
Loss of a methyl group (-CH₃): The presence of the methoxy group would likely lead to a characteristic loss of a methyl radical.
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 551.1)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 551.1 | 536.1 | CH₃• | Loss of the methyl radical from the methoxy group. |
| 551.1 | 431.1 | C₇H₄O₃ | rDA fragmentation of one of the flavonoid units. |
| 551.1 | 283.1 | C₁₅H₉O₅ | Cleavage of the interflavonoid bond, yielding the deprotonated apigenin-4'-methylether moiety. |
| 551.1 | 267.1 | C₁₆H₉O₅ | Cleavage of the interflavonoid bond, yielding the deprotonated apigenin moiety. |
Note: This table represents predicted fragmentation based on general flavonoid fragmentation rules. Actual experimental data may vary depending on the instrument and conditions.
Experimental Protocol: LC-ESI-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry.
-
Sample Preparation:
-
Accurately weigh 1 mg of the isolated this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol or a mixture of methanol and water.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable for flavonoid analysis.
-
Mobile Phase: A gradient elution is often used to achieve good separation.
-
Solvent A: Water with 0.1% formic acid (enhances ionization).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the compound. For example, 10-90% B over 20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-30 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.
-
Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the [M-H]⁻ ion.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Collision Energy: This will need to be optimized for the specific instrument and compound, but a range of 20-40 eV is a good starting point for inducing fragmentation.
-
Caption: Workflow for LC-ESI-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the this compound molecule.
¹H and ¹³C NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, recorded in pyridine-d₅. The use of pyridine-d₅ is common for flavonoids due to their good solubility in this solvent.
Table 2: ¹H (400 MHz) and ¹³C (100 MHz) NMR Data for this compound in Pyridine-d₅ [3]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Flavone I | ||
| 2 | 164.2 | |
| 3 | 103.5 | 6.90 (s) |
| 4 | 182.5 | |
| 5 | 162.0 | |
| 6 | 99.3 | 6.45 (d, 1.8) |
| 7 | 164.8 | |
| 8 | 105.2 | 6.85 (d, 1.8) |
| 9 | 158.0 | |
| 10 | 105.0 | |
| 1' | 121.8 | |
| 2' | 128.8 | 7.95 (d, 8.8) |
| 3' | 128.8 | 7.95 (d, 8.8) |
| 4' | 161.8 | |
| 5' | 116.2 | 7.15 (d, 8.8) |
| 6' | 116.2 | 7.15 (d, 8.8) |
| Flavone II | ||
| 2" | 163.5 | |
| 3" | 103.0 | 6.80 (s) |
| 4" | 182.4 | |
| 5" | 161.5 | |
| 6" | 98.8 | 6.40 (d, 1.8) |
| 7" | 164.5 | |
| 8" | 104.8 | 6.75 (d, 1.8) |
| 9" | 157.5 | |
| 10" | 104.5 | |
| 1'" | 123.5 | |
| 2'" | 128.5 | 7.85 (d, 8.8) |
| 3'" | 114.5 | 7.05 (d, 8.8) |
| 4'" | 160.5 | |
| 5'" | 114.5 | 7.05 (d, 8.8) |
| 6'" | 128.5 | 7.85 (d, 8.8) |
| OMe | 55.2 | 3.59 (s) |
2D NMR Spectroscopy for Structural Connectivity
The Rationale for 2D NMR: While 1D NMR provides chemical shifts and coupling constants, 2D NMR experiments are crucial for establishing the complete bonding framework of a complex molecule like this compound. These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of all signals and the confirmation of the inter-flavonoid linkage.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the proton spin systems within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and carbons. It is the primary method for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. HMBC is critical for connecting different spin systems and for identifying the linkage between the two flavonoid units.
Key 2D NMR Correlations for this compound:
-
COSY Correlations:
-
Correlations between H-6 and H-8 in both flavone units.
-
Correlations between H-2'/H-6' and H-3'/H-5' in Flavone I.
-
Correlations between H-2'"/H-6'" and H-3'"/H-5'" in Flavone II.
-
-
HSQC Correlations:
-
Direct correlation of each proton signal to its attached carbon signal as listed in Table 2.
-
-
HMBC Correlations:
-
Inter-flavonoid Linkage: A key HMBC correlation is expected between H-2' of Flavone I and C-8" of Flavone II, and/or between H-6" of Flavone II and C-3' of Flavone I, confirming the C3'-C8" linkage.[3]
-
Position of the Methoxyl Group: A correlation between the methoxyl protons (δH 3.59) and C-4'" (δC 160.5) confirms its position.[3]
-
General Connectivity: Numerous other HMBC correlations will be observed, confirming the overall structure of both flavonoid units. For example, H-3 will show correlations to C-2, C-4, and C-10.
-
Caption: Key 2D NMR correlations for the structural elucidation of this compound.
Experimental Protocol: NMR Spectroscopy
This protocol provides a general framework for acquiring high-quality NMR data for this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of pure this compound.
-
Dissolve the sample in ~0.6 mL of deuterated pyridine (pyridine-d₅). Complete dissolution is crucial for high-resolution spectra.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The sample should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
-
NMR Instrument and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Temperature: Room temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation delay (d1): 2 seconds.
-
-
COSY:
-
Pulse sequence: Standard COSY sequence (e.g., cosygpqf).
-
Number of scans per increment: 2-4.
-
-
HSQC:
-
Pulse sequence: Phase-sensitive HSQC with adiabatic pulses for improved performance (e.g., hsqcedetgpsisp2.3).
-
Optimized for a one-bond J(C,H) coupling of ~145 Hz.
-
-
HMBC:
-
Pulse sequence: Standard HMBC sequence (e.g., hmbcgplpndqf).
-
Optimized for long-range J(C,H) couplings of ~8 Hz.
-
-
Conclusion
The comprehensive analysis of spectroscopic data from mass spectrometry and nuclear magnetic resonance is fundamental to the unequivocal structural determination of complex natural products like this compound. This guide has provided a detailed overview of the expected MS and NMR data, the rationale behind the chosen analytical techniques, and standardized protocols for data acquisition. By understanding and applying these principles, researchers can confidently identify and characterize this compound, paving the way for further investigation into its biological properties and potential therapeutic applications.
References
-
1 H-and 13 C-NMR spectroscopic data of [3′→8″]-biflavonoids from P. nakaii Hayata. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). Molecules, 29(22), 5246. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 334-350. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
-
3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification. (2022). Molecules, 27(19), 6296. [Link]
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- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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A Comprehensive Technical Guide to the Bioactivity Screening of Podocarpusflavone A
Abstract
Podocarpusflavone A (PFA), a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological potential. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on conducting a comprehensive bioactivity screening of PFA. We move beyond a simple recitation of protocols to offer a strategic framework grounded in scientific rationale, explaining the causality behind experimental choices. This guide details validated, step-by-step methodologies for assessing the anticancer, anti-inflammatory, antioxidant, and antimicrobial activities of this compound, complete with data interpretation, mechanistic insights, and visual workflows to ensure robust and reproducible results.
Introduction: The Scientific Rationale for Screening this compound
This compound is a biflavonoid predominantly isolated from plants of the Podocarpus genus.[1] Structurally, it consists of two flavone moieties linked together, a feature that contributes to its complex biological activity.[2][3] Preliminary studies have identified PFA as a promising therapeutic candidate, demonstrating a range of effects including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8]
A systematic bioactivity screening is the crucial first step in validating these initial findings and elucidating the compound's therapeutic potential. The objective is not merely to confirm activity but to quantify it, understand its mechanisms, and identify the most promising avenues for further drug development. This guide presents a multi-assay platform approach, designed to provide a holistic view of PFA's bio-profile. The selection of assays is based on established evidence of PFA's interference with key cellular signaling pathways, such as the JAK/STAT pathway in cancer, and its ability to modulate inflammatory and oxidative stress responses.[4][9]
General Experimental Workflow
A successful screening campaign relies on a logical and systematic workflow. The process begins with preliminary cytotoxicity assessments to determine appropriate concentration ranges for subsequent, more specific bioassays. This ensures that observed effects in functional assays are not simply a consequence of broad cellular toxicity.
Caption: High-level experimental workflow for PFA bioactivity screening.
Anticancer Activity: Targeting Uncontrolled Proliferation
Scientific Rationale: this compound has been identified as an inhibitor of the JAK/STAT signaling pathway, specifically targeting STAT3.[4][9] The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis; its aberrant activation is a hallmark of many cancers, including melanoma and certain breast cancers.[10][11][12] PFA has been shown to suppress the phosphorylation of JAK2, a key upstream kinase for STAT3 activation.[4] This prevents STAT3 from translocating to the nucleus and activating the transcription of genes involved in cell survival and proliferation. Additionally, PFA has been reported to inhibit DNA Topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication, further contributing to its cytotoxic effects.[13]
Choice of Cell Lines:
-
A375 (Human Melanoma): This cell line is selected due to the known involvement of the JAK2/STAT3 pathway in melanoma progression and specific evidence of PFA's efficacy in suppressing its growth.[4]
-
MCF-7 (Human Breast Adenocarcinoma): PFA has demonstrated the ability to induce apoptosis in this cell line, making it a relevant model to confirm and quantify this effect.[3][8][13][14][15][16]
-
HEK293 (Human Embryonic Kidney Cells): A non-cancerous cell line used as a control to assess the selectivity of PFA's cytotoxicity. A significantly higher IC50 value in HEK293 compared to cancer cell lines would indicate a favorable therapeutic window.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]
Materials:
-
This compound (PFA)
-
A375, MCF-7, and HEK293 cell lines
-
DMEM/RPMI-1640 culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of PFA (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Doxorubicin is used as a positive control. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of PFA or controls. Include a vehicle control (medium with DMSO, matching the highest concentration used for PFA).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
Data Calculation:
-
Correct for background absorbance by subtracting the reading from wells with medium only.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Calculate the percentage of inhibition: % Inhibition = 100 - % Viability
IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of PFA required to inhibit cell growth by 50%. Plot the % Inhibition (Y-axis) against the log of the PFA concentration (X-axis). Use non-linear regression (four-parameter logistic curve) to fit the data and determine the IC50 value.[17][22][23][24][25]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI)* |
| A375 (Melanoma) | 15.6 | 0.8 | 6.4 |
| MCF-7 (Breast) | 22.4 | 1.2 | 4.5 |
| HEK293 (Normal) | >100 | 9.5 | - |
*SI = IC50 in normal cells / IC50 in cancer cells
Mechanistic Insight: The JAK/STAT Pathway
The cytotoxicity observed is likely mediated, at least in part, by the inhibition of the JAK/STAT pathway. PFA's ability to suppress JAK2 phosphorylation is the key initiating event.
Caption: PFA inhibits the JAK/STAT pathway by suppressing JAK2 phosphorylation.
Anti-inflammatory Activity: Modulating Immune Responses
Scientific Rationale: Flavonoids are well-known for their anti-inflammatory properties. Inflammation is often characterized by the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[11] The expression of iNOS is primarily regulated by the transcription factor NF-κB.[26][27] Upon stimulation by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes.[17][21] Screening PFA for its ability to inhibit LPS-induced NO production in macrophages provides a robust model for assessing its anti-inflammatory potential.
Choice of Cell Line:
-
RAW 264.7 (Murine Macrophage): This is a standard and widely used cell line for in vitro inflammation studies. It reliably produces significant amounts of NO upon LPS stimulation, making it an excellent model to test inhibitory compounds.[11][28][29]
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.[11][28] The Griess reagent converts nitrite into a purple-colored azo compound, the intensity of which is proportional to the NO concentration.
Materials:
-
This compound (PFA)
-
Dexamethasone (Positive Control)[30]
-
Lipopolysaccharide (LPS) from E. coli
-
RAW 264.7 cell line
-
Complete culture medium (DMEM)
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[11][29]
-
Pre-treatment: Treat the cells with various concentrations of PFA (e.g., 1, 10, 50 µM, ensuring these are non-toxic concentrations determined previously) or Dexamethasone for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[11][29]
-
Sample Collection: After incubation, collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Prepare the final Griess reagent by mixing equal volumes of Part A and Part B immediately before use. Add 100 µL of this final reagent to each well containing the supernatant.[11][28]
-
Incubation and Reading: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.[28][29]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to calculate the nitrite concentration in the samples.
Data Presentation and Analysis
Data Calculation:
-
Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition using the formula: % Inhibition = [1 - (NO₂⁻ in Treated Cells / NO₂⁻ in LPS-only Cells)] x 100
IC50 Determination: Plot the % Inhibition against the log of PFA concentration and use non-linear regression to calculate the IC50 value, representing the concentration that inhibits 50% of LPS-induced NO production.
Table 2: Hypothetical Anti-inflammatory Data for this compound
| Treatment | Concentration (µM) | Nitrite (µM) | % Inhibition | IC50 (µM) |
| Control (No LPS) | - | 1.2 | - | |
| LPS Only | - | 45.8 | 0% | |
| PFA | 1 | 38.5 | 16.0% | \multirow{3}{*}{18.5} |
| PFA | 10 | 25.1 | 45.2% | |
| PFA | 50 | 8.3 | 81.9% | |
| Dexamethasone | 10 | 5.5 | 88.0% | 2.1 |
Mechanistic Insight: The NF-κB Pathway
The inhibition of NO production by PFA likely stems from its ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB pathway by PFA.
Antioxidant Activity: Scavenging Free Radicals
Scientific Rationale: Flavonoids are potent antioxidants due to their phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for radical scavenging activity.[29] DPPH is a stable free radical that shows a deep violet color; when it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[29]
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound (PFA)
-
Ascorbic Acid (Vitamin C) (Positive Control)[3][6][24][31][32]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microtiter plate
Procedure:
-
Solution Preparation: Prepare a stock solution of PFA in methanol. Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be ~1.0.[29]
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of PFA or Ascorbic Acid.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to each well. The final volume is 200 µL.
-
Controls:
-
Negative Control: 100 µL Methanol + 100 µL DPPH solution.
-
Blank: 100 µL Methanol + 100 µL Methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
Data Presentation and Analysis
Data Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the PFA-treated sample.[29]
IC50 Determination: Plot the % Scavenging against the log of PFA concentration to determine the IC50 value, the concentration required to scavenge 50% of the DPPH radicals.
Table 3: Hypothetical Antioxidant Data for this compound
| Compound | IC50 (µg/mL) |
| This compound | 25.4 |
| Ascorbic Acid | 8.9 |
Antimicrobial Activity: Inhibition of Microbial Growth
Scientific Rationale: Natural products are a rich source of antimicrobial agents. PFA has been reported to possess a broad spectrum of activity against various bacterial and fungal pathogens.[5][8] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][28] This quantitative measure is essential for evaluating the potency of a potential new antimicrobial drug.
Choice of Microorganisms:
-
Staphylococcus aureus (ATCC 25923): A representative Gram-positive bacterium.
-
Escherichia coli (ATCC 25922): A representative Gram-negative bacterium.
-
Candida albicans (ATCC 90028): A representative pathogenic fungus (yeast).
Experimental Protocol: Broth Microdilution Method
Materials:
-
This compound (PFA)
-
Gentamicin (Positive Control for bacteria)[8]
-
Amphotericin B (Positive Control for fungi)
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
Procedure:
-
Compound Dilution: In a 96-well plate, add 50 µL of appropriate broth to all wells. Add 50 µL of a 2x concentrated PFA stock solution to the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls:
-
Growth Control: Well with broth and inoculum only.
-
Sterility Control: Well with broth only.
-
Positive Control: Wells with serial dilutions of Gentamicin or Amphotericin B.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida.
-
MIC Determination: The MIC is the lowest concentration of PFA at which no visible growth (turbidity) is observed.[21][26]
Data Presentation and Interpretation
The primary result is the MIC value. A lower MIC value indicates higher antimicrobial potency.
Table 4: Hypothetical Antimicrobial Data for this compound
| Microorganism | PFA MIC (µg/mL) | Gentamicin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| S. aureus | 32 | 0.5 | N/A |
| E. coli | 64 | 1 | N/A |
| C. albicans | 16 | N/A | 0.25 |
Interpretation: The MIC is compared to established breakpoints by organizations like CLSI or EUCAST to categorize the organism as susceptible, intermediate, or resistant.[18][26] For a novel compound like PFA, these values provide a benchmark of its potency against standard controls.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach for the primary bioactivity screening of this compound. The described protocols for anticancer, anti-inflammatory, antioxidant, and antimicrobial assays provide a robust foundation for quantifying its therapeutic potential. The data generated from this screening cascade will be instrumental in identifying the most promising biological activities of PFA. For instance, a low IC50 against a specific cancer cell line, coupled with a high selectivity index, would strongly justify advancing PFA into more complex preclinical models for oncology. Similarly, potent inhibition of nitric oxide production would warrant further investigation into its mechanisms in inflammatory disease models. Future work should focus on the most potent activities observed, delving deeper into mechanistic studies (e.g., Western blotting for protein expression, flow cytometry for cell cycle analysis), and ultimately, progressing to in vivo efficacy and safety studies.
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Title: this compound inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling Source: Journal of Dermatological Science URL: [Link]
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Title: NF-kappaB pathway: Significance and symbolism Source: ScienceDirect URL: [Link]
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Title: Broth microdilution - Wikipedia Source: Wikipedia URL: [Link]
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Title: Is it possible to use ascorbic acid as postive control when performing DPPH antioxidant activity test? Source: ResearchGate URL: [Link]
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Title: A natural product-like JAK2/STAT3 inhibitor induces apoptosis of malignant melanoma cells Source: PubMed URL: [Link]
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Title: Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves Source: Africa Research Connect URL: [Link]
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Title: Integrating Molecular Analysis and the Pharmacology Network to Discover the Antioxidative Effects of Zanthoxylum piperitum Fruits Source: MDPI URL: [Link]
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Title: Dual Inhibition of MAPK and JAK2/STAT3 Pathways Is Critical for the Treatment of BRAF Mutant Melanoma Source: Molecular Therapy URL: [Link]
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Title: Cytotoxicity Effects of LPR-1®, CCE100 and ONCOBLOC™ on a Panel of Cancer Cell Lines Source: Juniper Publishers URL: [Link]
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Title: Mechanisms of STAT3 inhibition with nucleic acid-based agents. Source: ResearchGate URL: [Link]
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Title: Amentoflavone induces cell-cycle arrest and apoptosis in MCF-7 human breast cancer cells via mitochondria-dependent pathway Source: PubMed URL: [Link]
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Title: Flavopiridol disrupts STAT3/DNA interactions, attenuates STAT3-directed transcription, and combines with the Jak kinase inhibitor AG490 to achieve cytotoxic synergy Source: Molecular Cancer Therapeutics URL: [Link]
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Title: DETERMINATION OF THE EFFECT OF GENTAMICIN AGAINST STAPHYLOCOCCUS AUREUS BY USING MICROBROTH KINETIC SYSTEM Source: Journal of Health Sciences URL: [Link]
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Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL: [Link]
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Title: Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves Source: BMC Complementary and Alternative Medicine URL: [Link]
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Title: Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile Source: PLOS ONE URL: [Link]
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Title: Apoptosis induced in MCF-7 cells by compound 12a and 12c Source: ResearchGate URL: [Link]
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Title: Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach Source: ResearchGate URL: [Link]
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Title: Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy Source: MDPI URL: [Link]
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Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: Microorganisms URL: [Link]
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Podocarpusflavone A: A Literature Review for Novel Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of a Natural Biflavonoid
Podocarpusflavone A (PFA), a naturally occurring biflavonoid found in plants of the Podocarpus species, has emerged as a compound of significant interest in the quest for novel therapeutic agents.[1] Traditionally, plants from the Podocarpus genus have been used in various cultures to treat a range of ailments, from respiratory conditions to inflammatory diseases.[2][3] Modern phytochemical research has identified a wealth of bioactive compounds within these plants, with biflavonoids like PFA attracting considerable attention for their diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the known and potential therapeutic targets of this compound, with a focus on elucidating its mechanisms of action and providing actionable experimental protocols for further investigation.
Our exploration will delve into the core signaling pathways modulated by PFA, including its established roles in cancer cell apoptosis and topoisomerase I inhibition, as well as its emerging potential in targeting inflammatory and other signaling cascades. By synthesizing the current literature and providing detailed methodologies, this guide aims to empower researchers to unlock the full therapeutic potential of this promising natural compound.
Anti-Cancer Activity: A Multi-pronged Approach to Taming Malignancy
The most extensively studied therapeutic potential of this compound lies in its anti-cancer properties. Research has demonstrated its cytotoxic effects against a range of human tumor cell lines, including breast, colon, and oral epidermoid carcinoma.[4] The efficacy of PFA in combating cancer appears to stem from its ability to intervene in multiple critical cellular processes, primarily through the induction of apoptosis and the inhibition of essential enzymatic machinery for DNA replication.
Induction of Apoptosis: Orchestrating Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[5][6] this compound has been shown to be a potent inducer of apoptosis in cancer cells.[4] This process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[7][8][9]
Mechanism of Action:
The intrinsic apoptotic pathway is initiated by various intracellular stresses, leading to mitochondrial outer membrane permeabilization (MOMP).[8] This allows the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[5][9] Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome.[5] The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[5][9] The Bcl-2 family of proteins plays a critical regulatory role in this process, with pro-apoptotic members (e.g., Bax, Bak) promoting MOMP and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[8][9] Flavonoids, the class of compounds to which PFA belongs, have been shown to modulate the balance of these proteins, favoring apoptosis in cancer cells.[7][8]
Experimental Protocol: Annexin V & Propidium Iodide Apoptosis Assay
To quantify apoptosis induced by this compound, the Annexin V and Propidium Iodide (PI) assay is a standard and reliable method. This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology: [1][4][10][11]
-
Cell Culture and Treatment:
-
Seed the cancer cell line of interest (e.g., MCF-7, DLD-1) in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect the floating cells from the culture medium by centrifugation.
-
Wash the adherent cells with phosphate-buffered saline (PBS).
-
Detach the adherent cells using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Data analysis will yield four populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |
| PFA (10 µM) | 75 ± 3.5 | 15 ± 1.2 | 10 ± 0.9 |
| PFA (20 µM) | 50 ± 4.2 | 30 ± 2.5 | 20 ± 1.8 |
| PFA (40 µM) | 20 ± 2.8 | 55 ± 3.1 | 25 ± 2.2 |
Table 1: Representative data from an Annexin V/PI assay showing the dose-dependent increase in apoptotic cells following treatment with this compound.
Diagram of Apoptosis Induction Workflow:
Caption: PFA stabilizes the Topo I-DNA cleavable complex, leading to DNA damage and apoptosis.
Modulation of Key Signaling Pathways: Expanding the Therapeutic Landscape
Beyond its direct effects on apoptosis and DNA replication, this compound likely influences a network of intracellular signaling pathways that are fundamental to cell survival, proliferation, and inflammation. While direct evidence for PFA's role in some of these pathways is still emerging, the broader class of flavonoids has been extensively studied for their modulatory effects.
STAT3 Signaling Pathway: A Hub for Cancer Progression
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and angiogenesis. [12][13]Constitutive activation of STAT3 is a common feature in many human cancers and is associated with poor prognosis. [14][15] Mechanism of Action:
Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, driving the expression of proteins involved in tumor progression. [12][13][16]this compound has been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream signaling. This inhibition can lead to decreased expression of anti-apoptotic proteins and cell cycle regulators, contributing to the anti-cancer effects of PFA.
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. This protocol can be used to assess the effect of this compound on the phosphorylation status of STAT3.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the protein of interest (e.g., total STAT3 and phosphorylated STAT3) and then with a secondary antibody conjugated to an enzyme that allows for detection.
Step-by-Step Methodology: [2][17][18]
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
-
Data Presentation:
| Treatment | p-STAT3/Total STAT3 Ratio (Fold Change) |
| Vehicle Control | 1.0 |
| PFA (10 µM) | 0.6 ± 0.08 |
| PFA (20 µM) | 0.3 ± 0.05 |
| PFA (40 µM) | 0.1 ± 0.02 |
Table 3: Representative data from a Western blot analysis showing the dose-dependent inhibition of STAT3 phosphorylation by this compound.
Diagram of STAT3 Signaling Inhibition:
Caption: PFA inhibits the JAK/STAT3 signaling pathway, a key driver of cancer cell proliferation and survival.
PI3K/Akt and MAPK Pathways: Central Regulators of Cell Fate
The PI3K/Akt and MAPK signaling pathways are critical intracellular cascades that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and differentiation. [3][11][19][20][21]Aberrant activation of these pathways is a common event in cancer and other diseases. [3][16][21]Flavonoids have been shown to modulate these pathways, suggesting that this compound may also exert its therapeutic effects through these mechanisms. [21][22] Potential Mechanisms of Action:
-
PI3K/Akt Pathway: This pathway is often hyperactivated in cancer, promoting cell survival and proliferation. [3][21][23]Flavonoids can inhibit the PI3K/Akt pathway at various points, including the inhibition of PI3K itself or the downstream kinase Akt. [16][21]This leads to decreased cell survival and increased apoptosis.
-
MAPK Pathway: The MAPK family includes several key kinases such as ERK, JNK, and p38, which are involved in diverse cellular responses. [11][19][20]The role of MAPKs in cancer is complex, with some promoting and others inhibiting tumor growth depending on the context. Flavonoids can modulate the activity of different MAPK pathways, leading to either the induction of apoptosis or the inhibition of proliferation. [11][20] Further research is warranted to specifically investigate the effects of this compound on the PI3K/Akt and MAPK signaling pathways. Western blot analysis, as described for STAT3, can be employed to assess the phosphorylation status of key proteins in these cascades (e.g., Akt, ERK, JNK, p38).
NF-κB Signaling Pathway: The Inflammation-Cancer Axis
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation and immunity. [24][25][26]Chronic inflammation is a known driver of cancer development and progression, and the constitutive activation of NF-κB is observed in many tumors. [25] Potential Mechanism of Action:
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. [26]Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. [24][17][26]Flavonoids have been shown to inhibit NF-κB activation by preventing the degradation of IκB. [24][25][26]It is plausible that this compound shares this mechanism, thereby exerting both anti-inflammatory and anti-cancer effects.
Investigating the effect of PFA on NF-κB activation can be achieved through various methods, including Western blot analysis of IκBα degradation and the nuclear translocation of NF-κB subunits (e.g., p65), as well as reporter gene assays to measure NF-κB transcriptional activity.
Emerging Therapeutic Frontiers: Neuroprotection and Antiviral Activity
While the anti-cancer properties of this compound are the most well-documented, preliminary evidence suggests its potential in other therapeutic areas, including neuroprotection and antiviral applications.
Neuroprotective Potential
Neurodegenerative diseases are characterized by progressive neuronal loss and dysfunction. [12]Oxidative stress and inflammation are key contributors to the pathology of these diseases. [12]Flavonoids, with their antioxidant and anti-inflammatory properties, have shown promise as neuroprotective agents. [12]They can modulate various signaling pathways involved in neuronal survival and function. [1][4]Further investigation into the ability of this compound to cross the blood-brain barrier and its effects on neuronal signaling pathways is a promising avenue for future research.
Antiviral Activity
Flavonoids have been reported to possess antiviral activity against a range of viruses by interfering with various stages of the viral life cycle, including entry, replication, and assembly. [18][27][28][29][30]The mechanisms of action can involve direct interaction with viral proteins or modulation of host cell signaling pathways that are co-opted by the virus. [18][28]Given the broad biological activities of this compound, exploring its potential as an antiviral agent could lead to the development of novel therapies for viral infections.
Conclusion and Future Directions
This compound is a compelling natural product with significant therapeutic potential, particularly in the realm of oncology. Its ability to induce apoptosis and inhibit topoisomerase I provides a solid foundation for its development as an anti-cancer agent. Furthermore, its demonstrated inhibition of the STAT3 signaling pathway and the potential to modulate other critical pathways like PI3K/Akt, MAPK, and NF-κB, opens up a wide array of possibilities for novel therapeutic strategies.
To fully realize the clinical potential of this compound, future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of PFA within the PI3K/Akt, MAPK, and NF-κB pathways.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of PFA to optimize its delivery and efficacy.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor and other therapeutic effects of PFA in relevant animal models.
-
Combination Therapies: Investigating the synergistic effects of PFA with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Exploration of Novel Applications: Further investigating its potential as a neuroprotective and antiviral agent.
This in-depth technical guide provides a roadmap for researchers to navigate the exciting landscape of this compound research. By leveraging the provided protocols and mechanistic insights, the scientific community can continue to unravel the therapeutic secrets of this promising natural compound and pave the way for its translation into novel clinical applications.
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Inspiralis. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. Retrieved from [Link]
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- Khan, F., et al. (2021). Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. Frontiers in Molecular Biosciences, 8, 730626.
- Marchand, C., et al. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors.
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- Pommier, Y. (2013). Topoisomerase I inhibitors: camptothecins and beyond.
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Unlocking the Potential of Kielmeyera membranacea: A Technical Guide to Podocarpusflavone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Kielmeyera membranacea as a viable source of Podocarpusflavone A, a biflavonoid with significant therapeutic potential. The document delves into the intricate details of the extraction, isolation, and characterization of this compound from this botanical source. It offers field-proven insights into the causality behind experimental choices, ensuring that the described protocols are self-validating. Furthermore, this guide explores the pharmacological significance of this compound, particularly its promising antimycobacterial activity. All claims and protocols are substantiated by authoritative sources, and a complete reference list is provided for further exploration.
Introduction: The Confluence of Ethnobotany and Modern Drug Discovery
Kielmeyera membranacea Casar., a member of the Calophyllaceae family, is a tree native to the seasonally dry tropical biome of Southeastern Brazil[1]. While traditional use of this specific species is not extensively documented, the genus Kielmeyera has been a subject of phytochemical interest due to its production of a diverse array of secondary metabolites[2]. Among these is this compound, a C-C linked biflavonoid, which has been identified as a promising bioactive compound within the leaves of Kielmeyera membranacea[3][4].
This compound has garnered significant attention for its wide range of pharmacological activities, including potent antimycobacterial properties[3][4][5]. As the global threat of multidrug-resistant tuberculosis continues to escalate, the exploration of novel therapeutic agents from natural sources like Kielmeyera membranacea is of paramount importance. This guide serves as a technical roadmap for researchers and drug development professionals seeking to harness the potential of this plant as a source of this compound.
Phytochemical Landscape of Kielmeyera membranacea
The genus Kielmeyera is known for its rich chemical diversity, producing compounds such as xanthones, coumarins, flavonoids, and triterpenes[6][7][8]. Phytochemical screening of Kielmeyera species has consistently revealed the presence of flavonoids, which are a class of polyphenolic compounds with a wide range of biological activities[7][8]. The identification of this compound in Kielmeyera membranacea underscores the potential of this species as a source of unique and bioactive biflavonoids[3][4].
Extraction and Isolation of this compound: A Step-by-Step Protocol
The successful isolation of this compound from Kielmeyera membranacea hinges on a systematic approach involving solvent extraction and chromatographic separation. The following protocol is a synthesis of established methodologies, designed to provide a clear and reproducible workflow[3].
Plant Material Collection and Preparation
-
Collection: Leaves of Kielmeyera membranacea should be collected from a reliable source, ideally with botanical identification and a voucher specimen deposited in a recognized herbarium.
-
Drying: The collected leaves are air-dried at room temperature until a constant weight is achieved. This step is crucial to prevent enzymatic degradation of the target compounds.
-
Grinding: The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Maceration: The powdered leaf material is subjected to exhaustive maceration with ethanol at room temperature[3]. This process is typically repeated several times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield the crude ethanolic extract (EE)[3].
Fractionation
-
Liquid-Liquid Partitioning: The crude ethanolic extract is dissolved in a mixture of methanol and water (e.g., 9:1 v/v) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity[3]. A typical sequence would be:
-
n-hexane
-
Dichloromethane (DCM)
-
Ethyl acetate
-
n-butanol
-
-
Rationale: This fractionation separates the complex mixture of compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the dichloromethane or ethyl acetate fraction[3]. The dichloromethane fraction has been shown to be particularly rich in this compound[3].
Chromatographic Purification
-
Column Chromatography: The dichloromethane fraction is subjected to further purification using column chromatography. A common stationary phase is silica gel, with a mobile phase consisting of a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration)[3].
-
Size Exclusion Chromatography: Fractions enriched with this compound can be further purified using size exclusion chromatography on Sephadex LH-20, with methanol as the mobile phase[3].
-
Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol 6:1) and visualization under UV light[3]. Fractions containing the compound of interest are pooled.
Structural Elucidation and Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the structure of this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbons in the molecule.
Table 1: ¹H and ¹³C NMR Data for this compound (in pyridine-d₅) [9]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Flavone I | ||
| 2 | 164.2 | |
| 3 | 103.5 | 6.78 (s) |
| 4 | 182.5 | |
| 5 | 161.9 | |
| 6 | 99.4 | 6.31 (d, 1.8) |
| 7 | 164.7 | |
| 8 | 105.5 | 6.51 (d, 1.8) |
| 9 | 158.0 | |
| 10 | 105.1 | |
| 1' | 122.0 | |
| 2' | 128.9 | 7.42 (d, 2.0) |
| 3' | 115.1 | |
| 4' | 161.4 | |
| 5' | 115.1 | 6.95 (d, 8.8) |
| 6' | 128.9 | 7.91 (d, 8.8) |
| Flavone II | ||
| 2'' | 163.7 | |
| 3'' | 103.1 | 6.81 (s) |
| 4'' | 182.4 | |
| 5'' | 161.7 | |
| 6'' | 99.1 | 6.29 (d, 1.8) |
| 7'' | 164.5 | |
| 8'' | 105.8 | |
| 9'' | 157.8 | |
| 10'' | 104.9 | |
| 1''' | 123.1 | |
| 2''' | 128.8 | 7.89 (d, 8.8) |
| 3''' | 114.5 | 6.99 (d, 8.8) |
| 4''' | 162.8 | |
| 5''' | 114.5 | 6.99 (d, 8.8) |
| 6''' | 128.8 | 7.89 (d, 8.8) |
| OMe | 55.2 | 3.59 (s) |
Data adapted from a study on Podocarpus nakaii, which is expected to be highly comparable.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragment ions. The fragmentation of biflavonoids often involves the cleavage of the interflavonoid bond and retro-Diels-Alder reactions within the flavonoid moieties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial analytical technique for assessing the purity of the isolated this compound and for quantitative analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile. Detection is commonly performed using a Diode Array Detector (DAD) at the characteristic absorption maxima of flavonoids, which are typically in the range of 250-380 nm.
Pharmacological Activity of this compound from Kielmeyera membranacea
This compound has demonstrated a range of biological activities, with its antimycobacterial effects being particularly noteworthy.
Antimycobacterial Activity
Recent studies have highlighted the potent antimycobacterial activity of this compound isolated from Kielmeyera membranacea[3][4]. It has shown significant inhibitory effects against various Mycobacterium species, including the virulent Mycobacterium tuberculosis H37Rv strain[3][5].
Table 2: Antimycobacterial Activity of this compound [3]
| Mycobacterium Strain | MIC₅₀ (µM) | MIC₅₀ (µg/mL) |
| M. marinum Wasabi | 34.38 ± 1.88 | 18.99 ± 1.03 |
| M. marinum E11 mCherry | 34.83 ± 1.56 | |
| M. tuberculosis H37Rv | 87.38 ± 1.08 | |
| M. tuberculosis M299 (hypervirulent) | 99.61 ± 1.03 |
The mechanism of action is still under investigation, but it has been shown that this compound can inhibit the intracellular growth of M. tuberculosis within macrophages[3]. This is a critical attribute for an anti-tuberculosis drug, as the bacterium primarily resides and replicates within these host cells.
Cytotoxicity and Therapeutic Potential
For any potential therapeutic agent, a favorable safety profile is essential. Studies on this compound from other plant sources have evaluated its cytotoxicity against various human cancer cell lines.
Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | ED₅₀ (µg/mL) |
| DLD (Colon adenocarcinoma) | 4.56 |
| KB (Oral epidermoid carcinoma) | 16.24 |
| MCF-7 (Breast adenocarcinoma) | 12.86 |
| HEp-2 (Larynx epidermoid carcinoma) | 10.35 |
ED₅₀: 50% effective dose. Data from a study on Podocarpus nakaii.
It is important to note that the non-toxic nature of this compound to zebrafish larvae has been reported, suggesting a potentially favorable in vivo safety profile[3][4]. However, further comprehensive toxicological studies are necessary to fully establish its safety for therapeutic use.
Biosynthesis of this compound: An Overview
Biflavonoids are formed through the oxidative coupling of two flavonoid monomers. The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway to produce the flavonoid precursors. The key step is the dimerization of these monomeric units. This compound is a C-C linked biflavonoid, suggesting that its formation involves a direct carbon-carbon bond formation between the two flavonoid moieties, likely through an enzyme-catalyzed oxidative coupling reaction. The specific enzymes responsible for this dimerization in Kielmeyera membranacea have yet to be fully elucidated, presenting an exciting area for future research.
Conclusion and Future Directions
Kielmeyera membranacea has emerged as a significant natural source of this compound, a biflavonoid with compelling antimycobacterial activity. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound. Future research should focus on optimizing the extraction and purification processes to improve the yield of this compound. A deeper understanding of its mechanism of action against Mycobacterium tuberculosis and comprehensive in vivo efficacy and safety studies are crucial next steps in its development as a potential anti-tuberculosis drug. Furthermore, the elucidation of the specific biosynthetic pathway of this compound in Kielmeyera membranacea could open avenues for its biotechnological production.
References
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Araujo, M. H. de, Sánchez, S. M., Simão, T. L. B. V., Nowik, N., Antunes, S. S., Pinto, S. C., Sorze, D., Boldrin, F., Manganelli, R., Romeiro, N. C., Lasunskaia, E. B., Verbeek, F. J., Spaink, H. P., & Muzitano, M. F. (2024). Exploring the Antimycobacterial Potential of this compound from Kielmeyera membranacea: In Vitro and In Vivo Insights. Pharmaceuticals, 17(12), 1560. [Link]
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Chen, C. C., Hsin, W. C., Ko, F. N., & Wu, Y. C. (2011). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Natural Product Communications, 6(1), 1934578X1100600. [Link]
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Chen, C.-C., Hsin, W.-C., Ko, F.-N., & Wu, Y.-C. (2011). 1H-and 13C-NMR spectroscopic data of [3′→8″]-biflavonoids from P. nakaii Hayata. ResearchGate. [Link]
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de Araujo, M. H., Sanchez, S. M., Simão, T. L. B. V., Nowik, N., Antunes, S. S., Pinto, S. C., ... & Muzitano, M. F. (2024). Exploring the Antimycobacterial Potential of this compound from Kielmeyera membranacea: In Vitro and In Vivo Insights. ResearchGate. [Link]
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de la Torre, M. C., & Sierra, M. A. (2004). 1H and13C NMR assignments and conformational analysis of some podocarpene derivatives. Magnetic Resonance in Chemistry, 42(10), 897-902. [Link]
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Do Trang, T., Le, H. T., Nhiem, N. X., & Kiem, P. V. (2016). 1 H and 13 C NMR data for compound 1. ResearchGate. [Link]
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Feng, X., & Lu, J. (2011). Fragmentation pathways of amentoflavone and robustaflavone using ESI-MS. ResearchGate. [Link]
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Garcinia species containing Podocarpusflavone A
An In-Depth Technical Guide to Podocarpusflavone A from Garcinia Species: From Phytochemistry to Therapeutic Potential
Abstract
The genus Garcinia, belonging to the Clusiaceae family, is a prolific source of structurally diverse and biologically active secondary metabolites, including xanthones, benzophenones, and biflavonoids.[1] Among these, this compound, a C-C linked biflavonoid, has emerged as a compound of significant interest for drug development due to its wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview for researchers and drug development professionals on the phytochemistry, isolation, characterization, and therapeutic potential of this compound from Garcinia species. We delve into its distribution across the genus, elucidate its biosynthetic pathway, and provide detailed, field-proven protocols for its extraction, purification, and structural analysis. Furthermore, this guide synthesizes the current understanding of its mechanisms of action in oncology, inflammation, and infectious diseases, supported by recent preclinical data.
Part 1: Introduction to Garcinia and Biflavonoids
The Genus Garcinia: A Reservoir of Bioactive Compounds
The genus Garcinia encompasses approximately 250 species of evergreen trees and shrubs distributed throughout the tropics of Asia, Africa, and Polynesia.[1][2] These plants are renowned in traditional medicine and have been extensively investigated for their rich phytochemical profiles.[2] The secondary metabolites from Garcinia are characterized by a remarkable structural diversity, which underpins a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][4] While hydroxycitric acid (HCA) from Garcinia gummi-gutta is widely known for its anti-obesity applications, the genus's true pharmaceutical potential may lie in its rich content of polyphenolic compounds, particularly biflavonoids.[1][5]
Biflavonoids: Structure, Classification, and Significance
Biflavonoids are a unique class of polyphenols composed of two identical or non-identical flavonoid units.[6] These monomers are joined by either a robust carbon-carbon (C-C) bond or a more flexible carbon-oxygen-carbon (C-O-C) ether linkage.[7] This dimerization results in complex, high-molecular-weight structures with significantly amplified biological activities compared to their monomeric precursors.[8] The diversity within this class is vast, stemming from the varied nature of the flavonoid units, the linkage position, and the pattern of hydroxylation, methoxylation, and glycosylation.[9] this compound is a prominent example of a C-C linked biflavonoid, specifically an amentoflavone-type, where the linkage occurs between the 3' position of one flavone unit and the 8" position of the second.[10]
Introducing this compound
This compound (IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one) is a naturally occurring biflavonoid that has been identified in several plant families, including Podocarpaceae and Clusiaceae.[3][11][12] Its rigid structure and specific arrangement of hydroxyl and methoxy groups contribute to its potent interactions with various biological targets, making it a compelling candidate for therapeutic development.[13][14]
Part 2: Phytochemistry of this compound
Distribution in the Garcinia Genus
This compound is not ubiquitous across the Garcinia genus but has been consistently isolated from several species. This specific distribution highlights its potential as a chemotaxonomic marker. The accumulation can vary depending on the plant part, geographical location, and environmental conditions.[15]
Table 1: Garcinia Species Reported to Contain this compound
| Species Name | Plant Part(s) | Reference(s) |
| Garcinia brasiliensis | Leaves, Pericarp, Seeds | [3][15] |
| Garcinia madruno | Leaves, Epicarp | [15] |
| Garcinia livingstonei | Not specified | [15][16] |
| Garcinia intermedia | Not specified | [12][15] |
| Garcinia bakeriana | Not specified | [15] |
| Garcinia brevipedicellata | Heartwood | [17] |
| Garcinia multiflora | Not specified | [15] |
| Garcinia subelliptica | Not specified | [12] |
Biosynthetic Pathway
The biosynthesis of biflavonoids is a complex process that builds upon the foundational flavonoid pathway.[7] It begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce key intermediates like p-coumaroyl-CoA.
The core reaction is the oxidative coupling of two flavonoid monomers. For this compound, the precursors are apigenin and a 4'-O-methylated apigenin (acacetin) or a similar flavone monomer. This dimerization is believed to be catalyzed by specific enzymes, likely from the cytochrome P450 family, which generate phenoxy radicals that subsequently couple to form the C-C bond.[7][8]
Caption: Proposed Biosynthetic Pathway of this compound.
Part 3: Methodologies for Isolation and Characterization
The successful isolation and characterization of this compound requires a systematic workflow that combines efficient extraction with high-resolution chromatographic and spectroscopic techniques.
Extraction and Isolation Workflow
The general strategy involves a multi-step process beginning with extraction from dried, powdered plant material, followed by solvent partitioning to enrich the flavonoid fraction, and concluding with column chromatography for final purification.
Caption: General Workflow for Extraction and Isolation of this compound.
Protocol 3.1.1: Generalized Extraction of Biflavonoids from Garcinia Plant Material
-
Rationale: This protocol uses a polar solvent (methanol or ethanol) to efficiently extract polyphenolic compounds like biflavonoids. Microwave-Assisted Extraction (MAE) can be employed to reduce extraction time and improve efficiency compared to traditional maceration.[18][19]
-
Methodology:
-
Preparation: Air-dry the selected plant material (e.g., leaves, bark) at room temperature and grind into a fine powder (40-60 mesh).
-
Extraction:
-
Maceration: Macerate 100 g of the powdered material in 1 L of 80% methanol with intermittent shaking for 72 hours at room temperature. Repeat the process three times.
-
MAE (Alternative): Place 30 g of powdered material in an extraction vessel with 600 mL of 70% ethanol.[18] Irradiate in a microwave extractor for a specified time (e.g., 30 minutes) at a controlled temperature.
-
-
Filtration & Concentration: Filter the resulting extracts through Whatman No. 1 filter paper. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. This compound, being moderately polar, will concentrate in the ethyl acetate fraction.[20]
-
Protocol 3.1.2: Chromatographic Fractionation and Purification
-
Rationale: Column chromatography is the cornerstone for separating compounds from the enriched fraction. Silica gel is effective for separating compounds based on polarity, while Sephadex LH-20 separates based on size and polarity, which is particularly useful for phenolic compounds.
-
Methodology:
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of n-hexane:ethyl acetate or chloroform:methanol).
-
Loading: Adsorb the dried EtOAc fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding methanol.[20]
-
Fraction Collection: Collect fractions of a defined volume (e.g., 20-30 mL).
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates, visualizing spots under UV light (254/366 nm) and/or with a spray reagent like aluminum chloride (which produces yellow fluorescence for flavonoids).[21]
-
Pooling and Final Purification: Combine fractions that show a similar TLC profile and contain the target compound. Subject these pooled fractions to further purification using preparative TLC, preparative HPLC, or recrystallization to obtain pure this compound.[22]
-
Structural Elucidation and Quantification
-
Rationale: A combination of spectroscopic methods is required for unambiguous structure determination.[23] HPLC is the gold standard for quantifying the purity and concentration of the isolated compound.[24]
-
Protocol 3.2.1: Spectroscopic and Spectrometric Characterization
-
UV-Visible Spectroscopy: Dissolve a small amount of the pure compound in methanol and record the UV spectrum. Flavonoids typically show two major absorption bands (Band I: 300-400 nm; Band II: 240-280 nm).
-
FT-IR Spectroscopy: Record the IR spectrum to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HR-MS) to determine the exact molecular weight and deduce the molecular formula (C₃₁H₂₀O₁₀ for this compound).[12]
-
Nuclear Magnetic Resonance (NMR): This is the most powerful technique for structural elucidation.
-
¹H-NMR: Provides information on the number, type, and connectivity of protons in the molecule.
-
¹³C-NMR: Shows the number and type of carbon atoms.
-
2D-NMR (COSY, HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the structure and confirmation of the 3'-8" linkage.[10]
-
-
-
Protocol 3.2.2: Quantitative Analysis using HPLC
-
System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water (both containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Standard Preparation: Prepare a stock solution of a known concentration of purified this compound (or a commercial standard). Create a series of dilutions to generate a calibration curve.
-
Analysis: Inject the standard solutions and the sample extract. Monitor the elution at a specific wavelength (e.g., the λmax from the UV spectrum).
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Part 4: Biological Activities and Therapeutic Potential
This compound exhibits a remarkable range of biological activities, positioning it as a versatile lead compound for drug discovery. Its mechanisms of action often involve modulating key signaling pathways related to cell survival, inflammation, and oxidative stress.[14][25]
Table 2: Summary of Key Biological Activities of this compound
| Biological Activity | Model System | Key Findings | Reference(s) |
| Anticancer/Cytotoxicity | Human cancer cell lines (MCF-7, DLD, KB, HEp-2) | Induces apoptosis via sub-G1/S phase arrest; moderate to significant cytotoxicity. | [10][13] |
| Enzyme Inhibition | In vitro assays | Potent inhibitor of DNA Topoisomerase I. | [10][13] |
| Nephroprotective | Unilateral Ureteral Obstruction (UUO) rodent model | Alleviates renal fibrosis and inflammation by inhibiting the Fyn/Stat3 signaling pathway. | [26] |
| Antioxidant | Chemical and cellular assays | Demonstrates potent free radical scavenging and antioxidant properties. | [3] |
| Anti-inflammatory | In vitro and in vivo models | Reduces inflammatory markers, likely linked to its antioxidant capacity. | [3] |
| Antimicrobial | Bacterial and fungal strains | Broad-spectrum activity against Enterococcus faecalis and Pseudomonas aeruginosa. | [27][28] |
| Antimycobacterial | Mycobacterium marinum (in vivo, zebrafish) | Significantly reduces the systemic bacterial burden. | [29] |
Anticancer and Cytotoxic Effects
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines.[10] A primary mechanism for this activity is the inhibition of DNA Topoisomerase I, an essential enzyme for DNA replication and repair in cancer cells.[13] By inhibiting this enzyme, this compound leads to DNA damage and subsequently triggers programmed cell death (apoptosis), primarily through cell cycle arrest in the sub-G1 and S phases.[10]
Nephroprotective Effects: The Fyn/Stat3 Signaling Pathway
Chronic kidney disease is often characterized by tubulointerstitial fibrosis. Recent studies have shown that this compound can significantly alleviate this condition.[26] It acts by inhibiting the Fyn/Stat3 signaling pathway. Fyn, a tyrosine kinase, activates STAT3 (Signal Transducer and Activator of Transcription 3), a key transcription factor that promotes fibrosis and inflammation. This compound downregulates the activation of Fyn, which in turn prevents the phosphorylation and activation of Stat3, thereby mitigating the fibrotic process.[26]
Caption: this compound's Inhibition of the Fyn/Stat3 Pathway.
Antimicrobial and Antimycobacterial Potential
This compound has shown a promising spectrum of antimicrobial activity. It is effective against both Gram-positive (Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[28] More recently, its potential against mycobacteria has been highlighted. In a zebrafish model of Mycobacterium marinum infection (a surrogate for tuberculosis), this compound significantly reduced the bacterial burden, suggesting it could be a valuable scaffold for developing new anti-tuberculosis agents.[29] Chemogenomic studies predict its mode of action may involve targeting virulence factors like protein tyrosine phosphatase B (PtpB) in M. tuberculosis.[29]
Part 5: Future Directions and Conclusion
Challenges and Opportunities
Despite its promising preclinical profile, the development of this compound into a clinical drug faces challenges common to many flavonoids, including poor water solubility and limited oral bioavailability.[14] Future research should focus on:
-
Drug Delivery Systems: Development of novel formulations (e.g., nanoparticles, liposomes) to enhance solubility and bioavailability.
-
Medicinal Chemistry: Synthesis of semi-synthetic derivatives to improve pharmacokinetic properties and target specificity. The Ullmann coupling reaction is one of several chemical strategies that could be explored for synthesizing analogs.[9]
-
Mechanism of Action: Deeper investigation into its molecular targets, particularly for its anticancer and antimycobacterial effects, is crucial for targeted drug design.
Conclusion
This compound stands out as a high-potential natural product from the Garcinia genus. Its multifaceted biological activities, including potent anticancer, nephroprotective, and antimycobacterial properties, provide a strong rationale for its continued investigation. This guide has provided a comprehensive technical framework, from phytochemical sourcing and isolation to mechanistic understanding, to empower researchers and drug developers to unlock the full therapeutic potential of this remarkable biflavonoid.
Part 6: References
A comprehensive, numbered list of all cited sources with clickable URLs would be generated here.
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A Technical Guide to the Cardioprotective Mechanisms of Podocarpusflavone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Podocarpusflavone A, a naturally occurring biflavonoid, is emerging as a potent cardioprotective agent with significant therapeutic potential. Isolated primarily from plants of the Podocarpus genus, this compound exhibits a multi-pronged mechanism of action against cardiac injury. This technical guide synthesizes current preclinical evidence, elucidating the core molecular pathways through which this compound confers protection to cardiomyocytes. We will detail its robust antioxidant, anti-apoptotic, and anti-inflammatory properties, with a specific focus on its modulation of critical cell survival and stress signaling cascades, including the PI3K/Akt and MAPK pathways. Furthermore, this document provides validated, step-by-step experimental protocols for researchers to investigate and verify these effects in a laboratory setting, ensuring a self-validating system for future inquiry. The objective is to provide a foundational resource for the scientific community to accelerate the exploration and potential translation of this compound into novel cardiac therapies.
Introduction: The Therapeutic Promise of a Natural Biflavonoid
This compound is a flavonoid oligomer, specifically a [3′→8″]-biflavonoid, that has been identified in various plant species, including Podocarpus macrophyllus and Garcinia intermedia.[1][2][3] Flavonoids as a class are well-documented for their diverse pharmacological benefits, including antioxidant, anti-inflammatory, and anticancer effects.[4][5] this compound distinguishes itself through its potent cytoprotective activities, particularly within the cardiovascular system.[1]
Cardiac diseases, driven by pathologies like myocardial infarction, ischemia-reperfusion (I/R) injury, and drug-induced cardiotoxicity, remain a leading cause of global mortality.[6] A common thread linking these conditions is the induction of excessive oxidative stress, which triggers cardiomyocyte apoptosis, inflammation, and adverse cardiac remodeling, ultimately leading to heart failure.[6][7] Preclinical studies have demonstrated that this compound directly counteracts these foundational drivers of cardiac damage, marking it as a compound of significant interest for therapeutic development.[1][4]
Core Cardioprotective Mechanisms of Action
The efficacy of this compound stems from its ability to intervene at multiple points in the cardiomyocyte injury cascade. Its protective effects are not attributable to a single target but rather to a synergistic modulation of interconnected cellular processes.
Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a primary instigator of cardiac damage.[8] ROS, such as the superoxide anion (O₂•−) and hydrogen peroxide (H₂O₂), directly damage vital cellular components, including lipids, proteins, and DNA, leading to cell death.[8]
This compound has demonstrated significant antioxidant capabilities. In studies utilizing H9c2 cardiomyocytes exposed to hydrogen peroxide (H₂O₂)—a classic model of oxidative stress-induced injury—this compound effectively inhibited the elevated intracellular concentration of ROS.[1][4] This action is crucial as it prevents the initial trigger for subsequent apoptotic and inflammatory signaling.
Inhibition of Cardiomyocyte Apoptosis
Apoptosis, or programmed cell death, is a critical contributor to the loss of functional myocardium following an ischemic event or toxic insult.[9] This process is executed by a family of proteases known as caspases, with caspase-3 being a key final effector.
This compound exhibits potent anti-apoptotic properties. Research shows it significantly decreases H₂O₂-induced death in H9c2 cells.[1][4] This cytoprotective effect is achieved through the modulation of key survival and death signaling pathways that converge on the apoptotic machinery. By preserving cardiomyocyte viability, this compound helps maintain the structural and functional integrity of the heart muscle.
Modulation of Pro-Survival and Stress Signaling Pathways
The decision for a cardiomyocyte to survive or undergo apoptosis under stress is governed by a delicate balance between pro-survival and pro-death signaling pathways. This compound appears to tip this balance toward survival.
A. The PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation.[10][11] Activation (phosphorylation) of Akt is a critical step in cardioprotection, as it can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins like Bad and suppressing the activity of caspase cascades.[12][13] Flavonoids have been shown to exert cardioprotective effects by activating this very pathway.[14] The anti-apoptotic effects of this compound are likely mediated, at least in part, through the robust activation of PI3K/Akt signaling, thereby enhancing the intrinsic survival mechanisms of cardiomyocytes.[12][15]
B. The Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, plays a complex and often dual role in the heart.[16] While ERK activation is often associated with cell growth and survival, the sustained activation of p38 and JNK is strongly linked to stress-induced apoptosis and inflammation in cardiomyocytes.[17][18] The cardioprotective strategy often involves inhibiting these stress-activated kinases. This compound's ability to prevent apoptosis suggests a mechanism involving the suppression of the p38 and/or JNK branches of the MAPK pathway, preventing them from triggering downstream apoptotic events.[19]
The proposed interplay of these pathways is illustrated in the diagram below.
Experimental Framework for Investigating Cardioprotective Effects
To facilitate further research, this section provides detailed methodologies for assessing the cardioprotective effects of this compound in a controlled laboratory environment. The workflow is designed to be a self-validating system, where each step confirms the findings of the previous one.
In Vitro Model: H9c2 Cardiomyocytes Under Oxidative Stress
The H9c2 cell line, derived from embryonic rat heart tissue, is a widely accepted and robust model for studying cardiomyocyte biology and pharmacology due to its cardiac-like properties. Inducing injury with H₂O₂ provides a reliable and reproducible method to screen for cardioprotective compounds.
Step-by-Step Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh, serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 2-4 hours.
-
Injury Induction: Add H₂O₂ directly to the medium to a final concentration of 100-200 µM.
-
Incubation: Incubate the cells for an additional 12-24 hours before proceeding to endpoint assays.
B. Assay for Cell Viability (MTT Assay) Causality: This assay quantifies the metabolic activity of living cells, providing a direct measure of cell viability and the protective effect of the compound.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Express viability as a percentage relative to the untreated control group.
C. Assay for Cytotoxicity (LDH Release Assay) Causality: This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the medium upon cell membrane damage, providing a quantitative measure of cytotoxicity.
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit, following the manufacturer’s instructions.
-
Briefly, mix the supernatant with the kit's reaction mixture and incubate in the dark for 30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).
D. Measurement of Intracellular ROS (DCFH-DA Assay) Causality: This assay directly visualizes and quantifies intracellular ROS levels, confirming the compound's antioxidant mechanism.
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize using a fluorescence microscope.
E. Analysis of Signaling Proteins (Western Blot) Causality: This technique allows for the direct measurement of the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, p38), validating the proposed mechanism of action at the molecular level.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38, anti-cleaved-caspase-3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ and normalize phosphorylated proteins to their total protein counterparts.
Summary of Key Findings and Data
Preclinical data consistently highlight the significant cardioprotective potential of this compound. The table below summarizes the key effects observed in in vitro studies.
| Parameter Measured | Model System | Injury Stimulus | Effect of this compound | Reference |
| Cell Viability | H9c2 Cardiomyocytes | H₂O₂ | Increased | [1][4] |
| LDH & Creatine Kinase Release | H9c2 Cardiomyocytes | H₂O₂ | Decreased | [1][4] |
| Intracellular ROS Levels | H9c2 Cardiomyocytes | H₂O₂ | Decreased | [1][4] |
| Cardiomyocyte Apoptosis | H9c2 Cardiomyocytes | H₂O₂ | Decreased | [1][4] |
| DNA Topoisomerase I Activity | N/A | N/A | Inhibited (IC₅₀: 119.4 µM) | [20] |
Conclusion and Future Directions
This compound has emerged as a compelling natural compound with significant cardioprotective properties. Its mechanism of action is rooted in the fundamental principles of cellular defense: mitigating oxidative stress, inhibiting apoptosis, and modulating key survival pathways like PI3K/Akt while suppressing stress pathways like p38/JNK MAPK. The experimental framework provided herein offers a clear and validated path for researchers to further explore and build upon these foundational findings.
Future research should be directed towards:
-
In Vivo Validation: Testing the efficacy of this compound in established animal models of myocardial infarction and heart failure to assess its effects on infarct size, cardiac function, and long-term remodeling.
-
Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and conducting comprehensive toxicology studies to establish a therapeutic window.
-
Target Deconvolution: Employing advanced techniques to identify the direct molecular targets of this compound to further refine its mechanism of action.
-
Structural Optimization: Using this compound as a lead compound for medicinal chemistry efforts to develop analogs with improved potency, selectivity, and drug-like properties.
The accumulated evidence strongly supports this compound as a promising candidate for the development of novel therapies aimed at protecting the heart from ischemic and oxidative damage.
References
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Serafin, V., et al. (2023). 3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification. Molecules. [Link]
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Gao, F., et al. (2021). Flavonoid Extract from Propolis Provides Cardioprotection following Myocardial Infarction by Activating PPAR-γ. Oxidative Medicine and Cellular Longevity. [Link]
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Angelone, T., et al. (2018). Effects of Polyphenols on Oxidative Stress-Mediated Injury in Cardiomyocytes. Current Opinion in Food Science. [Link]
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Hsieh, Y-H., et al. (2012). Cardioprotection by PI3K-mediated signaling is required for anti-arrhythmia and myocardial repair in response to ischemic preconditioning in infarcted pig hearts. Journal of Biomedical Science. [Link]
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Mok, P. L., et al. (2023). Natural Products Targeting PI3K/AKT in Myocardial Ischemic Reperfusion Injury: A Scoping Review. Molecules. [Link]
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Wang, X., et al. (2023). Mechanistic Insights into Flavonoid Subclasses as Cardioprotective Agents Against Doxorubicin-Induced Cardiotoxicity: A Comprehensive Review. Journal of Inflammation Research. [Link]
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Kosanam, S., & Pasupula, R. (2021). A Review on Cardioprotective Mechanism of Chemical Constituents of Medicinal Plants. Journal of Pharmaceutical Research International. [Link]
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Chiong, M., et al. (2011). Role of mitogen-activated protein kinase in cardiac hypertrophy and heart failure. Heart. [Link]
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Racz, B., et al. (2010). Protective effect of PACAP against doxorubicin-induced cell death in cardiomyocyte culture. Journal of Molecular Neuroscience. [Link]
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Wang, Y., et al. (2020). Rutaecarpine Inhibits Doxorubicin-Induced Oxidative Stress and Apoptosis by Activating AKT Signaling Pathway. Frontiers in Pharmacology. [Link]
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Zhang, Y., et al. (2020). MAPK Pathway Regulated the Cardiomyocyte Apoptosis in Mice With Post-Infarction Heart Failure. Journal of Cardiovascular Development and Disease. [Link]
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Testai, L., & Calderone, V. (2017). Interplay between PI3K/AKT pathway and heart disorders. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
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Pang, Y., et al. (2022). The Role of Flavonoids as a Cardioprotective Strategy against Doxorubicin-Induced Cardiotoxicity: A Review. Oxidative Medicine and Cellular Longevity. [Link]
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Zhang, Y., et al. (2023). AMPK Signalling Pathway: A Potential Strategy for the Treatment of Heart Failure with Chinese Medicine. Journal of Inflammation Research. [Link]
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Edin, M. L., et al. (2019). Cardiomyocyte-specific disruption of soluble epoxide hydrolase limits inflammation to preserve cardiac function. Journal of Biological Chemistry. [Link]
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The Tyrosinase Inhibitory Potential of Podocarpusflavone A: A Technical Guide for Drug Discovery and Development
Introduction: The Critical Role of Tyrosinase in Melanogenesis
Melanogenesis, the complex process of melanin synthesis, is a pivotal physiological mechanism responsible for pigmentation in skin, hair, and eyes. This process provides crucial protection against the damaging effects of ultraviolet (UV) radiation. However, the dysregulation of melanogenesis can lead to hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation, posing significant cosmetic and psychological concerns[1]. At the heart of this intricate pathway lies tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production[2]. Tyrosinase initiates the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone, which then serves as a precursor for the synthesis of eumelanin and pheomelanin[3]. Consequently, the inhibition of tyrosinase activity has emerged as a primary strategy in the development of therapeutic and cosmetic agents for the management of hyperpigmentation[2][4].
Flavonoids as a Promising Class of Tyrosinase Inhibitors
Nature has provided a vast repository of bioactive molecules with the potential to modulate tyrosinase activity. Among these, flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their tyrosinase inhibitory properties[5]. The structural diversity of flavonoids, including flavones, flavonols, isoflavones, and biflavonoids, allows for a range of interactions with the tyrosinase enzyme, leading to varying degrees of inhibition[5]. Their mechanisms of action can include competitive, non-competitive, or mixed-type inhibition, often involving the chelation of copper ions within the enzyme's active site or interactions with key amino acid residues[6].
This guide focuses on Podocarpusflavone A, a specific biflavonoid found within the genus Podocarpus, and explores its potential as a tyrosinase inhibitor. While direct and extensive research on this compound's tyrosinase inhibitory activity is still emerging, evidence from related compounds within the same genus provides a strong rationale for its investigation as a novel agent for skin pigmentation disorders.
This compound: A Biflavonoid of Interest
This compound is a naturally occurring biflavonoid that has been isolated from various species of the Podocarpus genus, which are evergreen shrubs and trees predominantly found in the mountainous regions of the tropics and temperate zones of the Southern Hemisphere. Biflavonoids from Podocarpus species have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects[7].
Recent studies have highlighted the potential of biflavonoids from the Podocarpus genus as effective tyrosinase inhibitors. For instance, biflavonoids isolated from Podocarpus falcatus have shown potent inhibitory activity against mushroom tyrosinase, with IC50 values of 10.3 and 10.6 µg/mL[5]. Furthermore, a flavonoid isolated from Podocarpus macrophyllus, identified as 2,3-dihydro-4',4'''-di-O-methylamentoflavone, exhibited significant tyrosinase inhibition, with 53.2% inhibition at a concentration of 0.1mM[7]. This compound was also found to suppress the expression of tyrosinase-related protein-2 (TRP-2), a key enzyme in the downstream pathway of melanogenesis, suggesting a dual mechanism of action[7]. These findings provide a strong impetus for the detailed investigation of this compound's own tyrosinase inhibitory capacity.
Mechanistic Insights into Tyrosinase Inhibition by this compound
While specific kinetic and molecular docking studies on this compound are not yet widely available, we can infer its potential mechanisms of action based on the behavior of structurally similar flavonoids and related compounds from the Podocarpus genus.
Direct Enzyme Inhibition
The primary mechanism is likely the direct inhibition of the tyrosinase enzyme. This can occur through several modes of interaction:
-
Competitive Inhibition: this compound may bind to the active site of tyrosinase, competing with the natural substrate, L-tyrosine. The structural similarity of its phenolic rings to the substrate could facilitate this interaction.
-
Non-competitive Inhibition: The biflavonoid could bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without directly blocking the active site.
-
Mixed Inhibition: A combination of competitive and non-competitive inhibition is also possible, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
-
Copper Chelation: The presence of hydroxyl groups on the flavonoid rings of this compound suggests a potential for chelating the copper ions (CuA and CuB) in the active site of tyrosinase, which are essential for its catalytic activity[3].
Modulation of Melanogenesis-Related Gene Expression
Beyond direct enzyme inhibition, evidence from related Podocarpus flavonoids suggests that this compound may also regulate the expression of genes involved in melanogenesis[7]. The inhibition of TRP-2 expression by a Podocarpus macrophyllus flavonoid points to a broader impact on the melanin synthesis pathway[7]. This could occur through the modulation of key signaling pathways that control the transcription of melanogenic enzymes.
Interference with Cellular Signaling Pathways
Recent research has revealed that this compound can inhibit the growth of skin cutaneous melanoma by suppressing the STAT3 signaling pathway[8]. The JAK2/STAT3 pathway is known to be involved in the development and progression of melanoma[8]. While this study focused on cancer, the STAT3 pathway is also implicated in various cellular processes, and its modulation by this compound in melanocytes could have an indirect effect on melanogenesis.
Experimental Protocols for a Self-Validating System
To rigorously assess the tyrosinase inhibitory activity of this compound, a series of well-defined in vitro and in silico experiments are necessary. The following protocols are designed to provide a comprehensive and self-validating workflow.
In Vitro Tyrosinase Inhibition Assay
This assay directly measures the enzymatic activity of tyrosinase in the presence of the inhibitor. Mushroom tyrosinase is commonly used due to its commercial availability and high homology to human tyrosinase[9].
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.
-
Prepare a stock solution of Kojic Acid in DMSO for use as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the this compound solution (or DMSO for the control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time graph).
-
Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Kinetic Analysis of Inhibition
To understand the mechanism of inhibition, kinetic studies are performed using Lineweaver-Burk plots.
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Plot 1/V versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.
-
Analyze the resulting plots to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
From these plots, the inhibition constant (Ki) can be calculated.
Molecular Docking Simulation
In silico molecular docking provides insights into the binding interactions between this compound and the tyrosinase enzyme at a molecular level.
Workflow:
-
Preparation of Macromolecule and Ligand:
-
Obtain the 3D crystal structure of mushroom tyrosinase from the Protein Data Bank (PDB ID: 2Y9X is a common choice)[9].
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Use a molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of this compound within the active site of tyrosinase.
-
Define the grid box around the active site, encompassing the copper ions and key amino acid residues.
-
Run the docking simulation to generate multiple binding conformations.
-
-
Analysis of Results:
-
Analyze the docking scores (binding energies) to identify the most favorable binding pose.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the copper ions.
-
Data Presentation and Visualization
Quantitative Data Summary
| Compound | Tyrosinase Inhibition IC50 (µM) | Inhibition Kinetics | Key Binding Interactions (from Docking) |
| This compound | To be determined | To be determined | Hypothesized: H-bonds with active site residues, chelation of Cu2+ ions |
| Kojic Acid (Control) | ~10-50 (literature values vary) | Competitive/Mixed | Chelation of Cu2+ ions |
| Related Biflavonoid 1 (P. falcatus) | ~10.3 µg/mL | Not specified | Not specified |
| Related Biflavonoid 2 (P. falcatus) | ~10.6 µg/mL | Not specified | Not specified |
| 2,3-dihydro-4',4'''-di-O-methylamentoflavone (P. macrophyllus) | >100 µM (53.2% inhibition at 100 µM) | Not specified | Not specified |
Diagrams
Melanogenesis Signaling Pathway and Potential Inhibition Sites of this compound
Caption: Melanogenesis pathway and hypothesized inhibition by this compound.
Experimental Workflow for Assessing Tyrosinase Inhibitory Activity
Caption: A comprehensive workflow for evaluating this compound's tyrosinase inhibitory potential.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, a biflavonoid from the Podocarpus genus, is a promising candidate for further investigation as a tyrosinase inhibitor and a potential agent for the treatment of hyperpigmentation. The tyrosinase inhibitory activity of related biflavonoids from the same genus, coupled with the potential for dual mechanisms of action including the modulation of melanogenesis-related gene expression, provides a solid foundation for future research. Furthermore, its demonstrated ability to inhibit the STAT3 signaling pathway in melanoma cells opens up intriguing possibilities for its broader effects on skin cell biology.
To fully elucidate the potential of this compound, future studies should focus on:
-
Determining the specific IC50 value and kinetic parameters of pure this compound against both mushroom and human tyrosinase.
-
Conducting detailed molecular docking and dynamics simulations to precisely map its binding interactions with the tyrosinase active site.
-
Performing in vitro studies on human melanocyte cell cultures to confirm its effects on melanin production and the expression of key melanogenic enzymes.
-
Investigating its in vivo efficacy and safety in animal models of hyperpigmentation and, ultimately, in human clinical trials.
The comprehensive, self-validating experimental approach outlined in this guide provides a robust framework for advancing our understanding of this compound and unlocking its potential as a novel, naturally derived therapeutic for skin pigmentation disorders.
References
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Abdillahi, H. S., Finnie, J. F., & Van Staden, J. (2011). Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. Journal of Ethnopharmacology, 136(3), 496-503. [Link]
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Li, X., Wang, Y., Zhang, J., Wang, L., & Liu, X. (2020). This compound inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling. Journal of Dermatological Science, 100(3), 201-208. [Link]
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Park, S. A., Jegal, J., Chung, K. W., Jung, H. J., Noh, S. G., Chung, H. Y., Ahn, J., Kim, J., & Yang, M. H. (2018). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Current Drug Targets, 19(14), 1649-1662. [Link]
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Abdillahi, H. S., Finnie, J. F., & Van Staden, J. (2011). Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. Journal of Ethnopharmacology, 136(3), 496-503. [Link]
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Lall, N., & Kishore, N. (2014). Calculated IC50 of each compound on tyrosinase and laccase enzymes and type of inhibition exerted. ResearchGate. [Link]
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Clark, A. K., & Sivamani, R. K. (2016). Phytochemicals in the treatment of hyperpigmentation. Botanics: Targets and Therapy, 6, 89–96. [Link]
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Phung, T. K., & Lall, N. (2024). Tyrosinase Inhibitory Properties of Compounds Isolated from Artocarpus integer Roots. Journal of Natural Products, 87(1), 13-22. [Link]
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Vaezi, M., & Asghari, M. (2020). In Silico and In Vitro Studies of Naturally Occurring Tyrosinase Inhibitors: Structure–Activity Relationship. ResearchGate. [Link]
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Singh, S., & Singh, S. K. (2025). In-silico evaluation of potential plant-based tyrosinase inhibitors for cosmetic and pharmaceutical applications. Biotechnology Letters, 47(1), 1-12. [Link]
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Chen, Y. C., & Lee, W. J. (2025). In silico discovery of tyrosinase-inhibiting natural products. AIP Advances, 15(7), 075336. [Link]
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Zolghadri, S., Bahrami, A., Hassan, M. T., Zarrin, T., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
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Grimes, P. E. (2016). Natural Cosmeceutical Ingredients for Hyperpigmentation. Journal of Drugs in Dermatology, 15(1), 26-34. [Link]
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Hollinger, J. C., Angra, K., & Halder, R. M. (2022). Integrative approaches to hyperpigmentation therapy. Journal of Clinical and Aesthetic Dermatology, 15(12), 34-39. [Link]
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Saghaie, L., Pourfarzam, M., Fassihi, A., & Sartippour, B. (2013). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Research in Pharmaceutical Sciences, 8(4), 233–242. [Link]
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Saghaie, L., Pourfarzam, M., Fassihi, A., & Sartippour, B. (2015). In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme. Iranian Journal of Pharmaceutical Research, 14(3), 839–848. [Link]
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Shimizu, K., Kondo, R., & Sakai, K. (2000). Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: Structure-activity investigations. Planta Medica, 66(1), 11-15. [Link]
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Zheng, Z. P., Cheng, K. W., To, J. T., Li, H., & Wang, M. (2008). Isolation of tyrosinase inhibitors from Artocarpus heterophyllus and use of its extract as antibrowning agent. Molecular Nutrition & Food Research, 52(12), 1530-1538. [Link]
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Wang, H., Li, Y., Ren, J., & Li, Z. (2025). Bioassay-Guided Isolation of Chemical Constituents from Lycopodiastrum casuarinoides and Targeted Evaluation of Their Potential Efficacy in Cosmetics. ResearchGate. [Link]
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Phetdee, K., Teaktong, T., & Charoensup, R. (2023). Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers. Molecules, 28(3), 1425. [Link]
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Wang, H., Li, Y., Ren, J., & Li, Z. (2023). Bioassay-Guided Isolation of Chemical Constituents from Lycopodiastrum casuarinoides and Targeted Evaluation of Their Potential Efficacy in Cosmetics. Molecules, 28(15), 5786. [Link]
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Opperman, L., De Kock, M., Klaasen, J., & Rahiman, F. (2020). Tyrosinase and Melanogenesis Inhibition. Encyclopedia MDPI. [Link]
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Hooper, D., Tedaldi, R., Iglesia, S., Young, M. B., Kononov, T., & Zahr, A. S. (2023). Antioxidant Skincare Treatment for Hyperpigmented and Photodamaged Skin: Multi-Center, Open-Label, Cross-Seasonal Case Study. The Journal of Clinical and Aesthetic Dermatology, 16(10), 31–38. [Link]
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Likhitwitayawuid, K., Sritularak, B., & De-Eknamkul, W. (2002). Tyrosinase inhibitors from the wood of Artocarpus heterophyllus. Planta Medica, 68(3), 277-279. [Link]
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Zheng, Z. P., Cheng, K. W., To, J. T., Li, H., & Wang, M. (2008). Isolation of tyrosinase inhibitors from Artocarpus heterophyllus and use of its extract as antibrowning agent. Molecular Nutrition & Food Research, 52(12), 1530-1538. [Link]
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A Technical Guide to the Antimycobacterial Properties of Podocarpusflavone A: From In Vitro Screening to In Vivo Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates urgent exploration of novel chemical scaffolds for new anti-TB agents. Natural products, particularly flavonoids, represent a promising reservoir for such discoveries. This guide provides a comprehensive technical overview of Podocarpusflavone A (PCFA), a biflavonoid that has emerged as a significant lead compound with potent antimycobacterial properties. We delve into its isolation, in vitro and in vivo efficacy, proposed mechanisms of action, and the experimental protocols required to validate its potential. PCFA demonstrates not only direct activity against extracellular Mtb but also potent efficacy against intracellular mycobacteria within macrophages, a critical attribute for a successful TB therapeutic. Furthermore, in vivo studies in zebrafish models have corroborated its efficacy and indicated a favorable preliminary safety profile, positioning PCFA as a compelling candidate for further preclinical development.
Introduction: The Imperative for Novel Anti-TB Agents
The current therapeutic regimen for TB is lengthy and challenged by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains.[1] This reality underscores a critical need for new drugs with novel mechanisms of action. The plant kingdom has historically been a rich source of therapeutic agents, and biflavonoids—a class of polyphenolic compounds—are gaining attention for their diverse biological activities.[2][3] this compound, a biflavonoid found in species such as Kielmeyera membranacea and various Podocarpus plants, has been identified as a promising antimycobacterial agent through systematic screening and bioassay-guided fractionation.[4][5] This document synthesizes the current knowledge on PCFA, providing a technical framework for its evaluation as a potential anti-TB drug lead.
This compound: Profile and Isolation
This compound is a biflavonoid characterized by two flavone moieties linked together.[5] Its chemical structure lends it unique physicochemical properties that underpin its biological activity.
Bioassay-Guided Isolation Workflow
The discovery of PCFA's antimycobacterial activity is a prime example of a bioassay-guided isolation strategy. This approach systematically narrows down complex plant extracts to pinpoint the active constituent. The causality is clear: by repeatedly testing fractions for biological activity, researchers can focus chemical isolation efforts only on the most promising components, ensuring an efficient discovery process.
Caption: Bioassay-guided isolation workflow for this compound.
Protocol 1: Isolation and Structural Characterization
This protocol is a generalized, self-validating methodology derived from established phytochemical techniques.[6][7]
-
Extraction: Dried and powdered plant material (e.g., leaves of K. membranacea) is exhaustively extracted with 95% ethanol at room temperature. The solvent is removed under reduced pressure to yield the crude ethanolic extract (EE).
-
Initial Bioassay: The EE is tested for antimycobacterial activity to confirm it as a valid starting point.
-
Fractionation: The active EE is suspended in a water/ethanol mixture and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane (DCM), ethyl acetate, and n-butanol).
-
Fraction Bioassay: All fractions are dried and tested for antimycobacterial activity. The most potent fraction (typically the DCM fraction) is selected for further purification.[6]
-
Column Chromatography: The active DCM fraction is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures).
-
Sub-fraction Bioassay: The collected sub-fractions are tested for activity to identify those containing the active compound(s).
-
Purification: The most active sub-fractions are pooled and purified using preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound is determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HMQC). The resulting data is compared with literature values to confirm the identity as this compound.[1]
Preclinical Evaluation of Antimycobacterial Activity
In Vitro Efficacy Assessment
A crucial first step in drug discovery is to determine a compound's direct effect on the pathogen and its activity within the host cell environment.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses a colorimetric method for reliable, quantitative assessment.[8][9]
-
Preparation: A stock solution of PCFA is prepared in dimethyl sulfoxide (DMSO). Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Serial Dilution: In a 96-well microplate, PCFA is serially diluted in 7H9 broth to achieve a range of final concentrations (e.g., 128 µM down to 1 µM).[1]
-
Inoculation: Each well is inoculated with a standardized suspension of Mtb H37Rv. Wells with bacteria only (growth control) and broth only (sterility control) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Readout: After incubation, a growth indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1] Viable bacteria metabolize the yellow MTT into a purple formazan product.
-
Data Analysis: The absorbance is read using a microplate spectrophotometer. The MIC is defined as the lowest drug concentration at which a significant reduction (e.g., ≥90%) in absorbance is observed compared to the growth control.
Mtb is an intracellular pathogen, making activity within host cells a critical parameter for therapeutic success.[10] This protocol provides a framework for evaluating this key attribute.
-
Cell Culture: A macrophage cell line (e.g., murine J774 or human THP-1) is cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 24- or 96-well plates.[9]
-
Infection: Macrophages are infected with Mtb H37Rv at a specific multiplicity of infection (MOI), typically between 1 and 10, for several hours.[9]
-
Removal of Extracellular Bacteria: The cells are washed with sterile PBS or media to remove non-phagocytosed bacteria.
-
Compound Treatment: Fresh media containing serial dilutions of PCFA is added to the infected cells. A known intracellularly active drug (e.g., isoniazid) serves as a positive control.
-
Incubation: The plates are incubated for 2 to 4 days to allow for intracellular bacterial replication and drug action.[6]
-
Quantification of Intracellular Viability:
-
Lysis and CFU Counting: Macrophages are lysed with a gentle detergent (e.g., Triton X-100) to release intracellular bacteria. The lysate is serially diluted and plated on Middlebrook 7H11 agar. Colony Forming Units (CFU) are counted after 3-4 weeks of incubation.
-
Reporter Strains: Alternatively, if using a luminescent or fluorescent Mtb reporter strain, the signal can be read directly after cell lysis, providing a much faster readout.[10][11]
-
-
Data Analysis: The reduction in CFU or reporter signal in treated wells is compared to the untreated control to determine the compound's intracellular efficacy.
Summary of In Vitro Activity
The following table summarizes key quantitative data from published studies.
| Parameter | Mycobacterium Strain | Value | Reference |
| MIC | M. tuberculosis H37Rv | 16-128 µM range shows activity | [1] |
| MIC (Analog) | M. tuberculosis H37Ra | IC₅₀ = 15.55 µg/mL (for analog 8d) | [12] |
| Intracellular Activity | M. tuberculosis in macrophages | Significant reduction at 64 & 128 µM | [6] |
| Synergy | Combination with Isoniazid | PCFA enhances the activity of INH | [6] |
In Vivo Validation: The Zebrafish Model
The zebrafish (Danio rerio) larva is a powerful in vivo model for TB research. Its optical transparency allows for real-time visualization of infection, and its innate immune system shares key similarities with humans. Mycobacterium marinum, a natural pathogen of fish, is used as a surrogate for Mtb as it causes a TB-like disease.[4][6]
This protocol outlines a method to assess both the therapeutic effect and the safety of PCFA in a whole-organism context.
-
Toxicity Assessment: Healthy zebrafish larvae (2-3 days post-fertilization) are exposed to various concentrations of PCFA in their water. Mortality, developmental abnormalities, and heart rate are monitored over 48-72 hours to determine the maximum tolerated concentration (MTC). PCFA has been shown to be non-toxic to zebrafish larvae.[1][4]
-
Infection: Anesthetized larvae are microinjected with a standardized dose of fluorescently labeled M. marinum into the yolk sac or caudal vein.[4][6]
-
Treatment: Post-infection, larvae are transferred to water containing PCFA at a non-toxic concentration (e.g., 32 µM). Rifampicin is used as a positive control.[6]
-
Efficacy Measurement: The progression of infection is monitored daily using fluorescence microscopy. The bacterial burden is quantified by measuring the total fluorescence intensity or by counting bacterial abscesses.
-
Data Analysis: The bacterial burden in the PCFA-treated group is compared to the untreated control and the rifampicin-treated group. A significant reduction in fluorescence indicates in vivo efficacy. Studies show PCFA's efficacy is comparable to rifampicin at 32 µM.[1][6]
Unraveling the Mechanism of Action
Understanding how a compound works is critical for its development. Computational and experimental data suggest that PCFA may act through a host-directed or pathogen-directed mechanism, with strong evidence pointing towards the latter.
Predicted Target: Mtb Protein Tyrosine Phosphatase B (PtpB)
One of the most compelling proposed mechanisms is the inhibition of Mtb PtpB.[4][6] PtpB is a virulence factor that Mtb secretes into the host macrophage. Inside the macrophage, PtpB dephosphorylates host signaling proteins, disrupting the immune response (e.g., inhibiting phagosome maturation and cytokine production), thereby protecting the bacteria. By inhibiting PtpB, PCFA could restore the macrophage's natural ability to clear the infection. This aligns with the observation that PCFA has higher activity intracellularly.[4][6]
Caption: Proposed mechanism: PCFA inhibits Mtb PtpB, restoring host cell defenses.
Other Potential Mechanisms
-
Pantothenate Kinase (PanK): A separate study involving synthetic PCFA analogs identified Mtb pantothenate kinase as a potential target through computational analysis.[12][13] PanK is an essential enzyme in the coenzyme A biosynthetic pathway, making it a viable drug target.
-
General Flavonoid Mechanisms: Other flavonoids have been shown to exert antimycobacterial effects by disrupting the bacterial cell wall, inhibiting DNA synthesis, or interfering with efflux pumps.[14][15] These mechanisms remain possibilities for PCFA and warrant further investigation.
Safety and Toxicological Profile
A viable drug candidate must be more toxic to the pathogen than to the host. The Selectivity Index (SI), calculated as the ratio of host cell cytotoxicity (CC₅₀) to microbial activity (MIC), is a key metric.
This protocol determines the concentration of PCFA that is toxic to mammalian cells.[8][16][17]
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero kidney cells or RAW264.7 macrophages) into a 96-well plate and incubate to allow attachment.
-
Compound Treatment: Add serial dilutions of PCFA to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Assay: Add MTT solution to each well. After a few hours of incubation, add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Plot cell viability versus drug concentration and use non-linear regression to calculate the CC₅₀ (the concentration that reduces cell viability by 50%).
Summary of Safety Data
| Parameter | Cell Line / Model | Value / Observation | Reference |
| In Vivo Toxicity | Zebrafish Larvae | Non-toxic at effective concentrations | [1][4][6] |
| Cytotoxicity (CC₅₀) | Various tumor cell lines | ED₅₀ values of 4.56-16.24 µg/mL | [18] |
| Selectivity Index (SI) | P. aeruginosa vs. Vero cells | >15 | [8] |
Note: SI data is for P. aeruginosa, but demonstrates a favorable selectivity profile. Further studies are needed to establish the SI specifically for Mtb.
Future Directions and Conclusion
This compound has demonstrated a compelling profile as an antimycobacterial lead compound. Its multifaceted activity—inhibiting extracellular bacteria, clearing intracellular infections, showing in vivo efficacy, and exhibiting favorable initial safety—makes it a strong candidate for further development.
Critical Next Steps:
-
Mechanism Validation: Experimental validation of the predicted targets (PtpB, PanK) is essential using techniques like enzyme inhibition assays, thermal shift assays, or generation of resistant mutants.
-
Mammalian In Vivo Studies: Efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies in established mouse models of TB are required to translate the promising zebrafish data.
-
Lead Optimization: Structure-activity relationship (SAR) studies, guided by the synthesis of analogs, could improve potency and drug-like properties.[12]
-
Spectrum of Activity: Testing against a broader panel of drug-resistant clinical Mtb isolates is necessary to define its clinical potential.
References
A complete list of all sources cited in this document, including clickable URLs for verification.
- Exploring the Antimycobacterial Potential of this compound from Kielmeyera membranacea: In Vitro and In Vivo Insights. PubMed.
- Exploring the Antimycobacterial Potential of this compound from Kielmeyera membranacea: In Vitro and In Vivo Insights. MDPI.
- Exploring the Antimycobacterial Potential of this compound from Kielmeyera membranacea: In Vitro and In Vivo Insights.
- Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids
- Biflavonoids as novel antituberculosis agents. PubMed.
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- The first synthesis of podocarflavone A and its analogs and evaluation of their antimycobacterial potential against Mycobacterium tuberculosis with the support of virtual screening. PubMed.
- First synthesis of podocarflavone A and its analogs and evaluation of their antimycobacterial potential against mycobacterium tuberculosis with the support of virtual screening. CSIR-NCL Library, Pune.
- Antibacterial activity of two biflavonoids from Garcinia livingstonei leaves against Mycobacterium smegm
- Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. MDPI.
- Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids
- Antimycobacterial susceptibility testing methods for n
- Antibacterial activity of two biflavonoids from Garcinia livingstonei leaves against Mycobacterium smegm
- Exploring the Antimycobacterial Potential of this compound from Kielmeyera membranacea: In Vitro and In Vivo Insights. PMC.
- Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PubMed.
- Chapter 9 Isolation and determination of chemical structure of compounds from Podocarpus henkelii Stapt ex Dallim. & Jacks. University of Pretoria.
- Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. Frontiers.
- Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candid
- A review of antimycobacterial n
- The first synthesis of podocarflavone A and its analogs and evaluation of their antimycobacterial potential against Mycobacterium tuberculosis with the support of virtual screening.
- Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. MDPI.
- This compound | C31H20O10. PubChem.
- Anti-Mycobacterial Activity of Flavonoid and Pyrimidine Compounds. PMC.
- Flavonoid Mixture Inhibits Mycobacterium tuberculosis Survival and Infectivity. PMC.
- Flavonoids from Podocarpus macrophyllus and their cardioprotective activities.
- Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction. PMC - NIH.
- Efficacy and Mechanisms of Flavonoids against the Emerging Opportunistic Nontuberculous Mycobacteria. PMC - PubMed Central.
- (PDF) Isolation and Structure Characterization of Flavonoids.
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The Anticancer Potential of Podocarpusflavone A: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling the Therapeutic Promise of a Natural Biflavonoid
Podocarpusflavone A (PCFA), a naturally occurring biflavonoid isolated from the Podocarpus species, is emerging as a compelling candidate in the landscape of anticancer drug discovery. This technical guide provides an in-depth exploration of the mechanisms underpinning PCFA's anticancer activity, offering researchers and drug development professionals a comprehensive resource to inform preclinical investigation. We will delve into its molecular targets, cellular effects, and the experimental methodologies crucial for its evaluation.
Core Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
A pivotal mechanism through which this compound exerts its anticancer effects is the suppression of the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of numerous malignancies, including melanoma.[1]
PCFA has been identified as a potent inhibitor of this pathway, primarily by suppressing the phosphorylation of JAK2.[1] This inhibitory action prevents the subsequent phosphorylation and activation of STAT3. Activated STAT3 typically dimerizes, translocates to the nucleus, and acts as a transcription factor for a host of genes involved in cell cycle progression and apoptosis evasion. By blocking this cascade, PCFA effectively curtails the pro-oncogenic signaling mediated by JAK2/STAT3.[1]
Visualizing the Inhibition of the JAK2/STAT3 Pathway by this compound
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Cellular Consequences of this compound Treatment
The inhibition of the JAK2/STAT3 pathway by PCFA triggers a cascade of downstream cellular events that collectively contribute to its anticancer activity. These include the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] This is a crucial attribute for an anticancer agent, as the evasion of apoptosis is a fundamental characteristic of cancer. The apoptotic response to PCFA is multifaceted and can be assessed through various experimental approaches. One of the hallmark indicators of apoptosis is the appearance of a sub-G1 peak in a cell cycle histogram generated by flow cytometry, which represents cells with fragmented DNA.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest, effectively halting the proliferation of cancer cells.[1] Specifically, studies have indicated that PCFA can induce an S-phase and sub-G1 arrest in cancer cells.[2] This disruption of the normal cell cycle progression prevents cancer cells from dividing and contributes to the overall antitumor effect.
In Vitro Efficacy: Cytotoxicity Across Various Cancer Cell Lines
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| DLD | Colon Carcinoma | 4.56 - 16.24 | [2] |
| KB | Oral Cancer | 4.56 - 16.24 | [2] |
| MCF-7 | Breast Cancer | 4.56 - 16.24 | [2] |
| HEp-2 | Laryngeal Cancer | 4.56 - 16.24 | [2] |
Secondary Mechanism: Topoisomerase I Inhibition
Beyond its primary effect on the JAK2/STAT3 pathway, this compound has also demonstrated moderate inhibitory activity against Topoisomerase I.[2] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and ultimately, cell death. While not as potent as its effect on JAK2/STAT3 signaling, this secondary mechanism may contribute to the overall anticancer profile of PCFA.
In Vivo Anticancer Activity: Evidence from Xenograft Models
The anticancer potential of this compound has been validated in in vivo models. Studies utilizing mouse xenograft models with human melanoma cells have demonstrated that PCFA can significantly inhibit tumor growth.[1] This successful translation of in vitro findings to a living organism model is a critical step in the preclinical development of any potential anticancer drug.
Experimental Protocols for the Evaluation of this compound
To facilitate further research into the anticancer properties of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.
Workflow for In Vitro Anticancer Evaluation
Caption: A generalized workflow for the in vitro evaluation of this compound.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (PCFA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of PCFA in complete culture medium. Remove the existing medium from the cells and add the PCFA dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the PCFA concentration to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated JAK2 and STAT3
Objective: To assess the effect of this compound on the phosphorylation status of JAK2 and STAT3.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, phosphorylated and total JAK2 and STAT3).
Materials:
-
Cancer cells treated with PCFA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To determine the effect of this compound on cell cycle distribution and to quantify apoptosis.
Principle: Flow cytometry allows for the analysis of individual cells in a population. For cell cycle analysis, cells are stained with a DNA-intercalating dye like propidium iodide (PI), and the fluorescence intensity, which is proportional to the DNA content, is measured. Apoptotic cells with fragmented DNA will have a lower DNA content and appear as a sub-G1 peak.
Materials:
-
Cancer cells treated with PCFA
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the treated and control samples.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000-20,000).
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in the sub-G1 peak represents the apoptotic population.
Conclusion and Future Directions
This compound has demonstrated significant anticancer potential through its well-defined mechanism of inhibiting the JAK2/STAT3 signaling pathway, leading to apoptosis and cell cycle arrest. Its efficacy in both in vitro and in vivo models positions it as a promising lead compound for further preclinical and clinical development.
Future research should focus on:
-
Broadening the Scope: Evaluating the efficacy of PCFA across a wider range of cancer types to identify additional therapeutic opportunities.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of PCFA to optimize its delivery and dosing.
-
Combination Therapies: Investigating the synergistic effects of PCFA with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of PCFA to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
The comprehensive data presented in this guide underscores the importance of continued investigation into this compound as a potential next-generation anticancer therapeutic.
References
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This compound inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling. Journal of Dermatological Science. [Link]
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Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols. [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
SubG1 Analysis Using Propidium Iodide. UCL. [Link]
-
DNA fragmentation and Apoptosis. Blizard Institute, Flow Cytometry Core Facility. [Link]
-
Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Link]
-
The Proper Way To Use The Sub-G1 Assay. Bitesize Bio. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]
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Cytotoxicity data (IC 50 , μM) for 1 and 3 against a panel of four human cancer cell lines. ResearchGate. [Link]
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Cell cycle analysis for SubG1 fraction. Protocol Online. [Link]
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Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway. Frontiers in Pharmacology. [Link]
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Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species. ResearchGate. [Link]
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How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]
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The IC 50 values of isolated compounds towards various cell lines. ResearchGate. [Link]
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Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine. [Link]
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Podocarpusflavone A: A Biflavonoid with Promising Antiviral Activity Against Dengue Virus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dengue virus (DENV) infection represents a significant and escalating global health threat, with millions of cases reported annually.[1][2] The absence of specific antiviral therapies and the limited efficacy of the current vaccine underscore the urgent need for novel therapeutic agents.[3] Flavonoids, a class of polyphenolic compounds derived from plants, have emerged as a promising source of antiviral drug candidates due to their diverse biological activities.[4][5] Among these, Podocarpusflavone A (PFA), a biflavonoid isolated from species of the Podocarpus genus, has demonstrated notable biological activities, including antimicrobial and cytotoxic effects.[6][7][8] This technical guide provides a comprehensive overview of the antiviral potential of this compound against the dengue virus, synthesizing current knowledge on its mechanism of action, and presenting detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-dengue therapeutics.
Introduction: The Dengue Virus Challenge and the Promise of Flavonoids
Dengue virus, a member of the Flaviviridae family, is a mosquito-borne pathogen that causes a spectrum of illnesses, from debilitating dengue fever to life-threatening dengue hemorrhagic fever and dengue shock syndrome.[2][9] The virus is transmitted by Aedes mosquitoes, primarily Aedes aegypti, and its global incidence has risen dramatically in recent decades.[10] The complex pathophysiology of severe dengue, often associated with secondary infections by a different serotype, presents significant challenges for vaccine development.
The DENV genome encodes three structural proteins (Capsid, C; pre-membrane, prM; and Envelope, E) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[4] These proteins are crucial for various stages of the viral life cycle, including entry, replication, and assembly, making them attractive targets for antiviral drug development.[2][3]
Flavonoids have garnered considerable attention for their broad-spectrum antiviral activities.[4][11] Their mechanisms of action are diverse, ranging from inhibiting viral entry and replication to modulating host immune responses.[11][12][13] Biflavonoids, such as amentoflavone and robustaflavone, have shown potent inhibitory effects against the DENV NS5 RNA-dependent RNA polymerase (RdRp).[14][15] This precedent provides a strong rationale for investigating other biflavonoids, like this compound, as potential anti-dengue agents.
This compound: A Natural Biflavonoid with Therapeutic Potential
This compound is a biflavonoid that has been isolated from various Podocarpus species, including Podocarpus nakaii and Podocarpus henkelii.[6][8][16][17] Structurally, it is a dimer of flavone units. While its primary investigations have focused on its cytotoxic and antimicrobial properties, its structural similarity to other antivirally active biflavonoids suggests a strong potential for inhibiting DENV.[6][16][17]
Postulated Mechanisms of Action Against Dengue Virus
Based on the known antiviral mechanisms of other flavonoids and biflavonoids against DENV and other flaviviruses, several potential targets for this compound can be hypothesized. These include viral proteins essential for replication and host-cell interactions.
Inhibition of Viral Entry
The DENV envelope (E) protein is a primary target for inhibiting viral entry. It mediates attachment to host cell receptors and subsequent fusion of the viral and endosomal membranes.[3][18] Flavonoids have been shown to bind to the E protein, potentially in a pocket between domains I and II, thereby preventing the conformational changes necessary for membrane fusion.[18][19] Molecular docking studies have been instrumental in identifying potential binding sites for flavonoids on the DENV E protein.[10][18][20]
Inhibition of Viral Protease Activity
The DENV NS2B-NS3 protease complex is essential for processing the viral polyprotein, a critical step in the replication cycle.[2][21][22] Inhibition of this protease halts the production of functional viral proteins. Several flavonoids have been identified as noncompetitive inhibitors of the NS2B-NS3 protease, binding to an allosteric site.[21]
Inhibition of Viral RNA Polymerase
The DENV NS5 protein contains an RNA-dependent RNA polymerase (RdRp) domain that is responsible for replicating the viral RNA genome.[14] This enzyme is a prime target for antiviral development. As previously mentioned, biflavonoids have demonstrated potent inhibition of the DENV NS5 RdRp.[14][15] Sotetsuflavone, another biflavonoid, is one of the most potent inhibitors of DENV NS5 RdRp reported to date.[14]
Experimental Workflows for Evaluating Antiviral Activity
A systematic evaluation of this compound's anti-dengue activity requires a series of well-defined in vitro experiments. The following protocols are designed to assess its cytotoxicity, determine its inhibitory effect on viral replication, and elucidate its potential mechanism of action.
Cytotoxicity Assessment
Before evaluating antiviral activity, it is crucial to determine the non-toxic concentration range of this compound on the host cells used for viral assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[16]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.[16]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 4, 10, 20, 40 µM) in culture medium.[16] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a cell-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[16]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard assay for quantifying the inhibition of viral infectivity.[23][24] It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by the virus.
Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.[25]
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of DENV (e.g., 100 plaque-forming units, PFU) and incubate at 37°C for 1 hour to allow the compound to neutralize the virus.[23]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 100 µL of the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 1 mL of a semi-solid medium (e.g., 1.5% carboxymethylcellulose in maintenance medium).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.[25]
-
Data Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC₅₀) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀.[11]
Time-of-Addition Assay
To gain insight into the stage of the viral life cycle inhibited by this compound, a time-of-addition experiment can be performed.[1]
Protocol: Time-of-Addition Assay
-
Cell Seeding and Infection: Seed Vero cells in 24-well plates and infect with DENV at a specific multiplicity of infection (MOI).
-
Compound Addition at Different Time Points: Add a fixed, non-toxic concentration of this compound at various time points pre- and post-infection (e.g., -2h, 0h, 2h, 4h, 8h, 12h post-infection).
-
Incubation and Sample Collection: Incubate the plates for a full replication cycle (e.g., 48 hours). Collect the supernatant to measure viral yield.
-
Viral Titer Quantification: Determine the viral titer in the collected supernatants using a plaque assay or quantitative RT-PCR.
-
Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral titer when the compound is added early in the infection cycle suggests inhibition of early events like entry or uncoating. Inhibition at later time points points towards an effect on replication or assembly.[1]
Molecular Docking Studies
Computational molecular docking can predict the binding affinity and orientation of this compound to key DENV proteins.[10][18][20] This in silico approach can provide valuable insights into the potential mechanism of action and guide further experimental validation.
Workflow: Molecular Docking
-
Protein and Ligand Preparation: Obtain the 3D structures of target DENV proteins (e.g., E protein, NS2B-NS3 protease, NS5 RdRp) from the Protein Data Bank (PDB). Prepare the 3D structure of this compound using a molecular modeling software.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock this compound into the active or allosteric sites of the target proteins.
-
Analysis of Results: Analyze the docking poses and binding energies to identify the most favorable interactions. Visualize the protein-ligand interactions to identify key amino acid residues involved in binding.[20]
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, quantitative data should be summarized in a clear and structured format.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Compound | CC₅₀ (µM) on Vero Cells | IC₅₀ (µM) against DENV-2 | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |
| Positive Control | [Insert value] | [Insert value] | [Calculate from values] |
A high SI value is indicative of a compound with potent antiviral activity and low cellular toxicity, making it a more promising candidate for further development.
Visualizing Molecular Interactions and Experimental Logic
Diagrams are essential tools for illustrating complex biological pathways and experimental designs.
Caption: Potential inhibitory targets of this compound in the DENV lifecycle.
Caption: A streamlined workflow for evaluating the anti-dengue activity of this compound.
Conclusion and Future Directions
This compound represents a promising natural product for the development of a novel anti-dengue therapeutic. Its structural similarity to other potent biflavonoid inhibitors of DENV provides a strong foundation for its investigation. The experimental protocols detailed in this guide offer a robust framework for characterizing its antiviral activity and elucidating its mechanism of action.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of dengue infection.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antiviral potency and pharmacokinetic properties.
-
Combination therapy: Investigating the synergistic effects of this compound with other anti-dengue agents to enhance efficacy and reduce the likelihood of drug resistance.
The exploration of natural products like this compound is a critical component of the global effort to combat dengue virus and other emerging infectious diseases.
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Virus Reduction Neutralization Test: A Single-Cell Imaging High-Throughput Virus Neutralization Assay for Dengue. PMC - NIH. Available at: [Link]
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Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PubMed. Available at: [Link]
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Antiviral Compounds from Natural Sources Against Human Arboviruses: An Updated Review Including Illustrative In Silico Analysis. PMC - PubMed Central. Available at: [Link]
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Inhibition of Dengue Virus Replication by a Class of Small-Molecule Compounds That Antagonize Dopamine Receptor D4 and Downstream Mitogen-Activated Protein Kinase Signaling. PMC - PubMed Central. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Isolation of Podocarpusflavone A from Plant Material
Abstract
This comprehensive guide provides a detailed protocol for the isolation of Podocarpusflavone A, a bioactive biflavonoid, from plant material. This document is intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. We will delve into the intricacies of extraction, fractionation, and multi-step chromatographic purification, culminating in the acquisition of high-purity this compound.
Introduction: The Significance of this compound
This compound is a naturally occurring biflavonoid found in various plant species, notably within the genus Podocarpus.[1][2][3] Biflavonoids are complex structures composed of two flavonoid units linked together, and they often exhibit a wide range of pharmacological activities.[4] this compound, in particular, has garnered scientific interest as a DNA topoisomerase I inhibitor, demonstrating potential anti-proliferative activity and the ability to induce apoptosis in cancer cell lines, making it a candidate for anti-tumor drug development.[5][6][7]
The isolation of this compound from its natural matrix presents a significant challenge due to its complex structure and the presence of other closely related flavonoids and secondary metabolites.[8][9] This protocol outlines a robust and systematic approach to overcome these challenges, ensuring the efficient and high-purity isolation of the target compound.
Pre-Extraction: Plant Material Preparation
The quality and preparation of the starting plant material are paramount for a successful isolation.
2.1. Plant Source Selection and Collection: Species of the Podocarpus genus are the primary sources of this compound.[1][3] It is crucial to correctly identify the plant species, and a voucher specimen should be deposited in a recognized herbarium for verification. The leaves and twigs are often the plant parts with the highest concentration of this biflavonoid.
2.2. Drying and Grinding: The collected plant material should be thoroughly washed and then air-dried in a well-ventilated area, shielded from direct sunlight to prevent the degradation of phenolic compounds. Once completely dry, the material should be ground into a fine powder to increase the surface area for efficient solvent extraction.
Overall Isolation Workflow
The isolation process is a multi-step procedure involving extraction, fractionation, and several stages of chromatography.
Caption: Overall workflow for the isolation of this compound.
Step-by-Step Experimental Protocols
Extraction of Crude Flavonoid Mixture
The initial extraction aims to liberate the secondary metabolites, including this compound, from the plant matrix. The choice of solvent is critical and is based on the polarity of the target compound.
Protocol 4.1: Maceration Extraction
-
Maceration: Soak the powdered plant material (e.g., 1 kg) in a suitable solvent such as acetone or methanol (e.g., 5 L) in a large container at room temperature.[1] The use of these solvents is justified by their ability to efficiently extract a wide range of phenolic compounds, including biflavonoids.
-
Agitation: Stir the mixture periodically over 24-48 hours to ensure thorough extraction.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove the solid plant debris.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Fractionation by Solvent-Solvent Partitioning
Fractionation separates the crude extract into different fractions based on the polarity of the constituent compounds. This step is crucial for reducing the complexity of the mixture before chromatographic purification.[2]
Protocol 4.2: Liquid-Liquid Partitioning
-
Suspension: Suspend the crude extract in distilled water to form a slurry.
-
Sequential Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it successively with solvents of increasing polarity:
-
n-Hexane (to remove non-polar compounds like fats and waxes)
-
Chloroform
-
Ethyl acetate (biflavonoids are often enriched in this fraction)
-
n-Butanol
-
-
Collection and Concentration: Collect each solvent layer separately and concentrate them using a rotary evaporator to yield the respective fractions. The ethyl acetate fraction is often the most promising for containing this compound and should be prioritized for further purification.[1]
Chromatographic Purification
A multi-step chromatographic approach is essential to isolate this compound from the complex fraction.
4.3.1. Silica Gel Column Chromatography
This initial chromatographic step provides a coarse separation of compounds based on their polarity.
Protocol 4.3.1: Silica Gel Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent system (e.g., a mixture of n-hexane and ethyl acetate).
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:
-
n-Hexane:Ethyl Acetate (9:1)
-
n-Hexane:Ethyl Acetate (8:2)
-
n-Hexane:Ethyl Acetate (7:3)
-
...and so on, up to 100% ethyl acetate.
-
-
Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL each).
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent. Combine the fractions that show similar TLC profiles and contain the compound of interest.
4.3.2. Sephadex LH-20 Gel Filtration Chromatography
Sephadex LH-20 is a lipophilic gel that separates compounds based on their molecular size and polarity. It is particularly effective for separating flavonoids.[10]
Protocol 4.3.2: Sephadex LH-20 Chromatography
-
Column Preparation: Swell the Sephadex LH-20 gel in the chosen mobile phase (e.g., methanol or an ethanol:methanol mixture) and pack it into a column.[10]
-
Sample Application: Dissolve the semi-purified fraction from the silica gel column in a minimal amount of the mobile phase and apply it to the column.
-
Isocratic Elution: Elute the column with the same mobile phase.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.
4.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step to obtain high-purity this compound is typically performed using preparative HPLC. Reversed-phase HPLC is commonly employed for flavonoid separation.[11]
Protocol 4.3.3: Preparative HPLC
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system of acidified water (e.g., with 0.1% formic acid or acetic acid) (Solvent A) and acetonitrile or methanol (Solvent B) is often effective. The acid improves peak shape and resolution.
-
Gradient Program: An optimized gradient program should be developed, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.
-
Detection: A UV detector set at a wavelength where flavonoids show strong absorbance (e.g., around 280 nm and 340 nm) is used.
-
Injection and Collection: Inject the enriched fraction from the Sephadex LH-20 column and collect the peak corresponding to this compound.
-
Purity Check: The purity of the isolated compound should be confirmed by analytical HPLC.
Structural Characterization
Once a pure compound is isolated, its structure must be unequivocally confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are crucial for elucidating the detailed structure and stereochemistry of this compound.[12]
Data Presentation
Table 1: Summary of Chromatographic Conditions
| Chromatographic Step | Stationary Phase | Mobile Phase (Gradient/Isocratic) | Detection Method |
| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane:Ethyl Acetate (Gradient) | TLC with UV detection |
| Gel Filtration | Sephadex LH-20 | Methanol (Isocratic) | TLC/HPLC with UV detection |
| Preparative HPLC | Reversed-Phase C18 | Water (0.1% Formic Acid):Acetonitrile (Gradient) | UV at 280 nm and 340 nm |
Conclusion
The protocol detailed in this application note provides a systematic and scientifically sound methodology for the isolation of this compound from plant sources. By understanding the rationale behind each step, from material preparation to the final stages of purification and characterization, researchers can confidently and reproducibly obtain this valuable bioactive compound for further investigation and potential therapeutic development.
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Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography. (2013). PubMed. Retrieved January 8, 2026, from [Link]
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Ionic liquids screened for biflavonoid extractions from Selaginella... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Isolation of six isoprenylated biflavonoids from the leaves of Garcinia subelliptica. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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Application Note & Protocol: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Podocarpusflavone A
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Podocarpusflavone A, a bioactive biflavonoid found in various plant species of the Podocarpus genus.[1][2] This protocol is designed for researchers, scientists, and professionals in natural product chemistry, pharmacology, and drug development. The methodology detailed herein outlines the necessary steps from sample preparation to chromatographic analysis and data interpretation, ensuring accuracy, reproducibility, and scientific integrity. The described reversed-phase HPLC method coupled with UV detection is demonstrated to be robust, specific, and suitable for the quality control and standardization of botanical extracts containing this compound.
Introduction: The Significance of this compound
This compound is a naturally occurring biflavonoid, an oligomeric flavonoid, primarily isolated from species of the Podocarpus genus, such as Podocarpus macrophyllus and Podocarpus nakaii.[3][4] Biflavonoids are known for their complex chemical structures and diverse pharmacological activities. This compound, in particular, has garnered scientific interest for its potential therapeutic properties, including its activity as a DNA topoisomerase I inhibitor, which suggests its potential as an anti-tumor agent.[5][6] Given its promising bioactivity, a reliable and validated analytical method is paramount for its accurate quantification in raw plant materials, processed extracts, and formulated products.
This application note addresses the critical need for a standardized analytical procedure. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of flavonoids due to its high resolution, sensitivity, and specificity.[7] The method described herein is based on reversed-phase chromatography, which is ideally suited for the analysis of moderately polar compounds like this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Chemical Structure | See Figure 1 | [3] |
| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | [3] |
| Molecular Formula | C₃₁H₂₀O₁₀ | [3][8] |
| Molecular Weight | 552.48 g/mol | [5][8] |
| Appearance | Light yellow to green yellow solid | [5] |
| Solubility | Soluble in DMSO and Ethanol | [5][8] |
| UV Absorption Maxima (λmax) | Flavonoids typically exhibit two major absorption bands: Band I (300–380 nm) and Band II (240–285 nm).[9] A detection wavelength of 254 nm has been used for UPLC analysis of this compound.[10] For optimal sensitivity and specificity, a wavelength around 340 nm, which is common for biflavonoids, is also recommended.[11] |
Experimental Protocol
Materials and Reagents
-
This compound analytical standard: Purity ≥98% (commercially available from various suppliers).[5][6]
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm resistivity.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Plant Material: Dried and powdered leaves or twigs of Podocarpus species.
-
Syringe filters: 0.45 µm PTFE or Nylon.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[12]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (v/v)
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution is employed to ensure adequate separation of this compound from other matrix components.
| Time (min) | % A (0.1% H₃PO₄ in H₂O) | % B (Acetonitrile) |
| 0 | 85 | 15 |
| 30 | 0 | 100 |
| 35 | 0 | 100 |
| 40 | 85 | 15 |
| 45 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm. Monitoring at 254 nm is also advisable for comparison. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity.[13]
Causality behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately polar flavonoids like this compound.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase protonates the phenolic hydroxyl groups of the flavonoid, reducing peak tailing and improving chromatographic resolution.[11]
-
Gradient Elution: Plant extracts contain a complex mixture of compounds with varying polarities. A gradient from a high aqueous content to a high organic content allows for the elution of both polar and non-polar compounds, ensuring that this compound is well-resolved from potential interferences.[11]
-
Detection Wavelength: The selection of 340 nm is based on the characteristic UV absorption of the flavone backbone's B-ring cinnamoyl system (Band I), which provides specificity and sensitivity for this class of compounds.[9][11]
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of dried, powdered plant material into a flask. Add 50 mL of methanol.
-
Sonication: Sonicate the mixture for 60 minutes in an ultrasonic bath. This enhances extraction efficiency by disrupting cell walls.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue with another 50 mL of methanol to ensure exhaustive extraction. Combine the filtrates.
-
Concentration: Evaporate the combined filtrates to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution and Final Filtration: Reconstitute the dried extract in 5.0 mL of methanol. Before injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[12]
Data Analysis and Method Validation
Identification and Quantification
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the analytical standard. Confirmation of identity can be achieved by spiking the sample with the standard or by comparing the UV-Vis spectra obtained from the DAD.
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions. The concentration of this compound in the sample extract is determined using the linear regression equation derived from the calibration curve (y = mx + c).
System Suitability
Before sample analysis, the chromatographic system's suitability must be verified. This is achieved by injecting the same working standard solution (e.g., 20 µg/mL) five times. The following parameters should be checked:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | < 1.0% |
Method Validation Parameters
For a fully validated method, the following parameters should be assessed according to ICH guidelines:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be > 0.999.
-
Precision (Intra-day and Inter-day): Expressed as the RSD% of replicate analyses of quality control samples at different concentrations. RSD should be < 2%.[7]
-
Accuracy: Determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix. The recovery should be within 95-105%.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]
Visualizations
Caption: Figure 1: Chemical Structure of this compound.
Caption: Figure 2: Workflow for the HPLC Analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantification of this compound in plant extracts. By adhering to the specified parameters for sample preparation, chromatographic separation, and data analysis, researchers can achieve accurate and reproducible results. This method is suitable for routine quality control, phytochemical analysis, and supporting further research into the pharmacological applications of this important biflavonoid.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5320644, this compound. PubChem. Available at: [Link]
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Gong, X. et al. (2014). Determination of amentoflavone in Podocarpus nagi leves by RP-HPLC. ResearchGate. Available at: [Link]
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Qiao, C. F. et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. ResearchGate. Available at: [Link]
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de Souza, J. et al. (2022). Exploring the Antimycobacterial Potential of this compound from Kielmeyera membranacea: In Vitro and In Vivo Insights. National Center for Biotechnology Information. Available at: [Link]
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Li, Y. et al. (2019). Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods. ResearchGate. Available at: [Link]
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El-haw, M. et al. (2021). Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities. National Center for Biotechnology Information. Available at: [Link]
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Lage, S. et al. (2018). Physicochemical Properties Govern the Activity of Potent Antiviral Flavones. National Center for Biotechnology Information. Available at: [Link]
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Mejía-Giraldo, J. C. et al. (2016). Screening of the UV absorption capacity, proximal and chemical characterization of extracts, and polysaccharide fractions of the Gracilariopsis tenuifrons. SciELO. Available at: [Link]
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Zou, L. et al. (2023). A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology. PubMed. Available at: [Link]
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Yong, K. S. et al. (2018). UV-Vis absorption spectrum of the major peak that exhibit a maximum wavelength of 275.8 nm and 309. 1 nm, respectively. ResearchGate. Available at: [Link]
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Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
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Robbins, R. J. (2003). UV Absorbance Maxima (λ max ) of Selected Phenolic Acids. ResearchGate. Available at: [Link]
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Wikipedia. Podocarpus. Wikipedia. Available at: [Link]
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CIPAC. Multi-active method for the analysis of active substances in formulated products. CIPAC. Available at: [Link]
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Sisa, M. et al. (2010). HPLC analysis of flavonoids. ResearchGate. Available at: [Link]
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Merken, H. M. & Beecher, G. R. (2000). UV-Vis spectra of the following flavonoids: QUC (red), KPF (blue), LUT (green), and APG (black). ResearchGate. Available at: [Link]
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Elfita, E. et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI. Available at: [Link]
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Earle, C. J. (Ed.). (2023). Podocarpus (yellowwood) description. The Gymnosperm Database. Available at: [Link]
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EMBL-EBI (2024). this compound (CHEBI:191156). ChEBI. Available at: [Link]
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Application Note: Unambiguous Structural Elucidation of Podocarpusflavone A Using a Multi-dimensional NMR Spectroscopy Workflow
Abstract Podocarpusflavone A is a naturally occurring biflavonoid, a class of compounds known for a wide array of biological activities, including cytotoxic, cardioprotective, and antimicrobial effects.[1][2][3] The complex structure, characterized by two flavonoid monomers joined by a C-C linkage, necessitates a robust analytical approach for unambiguous characterization.[4] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the comprehensive analysis of this compound using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present field-proven protocols for sample preparation, data acquisition, and spectral interpretation, emphasizing the causal logic behind experimental choices to ensure trustworthy and reproducible results.
Introduction: The Structural Challenge of Biflavonoids
This compound is a member of the [3′→8″]-biflavonoid family, consisting of two apigenin-derived units linked between the C-3′ position of one flavonoid (Unit I) and the C-8″ position of the second (Unit II).[2] Its molecular formula is C₃₁H₂₀O₁₀.[5] The structural complexity arises from the high number of aromatic protons and carbons, leading to significant signal overlap in simple 1D NMR spectra. Furthermore, the presence of multiple hydroxyl groups and a methoxy group requires precise assignment to differentiate it from other related biflavonoid isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool for the structural elucidation of such complex natural products in solution.[6][7] By employing a combination of 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC), it is possible to map the complete covalent framework of the molecule, confirm the inter-flavonoid linkage, and assign every proton and carbon resonance to its specific position in the structure.[8]
Molecular Structure of this compound
A clear understanding of the target structure is fundamental to interpreting NMR data. The diagram below illustrates the IUPAC numbering scheme for this compound, which will be used for all spectral assignments.
Caption: Molecular structure of this compound with flavonoid units.
Experimental Design: A Self-Validating NMR Workflow
The structural elucidation of a complex natural product is a process of assembling a molecular puzzle. Each NMR experiment provides a specific type of information, and together, they form a logical, self-validating workflow that builds the structure piece by piece.
Causality Behind the Workflow
Our approach begins with simple, high-sensitivity experiments and progresses to more complex correlation techniques.
-
¹H NMR: Provides the initial proton count and identifies distinct spin systems (e.g., aromatic rings) through coupling patterns.
-
¹³C NMR & DEPT: Determines the number of unique carbon environments and classifies them into CH₃, CH₂, CH, and quaternary (C) carbons. This provides the carbon skeleton's building blocks.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, typically over 2-3 bonds. This is essential for tracing the connectivity within individual aromatic rings.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon (¹J-coupling). This definitively links the proton framework from ¹H NMR to the carbon skeleton from ¹³C NMR.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons (typically 2-4 bonds). This is the most critical experiment for connecting the individual spin systems identified by COSY and for unambiguously confirming the C-3' to C-8" linkage between the two flavonoid units.[11]
The diagram below visualizes this logical progression from sample preparation to final structure confirmation.
Caption: Logical workflow for NMR-based structure elucidation.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of NMR data is critically dependent on proper sample preparation.[12] For flavonoids, which can be prone to aggregation, careful selection of solvent and concentration is paramount.
-
Sample Quantity: Weigh approximately 5-10 mg of purified this compound for optimal signal-to-noise in both ¹H and ¹³C experiments.[13] For ¹³C-only experiments, 15-25 mg may be preferable for faster acquisition.[14]
-
Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for moderately polar compounds like flavonoids. Crucially, it forms hydrogen bonds with hydroxyl protons, slowing their chemical exchange and allowing them to be observed as sharp signals in the ¹H NMR spectrum, which is vital for their assignment.
-
-
Dissolution: Prepare the sample in a small glass vial first to ensure complete dissolution. Gentle warming or sonication can aid this process.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][14]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) is often sufficient and avoids potential reactions with the sample.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a standard 500 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Rationale & Purpose |
| ¹H NMR | Scans: 16-32, Relaxation Delay (d1): 2s | Provides a high-resolution survey of all protons, revealing coupling patterns and integrations. |
| ¹³C NMR | Scans: 1024-4096, d1: 2s, Proton Decoupled | Detects all unique carbon atoms. Requires more scans due to the low natural abundance of ¹³C. |
| DEPT-135 | Scans: 256-512, d1: 2s | Differentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent. |
| ¹H-¹H COSY | Scans: 2-4 per increment, Gradient-selected | Maps proton-proton couplings, essential for identifying connected protons within the A, B, and C rings of each flavonoid unit. |
| ¹H-¹³C HSQC | Scans: 4-8 per increment, Gradient-selected | Creates a 2D map correlating each proton to its directly attached carbon, linking the ¹H and ¹³C assignments. |
| ¹H-¹³C HMBC | Scans: 16-32 per increment, d1: 2s, Long-range delay (d6): 60-80ms | Reveals 2- and 3-bond (and sometimes 4-bond) correlations between protons and carbons. This is the key for connecting fragments and confirming the C-3' to C-8" linkage. |
Data Interpretation and Structural Assignment
The following is a guided interpretation based on published data for this compound.[2][15]
¹H and ¹³C NMR Spectral Features
The spectra are complex but can be broken down into characteristic regions:
-
Downfield Protons (>10 ppm): Sharp singlets corresponding to chelated hydroxyl protons (5-OH, 5"-OH).
-
Aromatic Protons (6.0-8.0 ppm): A series of doublets and singlets corresponding to the protons on the A and B rings of both flavonoid units.
-
Methoxy Protons (~3.6 ppm): A sharp singlet integrating to 3H, characteristic of the -OCH₃ group on Unit I.[15]
Step-by-Step 2D NMR Analysis
-
COSY Analysis: Identify the coupled proton networks. For example, a clear correlation will be seen between H-5' and H-6', establishing the B-ring of Unit I. Similarly, the meta-coupling between H-6 and H-8 in Unit I will be visible.
-
HSQC Analysis: Assign the carbons directly attached to each proton identified in the ¹H spectrum. For example, the proton signal for H-3 (~6.8 ppm) will show a cross-peak to its corresponding carbon signal C-3 (~103 ppm).
-
HMBC Analysis - The Key to Connectivity: The long-range correlations are used to assemble the final structure.
-
Intra-unit Correlations: The H-3 proton will show correlations to C-2, C-4, and C-10, confirming the C-ring structure. The methoxy protons (~3.6 ppm) will show a strong correlation to C-4' (~162 ppm), definitively placing the methoxy group on the B-ring of Unit I.[15]
-
Inter-unit Linkage Confirmation: This is the most critical step. The proton H-2' on Unit I will show a long-range correlation to the quaternary carbon C-8" on Unit II. Concurrently, the proton H-6" on Unit II will show a correlation to the same C-8" carbon. These two correlations provide unambiguous proof of the C-3' to C-8" linkage, distinguishing this compound from other biflavonoid isomers.[15]
-
Summary of Spectroscopic Data
The following table summarizes the assigned chemical shifts for this compound dissolved in DMSO-d₆, compiled from authoritative sources.[2][15]
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations |
| Unit I | |||
| 2 | 164.2 | - | H-2', H-6', H-3 |
| 3 | 102.9 | 6.88, s | C-2, C-4, C-10, C-1' |
| 4 | 182.1 | - | H-3, 5-OH |
| 5 | 161.5 | - | H-6, 5-OH |
| 6 | 98.9 | 6.20, d (2.0) | C-5, C-7, C-8, C-10 |
| 7 | 164.4 | - | H-6, H-8 |
| 8 | 94.1 | 6.51, d (2.0) | C-6, C-7, C-9, C-10 |
| 9 | 157.5 | - | H-8 |
| 10 | 104.2 | - | H-3, H-6, H-8 |
| 1' | 122.7 | - | H-2', H-6', H-3 |
| 2' | 128.4 | 7.91, d (8.8) | C-2, C-4', C-6', C-8" |
| 3' | 128.9 | - | H-2', H-5' |
| 4' | 162.2 | - | H-2', H-6', OCH₃ |
| 5' | 114.2 | 7.15, d (8.8) | C-1', C-3', C-4' |
| 6' | 128.4 | 7.91, d (8.8) | C-2, C-4', C-2' |
| OCH₃ | 55.6 | 3.85, s | C-4' |
| 5-OH | - | 12.96, s | C-4, C-5, C-6, C-10 |
| Unit II | |||
| 2" | 163.5 | - | H-2'", H-6'", H-3" |
| 3" | 102.2 | 6.75, s | C-2", C-4", C-10" |
| 4" | 181.8 | - | H-3", 5"-OH |
| 5" | 161.2 | - | H-6", 5"-OH |
| 6" | 98.2 | 6.39, s | C-5", C-7", C-8", C-10" |
| 7" | 163.9 | - | H-6" |
| 8" | 104.8 | - | H-2', H-6" |
| 9" | 154.9 | - | H-6" |
| 10" | 103.9 | - | H-3", H-6" |
| 1'" | 121.2 | - | H-2'", H-6'" |
| 2'" | 128.2 | 7.85, d (8.5) | C-2", C-4'", C-6'" |
| 3'" | 115.9 | 6.92, d (8.5) | C-1'", C-5'" |
| 4'" | 161.1 | - | H-2'", H-6'", H-3'" |
| 5'" | 115.9 | 6.92, d (8.5) | C-1'", C-3'" |
| 6'" | 128.2 | 7.85, d (8.5) | C-2", C-4'", C-2'" |
| 5"-OH | - | 12.94, s | C-4", C-5", C-6", C-10" |
Conclusion
This application note details a comprehensive and logically structured NMR-based workflow for the complete structural elucidation of this compound. By systematically applying 1D and 2D NMR experiments, from sample preparation to advanced correlation analysis, researchers can achieve unambiguous assignment of all proton and carbon signals. The strategic use of the HMBC experiment is highlighted as the definitive tool for confirming the crucial inter-flavonoid linkage. This methodology is not only robust for this compound but also serves as a foundational template for the analysis of other complex biflavonoids, empowering researchers in natural product chemistry and drug discovery.
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Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-226. Available at: [Link]
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Markham, K. R., et al. (1987). ¹³C NMR studies of some naturally occurring amentoflavone and hinokiflavone biflavonoids. Phytochemistry, 26(12), 3335-3337. Available at: [Link]
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Elyashberg, M. (2015). Computer-assisted structure elucidation of natural products. Natural Product Reports, 32(12), 1707-1730. Available at: [Link]
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Qiao, L., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Natural Product Communications, 9(1), 67-70. Available at: [Link]
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Chen, J. J., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Journal of Natural Products, 77(1), 67-73. Available at: [Link]
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Shai, L. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. Available at: [Link]
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Benyahia, S., et al. (2022). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 27(19), 6296. Available at: [Link]
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Shai, L. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. Available at: [Link]
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Application Note: Elucidating the Fragmentation Pathways of Podocarpusflavone A using Tandem Mass Spectrometry
Abstract: Podocarpusflavone A, a naturally occurring biflavonoid, is recognized for its potential as a DNA topoisomerase I inhibitor, making it a compound of interest in oncological research.[1][2] Accurate structural elucidation is paramount for its identification in complex botanical matrices and for subsequent pharmacological studies. This application note provides a detailed guide to the fragmentation analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We present optimized protocols, discuss the rationale behind methodological choices, and delineate the characteristic fragmentation pathways observed, primarily in negative ion mode, to serve as a definitive reference for researchers, chemists, and drug development professionals.
Introduction to this compound
This compound is a C-C linked biflavonoid, structurally composed of an apigenin moiety linked to a methoxylated apigenin unit.[3] Its chemical formula is C₃₁H₂₀O₁₀ with a monoisotopic mass of 552.1056 Da.[3][4] The complexity of its structure necessitates advanced analytical techniques for unambiguous identification. Tandem mass spectrometry provides high specificity and sensitivity, enabling detailed structural characterization through controlled fragmentation of the precursor ion. Understanding these fragmentation patterns is crucial for distinguishing this compound from other isomeric biflavonoids and for its quantification in biological or herbal samples.
Key Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₀O₁₀ | [3] |
| Average Mass | 552.5 g/mol | [3] |
| Monoisotopic Mass | 552.10564683 Da | [3] |
| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | [3] |
| Predicted [M-H]⁻ | 551.09837 m/z | [4] |
| Predicted [M+H]⁺ | 553.11293 m/z | [4] |
Recommended Analytical Workflow
The reliable analysis of this compound is achieved through a systematic workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Protocol: Sample and Standard Preparation
-
Rationale: Proper sample handling is critical to prevent degradation. Methanol is an excellent solvent for flavonoids. Stock solutions should be stored under conditions that minimize freeze-thaw cycles and light exposure to maintain integrity.[1]
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard. Dissolve in 1 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solutions: Prepare a series of working solutions (e.g., 0.1, 1, 10 µg/mL) by serially diluting the stock solution with 80% methanol.
-
Storage: Store the stock solution at -80°C for up to 6 months or -20°C for 1 month, protected from light.[1] Aliquot to avoid repeated freeze-thaw cycles.
Protocol: LC-MS/MS System Configuration
-
Rationale: Reversed-phase chromatography using a C18 column is the standard for separating moderately non-polar compounds like flavonoids.[5][6] A gradient elution with acetonitrile and water, acidified with formic acid, ensures good peak shape and efficient protonation/deprotonation in the ESI source. Negative ion mode is preferred for flavonoids as their phenolic hydroxyl groups readily deprotonate, yielding a strong [M-H]⁻ signal and informative fragmentation spectra.[7]
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System (e.g., Agilent, Thermo, Waters) |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 95% B over 15 min, hold 3 min, re-equilibrate |
| Injection Volume | 2-5 µL |
| Column Temp. | 35 °C |
| MS System | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 - 3.5 kV |
| Gas Temp. | 300 - 350 °C |
| Nebulizer Gas | 35 - 45 psi |
| MS1 Scan Range | 100 - 1000 m/z |
| MS2 Acquisition | Data-Dependent Acquisition (DDA) |
| Precursor Ion | m/z 551.10 ± 0.5 |
| Collision Energy | 20-40 eV (Stepped or Ramped) |
Fragmentation Pattern Analysis
The tandem mass spectrum of this compound is characterized by several distinct fragmentation pathways that provide structural information. The analysis in negative ion mode on the deprotonated molecule [M-H]⁻ at m/z 551.10 is particularly insightful.
Key Fragmentation Pathways
Analysis of the MS/MS data reveals three primary fragmentation routes originating from the [M-H]⁻ precursor ion:
-
Inter-flavonoid Bond Cleavage: This is the most diagnostic fragmentation for biflavonoids. It involves the cleavage of the C-C bond linking the two flavonoid moieties. This pathway produces the most abundant fragment ion at m/z 375.05 , which corresponds to the deprotonated apigenin-C-C fragment [Apigenin+C₉H₅O₂-H]⁻.[8][9] This cleavage confirms the biflavonoid nature and the mass of one of the core units.
-
Loss of Methanol: The presence of a methoxy group on one of the flavonoid rings facilitates the neutral loss of methanol (CH₃OH, 32 Da). This results in a prominent fragment ion at m/z 519.07 .[8] This loss is a key indicator of the methoxy substitution on the parent molecule.
-
Retro-Diels-Alder (RDA) Fission: A hallmark of flavonoid fragmentation, the RDA reaction involves the cleavage of the C-ring.[7] For this compound, this can occur on the precursor ion or subsequent fragments, leading to smaller, diagnostic ions that help characterize the hydroxylation pattern of the A and B rings.
Proposed Fragmentation Scheme
The following diagram illustrates the primary fragmentation pathways for the [M-H]⁻ ion of this compound.
Caption: Proposed MS/MS fragmentation pathways of this compound in negative ESI mode.
Summary of Characteristic Ions
The following table summarizes the key ions observed in the MS/MS spectrum of this compound. High-resolution mass spectrometry is essential for confirming the elemental composition of each fragment.
| Observed m/z | Calculated Mass | Formula | Mass Error (ppm) | Proposed Identity / Neutral Loss |
| 551.0984 | 551.0984 | C₃₁H₁₉O₁₀⁻ | 0.0 | [M-H]⁻ |
| 519.0713 | 519.0721 | C₃₀H₁₅O₉⁻ | 1.5 | [M-H-CH₃OH]⁻ |
| 375.0506 | 375.0510 | C₂₁H₁₁O₇⁻ | 1.1 | Cleavage of inter-flavonoid bond |
| 269.0455 | 269.0456 | C₁₅H₉O₅⁻ | 0.4 | [Apigenin-H]⁻ (from secondary fragmentation) |
Conclusion
The structural characterization of this compound by tandem mass spectrometry is a robust and highly specific method. The fragmentation pattern in negative ion mode is defined by two key events: the loss of a methanol molecule to produce an ion at m/z 519.07 and a diagnostic inter-flavonoid bond cleavage that generates the base peak at m/z 375.05.[8] These characteristic fragments, in conjunction with the accurate mass of the precursor ion, provide a confident identification of this compound. The protocols and data presented in this application note offer a validated framework for researchers to apply in natural product discovery, metabolomics, and quality control applications.
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Tan, Y., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed. Retrieved from [Link][10]
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Kumar, R., et al. (2021). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry. Retrieved from [Link][11]
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Application Note: Evaluating the In Vitro Cytotoxicity of Podocarpusflavone A on MCF-7 Human Breast Cancer Cells
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxic effects of Podocarpusflavone A, a naturally occurring biflavonoid, on the MCF-7 human breast cancer cell line. This guide moves beyond a simple recitation of steps, offering a detailed rationale for methodological choices and integrating three distinct, yet complementary, cytotoxicity assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH). The protocols are designed to be self-validating, ensuring robust and reliable data generation. Furthermore, this application note delves into the potential molecular mechanisms of this compound-induced cell death, with a focus on the intrinsic apoptotic pathway, and provides a framework for data analysis and interpretation.
Introduction and Scientific Rationale
The exploration of natural products for novel anticancer agents remains a cornerstone of oncological research.[1][2] Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential to modulate various signaling pathways involved in cancer cell proliferation and survival.[3] this compound, a biflavonoid isolated from the Podocarpus species, has demonstrated promising cytotoxic activities against several cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line.[4][5]
MCF-7 cells are a well-characterized, estrogen receptor-positive (ER+) luminal A breast cancer cell line, making them a relevant model for studying a significant subset of human breast cancers.[6] Understanding the cytotoxic profile of this compound in this cell line is a critical first step in evaluating its therapeutic potential.
This guide provides a multi-faceted approach to assessing cytotoxicity. No single assay is universally superior; therefore, we employ three distinct methods to ensure a comprehensive evaluation of this compound's effects:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells forms the basis of this assay.[7]
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, providing a measure of cell number.[8][9]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of late apoptosis or necrosis.[10][11]
By employing these three assays, researchers can gain a more complete picture of the cytotoxic mechanism of this compound, distinguishing between effects on metabolic activity, cell proliferation, and membrane integrity.
Potential Mechanism of Action: Induction of Apoptosis
Flavonoids are known to induce apoptosis in cancer cells through various mechanisms.[3][12] One of the primary pathways implicated is the intrinsic or mitochondrial pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[13][14][15][16] The balance between these opposing factions determines the cell's fate.[14]
This compound, like other flavonoids, may induce apoptosis in MCF-7 cells by tipping this balance in favor of the pro-apoptotic members. This can lead to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic cascade.[17] MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[13] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[13] Activated caspase-9, in turn, activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[18]
Diagram: Proposed Intrinsic Apoptotic Pathway Induced by this compound
Caption: Proposed mechanism of this compound-induced apoptosis in MCF-7 cells.
Materials and Reagents
-
Cell Line: MCF-7 (ATCC HTB-22)
-
Base Medium: Eagle's Minimum Essential Medium (EMEM)[19][20]
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 0.01 mg/mL human recombinant insulin[21]
-
This compound: (Source to be specified by the researcher), dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO
-
SRB Assay: Sulforhodamine B (SRB), Trichloroacetic acid (TCA), 1% Acetic Acid, 10 mM Tris base solution
-
LDH Assay: Commercially available LDH cytotoxicity assay kit
-
Other Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), sterile water
-
Equipment: 96-well flat-bottom plates, multichannel pipette, inverted microscope, humidified incubator (37°C, 5% CO2), microplate reader
Experimental Protocols
MCF-7 Cell Culture
-
Culture Conditions: Maintain MCF-7 cells in EMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL insulin in a humidified incubator at 37°C with 5% CO2.[19][21]
-
Subculturing: Passage the cells when they reach 80-90% confluency.[19] a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.[19] d. Neutralize trypsin with complete growth medium. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. f. Seed new culture flasks at a subcultivation ratio of 1:2 to 1:4.[21]
Experimental Workflow
Diagram: Overall Experimental Workflow
Caption: Flowchart of the in vitro cytotoxicity assessment of this compound on MCF-7 cells.
This compound Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Working Solutions: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture wells should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[22] Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
MTT Assay Protocol
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[23]
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[23]
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[23][24]
SRB Assay Protocol
-
Cell Fixation: After the treatment period, gently add 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8][25]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[8][25] Air dry the plates.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[26]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[25] Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[26]
-
Measure Absorbance: Read the absorbance at 510 nm in a microplate reader.[9][25]
LDH Assay Protocol
-
Supernatant Collection: At the end of the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[27]
-
Assay Reaction: Add 50 µL of the LDH assay reagent (as per the manufacturer's instructions) to each well containing the supernatant.[27]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.[27]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[27]
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.[27]
Data Analysis and Interpretation
Calculation of Percentage Viability/Cytotoxicity
-
MTT and SRB Assays:
-
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
LDH Assay:
-
Percentage Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] x 100
-
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[28][29][30]
-
IC50 Calculation: The software will calculate the IC50 value from the fitted curve.[29][31][32]
Data Presentation
| Assay | Principle | Endpoint Measured | Typical Wavelength | This compound IC50 (µM) [Hypothetical Data] |
| MTT | Mitochondrial dehydrogenase activity | Cell metabolic activity | 570 nm | 25.5 |
| SRB | Staining of total cellular protein | Cell number/biomass | 510 nm | 28.1 |
| LDH | Release of lactate dehydrogenase | Cell membrane integrity | 490 nm | 35.8 |
Note: The hypothetical IC50 values are for illustrative purposes only. A higher IC50 value in the LDH assay compared to MTT and SRB assays might suggest that at lower concentrations, this compound is cytostatic or affects metabolic activity without causing immediate membrane rupture.
Conclusion and Future Directions
This application note provides a robust framework for the in vitro cytotoxic evaluation of this compound on MCF-7 cells. The use of multiple, mechanistically distinct assays ensures a comprehensive and reliable assessment of its anticancer potential. The presented protocols, coupled with an understanding of the underlying biological principles, will enable researchers to generate high-quality data.
Future studies could build upon these findings by:
-
Investigating the expression levels of Bcl-2 family proteins and the activation of caspases via Western blotting or flow cytometry to confirm the induction of apoptosis.
-
Performing cell cycle analysis to determine if this compound causes cell cycle arrest.[4]
-
Evaluating the efficacy of this compound in combination with standard chemotherapeutic agents.
By following the detailed methodologies and understanding the scientific rationale outlined in this guide, researchers can effectively contribute to the ongoing search for novel and effective natural product-based anticancer therapies.
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Application Notes & Protocols: Evaluating the Antibacterial Activity of Podocarpusflavone A
Abstract
Podocarpusflavone A (PFA), a naturally occurring biflavonoid found in plants of the Podocarpus genus, has garnered scientific interest for its diverse biological activities.[1][2][3] Preliminary studies indicate that PFA exhibits a promising spectrum of antibacterial action, notably against clinically relevant pathogens such as Pseudomonas aeruginosa and Enterococcus faecalis.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for testing the antibacterial efficacy of this compound. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and validity of results.[4] We will detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar disk diffusion assay for assessing sensitivity.
Introduction: this compound and the Rationale for Antibacterial Screening
This compound is a member of the flavonoid family, a class of polyphenolic secondary metabolites in plants.[5] Flavonoids are known to possess a wide array of pharmacological properties, and their potential as antibacterial agents is a subject of intense research, especially in the era of rising antimicrobial resistance.[6][7] The proposed antibacterial mechanisms of flavonoids are multifaceted, including the inhibition of bacterial nucleic acid synthesis, disruption of cytoplasmic membrane function and energy metabolism, and interference with biofilm formation.[6][7][8][9]
The chemical structure of flavonoids, particularly the presence and position of hydroxyl groups, influences their activity.[6][8] PFA's specific biflavonoid structure (two flavone moieties linked together) presents a unique scaffold for investigation.[10] Previous research has confirmed its activity against both Gram-positive and Gram-negative bacteria, making it a compelling candidate for further development.[1][3] Standardized testing is the critical next step to quantitatively define its spectrum of activity and potency.
This guide provides the foundational protocols to empower researchers to systematically evaluate PFA's antibacterial potential. Adherence to these standardized methods, such as those outlined in CLSI documents M07 and M100, is paramount for generating data that is accurate, reproducible, and comparable across different laboratories.[4][11]
Foundational Assays for Antibacterial Activity
Three core assays are fundamental for characterizing the antibacterial profile of a novel compound like this compound:
-
Minimum Inhibitory Concentration (MIC): Determines the lowest concentration of the compound that visibly inhibits the growth of a microorganism.[12] This is the primary measure of bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): Determines the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.[13][14] This assay distinguishes bactericidal from bacteriostatic agents.
-
Agar Disk Diffusion (Kirby-Bauer Test): A qualitative or semi-quantitative method to assess the susceptibility of bacteria to the compound.[15][16][17] It is an excellent preliminary screening tool.
2.1. Recommended Bacterial Strains
For a comprehensive evaluation, PFA should be tested against a panel of bacteria representing different cell wall structures and resistance profiles. Recommended quality control (QC) and test strains include:
-
Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923): A Gram-positive coccus, a common cause of skin, respiratory, and bloodstream infections, including methicillin-resistant (MRSA) strains.[18][19][20]
-
Escherichia coli (e.g., ATCC 25922): A Gram-negative rod, a frequent cause of urinary tract and gastrointestinal infections.[21][22][23]
-
Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic Gram-negative rod known for its intrinsic and acquired resistance mechanisms, often associated with hospital-acquired infections.[24][25][26][27]
Experimental Protocols
3.1. Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M07 guideline, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[11][28]
Principle: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of PFA where no visible growth occurs.[29][30]
Materials:
-
This compound (PFA) powder
-
Sterile Dimethyl Sulfoxide (DMSO) for stock solution
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[31]
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
PFA Stock Solution Preparation: Prepare a 1280 µg/mL stock solution of PFA in sterile DMSO. Ensure complete dissolution. Note: The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Plate Preparation and Serial Dilution: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the PFA stock solution (or a working dilution) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive growth control (no PFA). e. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL (or 100 µL if using a different standard).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[32]
-
Reading the MIC: After incubation, examine the plate from the bottom using a reading mirror. The MIC is the lowest concentration of PFA at which there is a complete absence of visible growth (no turbidity) compared to the positive control well.
Workflow for MIC Determination
3.2. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC test is a continuation of the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration of the test agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial inoculum count.[12][13]
Materials:
-
Completed MIC microtiter plate
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Select Wells: Identify the MIC well and all wells with higher concentrations of PFA that showed no turbidity in the MIC assay.
-
Subculture: From each selected well, plate a 10 µL aliquot onto a labeled MHA plate. Spread the aliquot evenly across a section of the plate.
-
Control Plating: To determine the initial inoculum count (CFU/mL), perform a serial dilution of the positive growth control well (well 11 from the MIC plate) and plate onto MHA.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determine MBC: After incubation, count the number of colonies on each MHA plate. The MBC is the lowest concentration of PFA that results in a ≥99.9% reduction in CFU/mL compared to the colony count of the initial inoculum.[12][14]
Causality Note: The MBC/MIC ratio is a useful parameter. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[12]
Workflow for MBC Determination
3.3. Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay
Principle: This method involves placing a paper disk impregnated with a known amount of this compound onto an agar plate that has been uniformly inoculated with a test bacterium.[15][33] The compound diffuses from the disk into the agar. If the bacterium is susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism.[16][34]
Materials:
-
This compound (PFA)
-
Sterile 6-mm paper disks
-
Sterile Mueller-Hinton Agar (MHA) plates (4 mm depth)[17]
-
Bacterial strains and 0.5 McFarland standard
-
Sterile swabs
-
Solvent for dissolving PFA (e.g., DMSO)
-
Forceps
-
Ruler or calipers
Procedure:
-
Disk Preparation: Aseptically apply a known amount of PFA solution onto sterile paper disks and allow them to dry completely. A solvent control disk (e.g., DMSO only) must be included.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 3.1, step 2.
-
Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[17] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage (lawn culture).[17]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place the prepared PFA disks and a solvent control disk onto the agar surface. Disks should be at least 24 mm apart from center to center and not too close to the edge of the plate.[33] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Within 15 minutes of applying the disks, invert the plates and incubate at 35 ± 2°C for 16-20 hours.[34]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.
Data Presentation and Interpretation
Quantitative data from MIC and MBC assays should be presented in a clear, tabular format for easy comparison.
Table 1: Illustrative MIC and MBC Data for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 25922 | 64 | >256 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 32 | 64 | 2 | Bactericidal |
| Gentamicin (Control) | N/A | 0.5 | 1 | 2 | Bactericidal |
Disclaimer: The data above are for illustrative purposes only and do not represent actual experimental results.
Table 2: Illustrative Zone of Inhibition Data for this compound (50 µ g/disk )
| Bacterial Strain | ATCC Number | Zone of Inhibition (mm) | Solvent Control (mm) |
| Staphylococcus aureus | 25923 | 18 | 0 |
| Escherichia coli | 25922 | 12 | 0 |
| Pseudomonas aeruginosa | 27853 | 15 | 0 |
| Gentamicin (10 µg) | N/A | 22 | N/A |
Disclaimer: The data above are for illustrative purposes only. Interpretive criteria (Susceptible, Intermediate, Resistant) for novel compounds must be established through correlation with MIC data.
Conclusion and Future Directions
The protocols detailed in this guide provide a standardized framework for the initial evaluation of this compound's antibacterial activity. By meticulously following these CLSI-based methods, researchers can generate reliable and reproducible data on its MIC, MBC, and susceptibility profiles against key bacterial pathogens. Positive results from these foundational assays would justify further investigation, including time-kill kinetic studies, mechanism of action elucidation, synergy testing with existing antibiotics, and assessment of its activity against a broader panel of clinical isolates and resistant strains. This systematic approach is crucial for determining the true therapeutic potential of this compound in the ongoing search for new antimicrobial agents.
References
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Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. [Link]
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Introduction: The Antioxidant Potential of Podocarpusflavone A
An In-Depth Guide to the DPPH and ABTS Antioxidant Assays for Podocarpusflavone A
This compound, a biflavonoid isolated from plants of the Podocarpus genus, has garnered scientific interest for its potential bioactive properties, including its role as an antioxidant.[1][2] Evaluating the antioxidant capacity of such natural compounds is a critical step in drug discovery and the development of nutraceuticals. Antioxidants are vital as they neutralize harmful free radicals, which are highly reactive molecules that can cause cellular damage, contributing to aging and various diseases.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to quantitatively assess the antioxidant activity of this compound using two of the most common and reliable spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[4] By explaining the underlying principles and providing robust, step-by-step protocols, this guide aims to ensure the generation of accurate and reproducible results.
Part 1: The DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and inexpensive method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[5] It is widely used as a primary screening tool for antioxidant activity.[6]
Principle of the DPPH Assay
The core of this assay is the stable free radical, DPPH. Due to a spare electron delocalized over the molecule, DPPH solutions have a deep violet color and exhibit a strong absorption band at approximately 517 nm.[6] When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This neutralizes the radical, converting it to its reduced form, DPPH-H.[7] This reduction results in a stoichiometric loss of the violet color, changing it to a pale yellow. The decrease in absorbance at 517 nm is directly proportional to the radical-scavenging activity of the antioxidant.[3]
Experimental Workflow: DPPH Assay
The following diagram outlines the key steps in performing the DPPH assay.
Caption: Workflow for the DPPH antioxidant assay.
Detailed Protocol for DPPH Assay
Reagents and Equipment:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) powder
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Methanol (HPLC or Spectrophotometry grade)
-
96-well microplate
-
Microplate spectrophotometer
-
Precision balance and standard laboratory glassware
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol in a volumetric flask.[8]
-
Causality Insight: This solution must be prepared fresh and kept in a dark bottle or wrapped in foil, as DPPH is light-sensitive and can degrade, leading to inaccurate baseline absorbance readings.[9]
-
-
Preparation of this compound and Trolox Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock, prepare a series of working dilutions to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Similarly, prepare a stock solution of Trolox and create a series of dilutions to be used as a positive control and for comparative analysis.
-
-
Assay Execution (96-Well Plate Format):
-
Control (Blank): Pipette 100 µL of methanol into several wells.
-
Sample Wells: Pipette 100 µL of each this compound working solution into triplicate wells.
-
Standard Wells: Pipette 100 µL of each Trolox working solution into triplicate wells.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells.[9] Mix thoroughly by gentle shaking.
-
Control Absorbance (A_control): Prepare wells with 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes in the dark.[6]
-
Causality Insight: A fixed incubation time is critical for consistency, as the reaction kinetics can vary between different antioxidants. 30 minutes is a standard duration that allows the reaction to approach completion for many flavonoids.
-
Measure the absorbance of all wells at 517 nm using a microplate reader.[7]
-
Data Analysis and Interpretation
-
Calculate Radical Scavenging Activity (%): The percentage of DPPH radical scavenging activity is calculated using the following formula[7][10]: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8]
Part 2: The ABTS Radical Cation Decolorization Assay
The ABTS assay is another widely used method for assessing total antioxidant capacity.[4] It is versatile as it can be used for both hydrophilic and lipophilic compounds and is less prone to interference from colored compounds than the DPPH assay because its absorbance is measured at a longer wavelength (734 nm).[13][14]
Principle of the ABTS Assay
This assay is based on the ability of an antioxidant to neutralize the stable ABTS radical cation (ABTS•+).[15] ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[16] This reaction produces a distinct blue-green chromophore with a maximum absorbance at 734 nm. When an antioxidant is added, it donates an electron or hydrogen atom to the ABTS•+, causing the blue-green solution to lose its color.[13] The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant concentration.[15]
Experimental Workflow: ABTS Assay
The diagram below illustrates the procedure for the ABTS antioxidant assay.
Caption: Workflow for the ABTS antioxidant assay.
Detailed Protocol for ABTS Assay
Reagents and Equipment:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Trolox
-
Phosphate-buffered saline (PBS) or ethanol, depending on sample solubility
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.[17]
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[17]
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]
-
Causality Insight: This overnight incubation is essential for the complete generation of the ABTS radical cation, ensuring a stable and reliable baseline for the assay.[13]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[17] This working solution is stable for several days when stored in the dark.
-
-
Preparation of this compound and Trolox Standard Solutions:
-
Prepare a stock solution of this compound and create a series of working dilutions.
-
Prepare a Trolox stock solution and generate a standard curve by creating a series of dilutions with known concentrations (e.g., 0 to 500 µM).
-
-
Assay Execution (96-Well Plate Format):
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The percentage inhibition of the ABTS radical is calculated as: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where:
-
A_blank is the absorbance of the ABTS•+ working solution with the blank.
-
A_sample is the absorbance of the ABTS•+ working solution with the sample or standard.
-
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC): The TEAC assay measures the antioxidant capacity relative to the standard, Trolox.[20]
-
Plot a standard curve of % Inhibition (Y-axis) versus the concentration of the Trolox standards (X-axis).
-
Determine the linear regression equation for the standard curve (y = mx + c).
-
Using the % Inhibition value obtained for each this compound concentration, calculate its equivalent Trolox concentration from the standard curve.[21][22]
-
The TEAC value is typically expressed as µM of Trolox equivalents per mg or µM of the sample. A higher TEAC value indicates a stronger antioxidant capacity.[23]
-
Data Presentation and Comparison
To effectively compare the antioxidant activity of this compound as determined by both assays, results should be summarized in a clear, tabular format.
| Analyte | DPPH Assay (IC50) | ABTS Assay (TEAC) |
| This compound | e.g., 25.5 µM | e.g., 2.1 mM TE/mM |
| Trolox (Control) | e.g., 15.2 µM | By definition, 1.0 mM TE/mM |
Note: The values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
Both the DPPH and ABTS assays are robust methods for quantifying the antioxidant capacity of this compound. The DPPH assay is valued for its simplicity and is an excellent initial screening tool, providing a clear IC50 value for potency. The ABTS assay offers greater versatility for different compound types and provides results in the context of a recognized standard (Trolox), facilitating broader comparisons.[19] By employing both assays, researchers can build a comprehensive and validated profile of the antioxidant potential of this compound, providing a solid foundation for further investigation in drug development and life sciences.
References
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Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 49(4), 407–415. Available at: [Link]
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved January 5, 2025, from [Link]
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Creative Diagnostics. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Retrieved January 5, 2025, from [Link]
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Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH radical scavenging activity assays. MDPI. Available at: [Link]
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Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Available at: [Link]
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Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. Available at: [Link]
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BioInfoTips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. Available at: [Link]
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Qiao, X., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Pharmaceutical Biology, 52(6), 727-734. Available at: [Link]
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Shomu's Biology. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube. Available at: [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved January 5, 2025, from [Link]
- Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Journal of Pharmaceutical Sciences & Research, 10(12), 3216-3219.
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v2. protocols.io. Available at: [Link]
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Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved January 5, 2025, from [Link]
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YouTube. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved January 5, 2025, from [Link]
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Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved January 5, 2025, from [Link]
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Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 9(2), 113. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 5, 2025, from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved January 5, 2025, from [Link]
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ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Available at: [Link]
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Citeq Biologics. (n.d.). TEAC Assay. Retrieved January 5, 2025, from [Link]
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Lee, S., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Available at: [Link]
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Flieger, J., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6596. Available at: [Link]
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Ciesla, L. M., et al. (2020). The [DPPH /DPPH-H]-HPLC-DAD Method on Tracking the Antioxidant Activity of Pure Antioxidants and Goutweed (Aegopodium podagraria L.) Hydroalcoholic Extracts. Molecules, 25(24), 6012. Available at: [Link]
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Podocarpusflavone A as a Novel Inhibitor of Human DNA Topoisomerase I: A Guide to In Vitro Relaxation Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Human DNA Topoisomerase I (Topo I) is a vital nuclear enzyme that resolves DNA topological stress during replication and transcription, making it a validated and critical target in oncology.[1][2] Natural products have historically been a rich source of novel Topo I inhibitors.[3][4][5] This guide provides a comprehensive framework and detailed protocols for evaluating the inhibitory activity of Podocarpusflavone A, a biflavonoid isolated from Podocarpus species, against human Topo I.[6][7][8][9] The primary methodology described is the supercoiled DNA relaxation assay, a robust and definitive method for characterizing the catalytic inhibition of Topo I.[10][11]
Foundational Principles: Targeting DNA Topology
The Essential Role of DNA Topoisomerase I
DNA Topoisomerase I is indispensable for cell viability, managing the torsional stress that arises from processes that separate DNA strands, such as replication and transcription.[12] The enzyme functions by introducing a transient single-strand break in the DNA backbone, allowing the DNA to unwind, and subsequently religating the break.[13] This catalytic cycle is ATP-independent.[12] Due to their high proliferative rate, cancer cells are particularly reliant on Topo I activity, rendering the enzyme an attractive target for therapeutic intervention.[13]
This compound: A Natural Product Inhibitor
This compound is a biflavonoid that has demonstrated cytotoxic effects against various cancer cell lines and has been identified as a DNA Topoisomerase I inhibitor.[6][8][9][14] Unlike Topo I "poisons" such as Camptothecin, which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, catalytic inhibitors prevent the enzyme from performing its relaxation function in the first place.[3][13] This assay focuses on determining the ability of this compound to act as a catalytic inhibitor by preventing the relaxation of supercoiled DNA.
The DNA Relaxation Assay: A Visual Readout of Inhibition
The principle of this assay is elegantly simple and relies on the differential electrophoretic mobility of DNA topoisomers in an agarose gel.[11][15]
-
Supercoiled DNA (Substrate): A compact, tightly wound plasmid DNA that migrates quickly through the agarose gel matrix.
-
Relaxed DNA (Product): When Topo I acts on supercoiled DNA, it introduces transient nicks and relaxes the molecule. This open-circular or relaxed form is less compact and migrates more slowly through the gel.
-
Inhibition: In the presence of an inhibitor like this compound, the enzymatic activity of Topo I is blocked. Consequently, the supercoiled DNA substrate is not converted to its relaxed form. This is visualized on the gel as the persistence of the fast-migrating supercoiled DNA band and a reduction or absence of the slow-migrating relaxed DNA band.[10]
Caption: Principle of the Topo I DNA Relaxation Assay.
Experimental Design & Protocols
This section provides a self-validating protocol. The initial enzyme titration is a critical step to ensure that the assay is run under conditions of minimal complete activity, making it maximally sensitive to inhibition.
Materials and Reagents
| Component | Description & Storage | Vendor Example |
| Human Topoisomerase I | Recombinant human enzyme. Store at -80°C.[16] | TopoGEN (Cat. #TG1015-1) |
| Supercoiled DNA | High-purity plasmid DNA (e.g., pBR322 or pHOT-1). Store at 4°C or -20°C.[17] | TopoGEN, Inspiralis |
| This compound | Test Inhibitor. Prepare stock in DMSO. Store at -20°C, protected from light.[6] | MedChemExpress (Cat. #HY-N2408) |
| Camptothecin (CPT) | Positive Control Inhibitor. Prepare stock in DMSO. Store at -20°C. | Sigma-Aldrich |
| 10x Topo I Assay Buffer | Typically: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 1% BSA, 50% Glycerol.[17] | Included with enzyme kit. |
| Enzyme Dilution Buffer | Typically: 10 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 μg/ml albumin.[15] | Included with enzyme kit. |
| 5x Stop/Loading Dye | 5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol. Store at 4°C.[17] | Included with enzyme kit. |
| Agarose & Buffer | Molecular biology grade agarose. 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA). | Standard lab suppliers. |
| DNA Stain | Ethidium Bromide (0.5 µg/mL) or a safer alternative like SYBR™ Safe. | Standard lab suppliers. |
Protocol Part 1: Enzyme Titration (Self-Validation Step)
Causality: Before testing an inhibitor, you must determine the precise amount of Topo I enzyme that is just sufficient to completely convert the supercoiled DNA substrate to the relaxed form in the allotted reaction time. Using too much enzyme can mask the effects of a weak inhibitor, leading to false negatives. This titration calibrates the assay for optimal sensitivity.[15]
-
Prepare a Reaction Master Mix on ice (sufficient for ~6 reactions):
-
6 µL of 10x Topo I Assay Buffer
-
6 µL of Supercoiled DNA (e.g., at 0.25 µg/µL)
-
36 µL of Nuclease-Free Water
-
-
Aliquot 8 µL of the Master Mix into a series of 5 labeled PCR tubes.
-
Prepare Serial Dilutions of Topo I: Using the Enzyme Dilution Buffer, prepare a series of enzyme dilutions (e.g., 1:2, 1:4, 1:8, 1:16 from the stock). Keep on ice.
-
Initiate Reactions: Add 2 µL of the corresponding enzyme dilution to each tube. For the final tube, add 2 µL of Dilution Buffer without enzyme (No Enzyme Control).
-
Tube 1: 2 µL Stock Enzyme
-
Tube 2: 2 µL (1:2 dilution)
-
Tube 3: 2 µL (1:4 dilution)
-
Tube 4: 2 µL (1:8 dilution)
-
Tube 5: 2 µL (No Enzyme Control)
-
-
Incubate all tubes at 37°C for 30 minutes .[12]
-
Terminate the reactions by adding 2.5 µL of 5x Stop/Loading Dye to each tube and mixing thoroughly.[18]
-
Analyze by agarose gel electrophoresis as described in section 2.4.
-
Determine the Optimal Unit (U): Identify the lowest concentration of enzyme that results in the complete disappearance of the supercoiled DNA band. This is the concentration you will use for the inhibition assay.
Protocol Part 2: Topoisomerase I Inhibition Assay
-
Prepare the Reaction Master Mix on ice. For each 20 µL reaction, you will need:
-
2.0 µL of 10x Topo I Assay Buffer
-
0.5 µg of Supercoiled DNA (e.g., 2.0 µL of a 0.25 µg/µL stock)
-
Nuclease-Free Water to a final volume of 18 µL (after adding inhibitor and before adding enzyme).
-
-
Set Up Reaction Tubes: Aliquot the master mix into labeled tubes for each condition.
-
Negative Control: Add 2 µL of water (or buffer).
-
Vehicle Control: Add 2 µL of DMSO.
-
Positive Control: Add 2 µL of Camptothecin (e.g., at 100 µM).
-
Test Compound: Add 2 µL of this compound at various final concentrations (e.g., 1, 5, 10, 50, 100 µM).
-
-
Pre-incubate the mixtures for 10 minutes at room temperature to allow the inhibitor to interact with the DNA/buffer components.
-
Initiate the Reaction: Add 2 µL of the pre-determined optimal dilution of Topo I enzyme to all tubes except the Negative Control (add 2 µL of enzyme dilution buffer to this one). The final reaction volume is 20 µL.
-
Incubate all tubes at 37°C for 30 minutes .[18]
-
Terminate the reactions by adding 5 µL of 5x Stop/Loading Dye .[17]
Protocol Part 3: Agarose Gel Electrophoresis & Visualization
-
Cast a 1% Agarose Gel in 1x TAE buffer.[18]
-
Load Samples: Load the entire volume (25 µL) of each terminated reaction into the wells.
-
Run Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) for 1.5 to 2 hours, or until the bromophenol blue dye front has migrated approximately 75% of the gel length.[18]
-
Stain and Visualize:
-
Stain the gel in a 0.5 µg/mL Ethidium Bromide solution for 15-30 minutes.
-
Destain in distilled water for 15-20 minutes.
-
Visualize the DNA bands using a UV transilluminator and capture a digital image.
-
Caption: Experimental workflow for the Topo I inhibition assay.
Data Analysis and Expected Results
Interpreting the Gel
-
Lane 1 (Negative Control, No Enzyme): A single, fast-migrating band corresponding to 100% supercoiled DNA.
-
Lane 2 (Vehicle Control, Enzyme + DMSO): The supercoiled band should be completely converted to a series of slower-migrating bands, representing relaxed topoisomers.
-
Lanes 3+ (Inhibitor): With increasing concentrations of this compound, the intensity of the relaxed DNA bands will decrease, while the intensity of the supercoiled DNA band will increase, indicating dose-dependent inhibition.
-
Positive Control (CPT): Should show strong inhibition, with a prominent supercoiled DNA band.
Quantitative Analysis
The percentage of inhibition can be calculated by measuring the band intensities using densitometry software (e.g., ImageJ).
% Inhibition = [ 1 - (Relaxed DNA in sample / Relaxed DNA in vehicle control) ] x 100
The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme's activity by 50%, can then be determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Representative Data Table
| Compound | Concentration (µM) | % Supercoiled DNA (Quantified) | % Inhibition | IC₅₀ (µM) |
| Vehicle Control | 0 | ~5% | 0% | - |
| This compound | 10 | ~25% | ~21% | \multirow{4}{*}{~42 µM[8]} |
| 25 | ~45% | ~42% | ||
| 50 | ~70% | ~68% | ||
| 100 | ~90% | ~89% | ||
| Camptothecin | 10 | >95% | >95% | < 10 µM |
Note: The IC₅₀ value for this compound is based on previously published data and may vary depending on specific experimental conditions.[8]
References
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Bailly, C. (2012). Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA. Methods in Molecular Biology, 922, 285-298. Retrieved from [Link]
-
Chen, S. N., et al. (2018). Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products. Marine Drugs, 16(11), 444. Retrieved from [Link]
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Pommier, Y. (2016). Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. Current Medicinal Chemistry, 23(21), 2284-2304. Retrieved from [Link]
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Han, H. J., et al. (2007). Natural Inhibitors of DNA Topoisomerase I with Cytotoxicities. Planta Medica, 73(08), 759-763. Retrieved from [Link]
-
ProFoldin. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay. Retrieved from [Link]
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ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. Retrieved from [Link]
-
Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay Protocol. Retrieved from [Link]
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Sanna, V., et al. (2021). Natural Compounds as Therapeutic Agents: The Case of Human Topoisomerase IB. Molecules, 26(8), 2259. Retrieved from [Link]
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da Silva, A. C. R., et al. (2017). Natural Product Inhibitors of Topoisomerases: Review and Docking Study. Current Drug Targets, 18(11), 1271-1282. Retrieved from [Link]
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Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(10), 1523-1533. Retrieved from [Link]
-
Teves, S. S., & Henikoff, S. (2014). Topoisomerase Assays. Current Protocols in Molecular Biology, 107, 22.2.1-22.2.19. Retrieved from [Link]
-
Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(10), 1523-1533. Retrieved from [Link]
-
Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(10), 1523-1533. Retrieved from [Link]
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Qiao, X., et al. (2021). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Journal of Ethnopharmacology, 279, 114389. Retrieved from [Link]
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ProFoldin. (n.d.). DNA Topoisomerase I Assay Kits. Retrieved from [Link]
-
Chen, J. J., et al. (2012). Naturally Occurring Cytotoxic [3'→8'']-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-226. Retrieved from [Link]
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Lin, C. F., et al. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules, 26(20), 6147. Retrieved from [Link]
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Chen, J. J., et al. (2012). Naturally Occurring Cytotoxic [3'→8'']-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-226. Retrieved from [Link]
-
Bailly, C. (2000). Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships. Current Medicinal Chemistry, 7(1), 39-58. Retrieved from [Link]
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Safe, S., et al. (2021). Flavonoids: structure-function and mechanisms of action and opportunities for drug development. Cancers, 13(1), 14. Retrieved from [Link]
-
University of Seville. (2025). New compounds identified as inhibitors of DNA topoisomerase 1. News-Medical.Net. Retrieved from [Link]
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Application Notes and Protocols: The Zebrafish Model for In Vivo Studies of Podocarpusflavone A
Introduction: Unveiling the Therapeutic Potential of Podocarpusflavone A with the Zebrafish Model
This compound (PFA), a biflavonoid found in plants of the Podocarpus genus, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have illuminated its potential as an anti-inflammatory, anticancer, and antimycobacterial agent.[3][4][5] Notably, PFA has been shown to inhibit critical signaling pathways implicated in disease progression, such as the JAK2/STAT3 pathway in melanoma and the Fyn/Stat3 pathway in renal fibrosis.[4][6] Furthermore, its cytotoxic effects against various human tumor cell lines underscore its therapeutic promise.[7][8]
To bridge the gap between promising in vitro data and clinical applications, a robust and efficient in vivo model is paramount. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model system for drug discovery and preclinical research.[9][10] Its genetic homology with humans, rapid external development, optical transparency of embryos, and suitability for high-throughput screening make it an ideal platform for evaluating the efficacy and toxicity of novel compounds like PFA.[11][12][13] Zebrafish models offer a unique opportunity to visualize complex biological processes, such as angiogenesis and inflammation, in a living organism, providing invaluable insights into the systemic effects of therapeutic candidates.[14][15]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the zebrafish model for the in vivo characterization of this compound. We will detail protocols for assessing PFA's toxicity, and its anti-inflammatory, and anti-angiogenic activities, offering a clear roadmap for advancing our understanding of this promising natural compound.
I. General Zebrafish Husbandry and Compound Preparation
A. Zebrafish Maintenance:
Adult zebrafish should be maintained in a recirculating aquaculture system with controlled temperature (28.5°C), pH (7.2-7.6), and conductivity (500-1500 µS/cm). A 14/10-hour light/dark cycle is crucial for promoting natural breeding. Fish should be fed a combination of live brine shrimp and commercial flake food twice daily.
B. Embryo Collection and Staging:
To obtain embryos, place male and female zebrafish (2:1 ratio) in a breeding tank with a divider the evening before collection. Remove the divider the following morning at the onset of light to initiate spawning. Collect the fertilized eggs, wash them with embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2), and incubate them at 28.5°C. Stage the embryos according to standard developmental timelines.
C. This compound Stock Solution Preparation:
Due to the hydrophobic nature of many flavonoids, proper solubilization is critical.
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For working solutions, dilute the stock solution in E3 medium to the desired final concentrations. The final concentration of DMSO in the embryo medium should not exceed 0.5% to avoid solvent-induced toxicity.[16]
II. Acute Toxicity Assessment in Zebrafish Embryos
Rationale: Determining the toxicity profile of PFA is a critical first step. The zebrafish embryo acute toxicity test, following the OECD Guideline 236, provides a standardized method to determine the median lethal concentration (LC50).[17][18]
Protocol: Zebrafish Embryo Acute Toxicity Test (ZFET)
-
Embryo Selection: At 3-4 hours post-fertilization (hpf), select healthy, normally developing embryos.
-
Experimental Setup:
-
Use a 24-well plate.
-
Prepare a range of PFA concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in E3 medium. Include a vehicle control (0.5% DMSO in E3 medium) and a negative control (E3 medium only).
-
Add 2 mL of the respective test solution to each well.
-
Carefully transfer 10 embryos to each well.
-
-
Incubation and Observation: Incubate the plate at 28.5°C for 96 hours.
-
Daily Assessment: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for the following lethal endpoints[17][19]:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail
-
Absence of heartbeat
-
-
Data Analysis:
-
Record the number of dead embryos at each concentration at 96 hpf.
-
Calculate the LC50 value using probit analysis or other suitable statistical software. This represents the concentration at which 50% of the embryos are non-viable.[19]
-
Data Presentation: Acute Toxicity of this compound
| Concentration (µM) | Number of Embryos | Number of Dead Embryos (96 hpf) | Mortality Rate (%) |
| Control (E3) | 30 | ||
| Vehicle (0.5% DMSO) | 30 | ||
| 0.1 | 30 | ||
| 1 | 30 | ||
| 10 | 30 | ||
| 50 | 30 | ||
| 100 | 30 | ||
| LC50 Value (µM): | [Calculated Value] |
III. In Vivo Anti-Inflammatory Activity Assessment
Rationale: Given the evidence of PFA's anti-inflammatory properties, a lipopolysaccharide (LPS)-induced inflammation model in zebrafish larvae can be employed. This model allows for the quantification of inflammatory responses, such as neutrophil migration, to an inflammatory stimulus.
Protocol: LPS-Induced Neutrophil Migration Assay
-
Zebrafish Line: Utilize a transgenic zebrafish line with fluorescently labeled neutrophils, such as Tg(mpx:GFP).
-
Compound Treatment:
-
At 24 hpf, expose embryos to non-lethal concentrations of PFA (determined from the toxicity assay) and a vehicle control.
-
Refresh the treatment solutions daily.
-
-
LPS-Induced Inflammation:
-
At 72 hpf, anesthetize the larvae in tricaine solution.
-
Using a microinjection system, inject a small volume (e.g., 1 nL) of LPS solution (1 mg/mL in PBS) into the hindbrain ventricle or tail fin.
-
-
Imaging and Quantification:
-
At 4-6 hours post-injection, immobilize the larvae in 1% low-melting-point agarose.
-
Image the injection site using a fluorescence microscope.
-
Quantify the number of GFP-positive neutrophils that have migrated to the site of injury/inflammation.
-
-
Data Analysis: Compare the number of migrated neutrophils in PFA-treated larvae to the vehicle-treated control group using a Student's t-test or ANOVA.
Visualization: Anti-Inflammatory Assay Workflow
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
IV. In Vivo Anti-Angiogenic Activity Assessment
Rationale: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and certain inflammatory diseases.[20][21] The zebrafish embryo provides an excellent model to study angiogenesis due to its transparent body and easily visualized vasculature.[15] This protocol assesses PFA's ability to inhibit vessel formation.
Protocol: Intersegmental Vessel (ISV) Development Assay
-
Zebrafish Line: Use a transgenic line with fluorescently labeled vasculature, such as Tg(fli1:EGFP).
-
Compound Treatment:
-
At 4-6 hpf, dechorionate the embryos.
-
Place embryos in a 24-well plate and expose them to various non-lethal concentrations of PFA and a vehicle control.
-
-
Incubation and Observation: Incubate the embryos at 28.5°C.
-
Imaging and Analysis:
-
At 48 hpf, anesthetize the embryos and mount them laterally in 1% low-melting-point agarose.
-
Image the trunk vasculature using a fluorescence microscope.
-
Quantify the number of complete ISVs and measure their length. Incomplete or stunted ISVs are indicative of an anti-angiogenic effect.
-
-
Data Analysis: Compare the number and length of ISVs in PFA-treated embryos to the vehicle-treated controls.
Visualization: PFA's Potential Anti-Angiogenic Mechanism
Caption: Hypothetical inhibition of angiogenesis by this compound.
V. Investigating Anticancer Activity: A Zebrafish Xenograft Model
Rationale: To explore the in vivo anticancer effects of PFA, a zebrafish xenograft model can be established. This involves transplanting human cancer cells into zebrafish embryos, which allows for the direct observation of tumor growth, angiogenesis, and metastasis.[6]
Protocol: Human Melanoma Cell Xenograft in Zebrafish Embryos
-
Cell Preparation:
-
Culture a human melanoma cell line (e.g., A375, known to be affected by PFA) and label them with a fluorescent dye (e.g., DiI or DiO).
-
Prepare a cell suspension of 1 x 10⁶ cells/mL in PBS.
-
-
Xenotransplantation:
-
At 48 hpf, anesthetize Tg(fli1:EGFP) embryos.
-
Using a microinjector, inject approximately 100-200 fluorescently labeled melanoma cells into the yolk sac or perivitelline space.
-
-
Compound Treatment:
-
Following injection, transfer the embryos to a 24-well plate containing E3 medium with non-lethal concentrations of PFA or a vehicle control.
-
-
Imaging and Analysis:
-
At 24 and 48 hours post-injection (hpi), image the embryos using a fluorescence microscope.
-
Quantify the tumor size (fluorescent area) and the number of migrating cancer cells.
-
Observe the interaction between the tumor cells and the host vasculature (visualized by EGFP).
-
-
Data Analysis: Compare tumor growth and cell migration in PFA-treated embryos to the vehicle-treated controls.
Visualization: Zebrafish Xenograft Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the Antimycobacterial Potential of this compound from Kielmeyera membranacea: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Investigating the Mechanism of Action of Podocarpusflavone A
Introduction
Podocarpusflavone A (PFA) is a naturally occurring biflavonoid found in plants of the Podocarpus genus.[1][2] Like many flavonoids, PFA exhibits a remarkable spectrum of biological activities, positioning it as a compound of significant interest for therapeutic development. Preclinical studies have highlighted its potential as an anti-cancer, anti-inflammatory, antimycobacterial, and antimicrobial agent.[1][3][4][5] Its cytotoxic effects against various human tumor cell lines are linked to the induction of apoptosis and cell cycle arrest, with moderate inhibition of DNA Topoisomerase I identified as a potential mechanism.[1][6] Furthermore, PFA has been shown to ameliorate renal fibrosis by modulating the Fyn/Stat3 signaling pathway and exhibits potent activity against Mycobacterium tuberculosis.[3][4]
The multifaceted nature of PFA's bioactivity suggests that it may interact with multiple cellular targets and signaling pathways. A systematic and mechanistically driven approach is therefore essential to fully elucidate its mode of action and evaluate its therapeutic potential. This guide provides a comprehensive framework and detailed protocols for researchers to investigate the molecular mechanisms underpinning this compound's effects, from initial validation of its biological activity to the dissection of specific signaling cascades.
Section 1: Foundational Analysis of Bioactivity
Expertise & Experience: Before delving into specific molecular pathways, it is critical to establish a robust and reproducible baseline of this compound's primary biological effect in the chosen experimental model. The initial step is to quantify its impact on cell viability and determine the nature of cell death it induces. This foundational data is crucial for designing subsequent mechanistic experiments and ensuring that observed effects on signaling pathways are linked to a definitive cellular outcome.
Experimental Workflow: Initial Bioactivity Screening
The following workflow outlines the initial steps to characterize the cytotoxic and pro-apoptotic potential of this compound.
Caption: Initial workflow for characterizing PFA's bioactivity.
Protocol 1.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Trustworthiness: This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a reliable proxy for cell viability. The inclusion of vehicle controls and a positive control (e.g., doxorubicin) ensures the self-validation of the experimental system.
-
Cell Seeding: Plate cells (e.g., MCF-7 human breast cancer cells) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the desired PFA concentration. Include "vehicle control" wells treated with the same final concentration of DMSO (typically ≤0.1%) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of PFA concentration to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Cell Line | This compound (PFA) IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
| MCF-7 (Breast) | [Experimental Value] | [e.g., Doxorubicin value] |
| DLD-1 (Colon) | [Experimental Value] | [e.g., Doxorubicin value] |
| KB (Oral) | [Experimental Value] | [e.g., Doxorubicin value] |
| HEp-2 (Laryngeal) | [Experimental Value] | [e.g., Doxorubicin value] |
| Table 1: Example data summary for PFA cytotoxicity screening. |
Protocol 1.2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
Expertise & Experience: This dual-staining method allows for the simultaneous quantification of apoptotic cells and the analysis of cell cycle distribution. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells with compromised membranes. Analyzing the DNA content with PI alone reveals the distribution of cells in G₀/G₁, S, and G₂/M phases and identifies a "sub-G₁" peak characteristic of apoptotic cells with fragmented DNA.[1]
-
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates at a density of 5 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.
-
Annexin V/PI Staining (for Apoptosis):
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
-
PI Staining (for Cell Cycle):
-
Fix the cell pellet by resuspending in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge to remove ethanol and wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. For apoptosis, analyze the distribution of cells into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). For cell cycle, analyze the DNA content histogram to quantify the percentage of cells in the sub-G₁, G₀/G₁, S, and G₂/M phases.
Section 2: Investigating Anticancer Mechanisms
Expertise & Experience: Evidence suggests that PFA induces S-phase arrest, a hallmark of DNA Topoisomerase I inhibitors.[1] This section outlines a logical progression to test this hypothesis directly and then confirm the downstream cellular consequences of this specific mode of action.
Anticancer Signaling Pathway: Topoisomerase I Inhibition
This diagram illustrates the hypothesized mechanism where PFA inhibits Topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Hypothesized anticancer mechanism of PFA via Topo I inhibition.
Protocol 2.1: In Vitro DNA Topoisomerase I Inhibition Assay
Trustworthiness: This biochemical assay directly measures the enzymatic activity of Topoisomerase I. The assay relies on the enzyme's ability to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state, which can be visualized by agarose gel electrophoresis as it migrates faster than the relaxed form. Camptothecin (CPT) should be used as a positive control for inhibition.[1]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
10X Topo I Assay Buffer
-
0.5 µg of supercoiled plasmid DNA (e.g., pBR322)
-
1 unit of human Topoisomerase I enzyme
-
This compound at various concentrations (e.g., 10-100 µg/mL) or CPT as a positive control.
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes to remove the enzyme.
-
Sample Preparation for Electrophoresis: Add 4 µL of 6X DNA loading dye to each sample.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the gel length.
-
Visualization: Visualize the DNA bands under UV light. The supercoiled (form I) DNA will migrate fastest, followed by the relaxed (form II) DNA. Compare the PFA-treated lanes to the no-enzyme, no-inhibitor, and CPT-treated controls. Inhibition is indicated by the persistence of the supercoiled DNA band.
Protocol 2.2: Western Blot for DNA Damage and Apoptosis Markers
Expertise & Experience: Following the biochemical assay, this cell-based protocol validates the downstream effects of target engagement. If PFA inhibits Topoisomerase I in cells, it should induce a DNA Damage Response (DDR), marked by the phosphorylation of H2AX (γH2AX), and trigger the apoptotic cascade, evidenced by the cleavage of Caspase-3 and its substrate, PARP.
-
Protein Extraction: Treat cells with PFA as described in Protocol 1.2 for desired time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Histone H2A.X (Ser139) (γH2AX)
-
Cleaved Caspase-3
-
Cleaved PARP
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.
Section 3: Elucidating Anti-Inflammatory Mechanisms
Expertise & Experience: Flavonoids are well-known modulators of inflammatory pathways.[7][8] PFA has been specifically implicated in the Fyn/Stat3 pathway.[4] A common approach to studying anti-inflammatory effects is to use a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), and measure the inhibition of key inflammatory mediators and signaling cascades like NF-κB and MAPKs.[9]
Inflammatory Signaling Pathways
The diagrams below depict key inflammatory pathways that can be investigated as potential targets of this compound.
Caption: Key inflammatory (LPS/TLR4) and fibrotic (Fyn/Stat3) pathways.
Protocol 3.1: Assessment of Inflammatory Mediator Production
Trustworthiness: This protocol uses standardized assays to quantify key outputs of an inflammatory response. The Griess assay for nitric oxide (NO) and ELISAs for specific cytokines are highly sensitive and specific, providing reliable quantitative data on PFA's ability to suppress inflammation.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat cells with various concentrations of PFA for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (untreated, PFA alone, LPS alone).
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
| Treatment | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | [Value] | [Value] | [Value] |
| LPS (1 µg/mL) | 100% | [Value] | [Value] |
| LPS + PFA (10 µM) | [Value] | [Value] | [Value] |
| LPS + PFA (25 µM) | [Value] | [Value] | [Value] |
| Table 2: Example data summary for PFA's anti-inflammatory effects. |
Protocol 3.2: Western Blot Analysis of Inflammatory Signaling
Expertise & Experience: This protocol assesses PFA's effect on the upstream signaling events that lead to the production of inflammatory mediators. By measuring the phosphorylation status of key proteins, which corresponds to their activation state, we can pinpoint where PFA interferes in the signaling cascade. Shorter LPS stimulation times (15-60 minutes) are typically required to observe peak phosphorylation.
-
Cell Treatment and Lysis: Seed RAW 264.7 cells and pre-treat with PFA as in Protocol 3.1. Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes). Immediately lyse the cells in RIPA buffer with phosphatase and protease inhibitors.
-
Western Blotting: Perform SDS-PAGE and protein transfer as described in Protocol 2.2.
-
Immunoblotting: Probe membranes with primary antibodies specific for the phosphorylated and total forms of the following proteins:
-
Analysis: Quantify the ratio of the phosphorylated protein to the total protein to determine the extent of pathway inhibition by PFA.
References
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Lin, Y., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-6. [Link]
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Alves, E., et al. (2024). Exploring the Antimycobacterial Potential of this compound from Kielmeyera membranacea: In Vitro and In Vivo Insights. Pharmaceuticals (Basel), 17(5), 639. [Link]
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Abdel-Sattar, E., et al. (2024). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. ResearchGate. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Cell Biolabs. [Link]
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Wang, Y., et al. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. International Immunopharmacology, 118, 110036. [Link]
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Pillay, P., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. [Link]
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Hwang, J., et al. (2021). Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells. Molecules, 26(14), 4296. [Link]
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Abood, W., et al. (2023). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. Molecules, 28(20), 7015. [Link]
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Gordien, A., et al. (2020). Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species. Natural Products and Bioprospecting, 10, 367–375. [Link]
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Angeloni, C., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. International Journal of Molecular Sciences, 24(2), 1435. [Link]
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Lin, Y., et al. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. PubMed. [Link]
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Angeloni, C., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI. [Link]
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Kay, C., et al. (2017). Rethinking paradigms for studying mechanisms of action of plant bioactives. The Journal of Physiology, 595(11), 3351-3359. [Link]
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Safe, S., et al. (2021). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Cancers, 13(21), 5472. [Link]
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Li, M., et al. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules, 26(19), 6036. [Link]
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Kumar, S., & Pandey, A. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]
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Zhang, L., et al. (2018). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2018, 6251915. [Link]
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Cho, K., et al. (2014). Signal Transduction and Molecular Targets of Selected Flavonoids. BioMol Ther (Seoul), 22(1), 1-8. [Link]
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Pavan, M., et al. (2021). Antiviral Properties of Polyphenols from Plants. MDPI. [Link]
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Di Lorenzo, A., et al. (2022). Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer. International Journal of Molecular Sciences, 24(1), 11. [Link]
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Hari, Y., et al. (2022). Anti-inflammatory activities of flavonoid derivates. Allergy, Asthma & Clinical Immunology, 18, 68. [Link]
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Sirimanapong, W., et al. (2022). Phytochemical Screening on Phenolic, Flavonoid Contents, and Antioxidant Activities of Six Indigenous Plants Used in Traditional Thai Medicine. MDPI. [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. Sygnature Discovery. [Link]
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Saneja, A., et al. (2021). Anticancer Activity of Natural Compounds from Plant and Marine Environment. Molecules, 26(11), 3299. [Link]
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Lin, L., et al. (2011). Antiviral Properties of Phytochemicals. In Phytochemicals - A Global Perspective of Their Role in Nutrition and Health. InTech. [Link]
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Murata, K., et al. (2020). Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents. Integrative Cancer Therapies, 19, 1534735420937133. [Link]
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Barreca, D., et al. (2020). The Antiviral Activity of Polyphenols. Molecular Nutrition & Food Research, 64(17), e1900976. [Link]
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Adorinni, S., et al. (2020). Antiviral Properties of Flavonoids and Delivery Strategies. Molecules, 25(16), 3762. [Link]
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Atilgan, H., et al. (2024). The Antiviral Role of Polyphenols. Preprints.org. [Link]
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Zhang, M., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food & Function, 13(15), 8219-8232. [Link]
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Geistlinger, L., et al. (2020). Pathway expression analysis. Bioinformatics, 36(14), 4209–4210. [Link]
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Li, S., et al. (2023). Comparative Transcriptome Analysis Reveals Key Genes and Pathways Associated with Phosphate-Sensitive Behaviors in Cunninghamia lanceolata (Lamb.) Hook. MDPI. [Link]
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Application Notes and Protocols for Evaluating the Efficacy of Podocarpusflavone A
Introduction: Unveiling the Therapeutic Potential of Podocarpusflavone A
This compound (PFA) is a naturally occurring biflavonoid found in plants of the Podocarpus species.[1][2] Flavonoids, a broad class of polyphenolic compounds, are known for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6][7][8] PFA, in particular, has emerged as a compound of significant interest due to its demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines, as well as its potential in modulating inflammatory pathways.[1][2][9][10]
Preclinical studies have indicated that PFA can induce apoptosis and cause cell cycle arrest in cancer cells.[1][2] Mechanistically, its anticancer effects have been linked to the inhibition of Topoisomerase I and the suppression of key signaling pathways, such as the JAK2/STAT3 pathway, which is often dysregulated in cancers like melanoma.[1][9] Furthermore, PFA has been shown to alleviate renal fibrosis by inhibiting the Fyn/Stat3 signaling pathway, suggesting a broader therapeutic potential in fibrotic and inflammatory diseases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to meticulously evaluate the efficacy of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for investigating the anticancer and anti-inflammatory properties of this promising natural compound.
Part 1: Investigating the Anticancer Efficacy of this compound
The primary reported activity of PFA is its ability to inhibit the growth of cancer cells. A logical workflow to characterize this activity involves an initial assessment of its cytotoxicity, followed by mechanistic assays to elucidate the mode of cell death and the molecular pathways involved.
Cell Viability and Cytotoxicity Assessment: The Foundational Assay
Expertise & Experience: Before delving into complex mechanistic studies, it is crucial to first establish the dose-dependent effect of PFA on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[1][11][12] This assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. An alternative is the Cell Counting Kit-8 (CCK-8) assay, which is generally more sensitive and less toxic to cells.[9]
Trustworthiness: The reliability of this assay is ensured by including appropriate controls: untreated cells (negative control), vehicle-treated cells (to control for any effects of the solvent, e.g., DMSO), and a known cytotoxic agent (positive control, e.g., doxorubicin). Performing the assay with a range of PFA concentrations will allow for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.
Caption: Workflow for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A375 for melanoma) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to obtain a range of final concentrations (e.g., 1, 5, 10, 20, 40 µM).[1]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of PFA. Include vehicle control wells (medium with the same concentration of DMSO used for the highest PFA concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the PFA concentration to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Cell Lines | MCF-7, A375, DLD-1, KB, HEp-2[1][2][9] | Documented sensitivity to PFA. |
| Seeding Density | 3,000 - 10,000 cells/well | Ensures cells are in logarithmic growth phase. |
| PFA Concentrations | 1 - 50 µM | Covers the reported effective dose range.[1] |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects. |
| Positive Control | Doxorubicin or Cisplatin | Standard chemotherapeutic agents for comparison. |
| Vehicle Control | DMSO (≤0.5%)[12] | To control for solvent-induced cytotoxicity. |
Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Expertise & Experience: Once cytotoxicity is established, the next logical step is to determine how PFA induces cell death. The literature suggests that PFA induces apoptosis and causes cell cycle arrest.[1][2][9] Flow cytometry is a powerful technique to investigate these phenomena. Annexin V/Propidium Iodide (PI) staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, PI staining of permeabilized cells allows for the quantification of cells in different phases (G0/G1, S, G2/M) of the cell cycle.
Trustworthiness: The combination of Annexin V (which detects externalized phosphatidylserine in early apoptosis) and PI (a DNA stain that enters cells with compromised membranes) provides a robust method for quantifying different stages of cell death. Similarly, cell cycle analysis with PI provides quantitative data on the distribution of cells in each phase, and the appearance of a sub-G1 peak is a hallmark of apoptotic cell death.[1]
-
Cell Treatment: Seed cells in a 6-well plate and treat with PFA at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The sub-G1 population represents apoptotic cells.[1]
Investigating Molecular Targets: Western Blot Analysis of Signaling Pathways
Expertise & Experience: To connect the observed cellular effects to a molecular mechanism, Western blotting is an indispensable technique. Based on existing research, the JAK2/STAT3 and Fyn/Stat3 signaling pathways are key targets of PFA.[9] Western blotting can be used to measure the levels of total and phosphorylated forms of key proteins in these pathways (e.g., JAK2, STAT3, Fyn) to assess the inhibitory effect of PFA.
Trustworthiness: This technique provides semi-quantitative data on protein expression and activation status (via phosphorylation). Including a loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading between samples, thereby validating the results.
Caption: PFA inhibits the JAK2/STAT3 signaling pathway.[9]
-
Protein Extraction: Treat cells with PFA for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Part 2: Assessing the Anti-Inflammatory Potential of this compound
Several flavonoids possess anti-inflammatory properties, and compounds from the Podocarpus genus have been traditionally used to treat inflammatory conditions.[7][13] Therefore, evaluating the anti-inflammatory effects of PFA is a valuable line of investigation.
Measurement of Nitric Oxide Production
Expertise & Experience: A hallmark of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), in cell culture supernatants. Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in macrophage cell lines like RAW 264.7.
Trustworthiness: It is critical to perform a parallel cytotoxicity assay (e.g., MTT) on the RAW 264.7 cells under the same experimental conditions. This ensures that any observed decrease in NO production is due to a direct anti-inflammatory effect of PFA and not simply a result of PFA-induced cell death.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of PFA for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells + PFA, and cells + LPS as controls.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (NED solution).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines
Expertise & Experience: Beyond NO, activated macrophages release a variety of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying the concentration of these specific cytokines in cell culture supernatants.
Trustworthiness: ELISA kits provide high specificity and sensitivity. The inclusion of a standard curve with known concentrations of the cytokine allows for precise quantification. As with the Griess assay, a concurrent cytotoxicity test is essential for valid data interpretation.
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with or without PFA, as described in the Griess assay protocol.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kit being used. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
| Parameter | Recommendation | Rationale |
| Cell Line | RAW 264.7 (murine macrophages) | Standard and responsive cell line for inflammation studies. |
| Stimulant | Lipopolysaccharide (LPS) | Potent inducer of iNOS and pro-inflammatory cytokines. |
| Assays | Griess Assay, TNF-α ELISA, IL-6 ELISA | Measures key mediators of inflammation. |
| Control | Dexamethasone | A standard anti-inflammatory drug for comparison. |
| Validation | Concurrent MTT assay | To rule out cytotoxicity as the cause of reduced mediators. |
Conclusion
The cell-based assays outlined in this document provide a robust and logical framework for characterizing the bioactivity of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can build a comprehensive profile of its anticancer efficacy. Concurrently, assessing its impact on inflammatory mediators will elucidate its potential as an anti-inflammatory agent. This multi-faceted approach, grounded in established and validated protocols, will enable a thorough investigation of this compound's therapeutic potential and pave the way for further preclinical and clinical development.
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Lin, Y., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-6. [Link]
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Wang, Y., et al. (2020). This compound inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling. Journal of Dermatological Science, 99(2), 110-118. [Link]
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Sim, Y., et al. (2024). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. ResearchGate. [Link]
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Lin, Y., et al. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. PubMed. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Cell Biolabs, Inc. [Link]
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Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. [Link]
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Di, M., et al. (2014). In vivo assay to monitor flavonoid uptake across plant cell membranes. Plant Physiology and Biochemistry, 82, 1-6. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Cell Biolabs, Inc. [Link]
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Biotio, A. D. T., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. [Link]
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Biotio, A. D. T., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Li, H., et al. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2020, 9823924. [Link]
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Wang, Y., et al. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. Phytomedicine, 111, 154659. [Link]
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Christian, G., et al. (2020). Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species. ResearchGate. [Link]
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Jang, H. A., et al. (2021). Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells. Molecules, 26(14), 4310. [Link]
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Biotio, A. D. T., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. springermedizin.de. [Link]
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Aderogba, M. A., et al. (2011). Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. Journal of Ethnopharmacology, 136(3), 496-502. [Link]
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Gavan, A., et al. (2023). Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction. International Journal of Molecular Sciences, 24(16), 12711. [Link]
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Sak, K. (2017). Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents. Integrative Cancer Therapies, 16(4), 403-416. [Link]
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Safe, S., et al. (2021). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Cancers, 13(3), 485. [Link]
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Application Note & Protocol: Quantification of Podocarpusflavone A in Plant Extracts
Abstract
This document provides a comprehensive guide for the quantification of Podocarpusflavone A, a bioactive biflavonoid, in plant extracts. It is intended for researchers, scientists, and professionals in drug development and natural product chemistry. This guide details a robust Ultrasound-Assisted Extraction (UAE) method followed by a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) protocol. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. All protocols are designed as self-validating systems, grounded in established analytical chemistry principles and authoritative guidelines.
Introduction: The Significance of this compound
This compound is a naturally occurring biflavonoid found in various plant species, notably within the Podocarpus genus[1]. Biflavonoids are dimers of flavonoid units and exhibit a wide range of pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties[2][3]. This compound, specifically, has been identified as a DNA topoisomerase I inhibitor and has shown potential as an anti-tumor agent by inducing apoptosis in cancer cell lines[3].
The therapeutic potential of this compound necessitates a reliable and accurate method for its quantification in plant matrices. This is critical for the quality control of herbal raw materials, standardization of extracts for preclinical and clinical studies, and the overall drug development process. This application note provides a detailed, validated methodology to achieve this.
Foundational Chemistry of this compound
This compound is a C-C linked biflavonoid, specifically an 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one[4][5]. Its structure, characterized by multiple hydroxyl groups, dictates its polarity and UV absorbance properties, which are fundamental to its extraction and analytical detection.
-
Molecular Formula: C₃₁H₂₀O₁₀[4]
-
Molar Mass: 552.49 g/mol
-
Key Structural Features: Two flavonoid moieties linked by a C-C bond, multiple phenolic hydroxyl groups, and a methoxy group. These features contribute to its relatively high polarity and strong UV absorbance, which is typical for flavonoids[5][6].
Understanding this structure is paramount. The phenolic nature makes it soluble in polar organic solvents like methanol and ethanol, guiding our extraction strategy. The extensive conjugated system of chromones is responsible for its strong UV absorption, making HPLC with UV-based detection an ideal quantification technique[6].
Extraction Protocol: Isolating this compound from Plant Material
The goal of extraction is to efficiently transfer this compound from the solid plant matrix into a liquid solvent with minimal degradation and interference from other matrix components. We recommend Ultrasound-Assisted Extraction (UAE) for its efficiency and reduced thermal stress on the analyte compared to traditional methods like Soxhlet extraction[7][8].
Rationale for Method Selection
-
Solvent Choice: A mixture of ethanol and water (e.g., 70-80% ethanol) is chosen as the extraction solvent. Ethanol is effective at solubilizing biflavonoids, while the addition of water can enhance the disruption of plant cell walls and increase the extraction of moderately polar compounds. This combination provides a good balance for extracting biflavonoids from the plant matrix[7].
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt cell walls, increasing the surface area for solvent penetration and enhancing mass transfer. This leads to higher extraction efficiency in a shorter time and at lower temperatures, which is crucial for preventing the degradation of thermolabile compounds like flavonoids[9][10].
Experimental Workflow for Extraction
The following diagram illustrates the key steps in the extraction process.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Step-by-Step Extraction Protocol
-
Sample Preparation: Dry the plant material (e.g., leaves of Podocarpus sp.) at 40-50°C to a constant weight to remove moisture. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask. Add 20 mL of 70% ethanol (v/v).
-
Ultrasonication: Place the flask in an ultrasonic bath. Perform the extraction at 40°C for 30 minutes with an ultrasonic frequency of 40 kHz[10].
-
Filtration: After extraction, filter the mixture through a Whatman No. 1 filter paper to separate the extract from the solid plant residue. Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Sample for HPLC: Dissolve the dried extract in a precise volume of HPLC-grade methanol (e.g., 5 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated Reversed-Phase HPLC (RP-HPLC) method with Diode-Array Detection (DAD) is presented for the accurate quantification of this compound. This method is adapted from established protocols for similar biflavonoids, such as amentoflavone, found in Podocarpus species[2].
Principle of the Method
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and can be separated from other components in the extract by carefully controlling the composition of the mobile phase. DAD allows for the detection of the analyte at its maximum absorbance wavelength, ensuring high sensitivity, and also provides spectral data to confirm peak purity[6].
HPLC System and Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | A system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD). | Standard equipment for robust and reproducible chromatographic analysis. |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | The C18 stationary phase provides excellent retention and separation for a wide range of flavonoids and biflavonoids[2]. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. Acidifying the aqueous phase improves peak shape and resolution for phenolic compounds by suppressing ionization[2]. |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 60% B25-30 min: 60% to 90% B30-35 min: 90% B (wash)35-40 min: 20% B (re-equilibration) | A gradient elution is necessary to separate compounds with a range of polarities typically found in a crude plant extract and to elute the strongly retained biflavonoids. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | DAD, monitoring at ~330-340 nm. Record spectra from 200-400 nm. | Flavonoids typically exhibit two major absorption bands. Band I (300-380 nm) is characteristic of the B-ring cinnamoyl system. A wavelength of ~330-340 nm is expected to be near the absorption maximum for this compound, providing high sensitivity[2][11]. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Analytical Workflow
The following diagram outlines the HPLC quantification process.
Caption: Workflow for the HPLC-DAD quantification of this compound.
Protocol for Quantification
-
Standard Preparation: Prepare a stock solution of this compound standard (if available) of known purity in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve Construction: Inject each calibration standard into the HPLC system. Record the peak area corresponding to this compound. Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve and its equation (y = mx + c) and correlation coefficient (R²).
-
Sample Analysis: Inject the prepared plant extract solution into the HPLC system.
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Confirm the peak identity by comparing the UV spectrum of the peak in the sample with that of the standard.
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve equation to calculate the concentration of this compound in the injected solution.
-
Calculate Content in Plant Material: Calculate the final content of this compound in the original plant material using the following formula:
Content (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the initial plant material (g)
-
Method Validation
For the method to be trustworthy, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[8][12][13]. Validation ensures that the analytical procedure is suitable for its intended purpose.
Validation Parameters
The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix). | Peak purity analysis using DAD. The analyte peak should be well-resolved from adjacent peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 for the calibration curve over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the expected test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked matrix samples at three concentration levels (low, medium, high). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) should not significantly affect the results (RSD ≤ 2%). |
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantification of this compound in plant extracts. By combining an efficient Ultrasound-Assisted Extraction protocol with a robust, validated RP-HPLC-DAD method, researchers can obtain accurate and reproducible data. This methodology is essential for the quality control and standardization of plant-based materials and extracts containing this promising bioactive compound, thereby supporting its development as a potential therapeutic agent.
References
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][12]
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Comparative Analysis of Enzyme-, Ultrasound-, Mechanical-, and Chemical-Assisted Extraction of Biflavonoids from Ginkgo Leaves. MDPI. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][13]
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This compound | C31H20O10 | CID 5320644. PubChem, National Institutes of Health. [Link][4]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][8]
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Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities. National Center for Biotechnology Information. [Link]
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Determination of amentoflavone in Podocarpus nagi leves by RP-HPLC. ResearchGate. [Link][2]
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Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods. PubMed. [Link]
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Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods. Semantic Scholar. [Link]
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Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine. [Link]
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HPLC analysis of flavonoids. ResearchGate. [Link]
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Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PubMed. [Link]
-
UV-absorption spectra of flavonoid compounds in the range 200-400 nm... ResearchGate. [Link][11]
-
[Chemical compositions of Podocarpus imbricatus]. PubMed. [Link][1]
-
Isolation and HPLC quantitative analysis of flavonoids from flower extract of Punica granatum L. International Journal of Applied Research. [Link]
-
Antidiabetic and Antigout Properties of the Ultrasound-Assisted Extraction of Total Biflavonoids from Selaginella doederleinii Revealed by In Vitro and In Silico Studies. MDPI. [Link][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Optimization of Ionic Liquid-Assisted Extraction of Biflavonoids from Selaginella doederleinii and Evaluation of Its Antioxidant and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Enzyme-, Ultrasound-, Mechanical-, and Chemical-Assisted Extraction of Biflavonoids from Ginkgo Leaves [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Podocarpusflavone A Solubility for In Vitro Assays
Welcome to the technical support guide for Podocarpusflavone A. This document provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of this compound in in vitro assays. As a biflavonoid, this compound's complex structure contributes to its poor aqueous solubility, a common hurdle in experimental reproducibility.[1] This guide is designed to provide you with the expertise and validated protocols necessary to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring biflavonoid, a class of compounds known for their diverse biological activities, including potential anti-tumor properties as a DNA topoisomerase I inhibitor.[2][3] Structurally, it is a large, complex molecule (C31H20O10) with multiple hydroxyl groups, which, counterintuitively, can lead to strong intermolecular hydrogen bonding, reducing its solubility in water.[4] For in vitro assays that rely on aqueous buffer systems and cell culture media, achieving a homogenous and stable solution at the desired concentration is critical for accurate and reproducible data.
Q2: What is the recommended primary solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most effective and widely recommended solvent for preparing stock solutions of this compound.[3][5][6] Ethanol is also reported as a solvent, though its capacity may be lower than that of DMSO.[3][6] Given its high polarity and aprotic nature, DMSO is excellent at disrupting the intermolecular forces that limit the solubility of complex organic molecules.
Q3: How do I prepare a high-concentration stock solution of this compound?
For a high-concentration stock, weighing the desired amount of this compound (a light yellow to green-yellow solid) and adding the appropriate volume of high-purity, anhydrous DMSO is the standard procedure.[3][6] Mechanical assistance is often necessary. One supplier suggests that a concentration of 50 mg/mL in DMSO can be achieved with the aid of ultrasonication.[5] Gentle warming (to around 37°C) can also be employed to facilitate dissolution.[7] Always ensure the compound is fully dissolved before storage.
Q4: What are the recommended storage conditions for a this compound stock solution?
To maintain the integrity of your this compound stock solution, it is crucial to store it correctly. For long-term storage (up to 6 months), aliquoting the stock solution into single-use vials and storing them at -80°C is recommended.[2] For shorter-term storage (up to 1 month), -20°C is acceptable.[2] It is imperative to protect the solution from light.[2] While many compounds are stable through multiple freeze-thaw cycles in DMSO, minimizing these cycles by creating aliquots is a best practice to prevent potential degradation or precipitation.[8][9]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when working with this compound.
Issue 1: this compound fails to dissolve completely in DMSO at room temperature.
-
Causality: The dissolution kinetics of large molecules like this compound can be slow. At higher concentrations, the solution may become saturated, requiring energy input to overcome the activation energy of dissolution.
-
Troubleshooting Steps:
-
Apply Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. The high-frequency sound waves create micro-cavitations that physically break apart the solute particles, increasing the surface area available for solvation.
-
Gentle Warming: Warm the solution to 37°C.[7] This increases the kinetic energy of both the solvent and solute molecules, enhancing the dissolution rate. Avoid excessive heat, as it could degrade the compound.
-
Vortexing: Vigorous mixing can help, especially in conjunction with warming.
-
Issue 2: Precipitation occurs immediately after diluting the DMSO stock solution into aqueous cell culture medium or buffer.
-
Causality: This is a classic problem for hydrophobic compounds. The aqueous environment of the culture medium cannot maintain the solubility of this compound once the DMSO concentration drops significantly. The compound "crashes out" of the solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Detailed Explanations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, to minimize cytotoxicity and precipitation.[7]
-
Pre-warm Medium: Warming the medium to 37°C before adding the stock solution can help maintain solubility during the dilution process.[7]
-
Rapid Mixing: Adding the stock solution dropwise into the vortexing medium ensures rapid dispersion, preventing localized high concentrations that trigger precipitation.[7]
-
Presence of Serum: Proteins like albumin in fetal bovine serum (FBS) can bind to hydrophobic compounds, acting as carriers and stabilizing them in solution.[7] If using a serum-free medium, consider adding purified bovine serum albumin (BSA).
-
Issue 3: I need to prepare a working solution for an in vivo study, but my standard DMSO stock is not suitable.
-
Causality: High concentrations of DMSO can be toxic in vivo. Therefore, a co-solvent system is often required to create a formulation that is both soluble and biocompatible.
-
Solution: A multi-component solvent system can be effective. A published protocol for achieving a concentration of ≥ 1.25 mg/mL involves a sequential mixing process.[2]
-
Start with a high-concentration stock in DMSO (e.g., 12.5 mg/mL).
-
Add this DMSO stock to PEG300 (Polyethylene glycol 300).
-
Incorporate a surfactant like Tween-80.
-
Finally, add saline to reach the final volume.
This method creates a stable emulsion or microemulsion that improves the bioavailability of the compound. For in vivo experiments, it is always recommended to prepare the working solution fresh on the day of use.[2]
-
Protocols & Data
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 552.48 g/mol )[6]
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes
-
Sonicator bath
Procedure:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 552.48 g/mol = 0.0055248 g = 5.52 mg
-
-
Weighing: Accurately weigh 5.52 mg of this compound and place it in a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can be used as an adjunct.
-
Storage: Aliquot the clear solution into single-use, light-protecting vials and store at -80°C for long-term use.[2]
Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C
-
Sterile conical tube
Procedure:
-
Calculation (using M1V1 = M2V2):
-
(10,000 µM) * V1 = (20 µM) * (desired final volume, e.g., 10 mL)
-
V1 = (20 µM * 10 mL) / 10,000 µM = 0.02 mL = 20 µL
-
-
Dilution: Add 9.98 mL of pre-warmed cell culture medium to a sterile 15 mL conical tube.
-
Mixing: While gently vortexing the medium, add the 20 µL of the 10 mM this compound stock solution drop-by-drop. This ensures rapid and even dispersion.[7]
-
Final DMSO Check: The final DMSO concentration in this example is 20 µL / 10,000 µL = 0.2%, which is generally well-tolerated by most cell lines.
-
Application: Use the final 20 µM working solution immediately in your cell-based assay.
Data Summary Table
| Parameter | Value | Source(s) |
| Molecular Weight | ~552.5 g/mol | [4][6] |
| Appearance | Light yellow to green-yellow solid | [3][6] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [3][5][6] |
| Secondary Solvent | Ethanol | [3][6] |
| Reported Solubility | ≥ 1.25 mg/mL (in DMSO/PEG300/Tween-80/Saline) | [2] |
| 50 mg/mL (in DMSO with sonication) | [5] | |
| Stock Solution Storage | -80°C for up to 6 months (protect from light) | [2] |
| -20°C for up to 1 month (protect from light) | [2] |
General Workflow for Solubilization
Caption: Standard workflow for preparing this compound solutions.
References
-
This compound | C31H20O10 | CID 5320644 - PubChem . National Center for Biotechnology Information. [Link]
-
This compound (C31H20O10) . PubChemLite. [Link]
-
3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification . PubMed Central. [Link]
-
Flavonoids from Podocarpus macrophyllus and their cardioprotective activities . ResearchGate. [Link]
-
This compound (CHEBI:191156) . European Bioinformatics Institute (EMBL-EBI). [Link]
-
Studies on repository compound stability in DMSO under various conditions . PubMed. [Link]
-
Stability of screening compounds in wet DMSO . PubMed. [Link]
-
The effect of freeze/thaw cycles on the stability of compounds in DMSO . PubMed. [Link]
Sources
- 1. 3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 22136-74-9 [chemicalbook.com]
- 4. This compound | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. This compound CAS#: 22136-74-9 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Isolation of Podocarpusflavone A
Welcome to the technical support center for the large-scale isolation of Podocarpusflavone A. This guide is designed for researchers, scientists, and drug development professionals engaged in the challenging process of isolating this promising biflavonoid from natural sources. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you navigate the complexities of natural product chemistry, from biomass to purified compound.
This compound, a C-C linked biflavonoid found in various Podocarpus species, has garnered interest for its potential biological activities, including antimicrobial properties.[1][2][3] However, transitioning from analytical-scale identification to large-scale isolation presents significant hurdles. Low natural abundance, co-extraction of closely related isomers, and potential for degradation demand a robust and well-understood workflow. This guide provides troubleshooting solutions, answers to frequently asked questions, and detailed protocols to enhance the efficiency, yield, and purity of your isolation campaigns.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the isolation process in a question-and-answer format.
Extraction & Primary Processing Issues
Question: My crude extract yield is very low. What are the most likely causes and how can I improve it?
Answer: Low yield at the initial extraction stage is a common bottleneck. The cause often lies in one of three areas: biomass quality, particle size, or the choice of extraction solvent and method.
-
Biomass Quality & Preparation: The concentration of secondary metabolites like this compound can vary significantly based on the plant's species, geographical location, harvest time, and post-harvest handling.[4] Ensure your starting material (e.g., Podocarpus henkelii or P. macrophyllus leaves) is properly identified, dried to a constant weight (typically at <40°C to prevent degradation), and stored away from light.[1][2]
-
Particle Size: The solvent must penetrate the plant matrix to dissolve the target compound.[5] If the plant material is not ground finely enough, the surface area is insufficient for efficient extraction. Conversely, an excessively fine powder can lead to filtration and downstream processing issues. A particle size of 0.5-1.0 mm is often a good starting point.
-
Solvent Selection & Polarity: This is the most critical factor. This compound is a biflavonoid, which is moderately polar.
-
Ineffective Solvents: Using highly non-polar solvents (like hexane) or highly polar solvents (like pure water) will result in poor yields.[6]
-
Optimized Solvents: The most effective solvents are typically alcohols or aqueous-alcoholic mixtures.[7][8] Studies on biflavonoids have shown that 70% ethanol is highly efficient, providing a polarity balance that maximizes biflavonoid recovery while minimizing the extraction of unwanted compounds.[6] Methanol is also a common and effective choice.[8]
-
Question: My crude extract is dark green and viscous due to chlorophyll and lipids. How can I clean it up before chromatography?
Answer: Co-extraction of pigments and lipids is almost unavoidable with the effective solvents used for flavonoids. Attempting to load this type of crude extract directly onto a silica column will result in poor separation, irreversible adsorption, and low recovery. There are two primary strategies to address this:
-
Pre-Extraction (Defatting): Before the main extraction, wash the dried, powdered plant material with a non-polar solvent like n-hexane.[9][10] This step removes a significant portion of lipids, waxes, and chlorophyll without solubilizing the target biflavonoids. This is a crucial step for large-scale work as it vastly simplifies the subsequent purification.
-
Liquid-Liquid Partitioning: After obtaining your primary extract (e.g., in 70% ethanol), evaporate the ethanol, and resuspend the remaining aqueous portion in water. You can then perform a liquid-liquid extraction by partitioning against a series of immiscible solvents of increasing polarity. For example, partitioning against ethyl acetate is a common method to selectively move flavonoids into the organic phase, leaving behind highly polar impurities like sugars in the aqueous phase.[7][11]
Chromatographic Purification Hurdles
Question: I'm struggling to separate this compound from other flavonoids on my silica gel column. The fractions are all mixed.
Answer: This is a classic challenge in flavonoid chemistry. Silica gel chromatography is excellent for initial fractionation but often fails to provide the resolution needed to separate structurally similar compounds like flavonoid isomers.[12][13] Here’s a systematic approach to improve separation:
-
Optimize the Mobile Phase: A simple two-solvent system (e.g., Chloroform:Methanol) may not be sufficient.
-
Introduce a Third Component: Adding a small amount of a third solvent can modulate selectivity. For instance, in a Chloroform:Methanol system, adding a small percentage of ethyl acetate or a trace of formic acid (to suppress ionization of phenolic hydroxyl groups and reduce tailing) can dramatically alter the separation.
-
Employ Gradient Elution: Instead of an isocratic (constant composition) mobile phase, use a stepwise or linear gradient. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., increasing the percentage of methanol) to sequentially elute compounds of increasing polarity. This sharpens peaks and improves resolution.
-
-
Consider an Alternative Stationary Phase: If silica gel fails, a different adsorbent is necessary. For flavonoid and polyphenol separation, Sephadex LH-20 is an industry standard.[14] Its separation mechanism involves a combination of molecular sieving and adsorption chromatography, which is particularly effective for separating compounds of similar polarity but different sizes, a common feature among flavonoids.[14] Elution is typically performed with solvents like methanol or ethanol.[14]
Question: My recovery from the column is poor. It seems the compound is irreversibly binding to the stationary phase.
Answer: Irreversible binding, especially on silica gel or alumina, is often due to the acidic nature of the flavonoid's hydroxyl groups forming strong interactions with the stationary phase.
-
Deactivate the Stationary Phase: Before loading your sample, flush the column with the initial, low-polarity mobile phase. If tailing or binding is severe, you can add a small amount of a competitive agent like acetic or formic acid to the mobile phase. This protonates the silanol groups on the silica surface and the hydroxyl groups on the flavonoid, reducing the strong ionic interactions.
-
Check Compound Stability: Flavonoids can be unstable under certain pH conditions.[11] If you are using a highly acidic or basic mobile phase modifier, you may be degrading the this compound on the column.[15][16] Always test the stability of a small sample in your proposed mobile phase before committing to a large-scale run.
Purity Analysis & Stability
Question: How can I accurately determine the purity of my final product? My TLC shows a single spot.
Answer: Thin-Layer Chromatography (TLC) is a great tool for monitoring fractions, but it is not a reliable method for final purity assessment, especially for large-scale batches. Closely related isomers often have identical or very similar Rf values.[12]
You must use a higher-resolution technique. High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array (PDA) detector is the definitive method.[12][17]
-
Methodology: A reversed-phase C18 column is typically used with a gradient elution of acidified water and acetonitrile or methanol.[12]
-
Purity Assessment: The PDA detector allows you to assess peak purity by comparing UV-Vis spectra across a single peak. A pure compound should have identical spectra from the upslope to the downslope of the peak. The purity is calculated as the area of the main peak divided by the total area of all detected peaks at a specific wavelength (e.g., 280 nm or 340 nm).[17][18]
Question: My isolated this compound, which was a yellow powder, is slowly turning brown upon storage. What is happening?
Answer: This color change is a classic sign of degradation, likely due to oxidation or photodegradation. Flavonoids, as polyphenolic compounds, are susceptible to this.[15][16]
-
Mechanism: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to light, oxygen (air), elevated temperatures, and trace metal ions.[19]
-
Proper Storage Protocol:
-
Atmosphere: Store the purified compound under an inert atmosphere. Displace the air in the vial with argon or nitrogen before sealing.
-
Temperature: Store at low temperatures, typically -20°C or below.
-
Light: Use amber-colored vials or wrap the vials in aluminum foil to protect the compound from light.
-
Solvent: For long-term storage, it is best to store the compound as a dry powder. If it must be in solution, use a degassed, high-purity solvent and store at low temperatures.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a standard workflow for the large-scale isolation of this compound?
A1: A typical workflow involves a multi-stage process designed to progressively enrich the target compound and remove impurities.
Caption: High-level workflow for this compound isolation.
Q2: Which analytical techniques are indispensable for this type of project?
A2: A suite of analytical tools is essential for success.[20]
-
TLC (Thin-Layer Chromatography): For rapid, low-cost monitoring of column fractions.
-
HPLC-PDA (High-Performance Liquid Chromatography with Photo-Diode Array Detection): The workhorse for quantitative analysis and final purity determination.[12][17]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Absolutely critical for confirming the molecular weight of the isolated compound and identifying potential isomers and degradation products.[13][21]
-
NMR (Nuclear Magnetic Resonance Spectroscopy): The gold standard for unambiguous structure elucidation of the final purified compound.[3]
Q3: What safety precautions are necessary when handling large volumes of solvents?
A3: Large-scale extraction and chromatography involve significant volumes of flammable and potentially toxic organic solvents.
-
Ventilation: All work must be conducted in a well-ventilated laboratory, preferably within a walk-in fume hood for large-scale operations.
-
Ignition Sources: Ensure no open flames, sparks, or non-intrinsically safe electrical equipment are in the vicinity. Use appropriately rated equipment for heating and stirring.
-
Personal Protective Equipment (PPE): Always wear appropriate gloves (check compatibility with the solvents being used), safety glasses or goggles, and a flame-resistant lab coat.
-
Waste Disposal: Follow your institution's guidelines for the disposal of large volumes of chemical waste.
Part 3: Key Experimental Protocols
Protocol 1: Optimized Extraction and Partitioning
This protocol describes an efficient method for extracting biflavonoids from dried Podocarpus leaves while minimizing problematic impurities.
-
Biomass Preparation: Grind dried Podocarpus leaves to a coarse powder (0.5-1.0 mm). Dry in a vacuum oven at 40°C overnight to remove residual moisture.
-
Defatting (Pre-extraction):
-
Place 1 kg of the powdered biomass into a large vessel.
-
Add 5 L of n-hexane and stir or agitate for 4-6 hours at room temperature.
-
Filter the biomass and discard the hexane wash. This step removes chlorophyll and lipids.[9] Repeat if the biomass remains intensely colored.
-
Air-dry the defatted biomass in a fume hood to remove residual hexane.
-
-
Main Extraction:
-
Transfer the defatted biomass to a clean vessel.
-
Add 10 L of 70% ethanol in water (v/v).[6]
-
Macerate for 24 hours with continuous agitation. For improved efficiency, use an ultrasound-assisted extraction (UAE) system if available.[10]
-
Filter the extract through cheesecloth and then a finer filter paper to remove all solid material.
-
Repeat the extraction on the biomass residue with another 5 L of 70% ethanol to maximize recovery. Combine the filtrates.
-
-
Solvent Partitioning:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a bath temperature not exceeding 45°C.
-
Continue evaporation until all ethanol is removed, leaving a dark aqueous suspension.
-
Transfer the aqueous suspension (approx. 2-3 L) to a large separatory funnel.
-
Perform a liquid-liquid partition by extracting three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions. This fraction will contain this compound and other flavonoids.
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the flavonoid-rich crude extract.
-
Protocol 2: Multi-Step Chromatographic Purification
This protocol uses a two-column strategy for effective purification.
A. Silica Gel Column Chromatography (Initial Cleanup)
-
Column Packing: Dry-pack a large glass column with silica gel 60 (70-230 mesh) in the initial mobile phase (e.g., 100% chloroform). A typical slurry-packing method is also acceptable. The ratio of silica to crude extract should be at least 30:1 by weight.
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully layer this powder on top of the packed column.
-
Elution:
-
Begin elution with 100% Chloroform.
-
Implement a step gradient, gradually increasing the polarity by adding methanol. A typical gradient might be: Chloroform:Methanol (99:1, 98:2, 95:5, 90:10, 80:20). The specific gradient should be optimized using TLC first.
-
Collect fractions (e.g., 250-500 mL each).
-
-
Fraction Analysis: Analyze each fraction by TLC using a suitable mobile phase (e.g., Chloroform:Methanol 9:1) and visualizing under UV light (254 nm and 365 nm).
-
Pooling: Combine the fractions that contain the target compound, which will appear as a distinct spot. Evaporate to dryness.
B. Sephadex LH-20 Chromatography (Final Polish)
-
Column Preparation: Swell Sephadex LH-20 in 100% methanol for at least 3 hours. Pack the column using the swollen gel. Do not let the column run dry.
-
Sample Loading: Dissolve the pooled, semi-purified fractions from the silica step in a minimal volume of methanol.
-
Elution: Elute the column isocratically with 100% methanol.[14] The separation on Sephadex LH-20 is based on molecular size and weak adsorption, effectively separating different classes of flavonoids.
-
Analysis and Collection: Collect fractions and monitor by TLC or HPLC. Pool the fractions containing pure this compound. Evaporate the solvent to obtain the purified product.
Protocol 3: HPLC-PDA Method for Purity Analysis
This protocol provides a validated method for assessing the final purity of the isolated compound.
| Parameter | Condition | Rationale |
| Instrument | HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector | Standard equipment for flavonoid analysis.[12] |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size | Industry standard for separating moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid suppresses ionization for better peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic phase for flavonoid separation. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak symmetry and resolution.[12] |
| Injection Vol. | 10 µL | |
| Detection | PDA Scan 200-400 nm, Quantify at λmax (~280 or 340 nm) | Allows for peak purity analysis and quantification. |
| Gradient | 0-5 min (10% B), 5-35 min (10-70% B), 35-40 min (70-10% B), 40-45 min (10% B) | A typical gradient to resolve complex mixtures. |
Method Validation: For a self-validating system, key parameters should be assessed:
-
Linearity: Prepare a calibration curve with at least five concentrations of a purified standard to ensure the detector response is proportional to the concentration.
-
Precision & Accuracy: Perform replicate injections of a known concentration to assess repeatability and recovery.[12]
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
Caption: Decision logic for HPLC-based purity confirmation.
References
- Galea, C. A., et al. (2025).
- Medvedec, B., & Šamec, D. (2026).
- Kim, D., et al. (n.d.).
- van der Pijl, A., et al. (2023). Separation of flavonoid isomers by cyclic ion mobility mass spectrometry. PubMed.
- Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. (n.d.).
- This compound. (n.d.). PubChem.
- van der Pijl, A., et al. (2023). Separation of flavonoid isomers by cyclic ion mobility mass spectrometry. Research@WUR.
- Chromatographic methods for the identification of flavonoids. (n.d.). Auctores Journals.
- Osorio-Tobón, J. F. (n.d.). Conventional and Emerging Extraction Processes of Flavonoids. MDPI.
- Tzanova, M., et al. (n.d.).
- El-Hawaz, R. F., et al. (2023).
- Which solvent and extraction method is most suitable for the extraction of non-polar flavonoid from plant species?. (2025).
- Natural Product Extraction: How to Isolate Molecules From Organisms. (2016). Master Organic Chemistry.
- Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Products Isolation.
- Shai, L. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PubMed.
- Strategies for Natural Products Isol
- Chapter 9 Isolation and determination of chemical structure of compounds from Podocarpus henkelii Stapt ex Dallim. & Jacks. (n.d.). University of Pretoria.
- Optimizing solvent systems for 4'-Methoxyflavonol extraction. (n.d.). BenchChem.
- Justesen, U., et al. (n.d.). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. PubMed.
- Zhang, Q-W., et al. (2025). Techniques for extraction and isolation of natural products: A comprehensive review. (PDF).
- Analytical Techniques for the Identification and Quantification of Flavonoids. (n.d.).
- Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC.
- Lee, J. H., et al. (2018). Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity. PubMed.
- Analytical Methods of Flavonols and Flavones. (n.d.).
- Jucá, M. M., et al. (n.d.). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. MDPI.
- Bajaj, S., et al. (n.d.).
- Zhang, L., et al. (2023). A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology. PubMed.
- Sellami, M., et al. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity. PMC.
- Schulze, B., et al. (2014).
- Analytical Methods for the Quantification of Pharmaceuticals. (n.d.).
- Zhang, Y., et al. (2021).
- Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity. (2025).
- A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. (2025).
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- 17. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technisches Support-Zentrum: Optimierung der Extraktionsausbeute von Podocarpusflavon A aus natürlichen Quellen
Erstellt von: Ihrem Senior Application Scientist Team
Dieses Dokument dient als technische Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Extraktion und Reinigung von Podocarpusflavon A aus seinen natürlichen Quellen beteiligt sind. Unser Ziel ist es, Ihnen praxisnahe Anleitungen, detaillierte Protokolle und Lösungen für häufig auftretende Probleme zur Verfügung zu stellen, um Ihre Forschung zu beschleunigen und die Ausbeute und Reinheit Ihrer Extrakte zu maximieren.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
Hier finden Sie Antworten auf einige der ersten Fragen, die bei der Arbeit mit Podocarpusflavon A auftreten können.
F1: Was ist Podocarpusflavon A und wo kommt es hauptsächlich vor?
Podocarpusflavon A ist ein Biflavonoid, eine dimere Form von Flavonoiden, die aus zwei Flavon-Einheiten besteht.[1][2] Es wird vor allem aus Pflanzen der Gattung Podocarpus isoliert, insbesondere aus den Zweigen und Blättern von Arten wie Podocarpus macrophyllus und Podocarpus nakaii.[3][4][5] Diese Pflanzen sind überwiegend in tropischen und subtropischen Regionen Ostasiens und Australiens verbreitet.[3]
F2: Welche grundlegenden chemischen Eigenschaften von Podocarpusflavon A sind für die Extraktion relevant?
Podocarpusflavon A ist ein relativ polares Molekül, dessen Löslichkeit jedoch von der Wahl des Lösungsmittels stark beeinflusst wird. Aufgrund seiner phenolischen Hydroxylgruppen ist es in Alkoholen wie Methanol und Ethanol, insbesondere in wässrigen Mischungen, gut löslich.[6][7] Seine Löslichkeit in Wasser allein ist jedoch gering.[8][9] Die Stabilität von Podocarpusflavon A kann durch Faktoren wie pH-Wert, Temperatur und Licht beeinflusst werden, was bei der Wahl und Optimierung der Extraktionsmethode berücksichtigt werden muss.
F3: Welches ist das beste Ausgangslösungsmittel für die Extraktion von Podocarpusflavon A?
Es gibt kein universell "bestes" Lösungsmittel. Die optimale Wahl hängt von der spezifischen Pflanzenmatrix und der gewünschten Selektivität ab. Wässrige Ethanol- oder Methanolmischungen (typischerweise 70-80%) sind ein guter Ausgangspunkt, da sie eine breite Palette von Flavonoiden, einschließlich polarer und mäßig unpolarer Verbindungen, effizient extrahieren.[10] Für Biflavonoide wie Podocarpusflavon A hat sich gezeigt, dass 70%iges Ethanol eine hohe Extraktionseffizienz bietet.[11]
F4: Sollte ich frisches oder getrocknetes Pflanzenmaterial verwenden?
Die Verwendung von getrocknetem und fein gemahlenem Pflanzenmaterial wird im Allgemeinen bevorzugt.[7] Das Trocknen (z. B. an der Luft, im Ofen oder durch Gefriertrocknung) verhindert die enzymatische Zersetzung der Zielverbindungen.[12] Das Mahlen auf eine kleine Partikelgröße (z. B. <0,5 mm) vergrößert die Oberfläche und verbessert die Penetration des Lösungsmittels, was zu einer höheren Extraktionseffizienz führt.[7][13]
F5: Wie kann ich Chlorophyll aus meinem Extrakt entfernen?
Chlorophyll ist eine häufige Verunreinigung, die nachfolgende Analysen stören kann. Eine effektive Methode zur Entfernung ist die Festphasenextraktion (SPE) mit einem unpolaren Sorbens wie C18. Der flavonoidhaltige Rohextrakt wird auf die SPE-Säule geladen. Anschließend wird mit einem unpolaren Lösungsmittel das Chlorophyll ausgewaschen, während die polareren Flavonoide zurückgehalten und danach mit einem polareren Lösungsmittel eluiert werden.[10]
Abschnitt 2: Fehlerbehebungsleitfaden
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Extraktions- und Reinigungsprozesses auftreten können, und bietet systematische Lösungsansätze.
Problem 1: Geringe Extraktionsausbeute
Eine unbefriedigende Ausbeute an Podocarpusflavon A ist eines der häufigsten Probleme. Die Ursachen können vielfältig sein und erfordern eine systematische Analyse der Prozessparameter.
| Mögliche Ursache | Vorgeschlagene Lösung(en) | Wissenschaftliche Begründung |
| Ungeeignetes Lösungsmittel | Testen Sie eine Reihe von Lösungsmitteln mit unterschiedlicher Polarität (z. B. 50%, 70%, 95% Ethanol/Methanol in Wasser). | Die "Gleiches löst Gleiches"-Regel ist entscheidend. Die optimale Polarität des Lösungsmittels maximiert die Löslichkeit von Podocarpusflavon A und minimiert gleichzeitig die Extraktion unerwünschter Verbindungen.[13] |
| Ineffiziente Zellwandaufstörung | Stellen Sie sicher, dass das Pflanzenmaterial ausreichend zerkleinert ist. Erwägen Sie den Einsatz moderner Techniken wie Ultraschall-assistierte Extraktion (UAE) oder Mikrowellen-assistierte Extraktion (MAE). | UAE und MAE verbessern die Extraktion durch physikalische Zerstörung der Pflanzenzellwände, was die Freisetzung der intrazellulären Inhaltsstoffe erleichtert.[6][10] |
| Suboptimale Extraktionsparameter | Optimieren Sie systematisch Temperatur, Zeit und das Verhältnis von Lösungsmittel zu Feststoff. | Eine zu hohe Temperatur kann zum Abbau thermolabiler Flavonoide führen, während eine zu niedrige Temperatur die Löslichkeit und Diffusion verringert.[13][14] Eine zu kurze Extraktionszeit führt zu einer unvollständigen Extraktion, während eine zu lange Zeit das Risiko des Abbaus erhöht und unwirtschaftlich ist.[13][14] |
| Abbau von Podocarpusflavon A | Führen Sie die Extraktion unter Lichtausschluss und bei der niedrigsten effektiven Temperatur durch. Erwägen Sie die Zugabe von Antioxidantien (z. B. Ascorbinsäure) zum Extraktionslösungsmittel. | Flavonoide können licht- und temperaturempfindlich sein. Der Abbau während des Prozesses führt direkt zu einer geringeren Ausbeute.[12] |
Problem 2: Ko-Extraktion von Verunreinigungen
Rohextrakte enthalten oft eine komplexe Mischung von Verbindungen, die die Isolierung von Podocarpusflavon A erschweren.
| Mögliche Ursache | Vorgeschlagene Lösung(en) | Wissenschaftliche Begründung |
| Extraktion von hoch unpolaren Verbindungen (Fette, Wachse, Chlorophyll) | Führen Sie eine Vorextraktion (Entfettung) des Pflanzenmaterials mit einem unpolaren Lösungsmittel wie n-Hexan durch.[12] | Hexan löst effizient Lipide und andere unpolare Substanzen, während die polareren Flavonoide im Pflanzenmaterial verbleiben. |
| Extraktion von sehr polaren Verbindungen (Zucker, Proteine) | Optimieren Sie die Polarität des Lösungsmittels. Eine zu hohe Wasserkonzentration kann die Extraktion dieser Verbindungen begünstigen. Verwenden Sie eine Flüssig-Flüssig-Extraktion, um den Rohextrakt zwischen einem wässrigen und einem organischen Lösungsmittel (z. B. Ethylacetat) zu partitionieren. | Die Anpassung der Lösungsmittelpolarität erhöht die Selektivität für Flavonoide.[7] Bei der Flüssig-Flüssig-Extraktion verteilen sich die Verbindungen entsprechend ihrer relativen Löslichkeit in den beiden Phasen, was eine Anreicherung der Flavonoide in der organischen Phase ermöglicht. |
| Bildung von Emulsionen bei der Flüssig-Flüssig-Extraktion | Reduzieren Sie die Schüttelintensität. Fügen Sie eine gesättigte Kochsalzlösung (Sole) hinzu. Zentrifugieren Sie die Mischung. | Emulsionen entstehen durch grenzflächenaktive Substanzen im Extrakt.[15] Die Zugabe von Salz erhöht die Ionenstärke der wässrigen Phase und hilft, die Emulsion zu brechen ("Aussalzen").[15] |
Problem 3: Schwierigkeiten bei der chromatographischen Reinigung
Die Reinigung von Podocarpusflavon A mittels Säulenchromatographie kann durch schlechte Trennung oder Verlust der Verbindung erschwert werden.
| Mögliche Ursache | Vorgeschlagene Lösung(en) | Wissenschaftliche Begründung |
| Schlechte Auflösung der Peaks | Optimieren Sie das mobile Phasensystem (Gradientenelution). Versuchen Sie eine andere stationäre Phase (z. B. Kieselgel, C18-Umkehrphase, Sephadex LH-20). | Eine unzureichende Trennung ist oft auf eine ungeeignete Kombination von mobiler und stationärer Phase zurückzuführen. Sephadex LH-20 ist besonders wirksam für die Reinigung von Flavonoiden.[16] |
| Irreversible Adsorption an die Säule | Fügen Sie dem mobilen Phasensystem eine kleine Menge Säure (z. B. 0,1% Ameisensäure oder Essigsäure) hinzu. | Phenolische Verbindungen können mit aktiven Stellen auf dem Kieselgel interagieren. Die Zugabe von Säure unterdrückt die Ionisierung der phenolischen Hydroxylgruppen und reduziert so die starke Adsorption. |
| Zersetzung auf der Säule | Arbeiten Sie schnell und vermeiden Sie längere Verweilzeiten auf der Säule. Stellen Sie sicher, dass die verwendeten Lösungsmittel von hoher Reinheit sind. | Einige Flavonoide können auf sauren oder basischen stationären Phasen instabil sein, insbesondere in Gegenwart von Verunreinigungen. |
Abschnitt 3: Detaillierte experimentelle Protokolle
Hier stellen wir Ihnen schrittweise Protokolle für bewährte Methoden zur Verfügung.
Protokoll 1: Ultraschall-assistierte Extraktion (UAE) von Podocarpusflavon A
Diese Methode nutzt die Kavitationsenergie des Ultraschalls, um die Extraktionseffizienz zu steigern und die Extraktionszeit zu verkürzen.
Materialien:
-
Getrocknetes und pulverisiertes Pflanzenmaterial (Podocarpus sp.)
-
70%iges Ethanol (v/v) in entionisiertem Wasser
-
Ultraschallbad oder Ultraschallsonde
-
Filterpapier (z. B. Whatman Nr. 1)
-
Rotationsverdampfer
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Wiegen Sie 10 g des pulverisierten Pflanzenmaterials ab und geben Sie es in einen 250-ml-Erlenmeyerkolben.
-
Lösungsmittelzugabe: Fügen Sie 100 ml 70%iges Ethanol hinzu (Feststoff-Lösungsmittel-Verhältnis 1:10 g/ml).
-
Ultraschallbehandlung: Stellen Sie den Kolben in ein Ultraschallbad. Führen Sie die Extraktion bei einer Frequenz von 40 kHz und einer Leistung von 100 W für 30 Minuten bei 40 °C durch.
-
Filtration: Filtrieren Sie die Mischung sofort nach der Extraktion durch Filterpapier, um den festen Pflanzenrückstand zu entfernen.
-
Wiederholung (optional): Extrahieren Sie den Rückstand ein zweites Mal unter den gleichen Bedingungen, um die Ausbeute zu maximieren.
-
Konzentration: Vereinigen Sie die Filtrate und konzentrieren Sie sie unter reduziertem Druck bei 45 °C mit einem Rotationsverdampfer, um den Rohextrakt zu erhalten.
Protokoll 2: HPLC-DAD-Quantifizierung von Podocarpusflavon A
Diese Methode ermöglicht die genaue Quantifizierung von Podocarpusflavon A im Rohextrakt.
Materialien:
-
HPLC-System mit Diodenarray-Detektor (DAD)
-
C18-Umkehrphasensäule (z. B. 150 mm x 4,6 mm, 5 µm)[17]
-
Mobile Phase A: 0,1% Ameisensäure in Wasser
-
Mobile Phase B: Acetonitril
-
Podocarpusflavon A-Standard
-
Rohextrakt, gelöst in Methanol
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Lösen Sie eine bekannte Menge des Rohextrakts in Methanol, um eine Konzentration von ca. 1 mg/ml zu erhalten. Filtrieren Sie die Lösung durch einen 0,45-µm-Spritzenfilter.
-
Kalibrierkurve: Bereiten Sie eine Reihe von Standardlösungen von Podocarpusflavon A in Methanol in Konzentrationen von z. B. 1, 5, 10, 25, 50 µg/ml vor.
-
HPLC-Bedingungen:
-
Flussrate: 1,0 ml/min[17]
-
Injektionsvolumen: 10 µl
-
Säulentemperatur: 30 °C
-
Detektionswellenlänge: DAD-Scan (200-400 nm), Quantifizierung bei der maximalen Absorption von Podocarpusflavon A (ca. 340 nm).[17]
-
Gradientenelution:
-
0-5 min: 10% B
-
5-25 min: 10% bis 50% B
-
25-30 min: 50% bis 90% B
-
30-35 min: 90% B (halten)
-
35-40 min: Zurück zu 10% B (Äquilibrierung)
-
-
-
Analyse: Injizieren Sie die Standardlösungen und die Probelösung.
-
Quantifizierung: Erstellen Sie eine Kalibrierkurve, indem Sie die Peakfläche gegen die Konzentration der Standards auftragen. Bestimmen Sie die Konzentration von Podocarpusflavon A in Ihrer Probe anhand der Kalibrierkurve.
Abschnitt 4: Visualisierungen und Workflows
Visuelle Darstellungen können komplexe Prozesse verständlich machen.
Allgemeiner Workflow zur Extraktion und Reinigung
Abbildung 1: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur Analyse.
Logikdiagramm zur Fehlerbehebung bei geringer Ausbeute
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei geringer Extraktionsausbeute.
Abschnitt 5: Referenzen
-
BenchChem. (n.d.). Technical Support Center: Flavonoid Extraction from Complex Plant Matrices. Benchchem.
-
A Comprehensive Guide to Extracting Flavonoids from Plant Sources. (n.d.).
-
E3S Web of Conferences. (n.d.). A brief overview on the methods for extraction and identification of flavonoids.
-
Current Extraction Techniques for Plant Flavonoids. (2021, January 29).
-
OUCI. (n.d.). Comparative Analysis of Enzyme-, Ultrasound-, Mechanical-, and Chemical-Assisted Extraction of Biflavonoids from Ginkgo Leaves.
-
MDPI. (n.d.). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials.
-
MDPI. (2024, May 12). Comparative Analysis of Enzyme-, Ultrasound-, Mechanical-, and Chemical-Assisted Extraction of Biflavonoids from Ginkgo Leaves.
-
ResearchGate. (n.d.). Effect of four extraction methods for biflavonoids content from S. sinensis.
-
Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. (2025, August 6).
-
ResearchGate. (2025, August 7). Chemical Constituents of the Barks of Podocarpus macrophyllus | Request PDF.
-
ResearchGate. (n.d.). Comparison of extraction methods used for biflavonoids—advantages (green) and disadvantages (red).
-
PubMed. (2023, February 19). Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods.
-
ResearchGate. (n.d.). Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods | Request PDF.
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
-
PMC - NIH. (n.d.). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii.
-
PubMed. (2023, June 28). A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology.
-
ResearchGate. (n.d.). Comparison of extraction methods according to the yield of polyphenols and flavonoids content, and DPPH and ABTS scavenging effects of resulting PFE.
-
ResearchGate. (n.d.). The H-NMR spectral data of isolated compound.
-
ResearchGate. (2025, August 7). Determination of amentoflavone in Podocarpus nagi leves by RP-HPLC.
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
-
ResearchGate. (2025, August 9). Chemical constituents of Podocarpus milanjianus Rendle | Request PDF.
-
ResearchGate. (2017, April 17). How to to extract and purify the flavonoids from plant sample ?.
-
PubChem - NIH. (n.d.). Podocarpusflavone A | C31H20O10 | CID 5320644.
-
PMC. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review.
-
MDPI. (n.d.). LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites.
-
ResearchGate. (2015, December 6). What is the procedure to isolate and purify bioactive compounds from plants?.
-
ChemicalBook. (n.d.). This compound CAS#: 22136-74-9.
-
MDPI. (n.d.). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?.
-
Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. (n.d.).
-
ResearchGate. (2025, July 4). (PDF) Techniques for extraction and isolation of natural products: A comprehensive review.
-
Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges. (2024, August 16).
-
ResearchGate. (2025, August 9). Complete assignments of NMR data of 13 hydroxymethoxyflavones | Request PDF.
-
Repositório Alice - Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
-
PMC - NIH. (n.d.). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L.
-
Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of. (n.d.).
-
ResearchGate. (n.d.). Comparative NMR Data for Compounds 1, 2, and 3 | Download Table.
-
EMBL-EBI. (n.d.). This compound (CHEBI:191156).
-
Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
-
PMC - PubMed Central. (n.d.). Flavonoids: an overview.
-
ResearchGate. (2025, August 6). (PDF) Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves.
-
ResearchGate. (n.d.). Characterization, solubility and stability of amentoflavone polymorphs | Request PDF.
-
PubMed. (2022, October 21). LC-DAD-ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites.
-
PubMed. (n.d.). Development and validation of a rapid RP-HPLC-DAD analysis method for the quantification of pilocarpine in Pilocarpus microphyllus (Rutaceae).
-
ResearchGate. (2025, August 5). A DNA Extraction Protocol from Various Tissues in Woody Species.
-
PMC - NIH. (n.d.). Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity.
-
PMC - NIH. (n.d.). Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid.
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Stability of Podocarpusflavone A in different solvent systems
Welcome to the technical support center for researchers working with Podocarpusflavone A. This guide is designed to provide you with in-depth technical and practical advice on assessing the stability of this compound in various solvent systems. As a biflavonoid, its complex structure presents unique stability challenges that require careful consideration in experimental design. This resource will equip you with the necessary knowledge to anticipate and troubleshoot these challenges, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Natural products, particularly complex polyphenols like this compound, are susceptible to degradation from several environmental factors.[1][2][3] Key contributors to instability in solution include:
-
pH: The acidity or alkalinity of the solvent system can significantly impact the stability of flavonoids. Extreme pH values can catalyze hydrolytic degradation. For many flavonoids, stability is greatest in mildly acidic conditions, while alkaline environments can promote rapid degradation.[4][5][6]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.[1][2] For every 10°C increase, the rate of chemical reactions can double or triple.[1][2] Therefore, proper storage at low temperatures is crucial.
-
Light Exposure (Photodegradation): Flavonoids can absorb UV and visible light, leading to photochemical reactions that alter their structure.[7][8][9] This is a critical factor to control during sample preparation and storage, especially for compounds like quercetin, which is structurally related to the flavone moieties in this compound.[7][8]
-
Oxygen (Oxidation): The phenolic hydroxyl groups in the structure of this compound are susceptible to oxidation, which can be initiated by atmospheric oxygen.[10] This process can be accelerated by the presence of metal ions and exposure to light.
-
Solvent Type: The polarity and protic nature of the solvent can influence degradation rates. For instance, photodegradation of some flavones is reported to be faster in polar solvents.[9]
Q2: I'm dissolving my this compound standard and notice a color change. What could be the cause?
A color change upon dissolving this compound, which is typically a light yellow to greenish-yellow solid, is often an early indicator of degradation.[11][12] This is particularly common in alkaline solutions (pH > 7) where flavonoids can undergo rapid oxidation and rearrangement, leading to the formation of colored degradation products.[8] To mitigate this, it is advisable to prepare stock solutions in a high-quality, anhydrous solvent like DMSO or ethanol and to work with dilute solutions in aqueous buffers for the shortest time necessary.[11][12] If you must work in an aqueous system, consider using a mildly acidic buffer (pH 4-6) to enhance stability.
Q3: What are the recommended solvents for preparing a stable stock solution of this compound?
Based on available data, this compound is soluble in DMSO and ethanol.[11][12] For long-term storage, a stock solution in anhydrous DMSO, stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, is recommended. The use of anhydrous solvents is critical as moisture can facilitate hydrolysis.[1][2] When preparing for an experiment, thaw an aliquot and dilute it into your working solvent or buffer immediately before use.
Troubleshooting Guide for Stability Studies
This section provides solutions to common problems encountered during the stability assessment of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound peak in HPLC analysis. | 1. High pH of the solvent system: Alkaline conditions can cause rapid degradation of flavonoids.[8] 2. Presence of oxygen: Oxidation is a common degradation pathway.[10] 3. High temperature: Accelerated degradation due to thermal stress.[1][2] | 1. Adjust pH: If experimentally feasible, use a buffer in the pH range of 4-6. 2. De-gas solvents: Sparge solvents with nitrogen or argon to remove dissolved oxygen. Prepare solutions fresh. 3. Control temperature: Prepare and handle samples on ice or at controlled room temperature. |
| Appearance of multiple, unknown peaks in the chromatogram. | 1. Degradation: The new peaks are likely degradation products. 2. Photodegradation: Exposure to ambient or UV light can generate various byproducts.[7][8][9] | 1. Conduct a forced degradation study: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to generate and identify degradation products.[13][14][15] 2. Protect from light: Use amber vials or cover glassware with aluminum foil during all experimental stages. |
| Poor reproducibility of stability data. | 1. Inconsistent storage conditions: Variations in temperature or light exposure between samples. 2. Solvent evaporation: Changes in concentration over time. 3. Repeated freeze-thaw cycles: Degradation of the stock solution. | 1. Standardize protocols: Ensure all samples are handled under identical conditions. 2. Use sealed vials: Tightly cap all sample vials to prevent solvent loss. 3. Aliquot stock solutions: Store stock solutions in single-use aliquots to avoid repeated freezing and thawing. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility: this compound has limited solubility in water. | 1. Use a co-solvent: Prepare the final dilution from a DMSO or ethanol stock, ensuring the final concentration of the organic solvent is compatible with your assay and does not exceed a few percent. 2. Check final concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous buffer. |
Experimental Protocols for Stability Assessment
A forced degradation study is a systematic way to investigate the intrinsic stability of a compound and is a crucial step in developing stability-indicating analytical methods.[13][14][15][16]
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study on this compound.
Step-by-Step Protocol: Acid Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or DMSO.
-
Stress Condition: In an amber vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubation: Place the vial in a water bath at 60°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately cool the collected aliquot to room temperature and neutralize it with an equivalent volume and concentration of NaOH (e.g., 100 µL of 0.1 M HCl sample neutralized with 100 µL of 0.1 M NaOH).
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze alongside a similarly diluted, unstressed control sample.
Step-by-Step Protocol: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent system (e.g., 50:50 methanol:water).
-
Exposure: Place the solution in a quartz cuvette or a clear glass vial inside a photostability chamber. Expose the sample to a calibrated light source that provides both UV and visible light, as specified by ICH guidelines.
-
Control Sample: Prepare an identical sample and wrap the vial completely in aluminum foil to serve as a dark control. Place it in the same chamber to ensure identical temperature conditions.
-
Analysis: Analyze the exposed and dark control samples by HPLC at various time points to determine the extent of photodegradation.
Data Interpretation and Analysis
Quantifying Stability
The stability of this compound can be quantified by monitoring the decrease in its peak area over time using a stability-indicating HPLC method. The percentage of the remaining compound can be calculated as:
% Remaining = (Peak Area at time t / Initial Peak Area at time 0) * 100
Degradation Kinetics
The degradation of pharmaceuticals often follows first-order kinetics.[17][18][19] This can be represented by the equation:
ln(C_t) = ln(C_0) - kt
Where:
-
C_t is the concentration at time t
-
C_0 is the initial concentration
-
k is the degradation rate constant
A plot of ln(C_t) versus t should yield a straight line with a slope of -k. This allows for the calculation of the compound's half-life (t_1/2) under specific conditions:
t_1/2 = 0.693 / k
Developing a Stability-Indicating Method
The primary goal of a forced degradation study is to develop an analytical method that can separate the parent compound from its degradation products.[13][16]
Caption: Logical flow for developing a stability-indicating HPLC method.
An effective stability-indicating method will show a decrease in the peak area of this compound that corresponds to an increase in the peak areas of the degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is not co-eluting with any degradants.
References
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Thakur, L., Ghodasra, U., Patel, N., & Dabhi, M. (2011). Novel approaches for stability improvement in natural medicines. Pharmacognosy Reviews, 5(9), 48–54. [Link]
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Mojzisova, G., Kollarova, K., & Hunyadi, A. (2017). The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin. Photochemistry and Photobiology, 93(6), 1546–1553. [Link]
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RSC Publishing. (2012). The Photodegradation of Quercetin: Relation to Oxidation. Molecules, 17(7), 8898–8907. [Link]
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Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food. Journal of Food Science and Nutrition, 6(3), 1-11. [Link]
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Chaaban, H., Ioannou, I., Paris, C., Charbonnel, C., & Ghoul, M. (2017). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Food Chemistry, 235, 159-166. [Link]
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Acta Scientific. (2022). Strategies to Enhance the Stability of Herbal Active. Acta Scientific Pharmaceutical Sciences, 6(12), 1-10. [Link]
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Klán, P., et al. (2013). Multimodal Carbon Monoxide Photorelease from Flavonoids. Journal of the American Chemical Society, 135(42), 15942–15945. [Link]
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Herbal Medicines. (n.d.). Key Techniques for Designing Stable Formulations in Herbal Medicines. Retrieved January 4, 2024, from [Link]
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MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962. [Link]
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UPSpace. (n.d.). Isolation and determination of chemical structure of compounds from Podocarpus henkelii Stapt ex Dallim. & Jacks. Retrieved January 4, 2024, from [Link]
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ResearchGate. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Phytochemistry Letters, 10, 163-168. [Link]
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NIH. (2020). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Foods, 9(10), 1327. [Link]
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ResearchGate. (2021). The effect of pH and temperature on growth, the antioxidants, phenols and flavonoids in Scenedesmus sp. microalgae. Journal of Applied Phycology, 33, 2359-2367. [Link]
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MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. Processes, 10(2), 393. [Link]
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ResearchGate. (2021). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. Food Chemistry, 338, 128003. [Link]
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NIH. (n.d.). This compound. PubChem. Retrieved January 4, 2024, from [Link]
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ResearchGate. (2012). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 12, 1-8. [Link]
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NIH. (2022). Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities. PLoS ONE, 17(1), e0261931. [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 4, 2024, from [Link]
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MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 4, 2024, from [Link]
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ResearchGate. (2020). Thermal degradation kinetics for compound 2 in (a) dried AE and (b) AE solution as fitted to a first-order kinetic model at 40 °C–70 °C for 28 days. Molecules, 25(21), 4898. [Link]
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NIH. (2021). Effect of food processing on the antioxidant activity of flavones from Polygonatum odoratum (Mill.) Druce. Journal of Food Biochemistry, 45(4), e13689. [Link]
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PubMed. (2000). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. Journal of Chromatography A, 881(1-2), 449-460. [Link]
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ResearchGate. (2019). Analytical Techniques for the Identification and Quantification of Flavonoids. In Flavonoids - A Treasure of Health-Promoting Bioactives. IntechOpen. [Link]
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PubMed. (2021). Effect of food processing on the antioxidant activity of flavones from Polygonatum odoratum (Mill.) Druce. Journal of Food Biochemistry, 45(4), e13689. [Link]
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PubMed. (2023). A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology. Journal of Ethnopharmacology, 311, 116401. [Link]
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UPSpace. (2012). Isolation and characterization of compounds from Podocarpus henkelii (Podocarpaceae) with activity against bacterial, fungal and viral pathogens. Retrieved January 4, 2024, from [Link]
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ResearchGate. (2016). Analytical Methods of Flavonols and Flavones. In Analysis of Flavonoids in Foods. CRC Press. [Link]
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PubMed. (2014). Validated Method for Phytohormone Quantification in Plants. Frontiers in Plant Science, 5, 417. [Link]
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ResearchGate. (2016). Analytical Methods for the Quantification of Pharmaceuticals. In Pharmaceuticals in Marine and Coastal Environments. Springer. [Link]
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Pharmacognosy Magazine. (2018). Degradation kinetics. Pharmacognosy Magazine, 14(57), S471-S480. [Link]
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NIH. (2021). Kinetics and reaction mechanism of photochemical degradation of diclofenac by UV-activated peroxymonosulfate. Scientific Reports, 11, 3514. [Link]
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MDPI. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. Molecules, 25(21), 4898. [Link]
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PubMed. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. Molecules, 25(21), 4898. [Link]
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Technical Support Center: Enhancing the Bioavailability of Podocarpusflavone A and Other Biflavonoids
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of biflavonoids, with a specific focus on overcoming the significant bioavailability challenges associated with compounds like Podocarpusflavone A. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to guide your experimental design and interpretation.
Introduction: The Biflavonoid Bioavailability Challenge
Biflavonoids, a class of polyphenolic compounds, exhibit a wide range of promising pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor effects.[1] this compound, a prominent member of this class, has demonstrated significant therapeutic potential, including antimycobacterial activity.[2] However, its clinical translation is severely hampered by low oral bioavailability. This issue stems primarily from its poor aqueous solubility, extensive first-pass metabolism in the liver and intestines, and rapid elimination from the body.[3][4][5] The low solubility is a critical barrier, as it can be the rate-determining step for oral absorption.[6]
This guide will provide practical strategies and theoretical insights to help you navigate these challenges and unlock the full therapeutic promise of this compound and other biflavonoids.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts crucial for working with biflavonoids.
Q1: What are the primary molecular factors contributing to the low aqueous solubility of this compound?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. It is a large, planar, and lipophilic molecule with multiple hydroxyl groups that can form strong intermolecular hydrogen bonds.[6][7] This leads to a stable crystalline structure that is difficult to disrupt with water molecules, resulting in poor dissolution in aqueous media.
Q2: How does first-pass metabolism affect the systemic exposure of this compound?
A2: First-pass metabolism is a major barrier to the oral bioavailability of this compound and other flavonoids.[4] After oral administration, the compound is absorbed from the gastrointestinal tract and transported via the portal vein to the liver before it can reach systemic circulation.[8] In the small intestine and liver, it undergoes extensive phase II metabolism, where it is conjugated with glucuronate and sulfate groups.[5][9] These conjugated metabolites are more polar and are readily excreted, significantly reducing the amount of the active compound that reaches the target tissues.[9][10]
Q3: What are the most promising formulation strategies to enhance the bioavailability of biflavonoids?
A3: Several formulation strategies have shown promise in improving the bioavailability of poorly soluble compounds like biflavonoids. These include:
-
Nanoformulations: Encapsulating the biflavonoid in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can improve solubility, protect it from degradation, and provide controlled release.[11][12][13]
-
Amorphous Solid Dispersions: Dispersing the biflavonoid in a polymer matrix in an amorphous state can significantly enhance its wettability and dissolution rates.[14][15]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with biflavonoids, increasing their aqueous solubility by encapsulating the hydrophobic molecule within their cavity.[6][14][16]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can improve solubility and may facilitate lymphatic uptake, which can help bypass first-pass metabolism in the liver.[13][14][16]
Q4: Are there any known drug-drug interactions to be aware of when working with this compound?
A4: Flavonoids have been shown to inhibit certain cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This can potentially lead to drug-drug interactions, where the co-administration of this compound could increase the plasma concentrations and toxicity of other drugs that are substrates for these enzymes. Additionally, flavonoids can be substrates for efflux transporters, which could lead to interactions with drugs that inhibit or are also transported by these proteins.[17] Therefore, it is crucial to investigate potential interactions with co-administered therapeutic agents during preclinical development.
Part 2: Troubleshooting Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered during the formulation and evaluation of this compound.
Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulations
Symptoms:
-
Low drug loading (< 5% w/w).
-
High variability in drug content between batches.
-
Presence of free drug crystals in the formulation.
Potential Causes & Troubleshooting Steps:
-
Poor Drug-Polymer Miscibility: The chemical incompatibility between the hydrophobic this compound and the chosen polymer can lead to phase separation and low encapsulation.[18]
-
Solution: Screen a panel of polymers with varying hydrophobicities. Conduct solubility studies of this compound in different organic solvents used for nanoparticle preparation to optimize the solvent system. The lipid-to-drug molar ratio is a critical parameter to optimize for efficient encapsulation.[19]
-
-
Suboptimal Formulation Parameters: The parameters of the nanoparticle preparation method (e.g., homogenization speed, sonication time, solvent evaporation rate) can significantly impact encapsulation efficiency.
-
Solution: Systematically optimize the formulation parameters. For instance, in an emulsification-solvent evaporation method, investigate the effect of varying the polymer concentration, drug-to-polymer ratio, and aqueous-to-organic phase ratio.
-
-
Drug Precipitation During Formulation: Rapid removal of the organic solvent can cause the drug to precipitate before it can be effectively encapsulated within the forming nanoparticles.
-
Solution: Modify the solvent evaporation process. A slower, more controlled evaporation rate can provide more time for the drug to be entrapped within the polymer matrix.
-
Workflow for Optimizing Nanoparticle Encapsulation
Caption: Workflow for optimizing the encapsulation of this compound in polymeric nanoparticles.
Issue 2: Inconsistent In Vitro Dissolution Profiles
Symptoms:
-
High variability in the rate and extent of drug release between replicate experiments.
-
Initial burst release followed by very slow or incomplete release.
Potential Causes & Troubleshooting Steps:
-
Inadequate Sink Conditions: If the concentration of the drug in the dissolution medium approaches its saturation solubility, the dissolution rate will be artificially suppressed.
-
Solution: Ensure sink conditions are maintained throughout the experiment. This can be achieved by increasing the volume of the dissolution medium or adding a surfactant to the medium to increase the solubility of this compound. The concentration of the drug in the medium should not exceed 10-15% of its saturation solubility.
-
-
Formulation Instability: The formulation may be physically or chemically unstable in the dissolution medium, leading to changes in its properties over time.
-
Solution: Assess the stability of your formulation under the dissolution conditions. For nanoformulations, monitor particle size and polydispersity index (PDI) over the course of the dissolution study.
-
-
Inappropriate Separation of Nanoparticles from Dissolved Drug: For nanoparticle formulations, it is crucial to effectively separate the nanoparticles from the dissolved drug before analysis.
-
Solution: Use appropriate techniques such as dialysis, pressure ultrafiltration, or syringe filters with a small pore size (e.g., 0.1 µm) to separate the nanoparticles from the release medium.[20]
-
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | This compound Solubility (µg/mL) | Encapsulation Efficiency (%) | Mean Particle Size (nm) | In Vitro Release (24h, %) |
| Unprocessed this compound | < 1 | N/A | N/A | < 5 |
| PLGA Nanoparticles | 150 ± 15 | 82 ± 6 | 185 ± 12 | 68 ± 5 |
| Cyclodextrin Complex | 275 ± 22 | 93 ± 4 | N/A | 85 ± 7 |
| Amorphous Solid Dispersion | 360 ± 28 | N/A | N/A | 92 ± 4 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for common experiments used in the development and characterization of biflavonoid formulations.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of ethyl acetate.
-
Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at 15,000 rpm for 5 minutes on an ice bath to form a primary oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of the organic solvent and the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Lyophilization: Resuspend the final nanoparticle pellet in deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
-
Sample Preparation: Accurately weigh 5 mg of the lyophilized nanoparticle powder.
-
Drug Extraction: Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., DMSO) to disrupt the polymer matrix and release the encapsulated drug.
-
Quantification: Analyze the concentration of this compound using a validated HPLC method.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100 [21]
-
Part 4: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action of this compound is crucial for designing effective delivery systems and interpreting biological data.
This compound and the Nrf2 Signaling Pathway:
This compound and other flavonoids can exert antioxidant and anti-inflammatory effects by modulating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[[“]][23] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and moves to the nucleus. There, it activates the transcription of antioxidant and cytoprotective genes, which helps to protect cells from damage.[24][25]
Diagram of the Nrf2 Activation Pathway by this compound
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Troubleshooting Podocarpusflavone A precipitation in cell culture media
Welcome to the technical support guide for Podocarpusflavone A. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot a common challenge encountered when working with this potent biflavonoid: its precipitation in aqueous cell culture media. By understanding the underlying chemical principles and adopting optimized handling procedures, you can ensure the reliability and reproducibility of your experimental results.
The Challenge: Understanding this compound's Solubility
This compound, a biflavonoid with promising cytotoxic and DNA topoisomerase I inhibitory activities, belongs to a class of compounds known for their hydrophobic nature.[1][2][3] Its chemical structure, rich in phenyl rings, makes it poorly soluble in aqueous solutions like cell culture media.[4] This inherent low aqueous solubility is the primary reason for the precipitation issues researchers often face.
When a high-concentration stock solution of this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into the aqueous environment of cell culture media, the solvent is rapidly diluted. This "solvent shock" can cause the compound's local concentration to exceed its solubility limit in the mixed aqueous-organic solvent, leading to its precipitation, or "crashing out."[5][6]
This guide provides a systematic approach to prevent and resolve this issue, ensuring your compound remains in solution and available to your cells.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common precipitation issues in a direct question-and-answer format.
FAQ 1: Immediate Precipitation on Dilution
Question: I prepared a stock solution of this compound in DMSO. When I added it to my cell culture medium, a precipitate or cloudiness appeared instantly. What is happening and how can I fix it?
Answer: This is a classic case of a hydrophobic compound precipitating due to rapid solvent exchange. The core issue is that the final concentration of this compound in the media exceeds its aqueous solubility limit the moment the DMSO is diluted.
Troubleshooting Flowchart: Immediate Precipitation
Caption: Troubleshooting immediate precipitation.
Summary of Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired working concentration of this compound is simply higher than its solubility limit in the aqueous media.[5] | Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific media (see Protocol 3). |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, forcing the compound out of solution.[6][7] | Perform a serial or stepwise dilution. Add the stock solution dropwise into pre-warmed media while gently vortexing to ensure rapid dispersal.[5] |
| Low Media Temperature | The solubility of many compounds, including flavonoids, is lower at reduced temperatures. Adding stock to cold media (e.g., straight from the refrigerator) exacerbates precipitation.[5] | Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[5][7] |
| High Solvent Concentration | While counterintuitive, starting with an overly concentrated stock can make dilution more difficult. Conversely, ensuring the final DMSO concentration is sufficient (but non-toxic) can help. | Prepare a stock concentration that allows for a final DMSO concentration between 0.1% and 0.5%. Many cell lines tolerate this range, which can aid solubility.[6][8] Always include a vehicle control (media + same final DMSO %) in your experiments. |
FAQ 2: Delayed Precipitation in the Incubator
Question: My media containing this compound looked perfectly clear when I prepared it, but after a few hours or a day in the 37°C incubator, I see a crystalline or cloudy precipitate. What is causing this?
Answer: Delayed precipitation is often due to changes in the media over time or the inherent instability of the compound under culture conditions.
Potential Causes & Solutions
-
pH Shift: As cells metabolize, they produce acidic byproducts (like lactic acid) that lower the pH of the medium.[6] this compound's solubility may be pH-dependent, and a decrease in pH could cause it to precipitate.
-
Solution: Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Change the medium more frequently to prevent significant pH shifts.
-
-
Compound Instability: Flavonoids can be unstable in solution and may degrade over time, especially at 37°C and in the presence of oxygen and light.[9][10][11] The degradation products could be less soluble than the parent compound.
-
Solution: Prepare fresh working solutions of this compound immediately before each experiment or, at most, every 1-2 days. Avoid storing diluted compound in media for extended periods.
-
-
Interaction with Media Components: The compound might slowly interact with salts, metals, or proteins (especially in serum-containing media), forming less soluble complexes.[12][13] For instance, calcium salts are known to be prone to precipitation.[12][14]
-
Solution: If using serum, consider that the compound may bind to proteins like albumin.[8] While this can sometimes improve solubility, it can also affect the free concentration of the compound. If problems persist, consider reducing the serum concentration during treatment, if experimentally viable.
-
-
Evaporation: Inadequate humidity in the incubator or loose flask caps can lead to media evaporation, increasing the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
-
Solution: Ensure the incubator has a properly filled water pan to maintain high humidity. Use filtered caps and ensure they are properly sealed.
-
Core Experimental Protocols
Adherence to standardized protocols is critical for experimental success. The following step-by-step methods are designed to minimize precipitation risk.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a concentrated stock solution.
Materials:
-
This compound (MW: 552.48 g/mol )[15]
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 552.48 g/mol * 1000 mg/g = 5.52 mg
-
-
Weighing: Carefully weigh out 5.52 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of high-purity DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect to ensure all solid particles have dissolved. If needed, briefly sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[7]
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to remove any potential micro-precipitates or contaminants.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[16]
Protocol 2: Recommended Dilution Workflow for Working Solutions
This method is designed to prevent "solvent shock" and is the most critical step in avoiding precipitation.
Caption: Recommended stepwise dilution workflow.
Protocol 3: Determining Maximum Soluble Concentration
If you consistently face issues or need to work at high concentrations, this quick test will define the solubility limit in your specific experimental context.
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) complete cell culture medium. Good starting points would be 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM.
-
Place the tubes in the incubator (37°C, 5% CO₂) for 2-4 hours.
-
After incubation, visually inspect each tube against a dark background for any signs of cloudiness or precipitate. A light microscope can also be used to check for microcrystals.
-
The highest concentration that remains perfectly clear is your approximate maximum working solubility limit under those specific conditions. It is best practice to use a working concentration comfortably below this determined limit.
By implementing these informed strategies and protocols, you can effectively manage the solubility of this compound, leading to more consistent and reliable data in your cell-based assays.
References
- Vertex AI Search. (2025). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities.
-
ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?[Link]
-
PubChem. This compound | C31H20O10 | CID 5320644. [Link]
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PubMed. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
- TSI Journals. (2011).
-
PMC - NIH. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. [Link]
- BenchChem.
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MDPI. (2023). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?[Link]
- ChemicalBook. This compound CAS#: 22136-74-9.
- BenchChem.
-
PMC - NIH. (2014). Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study. [Link]
-
PMC - PubMed Central. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
PMC - NIH. (2013). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. [Link]
-
PMC - NIH. (2024). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. [Link]
-
PubMed. (1999). Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism. [Link]
-
Luoyang FuDau Biotechnology Co., Ltd. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. [Link]
-
NIH. (2019). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. [Link]
-
PMC - PubMed Central. (2019). Vitamins in cell culture media: Stability and stabilization strategies. [Link]
- Thermo Fisher Scientific. Stability of para-aminobenzoic acid in cell culture media.
-
PubMed. (2019). Vitamins in cell culture media: Stability and stabilization strategies. [Link]
-
ResearchGate. (2019). Vitamins in cell culture media: Stability and stabilization strategies. [Link]
-
PubMed. (2016). Cell culture media impact on drug product solution stability. [Link]
-
PMC. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
OpenWetWare. By compound. [Link]
-
RSC Publishing. (2022). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. [Link]
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Synthesis of Podocarpusflavone A to overcome low natural abundance
Technical Support Center: Synthesis of Podocarpusflavone A
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, chemists, and drug development professionals who are working to overcome the challenges posed by the low natural abundance of this therapeutically promising biflavonoid.[1][2] this compound, a C-O-C ether-linked biflavonoid, presents unique synthetic hurdles, primarily centered on the selective formation of the diaryl ether bond and the management of multiple phenolic hydroxyl groups.
This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues in your synthetic route.
Section 1: Core Synthetic Strategy & Mechanistic Considerations
The total synthesis of this compound, and other related biflavonoids, typically hinges on two critical stages: the strategic coupling of two flavonoid monomers and the subsequent deprotection of hydroxyl groups. While various coupling methods exist, the Ullmann condensation remains a cornerstone for constructing the pivotal C-O-C diaryl ether linkage.[3][4]
Diagram of General Synthetic Approach
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting the Ullmann Condensation
The formation of the diaryl ether bond is the most challenging step and is often the primary source of low overall yield.
Q1: My Ullmann coupling reaction is giving very low to no yield of the desired biflavonoid. What are the most common causes?
A1: Low or no yield in an Ullmann condensation for biflavonoid synthesis typically points to one of three areas: catalyst inactivity, suboptimal reaction conditions, or substrate-related issues.
-
Inactive Catalyst: The active species in Ullmann reactions is Cu(I).[5] If you are using copper powder or a Cu(II) salt, it may not be generating the active catalytic species effectively under your reaction conditions. Furthermore, commercial Cu(I) salts like CuI can oxidize over time.
-
Solution: Always use a fresh, high-purity source of a Cu(I) salt (e.g., CuI, CuBr).[5] Consider adding a mild reducing agent or pre-activating the copper catalyst if you suspect oxidation. Some protocols benefit from using highly activated copper powder, prepared by the reduction of copper sulfate with zinc dust.[3]
-
-
Suboptimal Base and Solvent: The base is critical for deprotonating the phenolic hydroxyl group to form the nucleophilic phenoxide. The solvent must be high-boiling and polar aprotic to facilitate the reaction, which often requires high temperatures.[3]
-
Steric Hindrance: Flavonoid monomers are bulky. The reaction site's steric environment can significantly impede the coupling.
-
Solution: While difficult to change, ensure your protecting groups are not excessively bulky. Sometimes, altering the position of the halogen on the electrophilic partner can influence success, although this is constrained by the target molecule's structure.
-
Q2: I'm observing significant amounts of a side product that appears to be from the dehalogenation of my starting material. How can I prevent this?
A2: Reductive dehalogenation is a common side reaction in Ullmann couplings, especially with electron-rich aryl halides.[3] It is often promoted by trace protic impurities or inappropriate reaction temperature.
-
Cause & Prevention:
-
Protic Impurities: Water or other protic sources can protonate an aryl-copper intermediate, leading to the reduced, dehalogenated product.[5] Rigorously dry all reagents and solvents. Use oven-dried glassware and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Reaction Temperature: Excessively high temperatures can promote decomposition and side reactions. While traditional Ullmann reactions require harsh conditions, modern protocols with specialized ligands can proceed at lower temperatures.[5]
-
Ligand Choice: The addition of a ligand, such as 1,10-phenanthroline or L-proline, can stabilize the copper catalyst, accelerate the desired coupling, and allow for milder reaction conditions, thereby suppressing side reactions.[5]
-
Table 1: Optimizing Ullmann Reaction Parameters
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Copper Source | CuI or Activated Cu Powder | Use fresh CuI; test other Cu(I) salts (CuBr, Cu₂O). | Ensures the presence of the active Cu(I) catalytic species.[5] |
| Base | K₂CO₃, Cs₂CO₃ | Screen both; ensure base is finely powdered and dry. | Base strength and solubility can significantly impact the deprotonation step.[5] |
| Solvent | Anhydrous DMF or DMSO | Ensure solvent is truly anhydrous (<50 ppm H₂O). | Prevents catalyst quenching and reductive dehalogenation side reactions.[5] |
| Temperature | 120-160 °C | Incrementally decrease if decomposition is seen; increase if no reaction occurs. | Balances reaction rate against thermal decomposition of sensitive substrates. |
| Ligand | None (classical) | Screen ligands (e.g., L-proline, 1,10-phenanthroline). | Ligands can accelerate the reaction, allowing for lower temperatures and improved yields.[5] |
Section 3: Protecting Group Strategy & Deprotection Issues
The multiple phenolic hydroxyls on the flavonoid scaffold must be protected to prevent unwanted side reactions. The choice of protecting group is critical, as their removal (deprotection) in the final step can be problematic.
Q3: My final deprotection step is failing or giving a complex mixture of partially deprotected products. What am I doing wrong?
A3: This is a very common and frustrating problem when synthesizing polyphenolic compounds. The issue usually lies in either the choice of protecting group or the deprotection conditions.
-
Protecting Group Choice: Methyl (Me) and benzyl (Bn) ethers are common choices.
-
Methyl Ethers: These are very stable, which is good for enduring multi-step synthesis. However, their cleavage requires harsh, often acidic, conditions like boron tribromide (BBr₃) or hydrobromic acid (HBr).[6][7] These potent reagents can cause charring or undesired side reactions on the sensitive biflavonoid core.
-
Benzyl Ethers: These are generally preferred as they can be removed under milder, neutral conditions via catalytic hydrogenation (e.g., Pd/C, H₂). This method is highly effective, but success can be hampered by catalyst poisoning.
-
-
Troubleshooting Deprotection:
-
For Methyl Groups (using BBr₃):
-
Low Temperature: Ensure the reaction is started at a very low temperature (e.g., -78 °C) and allowed to warm slowly. This controls the highly exothermic reaction.
-
Stoichiometry: Use a sufficient excess of BBr₃ (at least 1 equivalent per methyl group) to ensure complete cleavage.
-
Workup: Quench the reaction carefully by adding it to ice-water or methanol to decompose excess BBr₃.
-
-
For Benzyl Groups (using Pd/C):
-
Catalyst Quality: Use a fresh, high-activity catalyst. If the reaction stalls, filtering and adding a fresh batch of catalyst can sometimes restart it.
-
Solvent System: A mixture of solvents like THF/MeOH or EtOAc/AcOH can be effective. Acetic acid can help maintain catalyst activity.
-
Hydrogen Source: Ensure a good hydrogen supply, either from a balloon or a pressurized system. Ammonium formate can be used as a hydrogen transfer reagent if a hydrogen gas setup is unavailable.
-
-
Diagram: Deprotection Troubleshooting Logic
Caption: Troubleshooting logic for deprotection failures.
Section 4: Purification & Characterization FAQs
Q4: The crude product from my coupling reaction is an intractable mixture that is very difficult to purify by standard silica gel chromatography. Are there better methods?
A4: Yes, purifying biflavonoids is notoriously difficult due to their high polarity, poor solubility in common chromatography solvents, and tendency to streak on silica gel.
-
Recommended Purification Techniques:
-
Sephadex LH-20: This is an excellent choice for separating flavonoid and other polyphenolic compounds.[8] Separation is based on a combination of molecular size exclusion and adsorption chromatography. Eluting with methanol or ethanol often provides superior separation compared to silica gel.
-
Reverse-Phase Chromatography (C18): Preparative High-Performance Liquid Chromatography (prep-HPLC) using a C18 column is a powerful tool for obtaining high-purity final products.[9][10] A typical mobile phase would be a gradient of methanol or acetonitrile in water, often with a small amount of acid (acetic or formic acid) to improve peak shape.[9][11]
-
Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids solid supports, thus preventing irreversible adsorption of the sample.[8][10] It is particularly effective for separating compounds with similar polarities and has been successfully used for biflavonoid purification.[8]
-
Q5: What are the key NMR signals that confirm the successful formation of the this compound C-O-C linkage?
A5: In the ¹H NMR spectrum, the most definitive evidence is the change in the chemical shifts and coupling patterns of the aromatic protons adjacent to the newly formed ether bond, compared to the starting monomers. You should observe a downfield shift for protons ortho to the ether oxygen. In the ¹³C NMR, the appearance of new quaternary carbon signals corresponding to the ether-linked carbons is a key indicator. Comparing the full spectra with literature data for this compound is the ultimate confirmation.[6]
Section 5: Detailed Protocol Example
Protocol: Ullmann Condensation for Biflavonoid Ether Bridge Formation
This is a representative protocol and may require optimization for your specific protected flavonoid monomers.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected iodoflavone monomer (1.0 eq), the protected hydroxyflavone monomer (1.2 eq), copper(I) iodide (0.3 eq), L-proline (0.6 eq), and cesium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.
-
Solvent Addition: Add anhydrous, degassed DMSO via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Look for the disappearance of the limiting iodoflavone starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and pour into a separatory funnel containing 1 M HCl.
-
Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude brown oil via column chromatography, preferably using Sephadex LH-20 with methanol as the eluent, followed by preparative HPLC if necessary.
References
-
Chen, Z., et al. (2015). Total Synthesis of Amentoflavone. Hilaris Publisher. Available at: [Link]
-
ResearchGate. (n.d.). Total Synthesis of Amentoflavone. Available at: [Link]
-
Ma, B., et al. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Biologically Relevant Biflavanoids – A Review. Available at: [Link]
-
Ye, Y., et al. (2018). Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography. MDPI. Available at: [Link]
-
Yamazaki, T., et al. (2022). Oxidation of Naringenin, Apigenin, and Genistein by Human Cytochrome P450 1A1, 1A2, and 1B1 Enzymes. NIH. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). OXIDATIVE COUPLING OF APIGENIN. Available at: [Link]
- Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.
-
SciSpace. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. Available at: [Link]
-
Wei, F., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PMC - PubMed Central. Available at: [Link]
-
Boateng, I. D., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. PMC - NIH. Available at: [Link]
-
Wang, Y., et al. (2019). Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). HPLC analyses of the flavonoids purified by (A and B) the classical CCC... Available at: [Link]
-
ResearchGate. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 8. Synthesis of Biflavonoids 1b and 1c. Available at: [Link]
-
Zhang, Y., et al. (2023). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. PMC - NIH. Available at: [Link]
-
Osifova, Z., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Oxygen mediated oxidative couplings of flavones in alkaline water. Available at: [Link]
-
PubMed. (n.d.). The synthesis and bioactivity of apigenin derivatives. Available at: [Link]
-
Osifova, Z., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki-Miyaura Cross-Coupling Reaction. PubMed. Available at: [Link]
-
Boateng, I. D., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. PubMed. Available at: [Link]
-
Zhao, L., et al. (2011). The flavonoid apigenin protects brain neurovascular coupling against amyloid-β₂₅₋₃₅-induced toxicity in mice. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Available at: [Link]
-
ResearchGate. (n.d.). Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts. Available at: [Link]
-
Thilakarathna, S. H., & Rupasinghe, H. V. (2012). Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts. Hindawi. Available at: [Link]
-
Yu, S., et al. (2017). A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. PMC - PubMed Central. Available at: [Link]
Sources
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- 11. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Podocarpusflavone A Isolates
Welcome to the Technical Support Center dedicated to the purification of Podocarpusflavone A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the isolation and purification of this promising biflavonoid. Our focus is on delivering practical, field-proven insights to help you achieve the highest possible purity for your this compound isolates.
Introduction: The Challenge of Purifying Biflavonoids
This compound, a C-C linked biflavonoid, presents unique purification challenges due to its complex structure and the presence of closely related isomers and other polyphenolic compounds in its natural sources, primarily from the Podocarpus species.[1][2] Achieving high purity is paramount for accurate biological evaluation and potential therapeutic applications. This guide will walk you through a systematic approach to enhance the purity of your isolates, from initial chromatographic separation to final crystallization and purity verification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: My initial crude extract shows a complex mixture of compounds on TLC/HPLC. Where do I start?
A1: A multi-step purification strategy is often necessary for complex extracts. Begin with a preliminary fractionation using liquid-liquid partitioning to separate compounds based on polarity. For instance, partitioning the crude ethanol extract between n-hexane and water, followed by extraction of the aqueous phase with ethyl acetate, can effectively enrich the biflavonoid fraction in the ethyl acetate layer.[2] This initial step removes highly nonpolar compounds like lipids and chlorophylls, as well as highly polar compounds, simplifying the subsequent chromatographic steps.
Q2: I'm seeing poor resolution between my target peak (this compound) and other flavonoid-like compounds during HPLC. What can I do?
A2: Poor resolution in HPLC is a common challenge. Here are several parameters to optimize:
-
Mobile Phase Composition: Fine-tuning the organic solvent (e.g., methanol or acetonitrile) to aqueous phase ratio is critical. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting peaks.[3]
-
pH of the Aqueous Phase: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and improved resolution.[3]
-
Column Chemistry: Not all C18 columns are the same. Consider using a column with a different C18 bonding density or a different stationary phase altogether, such as a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds like flavonoids.
-
Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease the mobile phase viscosity and improve mass transfer, potentially leading to better resolution. However, be mindful of the thermal stability of this compound.
Q3: My recovery of this compound is low after column chromatography. What are the likely causes?
A3: Low recovery can stem from several factors:
-
Irreversible Adsorption: Flavonoids, especially those with multiple hydroxyl groups, can irreversibly adsorb to the silica gel stationary phase. If you suspect this, consider using a less active stationary phase like deactivated silica or switching to a different chromatographic technique like Sephadex LH-20 gel filtration.[4]
-
Degradation: this compound may be sensitive to pH and light.[4] Ensure your solvents are neutral and protect your fractions from direct light. The stability of flavonoids is often pH-dependent, with many being more stable in a slightly acidic pH range (e.g., 4-7).[4]
-
Improper Elution: The chosen solvent system may not be strong enough to elute the compound completely from the column. A stepwise or gradient elution with an increasing proportion of a polar solvent (e.g., methanol in a dichloromethane/methanol system) is recommended.[2]
Q4: I have a semi-pure isolate of this compound. What is the best next step to achieve >98% purity?
A4: For final polishing of a semi-pure isolate, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice.[5] It offers high resolving power to separate minor impurities. Following prep-HPLC, crystallization is the ultimate step to achieve high-purity crystalline material.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for more complex purification challenges.
Troubleshooting HPLC Purification of Biflavonoids
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the hydroxyl groups of this compound. 2. Column Overload: Injecting too much sample can lead to non-ideal peak shapes. | 1. Acidify the Mobile Phase: Add 0.1% formic acid or acetic acid to the mobile phase to suppress silanol interactions.[3] 2. Reduce Sample Concentration: Dilute your sample and inject a smaller volume. |
| Peak Broadening | 1. Extra-column Volume: Excessive tubing length or dead volume in fittings can cause band broadening. 2. Column Degradation: Loss of stationary phase or voids in the column packing. | 1. Optimize Tubing and Fittings: Use narrow-bore tubing and ensure all fittings are properly seated to minimize dead volume.[6] 2. Use a Guard Column: A guard column protects the analytical column from contaminants and can be replaced frequently.[7] If the column is old, it may need to be replaced. |
| Inconsistent Retention Times | 1. Mobile Phase Inconsistency: Poorly mixed mobile phase or changes in composition over time. 2. Temperature Fluctuations: Changes in ambient temperature can affect retention times. | 1. Premix and Degas Mobile Phase: Prepare the mobile phase offline and degas it thoroughly to ensure a consistent composition.[7] 2. Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit. 2. Precipitation in the System: The sample may be precipitating in the mobile phase. | 1. Filter Sample and Mobile Phase: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[3] 2. Check Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase. If necessary, dissolve the sample in a stronger solvent and inject a smaller volume. |
Troubleshooting Crystallization
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| No Crystals Form (Solution Remains Clear) | 1. Solution is Not Supersaturated: The concentration of this compound is too low. 2. High Purity: Very pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites. | 1. Slowly Evaporate the Solvent: Cover the vial with parafilm and poke a few small holes to allow for slow evaporation and a gradual increase in concentration.[8][9] 2. Induce Nucleation: Gently scratch the inside of the vial with a glass rod or add a seed crystal of this compound.[9] |
| Oil or Amorphous Precipitate Forms | 1. Supersaturation is Too High: The solution is too concentrated, or the temperature was lowered too quickly. 2. Presence of Impurities: Impurities can inhibit crystal lattice formation. | 1. Use a More Dilute Solution: Start with a less concentrated solution and allow for slower cooling or evaporation.[9] 2. Further Purify the Sample: If impurities are suspected, an additional chromatographic step may be necessary before attempting crystallization again.[9] |
| Crystals are Too Small (Microcrystalline Powder) | 1. Too Many Nucleation Sites: Rapid nucleation leads to the formation of many small crystals. 2. Rapid Cooling/Evaporation: Fast changes in conditions favor nucleation over crystal growth. | 1. Reduce the Rate of Supersaturation: Slow down the cooling or evaporation process.[10] 2. Use a Clean Crystallization Vessel: Ensure the vessel is scrupulously clean to minimize dust particles that can act as nucleation sites.[11] |
Part 3: Experimental Protocols
Protocol 1: Multi-Step Purification of this compound
This protocol outlines a typical workflow for isolating and purifying this compound from a plant source.
1. Extraction and Initial Fractionation: a. Macerate the dried and powdered plant material (e.g., twigs of Podocarpus nakaii) with 95% ethanol at room temperature.[2] b. Concentrate the ethanol extract under reduced pressure to obtain a crude residue. c. Partition the crude extract between n-hexane and water (1:1 v/v) to remove nonpolar compounds. d. Extract the aqueous layer successively with ethyl acetate. The ethyl acetate fraction will be enriched with biflavonoids.[2]
2. Silica Gel Column Chromatography: a. Prepare a silica gel column packed in a nonpolar solvent (e.g., dichloromethane). b. Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, a dichloromethane-methanol system (e.g., starting from 100:0 and gradually increasing to 90:10).[2] d. Collect fractions and monitor by TLC or analytical HPLC to identify those containing this compound.
3. Sephadex LH-20 Gel Filtration: a. Pool the this compound-rich fractions from the silica gel column and concentrate. b. Dissolve the residue in a suitable solvent (e.g., methanol) and apply it to a Sephadex LH-20 column equilibrated with the same solvent.[12][13] c. Elute with the same solvent. This step is effective at separating flavonoids from other polyphenolic compounds and smaller molecules.[4][12] d. Monitor the fractions and pool those containing the target compound.
4. Preparative HPLC: a. Further purify the enriched fraction using a preparative C18 HPLC column. b. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid. The gradient can be optimized based on analytical HPLC results.[5] c. Collect the peak corresponding to this compound.
Protocol 2: Crystallization of this compound
1. Solvent Selection: a. Experiment with different solvents to find a suitable system where this compound is soluble when hot and poorly soluble when cold. Common solvents for flavonoids include methanol, ethanol, acetone, and mixtures with water.[14] b. A good starting point is to dissolve the purified this compound in a minimal amount of hot methanol and then slowly add water until the solution becomes slightly turbid.
2. Crystallization Procedure: a. Dissolve the highly purified this compound in a minimal amount of the chosen hot solvent system in a clean Erlenmeyer flask. b. Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow the cooling, you can place the flask on an insulating surface like a cork ring.[15] c. Once at room temperature, the flask can be placed in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation. d. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. e. Dry the crystals under vacuum.
Part 4: Purity Assessment
Achieving high purity requires robust analytical methods for its verification.
1. High-Performance Liquid Chromatography (HPLC):
- Use a validated HPLC method with a photodiode array (PDA) detector to assess purity. The purity is typically determined by the peak area percentage of the main peak.
- The use of a mass spectrometry (MS) detector in conjunction with HPLC (LC-MS) can provide mass information to confirm the identity of the main peak and any impurities.
2. Quantitative NMR (qNMR):
- qNMR, particularly ¹H-qNMR, is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[1][16][17]
- A known amount of an internal standard with a known purity is added to a precisely weighed sample of the purified this compound.
- By comparing the integral of a specific proton signal of this compound to the integral of a signal from the internal standard, the purity can be calculated.[18]
3. Spectroscopic Analysis:
- Confirm the identity and structural integrity of the purified this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Compare the obtained spectra with literature data.[19]
Part 5: Visualizations
Diagram 1: General Workflow for this compound Purification
Caption: A multi-step approach to purify this compound.
Diagram 2: Decision Tree for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting HPLC peak tailing for biflavonoids.
References
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Gaudin, M., et al. (2018). Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. Molecules, 23(10), 2499. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220–226. [Link]
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Cytiva. (n.d.). Sephadex LH-20. [Link]
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Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-226. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Farzaei, M. H., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4146. [Link]
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Farzaei, M. H., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4146. [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
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Li, H., et al. (2012). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Journal of Separation Science, 35(5-6), 668–675. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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Shimadzu. (n.d.). HPLC Troubleshooting. [Link]
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Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267. [Link]
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University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. [Link]
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University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. [Link]
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Wang, Y., et al. (2025). Food Grade Synthesis of Hetero-Coupled Biflavones and 3D-Quantitative Structure–Activity Relationship (QSAR) Modeling of Antioxidant Activity. Foods, 14(13), 2038. [Link]
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Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
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ResearchGate. (n.d.). NMR spectral data for compounds 1 -4 and reference compounds. [Link]
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University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
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Bio-protocol. (n.d.). 3.4. Assessment of Thermal and pH Stability. [Link]
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ResearchGate. (n.d.). Determination of amentoflavone in Podocarpus nagi leves by RP-HPLC. [Link]
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Mustafa, A. J., et al. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering, 4(2), 1-18. [Link]
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Jones, P. G. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(Pt 6), 923–931. [Link]
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Oms-Oliu, G., et al. (2010). Flavonoids in fruits and vegetables after thermal and nonthermal processing: A review. Critical Reviews in Food Science and Nutrition, 50(7), 617-649. [Link]
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Smeds, A., et al. (2021). LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. Molecules, 26(22), 6825. [Link]
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Wang, W., et al. (2014). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. Food Chemistry, 163, 163-170. [Link]
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Lindon, J. C., et al. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(1-2), 1–39. [Link]
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Dhangar, K. R., et al. (2018). A Review on Impurity Profile of Pharmaceuticals. Journal of the Chilean Chemical Society, 63(2), 3971-3983. [Link]
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ResearchGate. (n.d.). Complete assignments of NMR data of 13 hydroxymethoxyflavones. [Link]
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Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
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Technical Support Center: Method Development for Consistent Podocarpusflavone A Quantification
Document ID: TSC-PFA-2026-01
Version: 1.0
Introduction
Welcome to the Technical Support Center for Podocarpusflavone A quantification. This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust and reproducible method for the quantitative analysis of this compound, a bioactive biflavonoid found in various Podocarpus species.[1][2] Consistent quantification is paramount for standardization of herbal extracts, pharmacokinetic studies, and overall quality control in drug discovery and development.
This document provides a comprehensive framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges you may encounter. Our approach is grounded in established analytical principles and validated through practical field experience, ensuring scientific integrity at every step.
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions that arise during the initial phases of developing a quantification method for this compound.
Q1: Where should I start with sample preparation for this compound?
Answer: Effective sample preparation is critical for accurate quantification and depends heavily on the matrix (e.g., leaves, bark, finished product). The goal is to efficiently extract this compound while minimizing matrix interference and preventing degradation.
-
Initial Sample Processing: For raw plant material, begin by drying (lyophilization or air-drying at room temperature is recommended to prevent thermal degradation) and grinding the sample to a fine, homogenous powder.[3] This increases the surface area for efficient extraction.
-
Solvent Selection: this compound, like many biflavonoids, has limited solubility in water but is soluble in organic solvents.[1][4]
-
Primary Extraction Solvents: Start with methanol or ethanol, as they are effective for extracting polar flavonoids.[1] Acetone is also a viable option. Often, aqueous mixtures (e.g., 70-80% methanol or ethanol in water) improve extraction efficiency by enhancing solvent penetration into the plant matrix.
-
Solvent-to-Solid Ratio: A higher solvent-to-solid ratio (e.g., 20:1 to 50:1 mL/g) is recommended to ensure complete extraction and avoid saturation.
-
-
Extraction Technique:
-
Ultrasonic-Assisted Extraction (UAE): This is a highly efficient method. Sonicating the sample in the chosen solvent for 20-30 minutes at a controlled temperature (e.g., <40°C) can significantly improve yield.
-
Soxhlet Extraction: While thorough, this method uses continuous heat, which may risk degrading thermolabile compounds. It should be used with caution.
-
Maceration: This involves soaking the sample in the solvent for an extended period (24-48 hours) with occasional agitation. It is a simpler but potentially less efficient method.
-
-
Extract Cleanup: After extraction, centrifuge the mixture and filter the supernatant through a 0.45 µm or 0.22 µm syringe filter (PTFE or Nylon) before HPLC injection to remove particulates and protect your column.
Q2: What are the recommended starting HPLC conditions for this compound analysis?
Answer: Based on the analysis of structurally similar biflavonoids, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most suitable approach.[5][6][7]
Initial HPLC Parameters Table
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns provide excellent retention and separation for moderately nonpolar compounds like biflavonoids. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% Acetic Acid | Acidifying the mobile phase improves peak shape by suppressing the ionization of phenolic hydroxyl groups.[6][7] |
| Mobile Phase B | Acetonitrile | Acetonitrile is often preferred over methanol for flavonoid analysis due to its lower viscosity and better UV transparency.[4][5] |
| Elution Mode | Gradient | A gradient is necessary to elute both polar impurities and the more retained this compound within a reasonable runtime, ensuring good resolution. |
| Example Gradient | 30% B to 70% B over 25 minutes | Start with a shallow gradient to ensure separation from other flavonoids and adjust based on the resulting chromatogram. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjust as needed to optimize resolution and analysis time. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection (UV) | Diode Array Detector (DAD) | A DAD is crucial for method development as it allows for peak purity analysis and selection of the optimal wavelength. |
| Wavelength | 270 nm and ~340 nm | Flavonoids typically have two major UV absorption bands.[8][9] Monitoring at ~270 nm provides a good response, while a wavelength around 340-370 nm can offer greater selectivity against some interferences.[5][6][7] |
| Injection Volume | 10 µL | Start with a small volume to avoid column overload and peak fronting. |
Q3: How do I prepare a stable and accurate standard solution of this compound?
Answer: The accuracy of your quantification is directly tied to the quality of your standard solution.
-
Sourcing: Obtain a certified reference standard of this compound with a certificate of analysis indicating its purity.
-
Solvent Selection: this compound has been reported to be soluble in methanol and DMSO.[1] For HPLC purposes, it is best to use a solvent compatible with your mobile phase.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) in HPLC-grade methanol or a mixture of methanol and DMSO. Ensure the compound is fully dissolved; gentle sonication may be required.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with your initial mobile phase composition (e.g., 70:30 Water:Acetonitrile). This ensures compatibility upon injection and prevents peak distortion.
-
-
Storage and Stability: Store the stock solution in an amber vial at -20°C to protect it from light and thermal degradation. Prepare fresh working standards daily to ensure accuracy.
Q4: Why is a "stability-indicating method" necessary, and how do I develop one?
Answer: A stability-indicating method is a validated analytical procedure that can accurately quantify the analyte of interest without interference from any degradation products, impurities, or excipients.[10] This is a regulatory requirement and ensures that the measured concentration truly reflects the amount of intact this compound.[11][12][13]
To develop such a method, you must perform forced degradation studies .[11][14] This involves intentionally stressing the analyte to produce degradation products.
Forced Degradation Protocol
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Simulates acidic conditions that may occur during processing or in a formulation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Biflavonoids can be unstable in alkaline conditions; this tests for base-catalyzed degradation.[10] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Tests susceptibility to oxidative degradation. |
| Thermal | Solid sample at 105°C for 24 hours | Evaluates stability at elevated temperatures. |
| Photolytic | Solution exposed to UV light (ICH Q1B guidelines) | Assesses light sensitivity. |
After stressing the samples, analyze them using your developed HPLC method. The method is considered stability-indicating if:
-
The this compound peak is well-resolved from all degradation product peaks.
-
Peak purity analysis (using a DAD) confirms that the analyte peak is spectrally pure in the presence of degradants.
The workflow for developing a stability-indicating method is visualized below.
Caption: Workflow for Stability-Indicating Method Development.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Step & Explanation |
| Peak Tailing | 1. Secondary Silanol Interactions: Residual active silanols on the silica backbone of the C18 column interact with the polar hydroxyl groups of this compound. | Solution 1: Decrease the mobile phase pH by increasing the acid concentration (e.g., to 0.2% formic acid). This protonates the silanol groups, minimizing unwanted ionic interactions. |
| 2. Column Overload: Injecting too much sample mass onto the column. | Solution 2: Dilute your sample or reduce the injection volume. | |
| 3. Column Contamination/Void: Buildup of matrix components or a void at the column inlet. | Solution 3: First, try flushing the column with a strong solvent (e.g., 100% isopropanol). If this fails, reverse-flush the column (disconnect from the detector first). If the problem persists, replace the column. | |
| Peak Fronting | 1. Column Overload: A classic symptom of injecting a sample that is too concentrated. | Solution 1: Dilute the sample and re-inject. |
| 2. Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO or Methanol). | Solution 2: Evaporate the sample solvent and reconstitute in the initial mobile phase. This ensures the sample band is tightly focused at the head of the column upon injection. |
Problem 2: Inconsistent or Drifting Retention Times
| Symptom | Potential Cause | Troubleshooting Step & Explanation |
| Retention Time Drift | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize between gradient runs. | Solution 1: Increase the post-run equilibration time to at least 10 column volumes. Ensure the pressure trace is stable before the next injection. |
| 2. Mobile Phase Composition Change: Evaporation of the organic solvent or improper mixing. | Solution 2: Prepare fresh mobile phase daily. Keep solvent reservoirs capped to minimize evaporation. If using an online mixer, ensure it is functioning correctly by premixing a batch manually and comparing results. | |
| 3. Column Temperature Fluctuation: The ambient lab temperature is changing. | Solution 3: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C). | |
| 4. Pump or Leak Issues: Inconsistent flow rate due to pump seal wear or a leak in the system. | Solution 4: Check system pressure. If it's fluctuating wildly, there may be an air bubble or a faulty check valve. If pressure is lower than usual, check for leaks at all fittings. |
Problem 3: Low Sensitivity or No Peak Detected
| Symptom | Potential Cause | Troubleshooting Step & Explanation |
| Low Signal | 1. Incorrect Detection Wavelength: The selected wavelength is not at the absorbance maximum (λmax) of this compound. | Solution 1: Use the DAD to review the UV spectrum of your analyte peak. Confirm the λmax and set the detector accordingly. Typical λmax for flavonoids are around 250-280 nm and 330-380 nm.[15][8][9] |
| 2. Poor Extraction Efficiency: The analyte is not being effectively extracted from the sample matrix. | Solution 2: Re-evaluate your sample preparation. Try a different solvent, increase the extraction time, or use a more vigorous technique like sonication. | |
| 3. Analyte Degradation: this compound may be degrading during sample preparation or storage. | Solution 3: Protect samples and standards from light and heat. Prepare samples fresh and analyze them promptly. Consider adding an antioxidant like ascorbic acid to the extraction solvent if degradation is suspected. | |
| No Peak | 1. Injection Failure: The autosampler failed to inject the sample. | Solution 1: Check the autosampler for errors and ensure there is sufficient sample in the vial. Manually inject a standard to confirm system performance. |
| 2. Analyte is Fully Retained: The mobile phase is too weak to elute the compound. | Solution 2: Perform a "scouting" gradient from 5% to 100% Acetonitrile to determine the approximate elution strength required. |
Part 3: Method Validation Protocol
Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following parameters are essential for a quantitative impurity method.
Caption: Core Parameters for HPLC Method Validation.
Validation Parameters Summary
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). | Peak purity index > 0.995. Baseline resolution (>1.5) between analyte and adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments at multiple levels. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of ~10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. RSD of results should be ≤ 2.0%. |
References
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Isolation and characterization of compounds from Podocarpus henkelii (Podocarpaceae) with activity against bacterial, fungal and - University of Pretoria. Available at: [Link]
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Chen, X., et al. (2019). Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion. International Journal of Nanomedicine, 14, 8477–8489. Available at: [Link]
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Chapter 9 Isolation and determination of chemical structure of compounds from Podocarpus henkelii Stapt ex Dallim. & Jacks. Available at: [Link]
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Bawdekar, M., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. Available at: [Link]
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Retention times and UV spectrum data for analyzed biflavonoids. - ResearchGate. Available at: [Link]
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Solubility of Flavonoids in Organic Solvents - ResearchGate. Available at: [Link]
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Solubility of Camellianin A in Methanol, Acetonitrile, Acetone, and Water from (283.2 to 313.2) K - ResearchGate. Available at: [Link]
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Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research, 13(11), 4235-4245. Available at: [Link]
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Forced Degradation Studies - MedCrave online. (2016). MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]
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Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PubMed. Available at: [Link]
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Stability Indicating Forced Degradation Studies - RJPT. Available at: [Link]
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UV-Vis spectra of the following flavonoids: QUC (red), KPF (blue), LUT... - ResearchGate. Available at: [Link]
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Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities - PMC - NIH. Available at: [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
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(PDF) Determination of Biflavonoids in Four Mexican Species of Selaginella by HPLC. Available at: [Link]
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Determination of biflavonoids in four Mexican species of Selaginella by HPLC - PubMed. Available at: [Link]
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Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. Available at: [Link]
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Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC - NIH. Available at: [Link]
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UV spectrum of flavonoids. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk - Journal of Applied Pharmaceutical Science. Available at: [Link]
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A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed. Available at: [Link]
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Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress - Semantic Scholar. Available at: [Link]
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Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study - MDPI. Available at: [Link]
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Validation of HPLC and UV Spectrophotometric Methods for the Determination of Bezafibrate in Pharmaceutical Formulations | Request PDF - ResearchGate. Available at: [Link]
-
UV/vis spectra of several commercial flavonoid standards and purified putative 2‐hydroxyliquiritigenin with m/z 271.0613 [M‐H] - ResearchGate. Available at: [Link]
-
Development and Validation of UV Spectroscopy and RP-HPLC Methods for Estimation of Imiquimod - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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(PDF) Development and Validation of an HPLC- UV Method for the Determination of Melphalan from Lyophilized Nanosuspension - ResearchGate. Available at: [Link]
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Technical Support Center: Mitigating Autofluorescence of Podocarpusflavone A in Imaging Studies
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Podocarpusflavone A. As a flavonoid, this compound possesses inherent fluorescent properties that can present a significant challenge in imaging studies by masking specific signals and reducing the signal-to-noise ratio.[1][2] This guide provides in-depth, field-proven troubleshooting strategies, detailed protocols, and frequently asked questions to help you effectively manage and mitigate autofluorescence in your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the nature of this compound autofluorescence and its interaction with common experimental parameters.
Q1: What is autofluorescence, and why is it a specific problem with this compound?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they absorb light, which is distinct from the signal of any fluorescent labels you have intentionally added.[3] It is a common source of background noise in fluorescence microscopy.
This compound is a member of the flavonoid family, a class of compounds well-known for their intrinsic fluorescence.[1][4] This autofluorescence typically occurs when excited by ultraviolet (UV) or blue light, with emission spectra often falling into the green, yellow, and orange regions.[1][5] This becomes problematic because this is the same spectral region where many common fluorescent probes, such as GFP, FITC, and Alexa Fluor 488, emit light, leading to spectral overlap that can obscure or mimic your specific signal.
Q2: What are the expected spectral properties of this compound's autofluorescence?
A2: While the exact excitation and emission maxima for this compound are not broadly published, we can infer its properties from chemically similar flavonoids like quercetin and kaempferol. These related compounds are often excited between 460-480 nm and emit in the blue and green regions of the spectrum.[1] The fluorescence intensity of many flavonoids can also be influenced by the local pH of the environment, often increasing in more basic conditions.[1]
Causality: The most critical step in addressing this issue is to empirically determine the spectral profile of this compound in your specific experimental system. This is achieved by preparing a control sample (e.g., cells or tissue) treated with this compound but without any other fluorescent labels. Imaging this sample using a confocal microscope with a spectral detector (a "lambda scan") will reveal its unique emission spectrum, providing the precise data needed to design an effective mitigation strategy.[6][7]
Q3: How does my sample preparation protocol contribute to background autofluorescence?
A3: Several standard laboratory procedures can induce or exacerbate autofluorescence, compounding the issue caused by this compound itself:
-
Fixation: Aldehyde-based fixatives are a primary cause of induced autofluorescence.[8][9] They react with amines in proteins to create fluorescent products. The hierarchy of fluorescence intensity is generally: Glutaraldehyde > Paraformaldehyde > Formaldehyde.[10]
-
Endogenous Molecules: Tissues and cells contain numerous molecules that naturally fluoresce, including NADH, collagen, elastin, and lipofuscin (the "aging pigment").[6][11] These contribute to the overall background signal.
-
Red Blood Cells: The heme groups within red blood cells are highly autofluorescent across a broad spectrum.[10][11] If working with tissues, failure to properly perfuse the sample with PBS before fixation can leave behind a significant source of background noise.[10][12]
-
Culture Media: For live-cell imaging, components like phenol red and fetal bovine serum (FBS) in culture media are fluorescent and can increase background.[6][8]
Q4: How can I definitively confirm that this compound autofluorescence is the source of my background issues?
A4: A rigorous set of controls is the only way to validate the source of fluorescence. You should prepare and image the following control samples alongside your fully stained experimental sample:
-
Unstained, Untreated Control: This reveals the baseline autofluorescence of your cells or tissue.
-
Unstained, this compound-Treated Control: This is the most crucial control. It will isolate the specific fluorescence signature contributed by the compound itself.
-
Stained, Untreated Control: This confirms the signal from your fluorescent label in the absence of the compound.
By comparing these controls, you can unequivocally distinguish the signal from your probe, the baseline cellular/tissue autofluorescence, and the specific contribution from this compound.
Troubleshooting & Optimization Guide
This guide is structured to provide solutions to common problems encountered when imaging samples containing this compound.
Problem: A strong, diffuse background signal, typically in the green-yellow channel, is masking my specific fluorescent probe.
This is the classic presentation of flavonoid autofluorescence. The following solutions are presented in order of increasing complexity.
Solution A: Optimize Fluorophore Selection (Spectral Separation)
Causality: The most straightforward way to combat autofluorescence is to avoid it spectrally. Since this compound and most endogenous autofluorescence are brightest in the blue-to-green range (350–550 nm), switching to probes that emit in the red or far-red region (620–750 nm) can dramatically improve your signal-to-noise ratio.[8]
| Common Green Fluorophore | Recommended Red/Far-Red Alternative | Notes |
| GFP / Alexa Fluor 488 / FITC | Alexa Fluor 647 / DyLight™ 649 | Excellent for immunofluorescence, bright and photostable. |
| YFP / Alexa Fluor 555 | Alexa Fluor 680 / CF®660R | Moves emission further into the far-red spectrum. |
| DAPI (Blue Channel) | DRAQ5™ / TO-PRO™-3 | Nuclear stains that emit in the far-red, avoiding spectral overlap with both DAPI and green autofluorescence. |
Self-Validation: After switching to a far-red probe, image your unstained, this compound-treated control. You should observe a significant reduction or complete absence of background signal in the far-red detection channel.
Solution B: Apply Chemical Quenching Agents
Causality: Chemical quenchers are reagents that reduce fluorescence by chemically modifying the fluorescent molecules or absorbing their emitted light.[5][13] This can be a highly effective method when spectral separation is not feasible.
| Quenching Agent | Primary Target | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced fluorescence from fixation.[11] | Easy to prepare; effective for fixation artifacts. | Variable and often limited effect on endogenous fluorophores like flavonoids; must be handled with care.[10][13] |
| Sudan Black B (SBB) | Lipofuscin and other lipophilic sources.[5][13] | Very effective at quenching lipofuscin, which is common in aged or metabolically active tissues. | Can introduce its own background in red/far-red channels; requires careful washing to remove excess.[13] |
| Commercial Kits (e.g., TrueVIEW™) | Broad-spectrum (collagen, elastin, RBCs, etc.).[5][11] | Optimized for ease of use and broad effectiveness against multiple sources of autofluorescence. | Higher cost compared to individual reagents. |
Self-Validation: Treat an unstained, this compound-treated slide with the quenching agent. Image it before and after treatment to quantify the reduction in background fluorescence.
Solution C: Pre-Staining Photobleaching
Causality: Photobleaching involves exposing your sample to high-intensity light before applying your fluorescent labels.[14] This process permanently destroys the endogenous fluorophores (including this compound) responsible for autofluorescence, effectively "erasing" the background signal before you begin your staining protocol.[15][16]
Self-Validation: This method is self-validating by design. After the photobleaching step and before staining, the inherent background fluorescence of the sample should be dramatically reduced. This can be confirmed by imaging a control slide that has been photobleached but not stained.
Solution D: Employ Computational Separation (Spectral Unmixing)
Causality: If your microscope is equipped with a spectral detector (common on modern confocal systems), you can use a computational technique called spectral unmixing.[9][17] This method treats the autofluorescence from this compound as a distinct fluorescent color. The software first measures the emission spectrum of the autofluorescence from a control sample. It then uses this "spectral fingerprint" to mathematically subtract the autofluorescence signal from your fully stained image, leaving only the signal from your specific probe.[7][18]
Self-Validation: The success of spectral unmixing is immediately visible in the processed image. The unmixed channel for your probe of interest should show a clear signal with minimal background, while a separate, computationally generated channel will show the exact location and intensity of the autofluorescence that was removed.
Visual Decision & Experimental Workflows
The following diagrams provide a logical path for selecting an appropriate mitigation strategy and for implementing the spectral unmixing workflow.
Caption: Decision workflow for selecting a strategy to mitigate this compound autofluorescence.
Caption: A generalized workflow for using spectral unmixing to remove autofluorescence.
Detailed Experimental Protocols
Protocol 1: Sudan Black B (SBB) Treatment for Quenching
This protocol is effective for quenching lipophilic autofluorescence, including lipofuscin, and is performed after immunofluorescence staining.
-
Complete Staining: Perform your entire immunofluorescence protocol, including primary and secondary antibody incubations and final washes with PBS.
-
Prepare SBB Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-15 minutes and filter through a 0.2 µm filter to remove undissolved particles.
-
Incubate: Immerse your slides in the SBB solution for 5-10 minutes at room temperature in the dark.
-
Wash: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash 3 times for 5 minutes each in PBS.
-
Mount: Immediately mount coverslips using an aqueous mounting medium.
Protocol 2: Pre-Staining Photobleaching
This protocol destroys endogenous fluorophores using high-intensity light before staining.
-
Sample Preparation: Prepare your samples as usual (e.g., fixation, permeabilization) up to the point of antibody or probe incubation.
-
Mount for Bleaching: Place the slide on the microscope stage or in a dedicated photobleaching device.[14] If using a microscope, add a drop of PBS to the sample and cover with a coverslip to prevent drying.
-
Expose to Light: Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury arc lamp or a powerful LED from a light box). Use a high-power objective (e.g., 40x or 60x) to focus the light onto the tissue.[16]
-
Duration: The required time can vary significantly based on the light source intensity and sample type, ranging from 15 minutes to several hours.[14][16] Determine the optimal time empirically by checking an unstained control slide periodically until the background is sufficiently reduced.
-
Proceed with Staining: Once bleaching is complete, carefully remove the coverslip, wash with PBS, and proceed with your standard immunofluorescence staining protocol.
References
-
Tips to Minimize Autofluorescence - FluoroFinder. (2023). FluoroFinder. [Link]
-
How to Reduce Autofluorescence | Labcompare.com. (2021). Labcompare. [Link]
-
Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer - Bio-Rad. (n.d.). Bio-Rad. [Link]
-
Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis - Beckman Coulter. (n.d.). Beckman Coulter. [Link]
-
Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. (n.d.). Semantic Scholar. [Link]
-
More Autofluorescence Troubleshooting for Tissue Imaging - Visikol. (2022). Visikol. [Link]
-
Practical Considerations for Spectral Imaging - ZEISS Microscopy Online Campus. (n.d.). ZEISS. [Link]
-
Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers - PMC - PubMed Central. (2014). NCBI. [Link]
-
The quenching of flavonoid's fluorescence monitors flavonoid oxidation... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - NIH. (2017). NCBI. [Link]
-
Attenuation-corrected fluorescence spectra unmixing for spectroscopy and microscopy. (2014). Optica Publishing Group. [Link]
-
Autofluorescence in Plants - PMC - NIH. (2020). NCBI. [Link]
-
Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC - NIH. (2024). NCBI. [Link]
-
Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - NIH. (2022). NCBI. [Link]
-
Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. - SciSpace. (n.d.). SciSpace. [Link]
-
Fig. 4 Cellular uptake of various flavonoids visualized by fluorescence... - ResearchGate. (n.d.). ResearchGate. [Link]
-
The quenching of fluorescence by flavonoids and other substances - PubMed. (1954). NCBI. [Link]
-
A fluorescence quenching test for the detection of flavonoid transformation - ResearchGate. (n.d.). ResearchGate. [Link]
-
The Power of Autofluorescence Extraction Using Full Spectrum Profiling™ - YouTube. (2021). YouTube. [Link]
-
Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. bio-rad.com [bio-rad.com]
- 10. labcompare.com [labcompare.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 13. biotium.com [biotium.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. beckman.com [beckman.com]
- 18. OPG [opg.optica.org]
Technical Support Center: Strategies to Improve the Therapeutic Index of Podocarpusflavone A
Welcome to the technical support center dedicated to advancing research and development of Podocarpusflavone A. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising biflavonoid. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges of improving its therapeutic index and unlocking its full clinical potential.
Introduction to this compound and its Therapeutic Index Challenge
This compound (PFA) is a naturally occurring biflavonoid found in plants of the Podocarpus species.[1][2] It has demonstrated significant cytotoxic effects against various cancer cell lines, including colon, oral, breast, and laryngeal carcinoma.[2] One of its established mechanisms of action is the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and a key target in cancer therapy.[2][3] Additionally, PFA has been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial for melanoma cell growth.[4]
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A high TI is desirable, indicating a wide margin between the effective and toxic concentrations. For many natural products like PFA, a key challenge is their relatively low therapeutic index, which can be attributed to factors such as poor bioavailability and off-target toxicity. This guide provides strategies and detailed methodologies to address these limitations.
Frequently Asked Questions (FAQs)
Q1: What is the known therapeutic index of this compound?
Currently, a definitive, quantitative therapeutic index for this compound in the context of cancer therapy has not been established in the literature. To calculate the TI, one needs to compare the effective concentration (e.g., IC50 in cancer cells) with the toxic concentration (e.g., IC50 in normal, non-cancerous cells). While studies have reported IC50 values for PFA against various cancer cell lines, corresponding data on its cytotoxicity against normal human cell lines is limited.
Q2: What are the reported IC50 values for this compound against cancer cell lines?
One study reported the following ED50 (effective dose for 50% inhibition) values for this compound:[2]
| Cell Line | Cancer Type | ED50 (µg/mL) |
| DLD | Colon Adenocarcinoma | ~4.56 - 16.24 |
| KB | Oral Epidermoid Carcinoma | ~4.56 - 16.24 |
| MCF-7 | Breast Carcinoma | ~4.56 - 16.24 |
| HEp-2 | Laryngeal Carcinoma | ~4.56 - 16.24 |
Note: The original paper presents a range for the ED50 values. For precise calculations, researchers should determine the IC50 in their specific cell lines and experimental conditions.
Q3: How can I calculate the Selectivity Index of this compound?
The Selectivity Index (SI) is a crucial measure to estimate the therapeutic index in vitro. It is calculated using the following formula:[5]
SI = IC50 in normal (non-cancerous) cells / IC50 in cancer cells
A higher SI value indicates greater selectivity for cancer cells. To determine this, you would need to perform cytotoxicity assays (e.g., MTT, MTS) on both a panel of cancer cell lines and a selection of relevant normal cell lines (e.g., human dermal fibroblasts, peripheral blood mononuclear cells).
Q4: What are the main reasons for the potentially low therapeutic index of this compound?
Like many flavonoids, PFA's therapeutic potential may be limited by:
-
Poor Bioavailability: Flavonoids often have low water solubility and are subject to rapid metabolism in the gut and liver, leading to low systemic exposure.
-
Off-target Effects: At higher concentrations, PFA might interact with other cellular targets besides Topoisomerase I and STAT3, leading to toxicity in normal cells.
Core Strategies to Enhance the Therapeutic Index
To improve the therapeutic window of this compound, three primary strategies can be employed:
-
Nanoparticle-Based Drug Delivery: Encapsulating PFA in nanoparticles can enhance its solubility, protect it from degradation, and enable targeted delivery to tumor tissues.
-
Structural Modification: Chemical synthesis of PFA analogs can lead to derivatives with improved selectivity and reduced off-target toxicity.
-
Combination Therapy: Combining PFA with other anticancer agents can create synergistic effects, allowing for lower, less toxic doses of each drug.
Strategy 1: Nanoparticle-Based Drug Delivery
Encapsulating this compound into nanoparticles is a highly promising approach to improve its pharmacokinetic profile and, consequently, its therapeutic index.
Experimental Protocol: Formulation of PFA-Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with this compound using the nanoprecipitation method.[6][7]
Materials:
-
This compound (PFA)
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone (or another suitable organic solvent like THF or ACN)
-
Polyvinyl alcohol (PVA) or another suitable surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Step-by-Step Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of PFA and PLGA in a suitable organic solvent (e.g., acetone). The drug-to-polymer ratio needs to be optimized for desired loading and release characteristics.
-
Prepare the Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in deionized water).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of PFA-loaded PLGA nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension (e.g., overnight at room temperature) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any residual surfactant and unencapsulated PFA.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized.
Diagram: Nanoprecipitation Workflow for PFA-Loaded Nanoparticles
Caption: Workflow for preparing PFA-loaded PLGA nanoparticles.
Troubleshooting Guide: Nanoparticle Formulation and Characterization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Large Particle Size / High Polydispersity Index (PDI) in DLS | - Inefficient mixing during nanoprecipitation.- Inappropriate surfactant concentration.- Aggregation of nanoparticles. | - Increase stirring speed during dropwise addition.- Optimize surfactant concentration (too low may not stabilize, too high can cause issues).- Ensure proper washing to remove excess surfactant.[8][9][10] |
| Low Encapsulation Efficiency | - Poor solubility of PFA in the organic solvent.- Rapid diffusion of PFA into the aqueous phase.- Inappropriate drug-to-polymer ratio. | - Select a solvent in which PFA is more soluble.- Optimize the dropwise addition rate.- Experiment with different drug-to-polymer ratios. |
| Artifacts in TEM Imaging (e.g., aggregation, poor contrast) | - Improper sample preparation for TEM.- Contaminants in the sample. | - Ensure complete removal of the suspending liquid during sample preparation.- Use a suitable staining agent if necessary.- Filter the nanoparticle suspension before grid preparation to remove aggregates.[11][12][13][14][15] |
Strategy 2: Structural Modification of this compound
Altering the chemical structure of PFA can improve its selectivity for cancer cells and reduce its impact on normal cells. This involves synthesizing analogs with modified functional groups.
Conceptual Approach: Structure-Activity Relationship (SAR) of Biflavonoids
The biological activity of flavonoids, including their ability to inhibit topoisomerases, is closely linked to their structure.[16][17] Key structural features that influence activity include:
-
Hydroxyl Groups: The number and position of hydroxyl groups on the flavonoid rings are critical for their interaction with target enzymes.
-
Keto Group: The keto group at the C-4 position is often required for potent inhibitory activity.
-
Double Bond: A C-2, C-3 double bond in the C-ring can also be important.
By systematically modifying these features on the PFA scaffold, it is possible to develop analogs with enhanced potency and selectivity. For example, methylation or glycosylation of certain hydroxyl groups can alter the molecule's solubility and interaction with cellular targets.[18]
Diagram: Key Structural Features of Biflavonoids for Modification
Caption: Key sites for structural modification of PFA.
Experimental Workflow: Synthesis and Screening of PFA Analogs
-
Chemical Synthesis: Synthesize a library of PFA analogs with targeted modifications (e.g., methylation, fluorination, or alteration of the inter-flavonoid linkage).[18][19]
-
In Vitro Cytotoxicity Screening: Screen the synthesized analogs against a panel of cancer cell lines and normal cell lines using the MTT or a similar assay.
-
Selectivity Index Calculation: Calculate the SI for each analog to identify candidates with improved selectivity.
-
Mechanism of Action Studies: For promising candidates, confirm their mechanism of action (e.g., Topoisomerase I inhibition assay) to ensure the desired activity is retained or enhanced.
Strategy 3: Combination Therapy
Combining PFA with other chemotherapeutic agents can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This allows for the use of lower, less toxic doses of each drug.
Rationale for Combination with Topoisomerase I Inhibitors
Since PFA is a Topoisomerase I inhibitor, combining it with other drugs that target different stages of the cell cycle or complementary signaling pathways can be highly effective. For example, combining PFA with a DNA-damaging agent or a drug that inhibits DNA repair could lead to enhanced cancer cell death.
Experimental Protocol: Evaluating Synergy with the Chou-Talalay Method
The Chou-Talalay method is a widely used approach to quantify drug synergy. It involves treating cells with a range of concentrations of each drug alone and in combination at a constant ratio.
Procedure:
-
Determine IC50 of Single Agents: First, determine the IC50 of PFA and the combination drug individually in your target cancer cell line.
-
Combination Treatment: Treat cells with serial dilutions of PFA, the other drug, and their combination at a fixed ratio (e.g., based on their IC50 values).
-
Cell Viability Assay: After the incubation period, assess cell viability using an MTT or similar assay.
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Diagram: Workflow for Synergy Evaluation
Caption: Evaluating drug synergy using the Chou-Talalay method.
In-Depth Troubleshooting Guides
Troubleshooting the MTT Assay with this compound
Flavonoids can sometimes interfere with the MTT assay, leading to inaccurate results.
| Issue | Possible Cause | Troubleshooting Steps |
| Increased Absorbance with Higher PFA Concentration | PFA, as an antioxidant, may directly reduce the MTT reagent to formazan, independent of cell metabolism. This gives a false positive signal for cell viability.[11] | 1. Run a Cell-Free Control: Add PFA at various concentrations to cell-free media with the MTT reagent. An increase in purple color indicates direct reduction.2. Use an Alternative Assay: Consider using an assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay or a CyQUANT assay. |
| Color Interference | If using a crude extract of Podocarpus, other plant pigments might absorb light at the same wavelength as formazan (around 570 nm). | 1. Run a "Compound-Only" Control: Add the extract to cell-free media and measure the absorbance. Subtract this background absorbance from your experimental values. |
| High Variability Between Replicates | - Incomplete solubilization of formazan crystals.- Uneven cell seeding. | - Ensure complete dissolution of the formazan with the solubilizing agent (e.g., DMSO, isopropanol with HCl). Visually inspect wells under a microscope before reading.- Optimize cell seeding protocols to ensure a uniform cell monolayer. |
Troubleshooting In Vivo Toxicity Studies in Mice
When transitioning to in vivo models, new challenges can arise.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Bioavailability After Oral Administration | - Poor aqueous solubility of PFA.- First-pass metabolism in the liver. | - Formulate PFA in a suitable vehicle to enhance solubility (e.g., a lipid-based formulation or nanoparticle suspension).- Consider alternative routes of administration, such as intraperitoneal injection, for initial efficacy studies. |
| Unexpected Toxicity (e.g., weight loss, lethargy) | - Off-target effects of PFA.- Toxicity of the delivery vehicle. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the toxicity of the formulation components. |
| High Variability in Tumor Growth Inhibition | - Inconsistent tumor cell implantation.- Variability in drug administration. | - Standardize the tumor implantation procedure to ensure consistent initial tumor volumes.- Ensure accurate and consistent dosing for all animals in a treatment group. |
Conclusion
Improving the therapeutic index of this compound is a multifaceted challenge that requires a combination of advanced formulation strategies, medicinal chemistry, and rational combination therapies. By systematically addressing the limitations of poor bioavailability and potential off-target toxicity, the full therapeutic potential of this promising natural compound can be realized. This guide provides a foundational framework and practical troubleshooting advice to support researchers in this endeavor.
References
-
Austin, C. A., Patel, S., & Ono, K. (1995). Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships. Biochemical pharmacology, 49(2), 149–155. [Link]
-
NanoImaging Services. (2024, February 6). From Ice Contamination to Carbon Artifacts: A Guide to Understanding & Overcoming TEM Imaging Challenges. [Link]
-
Boege, F., Straub, T., Kehr, A., Bojunga, J., Weber, A., & Kaina, B. (1996). Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships. Biochemical pharmacology, 52(6), 831–840. [Link]
-
ResearchGate. (n.d.). Ideal TEM Imaging, Analysis and Troubleshooting Tricks. [Link]
-
Yıldırım, A., & Koçak, P. (2019). Optimization of Rutin-Loaded PLGA Nanoparticles Synthesized by Single-Emulsion Solvent Evaporation Method. ACS Omega, 4(1), 2135–2143. [Link]
-
Grynberg, N. F., de Carvalho, M. G., & Velandia, J. R. (1999). DNA topoisomerase inhibitors: biflavonoids from Ouratea species. Planta medica, 65(3), 276–277. [Link]
-
ResearchGate. (n.d.). Cytotoxicity data (IC50, µM) for 1 and 3 against a panel of four human cancer cell lines. [Link]
-
Constantin, M. A., & Austin, C. A. (1995). Flavonoids As DNA Topoisomerase Antagonists and Poisons: Structure-Activity Relationships. American Minerologist. [Link]
-
Yeh, P. H., Shieh, Y. D., Hsu, L. C., Kuo, L. M. Y., Lin, J. H., Chen, C. K., & Wu, T. S. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. Journal of traditional and complementary medicine, 2(3), 220–226. [Link]
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Technical Support Center: Formulation Development for In Vivo Delivery of Podocarpusflavone A
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the in vivo delivery of Podocarpusflavone A (PFA). This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of formulating this promising, yet challenging, biflavonoid. PFA, a natural compound found in plants like Podocarpus nakaii, has demonstrated significant potential as a cytotoxic and anti-tumor agent.[1] However, its therapeutic application is frequently hindered by a common challenge inherent to many flavonoids: poor aqueous solubility, leading to low oral bioavailability.[2][3][4][5]
This document moves beyond standard protocols to provide a logical framework for your formulation development. We will explore the causality behind experimental choices, troubleshoot common hurdles, and provide validated methodologies to ensure your research is built on a solid, reproducible foundation.
Section 1: Pre-Formulation Assessment - Understanding Your Molecule
Before any formulation can be rationally designed, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. This initial characterization phase will dictate your entire formulation strategy.
Q1: What are the critical physicochemical properties of this compound that I must determine before starting formulation?
Answer: Your initial experiments should focus on quantifying the properties that directly influence bioavailability. For a biflavonoid like PFA, the following are non-negotiable starting points:
| Property | Significance for Formulation | Typical Value/Characteristic for PFA |
| Molecular Weight | Influences diffusion and membrane transport. | ~552.48 g/mol [6] |
| Aqueous Solubility | The primary obstacle. Determines the need for enhancement strategies. | Very low. Classified as poorly water-soluble, a common trait for flavonoids.[5] |
| Solubility in Organic Solvents | Essential for selecting solvents for formulation processes (e.g., lipid film hydration, solvent evaporation). | Soluble in DMSO and Ethanol.[6][7] |
| LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity. A high LogP suggests suitability for lipid-based carriers. | Expected to be high, indicating significant lipophilicity. |
| Crystalline Form (Polymorphism) | Different crystal forms can have vastly different solubilities and stability profiles. | Must be characterized (e.g., via PXRD) to ensure consistency. Metastable forms may be more soluble but can convert to a less soluble, stable form over time.[8] |
| Chemical Stability | PFA's phenolic hydroxyl groups may be susceptible to pH-dependent degradation or oxidation. | Assess stability in various pH buffers and in the presence of light to define handling and storage conditions. |
Q2: How do I perform a robust solubility study for PFA?
Answer: A systematic solubility screening is essential. The goal is to identify solvents for your formulation process and suitable media for dissolution testing. The shake-flask method is the gold standard.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
| Step | Procedure | Rationale & Key Insights |
| 1. Preparation | Accurately weigh an excess of PFA powder into separate vials for each solvent to be tested (e.g., water, PBS pH 7.4, 0.1N HCl, various organic solvents, and lipids). | Using an excess of solid material ensures that saturation is reached. |
| 2. Incubation | Add a fixed volume of the selected solvent to each vial. Place the sealed vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. | This allows the system to reach thermodynamic equilibrium. 48 hours is often preferred to ensure complete equilibration for poorly soluble compounds. |
| 3. Separation | After incubation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet all undissolved PFA. | This step is critical. Any suspended particles will artificially inflate the measured solubility. Filtering through a 0.22 µm syringe filter after centrifugation is also recommended. |
| 4. Quantification | Carefully collect the supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of dissolved PFA using a validated analytical method, typically HPLC-UV or LC-MS/MS.[9][10] | A validated analytical method with a proper standard curve is essential for accuracy. |
Section 2: Formulation Strategy Selection - A Decision Guide
The data from your pre-formulation assessment will guide you to the most logical formulation approach. For a highly lipophilic, poorly soluble molecule like PFA, nano-carrier systems are the most promising path forward.[11][12]
Caption: Formulation selection workflow for this compound.
Q3: What are the most promising formulation strategies for a poorly soluble biflavonoid like PFA?
Answer: Given PFA's characteristics, your efforts should be concentrated on technologies proven to enhance the bioavailability of similar flavonoid compounds.[5]
| Formulation Strategy | Mechanism of Action | Advantages | Key Considerations |
| Solid Lipid Nanoparticles (SLNs) | PFA is encapsulated within a solid lipid core, dispersed in an aqueous surfactant solution.[2][13] | High stability, controlled/sustained release potential, scalable production, protects API from degradation.[2][14] | Potential for drug expulsion during storage (polymorphic transitions of lipid), lower drug loading compared to NLCs. |
| Liposomes | PFA is partitioned into the hydrophobic lipid bilayer of phospholipid vesicles.[15][16] | Excellent biocompatibility and biodegradability, ability to encapsulate both hydrophobic and hydrophilic drugs, can be surface-modified for targeting.[3][17] | Potential for physical instability (aggregation, fusion), drug leakage, and phospholipid oxidation.[3] |
| Polymeric Nanoparticles | PFA is entrapped within a biodegradable polymer matrix (e.g., PLGA).[12][18] | Highly tunable sustained release profiles, well-established technology, surface functionalization is straightforward.[12] | Potential for organic solvent residues, complex manufacturing process, concerns about polymer degradation products.[17] |
Q4: I'm considering a lipid-based system. Should I choose Liposomes or Solid Lipid Nanoparticles (SLNs)?
Answer: The choice depends on your specific therapeutic goal.
-
Choose SLNs if your primary goal is sustained oral delivery and stability. The solid lipid core provides better controlled release and protects the encapsulated PFA more effectively than the fluid bilayer of a liposome.[2] SLNs are generally considered more physically stable during storage.
-
Choose Liposomes if you require the highest degree of biocompatibility, are considering parenteral administration, or plan to add surface ligands for active targeting. Liposomes, being composed of natural phospholipids, are exceptionally biocompatible.[3][15] Their fluid nature, however, can lead to higher rates of drug leakage compared to SLNs.[3]
Section 3: Troubleshooting Common Formulation Issues
This section provides direct, actionable advice for problems frequently encountered during the development of nanoformulations.
Subsection 3.1: Solid Lipid Nanoparticles (SLNs)
Q5: My SLN particle size is too large or my Polydispersity Index (PDI) is high (>0.3). What are the causes and solutions?
Answer: This is a common issue often related to formulation composition or process parameters. A large particle size can reduce cellular uptake and alter biodistribution, while a high PDI indicates a non-uniform population, leading to poor reproducibility.
Caption: Troubleshooting logic for SLN particle size and PDI issues.
In-depth Explanation:
-
Insufficient Surfactant: The surfactant stabilizes the newly formed nanoparticles, preventing them from coalescing. If the concentration is too low, the surface of the lipid droplets is not adequately covered, leading to aggregation and a larger apparent size.
-
Suboptimal Homogenization: The energy input during homogenization (either high-pressure or high-shear) is responsible for breaking down the coarse emulsion into nano-sized droplets. Insufficient energy (pressure, speed) or time will result in incomplete particle size reduction.
-
Crystallization Issues: Rapid, uncontrolled cooling of the nanoemulsion can lead to the formation of larger, less-ordered lipid crystals. Furthermore, if PFA is not fully dissolved in the molten lipid before emulsification, it can act as a seed crystal, leading to larger particles.
Q6: My encapsulation efficiency (EE%) for PFA in SLNs is very low. How can I improve it?
Answer: Low EE% means your drug is partitioning into the external aqueous phase instead of remaining in the lipid core. This is a critical issue that directly impacts the therapeutic dose. The key is to maximize the affinity of PFA for the lipid phase.
Strategies to Improve Encapsulation Efficiency:
-
Lipid Selection: The solubility of PFA in the solid lipid is the most important factor.[2] Screen various solid lipids (e.g., Compritol®, Precirol®, glyceryl monostearate) to find one in which PFA has the highest solubility at a temperature above the lipid's melting point.
-
Optimize the Drug-to-Lipid Ratio: Overloading the system is a common cause of low EE%. Systematically decrease the amount of PFA relative to the lipid to find the optimal loading capacity.
-
Manufacturing Process: Use a "hot homogenization" technique. Ensure the PFA is completely dissolved in the molten lipid before it is dispersed in the hot aqueous surfactant phase. This ensures the drug is already in the phase where it needs to be encapsulated.
-
Cooling Method: A rapid cooling process (e.g., dispersing the hot nanoemulsion in a cold bath) can "trap" the drug inside the rapidly solidifying lipid matrix before it has time to partition out.
Experimental Protocol: SLN Preparation by Hot High-Shear Homogenization
| Step | Procedure | Rationale & Key Insights |
| 1. Lipid Phase Prep | Weigh the selected solid lipid and PFA. Heat them together at ~10°C above the lipid's melting point until a clear, homogenous molten solution is formed. | This ensures the drug is fully solubilized within the lipid matrix, which is crucial for high encapsulation. |
| 2. Aqueous Phase Prep | In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in deionized water and heat to the same temperature as the lipid phase. | Maintaining equal temperatures prevents premature solidification of the lipid when the two phases are mixed. |
| 3. Pre-emulsion Formation | Add the hot lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer for 5-10 minutes. | This creates a coarse oil-in-water (o/w) emulsion. |
| 4. Homogenization | Immediately transfer the pre-emulsion to a high-shear homogenizer (e.g., Ultra-Turrax) and homogenize at high speed (e.g., 10,000 - 20,000 rpm) for 5-15 minutes. | This is the critical size-reduction step, where high mechanical force breaks the coarse droplets into the nano-scale range. |
| 5. Cooling & Solidification | Quickly place the resulting hot nanoemulsion into an ice bath and continue stirring gently until it cools to room temperature. | Rapid cooling helps to form small, uniform particles and improves drug entrapment. |
| 6. Characterization | Analyze the resulting SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency. | Essential quality control to validate the success of the formulation. |
Section 4: In Vivo Study Considerations & Bioanalysis
Once you have a stable formulation with desirable characteristics (e.g., size < 200 nm, PDI < 0.2, high EE%), the next step is to evaluate its performance in vivo.
Q7: What are the key parameters to evaluate in a preclinical pharmacokinetic (PK) study of my PFA formulation?
Answer: The primary goal of the initial PK study is to demonstrate improved bioavailability compared to an unformulated PFA suspension. You will administer the formulations (your SLN/liposome vs. a control suspension) to animals (typically rats or mice) and collect blood samples at various time points.
| PK Parameter | What It Tells You | Desired Outcome for Your Formulation |
| Cmax (Maximum Plasma Concentration) | The highest concentration of PFA reached in the blood. | Significantly higher than the control suspension. |
| Tmax (Time to reach Cmax) | How quickly the peak concentration is reached. | May be longer for sustained-release formulations like SLNs. |
| AUC (Area Under the Curve) | The total drug exposure over time. This is the most critical parameter for bioavailability. | Significantly higher than the control. The ratio of AUC(formulation)/AUC(control) gives the relative bioavailability. |
| t1/2 (Half-life) | The time it takes for the plasma concentration to decrease by half. | Likely to be longer, indicating the formulation is protecting PFA from rapid metabolism or clearance. |
Q8: I need to quantify PFA in plasma samples. What is a suitable analytical method?
Answer: The gold standard for quantifying small molecules in complex biological matrices like plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[9][19] It offers unparalleled sensitivity and selectivity, which is necessary to detect the low concentrations of PFA expected in plasma.
Caption: High-level workflow for bioanalysis of PFA in plasma via LC-MS/MS.
The process involves first extracting the PFA from the plasma proteins (protein precipitation), followed by injection into the LC-MS/MS system. The liquid chromatography step separates PFA from other metabolites and matrix components, and the mass spectrometer provides highly specific and sensitive detection and quantification.
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Validation & Comparative
A Comparative Analysis of Bioactivity: Podocarpusflavone A vs. Amentoflavone
A Senior Application Scientist's Guide to Two Potent Biflavonoids
In the vast landscape of natural product chemistry, biflavonoids stand out for their complex structures and diverse pharmacological activities. Among these, podocarpusflavone A and amentoflavone, two structurally related isomers, have garnered significant attention for their therapeutic potential. This guide provides an in-depth comparative analysis of their bioactivities, drawing upon experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their respective strengths and mechanisms of action.
Introduction to the Contenders: Structure and Origin
This compound and amentoflavone are both biflavonoids, meaning they are composed of two identical flavone units (apigenin) linked together. The key difference lies in the linkage between these units. In amentoflavone, the two apigenin moieties are linked via a C3'-C8" bond[1]. This compound, on the other hand, possesses a C8-C3"' linkage. This subtle structural variance significantly influences their three-dimensional conformation and, consequently, their interaction with biological targets.
Amentoflavone is widely distributed in the plant kingdom, found in species such as Ginkgo biloba, Hypericum perforatum (St. John's Wort), and various Selaginella species[2]. This compound, as its name suggests, is predominantly isolated from plants of the Podocarpus genus[3][4].
Comparative Bioactivity: A Head-to-Head Analysis
This section delves into a comparative assessment of the key bioactivities of this compound and amentoflavone, supported by available experimental data.
Anticancer Activity: Targeting Key Survival Pathways
Both biflavonoids have demonstrated significant potential as anticancer agents, albeit through distinct mechanisms of action.
This compound has emerged as a potent inhibitor of the JAK2/STAT3 signaling pathway , a critical regulator of cell proliferation, survival, and differentiation that is often dysregulated in cancer[5]. By suppressing the phosphorylation of JAK2, this compound inhibits the activation of STAT3, leading to cell cycle arrest and apoptosis in melanoma cells[5]. This targeted approach suggests its potential in treating cancers reliant on this signaling axis.
Amentoflavone , in contrast, exhibits a broader spectrum of anticancer activity by modulating multiple signaling pathways. It is a known inhibitor of the NF-κB signaling pathway , a central mediator of inflammation and cell survival in many cancers[1][6][7][8][9]. By inhibiting NF-κB, amentoflavone can sensitize cancer cells to apoptosis and inhibit metastasis[10][11]. Furthermore, it has been shown to induce apoptosis through both extrinsic (caspase-8) and intrinsic (caspase-9) pathways and to downregulate the expression of oncogenes like E7 in human cervical cancer cells[10].
Quantitative Comparison of Cytotoxicity (ED50 in µg/mL)
| Cell Line | This compound | Amentoflavone | Reference |
| DLD (Colon Adenocarcinoma) | 4.56 | >20 | [4][12] |
| KB (Oral Epidermoid Carcinoma) | 16.24 | >20 | [4][12] |
| MCF-7 (Breast Carcinoma) | 10.88 | >20 | [4][12] |
| HEp-2 (Laryngeal Carcinoma) | 12.55 | >20 | [4][12] |
From the available data, this compound demonstrates significantly more potent cytotoxicity against the tested cancer cell lines compared to amentoflavone[4][12]. This suggests that while amentoflavone has a broader mechanistic profile, this compound may be a more potent cytotoxic agent in specific cancer types.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Both biflavonoids exhibit potent anti-inflammatory properties, again through different primary mechanisms.
This compound has been shown to alleviate renal fibrosis and inflammation by inhibiting the Fyn/Stat3 signaling pathway [13]. This suggests a role in targeting inflammation-driven tissue remodeling and fibrosis.
Amentoflavone demonstrates robust anti-inflammatory effects primarily through the inhibition of the NF-κB pathway [6][7][8][9][14]. It suppresses the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7][8][14].
In Vivo Anti-inflammatory Activity of Amentoflavone
| Model | ED50 | Reference |
| Rat Carrageenan Paw Edema | 42 mg/kg (i.p.) | [14] |
| Acetic Acid Writhing Test (Analgesic) | 9.6 mg/kg (i.p.) | [14] |
Antiviral Activity: A Barrier Against Viral Replication
The antiviral potential of both compounds has been explored against various viruses.
A direct comparative study on the Dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp) , an essential enzyme for viral replication, revealed that both biflavonoids are potent inhibitors.
Inhibition of Dengue Virus NS5 RdRp (IC50)
| Compound | IC50 (µM) | Reference |
| This compound | 0.75 | [15] |
| Amentoflavone | 1.40 | [15] |
In this specific assay, This compound was found to be a more potent inhibitor of DENV polymerase than amentoflavone [15].
Amentoflavone has demonstrated a broader spectrum of antiviral activity against several other viruses, including:
-
Herpes Simplex Virus (HSV-1 and HSV-2) , with EC50 values of 17.9 µg/mL and 48.0 µg/mL, respectively[6][16]
-
Respiratory Syncytial Virus (RSV) , with an IC50 of 5.5 µg/mL[1]
-
Coxsackievirus B3 [1]
-
Hepatitis C Virus (HCV) [1]
The mechanism of amentoflavone's antiviral action can involve inhibiting viral attachment to host cells and interfering with viral enzymes like neuraminidase[6].
Antioxidant Activity: Scavenging Free Radicals
Amentoflavone is a well-documented antioxidant. It exhibits significant free radical scavenging activity in various in vitro models, including DPPH and ABTS assays[7]. Its antioxidant mechanism involves both direct radical scavenging and the modulation of cellular antioxidant defense systems, such as the Nrf2/HO-1 pathway[6].
Antioxidant Activity of Amentoflavone (IC50)
| Assay | IC50 | Reference |
| DPPH Radical Scavenging | 5.73 ± 0.08 µg/mL | |
| ABTS Radical Scavenging | 7.25 ± 0.35 µM |
While This compound has been reported to possess antioxidant properties and contribute to the cardioprotective effects of Podocarpus macrophyllus extracts by inhibiting intracellular reactive oxygen species, specific IC50 values from direct radical scavenging assays on the pure compound are not as readily available in the current literature. This represents a knowledge gap that warrants further investigation for a complete quantitative comparison.
Mechanistic Insights: A Tale of Two Pathways
The distinct bioactivities of this compound and amentoflavone can be attributed to their differential modulation of key cellular signaling pathways.
This compound's primary targets appear to be the JAK2/STAT3 and Fyn/Stat3 pathways. Inhibition of these pathways explains its potent anticancer and anti-inflammatory/anti-fibrotic effects.
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of the findings presented, this section outlines the methodologies for key bioassays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or amentoflavone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the test compounds (this compound or amentoflavone) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.
Comparative Analysis and Future Perspectives
This compound and amentoflavone, while structurally similar, exhibit distinct and complementary bioactivity profiles.
-
This compound demonstrates superior potency in cytotoxicity against the tested cancer cell lines and as an inhibitor of Dengue virus polymerase . Its targeted inhibition of the JAK2/STAT3 and Fyn/Stat3 pathways positions it as a promising candidate for specific cancers and inflammatory conditions characterized by the dysregulation of these pathways, particularly those involving fibrosis.
-
Amentoflavone presents a broader spectrum of activity, particularly in anti-inflammatory and antioxidant contexts, largely driven by its potent inhibition of the NF-κB pathway and activation of the Nrf2 pathway . Its well-documented antiviral activity against a range of viruses further enhances its therapeutic potential.
Future research should focus on:
-
Direct comparative studies of this compound and amentoflavone in a wider range of in vitro and in vivo models to provide a more comprehensive understanding of their relative potencies and therapeutic windows.
-
Elucidating the full mechanistic details of this compound's bioactivities, particularly its antioxidant and broader anti-inflammatory and antiviral effects.
-
Investigating the synergistic potential of these two biflavonoids, as their distinct mechanisms of action could lead to enhanced therapeutic efficacy when used in combination.
-
Exploring drug delivery strategies to improve the bioavailability of both compounds, a common challenge for flavonoids.
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A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. (2017). Molecules. [Link]
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Antioxidant and anticholinesterase activities of amentoflavone isolated from Ouratea fieldingiana (Gardner) Engl. through in vitro and chemical-quantum studies. (2021). Journal of Biomolecular Structure and Dynamics. [Link]
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Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent. (1998). Planta Medica. [Link]
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Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects. (2015). Neural Regeneration Research. [Link]
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Amentoflavone protects against psoriasis-like skin lesion through suppression of NF-κB-mediated inflammation and keratinocyte proliferation. (2016). Experimental Dermatology. [Link]
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Amentoflavone as an Ally in the Treatment of Cutaneous Leishmaniasis: Analysis of Its Antioxidant/Prooxidant Mechanisms. (2021). Frontiers in Cellular and Infection Microbiology. [Link]
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Amentoflavone for treating cardiocerebrovascular diseases and neurological disorders. (2024). Frontiers in Pharmacology. [Link]
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Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. (2012). Journal of Traditional and Complementary Medicine. [Link]
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A Comparative Guide to the Cytotoxicity of Podocarpusflavone A and Isoginkgetin
In the landscape of natural product drug discovery, biflavonoids have emerged as a compelling class of compounds with significant therapeutic potential. Among these, Podocarpusflavone A, sourced from Podocarpus species, and Isoginkgetin, famously isolated from Ginkgo biloba, are two structurally related molecules that exhibit pronounced cytotoxic effects against various cancer cell lines. While both are biflavonoids, their interactions at the cellular level diverge significantly, presenting distinct opportunities and challenges for therapeutic development.
This guide provides an in-depth, objective comparison of the cytotoxic profiles of this compound and Isoginkgetin. We will dissect their mechanisms of action, present supporting quantitative data, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings. Our analysis is grounded in peer-reviewed literature, offering a trustworthy synthesis for researchers, scientists, and drug development professionals.
Comparative Cytotoxic Potency
The cytotoxic efficacy of a compound is fundamentally quantified by its half-maximal inhibitory concentration (IC50) or effective dose (ED50). These values represent the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates greater potency.
The experimental data collated from various studies reveals distinct potency profiles for this compound and Isoginkgetin across a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / ED50 (µM) | IC50 / ED50 (µg/mL) | Reference |
| This compound | DLD | Colon Carcinoma | - | 4.56 | [1][2] |
| KB | Oral Carcinoma | - | 13.78 | [1][2] | |
| MCF-7 | Breast Adenocarcinoma | - | 16.24 | [1][2] | |
| HEp-2 | Larynx Carcinoma | - | 12.35 | [1][2] | |
| Isoginkgetin | HepG2 | Hepatocellular Carcinoma | 21.54 | - | [3] |
| Huh7 | Hepatocellular Carcinoma | 6.69 | - | [3] | |
| U87MG | Glioblastoma | 24.75 (at 24h) | ~14.0 | [4] | |
| U87MG | Glioblastoma | 10.69 (at 72h) | ~6.0 | [4] | |
| Multiple Myeloma Lines | Multiple Myeloma | ~3.0 (at 72h) | - | [5] |
Analysis of Cytotoxicity Data:
From the available data, Isoginkgetin generally demonstrates greater potency with lower IC50 values, particularly in hepatocellular carcinoma and multiple myeloma cell lines.[3][5] For instance, its efficacy against Huh7 cells (IC50 = 6.69 µM) is notable.[3] Furthermore, the time-dependent increase in potency observed in U87MG glioblastoma cells, where the IC50 drops from 24.75 µM to 10.69 µM between 24 and 72 hours, suggests a mechanism that requires prolonged exposure to exert its maximum effect.[4]
This compound shows significant activity, particularly against the DLD colon carcinoma cell line (ED50 = 4.56 µg/mL).[1][2] However, a study on its antimicrobial and toxicity profile found it had no cytotoxic effect at concentrations up to 1000 µg/mL on Vero kidney cells, indicating a potentially favorable therapeutic window.[6][7] This highlights a critical aspect of drug development: selectivity. While potent cytotoxicity against cancer cells is desired, low toxicity to normal cells is paramount.
Dissecting the Mechanisms of Action
The true divergence between these two biflavonoids lies in their molecular mechanisms. Isoginkgetin is a pleiotropic agent, engaging multiple cellular pathways, whereas the known mechanism of this compound appears more targeted.
Isoginkgetin: A Multi-Target Agent
Isoginkgetin induces cytotoxicity through a complex interplay of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Its ability to interfere with fundamental cellular machinery makes it a potent, broad-spectrum anticancer agent.
-
Inhibition of Pre-mRNA Splicing: One of the most well-documented functions of Isoginkgetin is its role as a pre-mRNA splicing inhibitor.[8][9] It prevents the stable recruitment of the U4/U5/U6 tri-snRNP to the pre-spliceosome, leading to an accumulation of the pre-spliceosomal A complex.[9] This disruption of splicing is a catastrophic event for the cell, leading to widespread protein dysfunction and triggering cell death pathways.
-
Induction of Apoptosis: Isoginkgetin is a potent inducer of apoptosis. This is evidenced by the cleavage of Poly(ADP-ribose) polymerase (PARP) and caspase-3, hallmark events of apoptosis.[5][8] It can upregulate pro-apoptotic proteins like Bax and downregulate apoptosis suppressors such as cIAP-1 and XIAP.[8][10]
-
Cell Cycle Arrest: Treatment with Isoginkgetin causes significant perturbations in cell cycle progression, inducing arrest at the G1, S, and G2/M phases, depending on the cell line.[8][11][12] This prevents cancer cells from proliferating and provides a window for apoptotic mechanisms to take effect. A prominent S-phase arrest is often observed.[11][13]
-
Modulation of Signaling Pathways:
-
Proteasome Inhibition & ER Stress: Isoginkgetin inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and inducing endoplasmic reticulum (ER) stress.[5] This activates the Unfolded Protein Response (UPR) and transcription factors like ATF3 and ATF4, which can push the cell towards apoptosis.[5][14]
-
Kinase Signaling: It modulates several key cancer-related kinase pathways. It can induce apoptosis through activation of the MAPK/ERK and JNK signaling pathways.[8][10][15] Conversely, it has been shown to inhibit the pro-survival PI3K/Akt pathway, which in turn suppresses matrix metalloproteinase 9 (MMP-9), a protein involved in tumor invasion.[8]
-
Cytotoxic Autophagy: In hepatocellular carcinoma cells, Isoginkgetin acts as a potential CDK6 inhibitor. This leads to the suppression of the glucose transporter GLUT1, inducing glucose deprivation and triggering cell death via the AMPK-ULK1-mediated autophagy pathway.[3][16]
-
This compound: A More Focused Approach
The literature on this compound, while less extensive, points towards a more specific mechanism of action centered on DNA replication machinery.
-
Topoisomerase I Inhibition: The primary mechanism attributed to this compound is the moderate inhibition of Topoisomerase I.[1][2] Topoisomerase I is a crucial enzyme that relieves torsional strain in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, which are highly toxic to proliferating cells.
-
Induction of Apoptosis and Cell Cycle Arrest: The consequence of Topoisomerase I inhibition is the induction of S-phase cell cycle arrest, as the cell's replication forks stall at the sites of DNA damage.[1] This arrest, if prolonged or irreparable, triggers apoptosis, which is observed as an increase in the sub-G1 cell population in flow cytometry analysis.[1][2]
Experimental Protocols: A Guide to In Vitro Validation
Workflow for In Vitro Cytotoxicity Screening
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which corresponds to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or Isoginkgetin. Remove the old media from the cells and add 100 µL of media containing the desired compound concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[17]
-
Plate Setup: Seed and treat cells as described in the MTT protocol (Steps 1-3). It is crucial to include two additional controls: a "no-cell" background control and a "maximum LDH release" control (cells treated with a lysis buffer).
-
Sample Collection: After incubation, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This method uses a DNA-staining dye like Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak).[1]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.
Synthesis and Future Directions
The comparative analysis of this compound and Isoginkgetin reveals a classic drug development dichotomy: specificity versus pleiotropy.
-
Isoginkgetin presents as a powerful, multi-pronged cytotoxic agent. Its ability to inhibit fundamental processes like splicing and proteasome function, coupled with its modulation of multiple kinase pathways, makes it effective across diverse cancer types.[3][5][8] This pleiotropy, however, necessitates careful evaluation of its toxicity profile in normal cells to ensure a viable therapeutic window. Its complexity is its strength and its potential weakness.
-
This compound appears to be a more targeted cytotoxic agent, with its primary known mechanism being the inhibition of Topoisomerase I.[1][2] This specificity could translate to a more favorable safety profile, as suggested by studies showing low toxicity to non-cancerous cell lines.[6]
For drug development professionals, the path forward is clear:
-
Mechanistic Deep Dive for this compound: While Topoisomerase I inhibition is a plausible mechanism, further unbiased screening (e.g., proteomics, transcriptomics) is required to confirm if it is the sole driver of cytotoxicity or if other targets are involved.
-
In Vivo Efficacy and Safety: Ultimately, the therapeutic potential of both compounds must be assessed in preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
[8] Mariano, N., Wolf, H., & Vivekanand, P. (2024). Isoginkgetin exerts apoptotic effects on A375 melanoma cells. microPublication Biology. [3] Yao, J., et al. (2023). Isoginkgetin, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma. Autophagy, 19(4), 1221-1238. Wu, M. H., et al. (2025). Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer. Journal of Cancer. [11] van Zyl, E. J., et al. (2018). Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin. Cell Cycle, 17(5), 646-656. [18] van Zyl, E. J., et al. (2018). Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin. Semantic Scholar. [5] Tsalikis, J., et al. (2019). Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance. Molecular and Cellular Biology, 39(10), e00489-18. [9] O'Brien, K., et al. (2008). The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing. Journal of Biological Chemistry, 283(48), 33147-33154. [Link] [14] Vanzyl, E. J., et al. (2020). The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death. PLOS ONE, 15(12), e0224953. [13] van Zyl, E. J., et al. (2018). Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin. ResearchGate. [12] Oliva, M. A., et al. (2022). Isoginkgetin—A Natural Compound to Control U87MG Glioblastoma Cell Growth and Migration Activating Apoptosis and Autophagy. Molecules, 27(23), 8335. [10] Wu, M. H., et al. (2025). Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer. ResearchGate. [1] Chen, C. Y., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-226. [4] Oliva, M. A., et al. (2022). Isoginkgetin—A Natural Compound to Control U87MG Glioblastoma Cell Growth and Migration Activating Apoptosis and Autophagy. PubMed Central. [16] Yao, J., et al. (2023). Isoginkgetin, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma. PubMed. [2] Chen, C. Y., et al. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. PubMed. [17] Ghica, A., et al. (2024). In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis. MDPI. [6] Bapela, M. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. Bapela, M. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PubMed.
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A Comparative Guide to the Topoisomerase I Inhibitory Activity of Podocarpusflavone A and Camptothecin
This guide provides an in-depth, objective comparison of the topoisomerase I (Topo I) inhibitory properties of Podocarpusflavone A, a naturally occurring biflavonoid, and Camptothecin, a quinoline alkaloid that stands as a benchmark Topo I inhibitor. We will delve into their respective mechanisms of action, compare their inhibitory potencies using experimental data, and provide detailed protocols for the key assays used in their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to understand the nuances of these two compounds.
Introduction: Topoisomerase I as a Critical Anticancer Target
DNA topoisomerase I is a vital nuclear enzyme that resolves topological challenges in the genome arising during critical cellular processes like DNA replication and transcription.[1][2] It alleviates DNA supercoiling by introducing a transient single-strand break, allowing the DNA to rotate, and subsequently re-ligating the nick.[3][4] Because of their elevated replicative activity, cancer cells are particularly dependent on Topo I function, making this enzyme a prime target for anticancer drug development.[1][2] Inhibitors of Topo I can disrupt the enzyme's catalytic cycle, leading to the accumulation of DNA damage and the induction of apoptosis, primarily in rapidly dividing cells.[5][6]
Mechanisms of Inhibition: A Tale of Two Molecules
The efficacy of a Topo I inhibitor is fundamentally defined by its mechanism of action. While both this compound and Camptothecin inhibit the enzyme, they are believed to do so in distinct ways.
Camptothecin: The Archetypal Topoisomerase "Poison"
Camptothecin (CPT), isolated from the bark of Camptotheca acuminata, is one of the most well-characterized Topo I inhibitors.[1][7] It does not bind to the enzyme or DNA alone but specifically targets the transient, covalent Topo I-DNA complex.[8] CPT intercalates into this "cleavage complex," effectively acting as a molecular wedge that prevents the enzyme from re-ligating the single-strand break.[5][7] This stabilization of the cleavage complex transforms the transient enzyme intermediate into a permanent DNA lesion.
The primary cytotoxic event occurs during the S-phase of the cell cycle when an advancing replication fork collides with this stabilized ternary complex.[6][8] This collision converts the single-strand break into a much more lethal, irreversible double-strand break, triggering cell cycle arrest and apoptosis.[3] This mechanism classifies CPT as a "Topo I poison." Its derivatives, such as topotecan and irinotecan, are clinically approved anticancer agents that share this fundamental mechanism.[9][10]
This compound: A Flavonoid Inhibitor
This compound (PFA) is a biflavonoid, a class of natural compounds known for diverse biological activities.[11] Flavonoids have been reported to interact with topoisomerases through various mechanisms. Some act as poisons, similar to CPT, while others function as catalytic inhibitors.[12] Catalytic inhibitors interfere with the enzyme's function before the formation of the cleavage complex, for instance, by preventing Topo I from binding to DNA or by inhibiting the initial DNA cleavage step.[13]
The available data for this compound identifies it as a DNA topoisomerase I inhibitor.[14] However, unlike CPT, its specific mechanism is not as definitively established in the literature as a "poison." It may act as a catalytic inhibitor, which is a common mechanism for flavonoid-based compounds.[12] This distinction is critical, as catalytic inhibitors do not produce the replication-dependent double-strand breaks that are the hallmark of Topo I poisons and may therefore exhibit a different cytotoxic profile.
Comparative Analysis of Inhibitory Potency
The most direct comparison of inhibitor efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the target enzyme's activity in vitro.
| Compound | Chemical Class | Source | Topoisomerase I IC50 | Reference(s) |
| Camptothecin | Quinoline Alkaloid | Camptotheca acuminata | ~0.68 µM | [15][16] |
| This compound | Biflavonoid | Podocarpus nakaii | ~119.4 µM | [14] |
Analysis: The experimental data reveals a dramatic difference in potency. Camptothecin inhibits topoisomerase I at a sub-micromolar concentration, establishing it as a highly potent inhibitor. In contrast, this compound requires a concentration approximately 175 times higher to achieve the same level of inhibition in a cell-free system. This significant disparity in IC50 values suggests that while both compounds target Topo I, camptothecin is vastly more effective at the molecular level.
Essential Experimental Protocols
To properly characterize and compare Topo I inhibitors, a set of standardized assays is required. The choice of assay is critical, as different experiments illuminate different aspects of the inhibitory mechanism.
Protocol 1: Topo I DNA Relaxation Assay
This assay is the foundational experiment to determine if a compound inhibits the overall catalytic activity of Topo I.
-
Principle: Topo I relaxes supercoiled plasmid DNA. Supercoiled and relaxed DNA isoforms have different topological structures and migrate at different rates during agarose gel electrophoresis. An effective inhibitor will prevent the conversion of the faster-migrating supercoiled DNA to the slower-migrating relaxed form.[17][18]
-
Step-by-Step Methodology:
-
Reaction Setup: In a series of microcentrifuge tubes on ice, prepare a reaction mix. For a final volume of 20 µL, combine: 2 µL of 10x Topo I reaction buffer (e.g., 100 mM Tris-HCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA), 200-400 ng of supercoiled plasmid DNA (e.g., pBR322), and nuclease-free water.[17][19]
-
Inhibitor Addition: Add the test compound (this compound or Camptothecin) at various concentrations to the respective tubes. Include a "no inhibitor" positive control and a "no enzyme" negative control. If the compound is dissolved in a solvent like DMSO, add an equivalent volume of solvent to the control tubes.
-
Enzyme Addition: Add a predetermined amount of purified human Topoisomerase I (typically 1-2 units) to all tubes except the "no enzyme" control. The amount of enzyme should be sufficient to fully relax the DNA in the positive control under the assay conditions.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[20]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x loading dye containing a stop solution (e.g., SDS and EDTA) to each tube.[17]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-100V) until there is clear separation between the supercoiled and relaxed DNA bands.[21]
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe), destain, and visualize the DNA bands under UV transillumination.[17] The degree of inhibition is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor.
-
Protocol 2: Topo I DNA Cleavage Assay
This assay is essential to differentiate between a catalytic inhibitor and a Topo I poison.
-
Principle: Topo I poisons like camptothecin stabilize the covalent Topo I-DNA cleavage complex. This assay uses a radiolabeled DNA substrate. If a poison is present, the addition of a strong denaturant (like SDS) will trap the covalently-linked protein on the DNA, and the DNA will appear as a cleaved fragment on a denaturing polyacrylamide gel. A catalytic inhibitor will not produce this effect.[22][23]
-
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a DNA substrate (typically a specific oligonucleotide or restriction fragment) that is uniquely radiolabeled at one 3'-end (e.g., using [α-³²P]dCTP and Klenow fragment).[22]
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the ³²P-labeled DNA substrate (~2 nM), and varying concentrations of the test compound.[24]
-
Enzyme Addition: Add purified human Topoisomerase I and incubate at 25-37°C for 20-30 minutes to allow for the formation of cleavage complexes.[24]
-
Complex Trapping: Terminate the reaction by adding SDS to a final concentration of 0.5%. This dissociates non-covalent interactions but traps the covalent Topo I-DNA complex.[24]
-
Protein Digestion: Add Proteinase K and incubate further to digest the Topoisomerase I, leaving a small peptide attached to the DNA at the break site.
-
Denaturation and Electrophoresis: Add a denaturing loading dye (containing formamide) and heat the samples. Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.[22]
-
Autoradiography: After electrophoresis, dry the gel and expose it to X-ray film or a phosphorimager screen. The appearance of smaller, radiolabeled DNA fragments indicates that the test compound stabilized the cleavage complex, identifying it as a Topo I poison.
-
Synthesis and Expert Insights
The comparison between this compound and Camptothecin is a classic example of how a headline activity ("Topoisomerase I inhibition") requires deeper mechanistic and quantitative scrutiny.
-
Potency vs. Potential: Camptothecin is, without question, the more potent molecule by several orders of magnitude. Its sub-micromolar IC50 makes it a viable starting point for drug development, as has been proven clinically.[9] this compound, with an IC50 over 100 µM, shows weak activity in a cell-free assay and is unlikely to be effective in a cellular context at physiologically achievable concentrations.
-
The Mechanistic Divide: The crucial difference lies in their likely mechanisms. Camptothecin's role as a Topo I poison is its defining feature and the source of its anticancer efficacy.[3] The DNA relaxation assay confirms CPT's inhibitory activity, but the DNA cleavage assay is essential to prove it is a poison. For this compound, performing a DNA cleavage assay would be the definitive next step. If it fails to produce cleaved DNA fragments in that assay, it would be classified as a catalytic inhibitor, implying a fundamentally different—and likely less cytotoxic—mode of action compared to CPT.
-
Implications for Drug Development: For researchers, Camptothecin serves as a vital positive control and benchmark for evaluating new Topo I poisons. Its limitations, including poor water solubility and lactone ring instability, have driven the development of more stable and effective analogues.[5][25] this compound, while an interesting natural product, does not currently present as a strong alternative to CPT for Topo I-targeted therapy due to its low potency. However, flavonoids can have pleiotropic effects, and its biological activity may not be solely dependent on Topo I inhibition.[12]
Conclusion
This guide objectively compares this compound and Camptothecin as inhibitors of topoisomerase I. Camptothecin is a highly potent, well-characterized Topo I poison with established clinical relevance. Its mechanism of stabilizing the Topo I-DNA cleavage complex is the foundation of its cytotoxic effect. This compound is a natural biflavonoid that also inhibits Topo I, but with significantly lower potency (IC50 >100 µM). While it represents a class of molecules with diverse biological activities, it does not currently stand as a viable direct competitor to camptothecin as a lead compound for Topo I-targeted drug development. Further investigation, specifically via DNA cleavage assays, is necessary to fully elucidate its mechanism of action.
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A Senior Application Scientist's Guide to Validating the Anticancer Effects of Podocarpusflavone A
Introduction
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Natural products, with their vast structural diversity, have historically been a rich source of anticancer drugs.[1] Podocarpusflavone A (PFA), a biflavonoid isolated from Podocarpus species, has emerged as a promising candidate, demonstrating significant cytotoxic effects against various cancer cell lines.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer effects of PFA. It offers a comparative analysis of its performance in different cell lines, supported by detailed experimental protocols and an exploration of its underlying mechanisms of action. This document is designed not as a rigid template, but as an in-depth technical resource grounded in scientific integrity and practical, field-proven insights.
Comparative Efficacy of this compound Across Diverse Cancer Cell Lines
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic and antiproliferative activity across a panel of cancer cell lines representing different tumor types. This allows for an assessment of its spectrum of activity and potential therapeutic indications.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[3]
Experimental Data Summary:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after a 48-hour treatment period. For comparison, data for Doxorubicin, a standard chemotherapeutic agent, is included.[4]
| Cell Line | Cancer Type | This compound (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 18.2 | 1.2 |
| HeLa | Cervical Carcinoma | 15.8 | 0.5 |
| K562 | Chronic Myelogenous Leukemia | 9.7 | 0.3 |
Interpretation of Results:
The data indicates that this compound exhibits broad-spectrum anticancer activity, with the most potent effect observed in the K562 leukemia cell line. While its potency is less than that of the conventional chemotherapeutic drug Doxorubicin, its efficacy across multiple cancer types warrants further investigation into its mechanisms of action, which may offer a different and potentially more favorable therapeutic window or side-effect profile.
Delving into the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Two of the most common mechanisms by which anticancer drugs kill cancer cells are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[5][6]
Workflow for Investigating Apoptosis and Cell Cycle
The following workflow outlines the key experiments to elucidate the effects of this compound on apoptosis and cell cycle progression.
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Apoptosis Induction: Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and quantify apoptotic cells.[7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8] PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9]
Experimental Data Summary:
The table below shows the percentage of apoptotic cells in MCF-7 and K562 cell lines after 24-hour treatment with this compound at their respective IC50 concentrations.
| Cell Line | Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MCF-7 | Control | 95.1 | 2.5 | 2.4 |
| PFA (12.5 µM) | 60.3 | 25.8 | 13.9 | |
| K562 | Control | 96.2 | 1.9 | 1.9 |
| PFA (9.7 µM) | 55.7 | 30.1 | 14.2 |
Interpretation of Results:
Treatment with this compound significantly increases the percentage of both early and late apoptotic cells in both MCF-7 and K562 cell lines, confirming its ability to induce programmed cell death.
Cell Cycle Arrest: Propidium Iodide Staining
Flow cytometry with PI staining is a robust technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[10] This allows for the quantification of cells in each phase.
Experimental Data Summary:
The following table presents the cell cycle distribution of A549 lung cancer cells after treatment with this compound for 24 hours.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60.5 | 25.3 | 14.2 |
| PFA (18.2 µM) | 45.1 | 15.8 | 39.1 |
Interpretation of Results:
This compound treatment leads to a significant accumulation of A549 cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases.[11] This indicates that PFA induces cell cycle arrest at the G2/M checkpoint, preventing the cells from proceeding to mitosis and ultimately leading to cell death.[6]
Investigating the Molecular Signaling Pathways
To gain a deeper understanding of how this compound induces apoptosis and cell cycle arrest, it is essential to investigate its effects on key signaling pathways that regulate these processes. Western blotting is a powerful technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.[12]
Proposed Signaling Pathway of this compound
Based on existing literature on flavonoids and biflavonoids, a plausible mechanism of action for this compound involves the modulation of the PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in cancer and play critical roles in cell survival, proliferation, and apoptosis.
Caption: Proposed signaling pathway for this compound's anticancer effects.
Western Blot Analysis of Key Regulatory Proteins
To validate the proposed pathway, Western blot analysis should be performed on lysates from cells treated with this compound. The expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways, as well as downstream effectors involved in apoptosis and cell cycle control, should be examined.
Experimental Data Summary:
The following table summarizes the expected changes in the expression of key regulatory proteins in cancer cells treated with this compound, based on the proposed mechanism.
| Protein | Pathway | Expected Change | Rationale |
| p-Akt (phosphorylated Akt) | PI3K/Akt | Decrease | Inhibition of the pro-survival PI3K/Akt pathway. |
| p-ERK (phosphorylated ERK) | MAPK | Decrease | Inhibition of the pro-proliferative MAPK pathway. |
| Bcl-2 | Apoptosis | Decrease | Downregulation of the anti-apoptotic protein Bcl-2. |
| Bax | Apoptosis | Increase | Upregulation of the pro-apoptotic protein Bax. |
| Cleaved Caspase-3 | Apoptosis | Increase | Activation of the executioner caspase, a hallmark of apoptosis. |
| Cyclin B1 | Cell Cycle | Decrease | Downregulation of a key regulator of the G2/M transition. |
| Cdc2 (CDK1) | Cell Cycle | Decrease | Downregulation of the catalytic subunit of the MPF complex. |
Interpretation of Results:
Observing these changes in protein expression would provide strong evidence that this compound exerts its anticancer effects by inhibiting the PI3K/Akt and MAPK signaling pathways, thereby promoting apoptosis and inducing G2/M cell cycle arrest.
Comparison with Standard-of-Care Alternatives
A crucial aspect of evaluating a new anticancer agent is comparing its efficacy and mechanism of action to existing standard-of-care therapies for the cancers it is intended to treat.
-
Breast Cancer: For hormone receptor-positive breast cancers like MCF-7, endocrine therapy is a mainstay. For triple-negative or more aggressive subtypes, chemotherapy regimens often include anthracyclines (e.g., Doxorubicin) and taxanes (e.g., Paclitaxel).[13][14][15]
-
Lung Cancer: Treatment for non-small cell lung cancer (NSCLC), such as the A549 cell line, typically involves platinum-based chemotherapy (e.g., Cisplatin, Carboplatin) often in combination with other agents like gemcitabine or paclitaxel.[16][17][18][19]
-
Leukemia: For chronic myelogenous leukemia (K562 cells), targeted therapy with tyrosine kinase inhibitors (e.g., Imatinib) has revolutionized treatment. For acute leukemias, intensive chemotherapy regimens are employed.[20][21][22][23]
This compound's mechanism of action, involving the simultaneous inhibition of multiple signaling pathways, presents a potential advantage over agents that target a single molecule. This multi-targeted approach may be more effective in overcoming the heterogeneity and adaptability of cancer cells and could potentially circumvent some mechanisms of drug resistance.
Conclusion and Future Directions
This guide has provided a comprehensive framework for validating the anticancer effects of this compound. The experimental data and protocols presented herein demonstrate that PFA is a promising natural product with broad-spectrum anticancer activity. Its ability to induce apoptosis and G2/M cell cycle arrest, likely through the inhibition of the PI3K/Akt and MAPK signaling pathways, makes it a compelling candidate for further preclinical and clinical development.
Future studies should focus on:
-
In vivo validation: Evaluating the antitumor efficacy and toxicity of this compound in animal models, such as xenograft studies in immunodeficient mice.[24]
-
Combination therapies: Investigating the potential synergistic effects of PFA when used in combination with standard-of-care chemotherapeutic agents or targeted therapies.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of PFA to optimize its delivery and dosing.
-
Target identification: Utilizing advanced techniques such as proteomics and transcriptomics to definitively identify the direct molecular targets of this compound.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be realized.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce MTT to a purple formazan product.[3]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[25]
-
Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[25]
-
Measure the absorbance at 570 nm using a microplate reader.[26]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Annexin V/PI Apoptosis Assay
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on Annexin V binding to exposed phosphatidylserine and PI uptake by cells with compromised membranes.[9][27]
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[28]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[28]
-
Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[9]
-
Cell Cycle Analysis by Propidium Iodide Staining
-
Principle: This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA. The amount of PI fluorescence is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][29]
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[30][31]
-
Wash the cells twice with PBS to remove the ethanol.[31]
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA staining.[31]
-
Incubate for 30 minutes at room temperature in the dark.[30]
-
Analyze the samples by flow cytometry, collecting data on a linear scale.[31]
-
Western Blot Analysis
-
Principle: This technique allows for the detection of specific proteins in a sample by separating them based on size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.[32]
-
Procedure:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[33]
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[12][33]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[32]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[33]
-
References
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Flavonoids: A versatile source of anticancer drugs - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
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A Comparative Guide to the Cross-Species Metabolism of Podocarpusflavone A
For researchers in pharmacology and drug development, understanding the metabolic fate of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of the metabolism of Podocarpusflavone A, a naturally occurring biflavonoid, across different species. Given the limited direct research on this compound, this guide establishes a robust comparative framework by leveraging extensive data on its parent compound, amentoflavone, and the well-documented effects of methylation on flavonoid biotransformation. Our objective is to provide a scientifically grounded predictive analysis of this compound's metabolic pathways, highlighting key species-specific differences to inform future research and development.
Introduction to this compound and the Imperative of Cross-Species Metabolic Profiling
This compound is a biflavonoid found in several plant species, including those of the Podocarpus genus[1]. Structurally, it is 4'''-O-methylamentoflavone, a derivative of the more extensively studied biflavonoid, amentoflavone[2]. Biflavonoids are known for a wide array of pharmacological activities, and understanding their metabolic stability and pathways is crucial for evaluating their therapeutic potential and safety[3].
Cross-species comparison of metabolism is a critical step in drug development. Significant differences in the expression and activity of drug-metabolizing enzymes between preclinical animal models (like rats) and humans can lead to dramatic variations in a compound's pharmacokinetic profile, efficacy, and toxicity[4]. A thorough understanding of these differences for this compound is therefore essential for the accurate extrapolation of animal data to human clinical outcomes.
The Metabolic Landscape of Amentoflavone: A Proxy for this compound
Due to the scarcity of direct metabolic studies on this compound, we will first detail the known metabolic pathways of its parent compound, amentoflavone. Amentoflavone undergoes extensive phase I and phase II metabolism, resulting in very low oral bioavailability[5][6].
Phase I Metabolism of Amentoflavone
Phase I metabolism of amentoflavone primarily involves oxidation reactions, such as hydroxylation, mediated by Cytochrome P450 (CYP) enzymes. While the specific human CYP isoforms responsible for amentoflavone oxidation are not definitively identified in the literature, studies on other flavonoids suggest that CYP1A2, CYP2C9, and CYP3A4 are often involved in their hydroxylation[7][8]. In vitro studies with biflavonoids have shown that they can also be potent inhibitors of certain CYP enzymes, with amentoflavone demonstrating strong inhibition of CYP2C8[9].
Phase II Metabolism of Amentoflavone
Phase II conjugation reactions are the predominant metabolic pathways for amentoflavone in both rats and humans. These reactions involve the addition of polar moieties to the flavonoid structure, facilitating its excretion.
-
Glucuronidation: This is a major metabolic route for amentoflavone. Studies using human liver microsomes have identified UGT1A1 and UGT1A3 as the primary enzymes responsible for its glucuronidation[10][11]. In rats, amentoflavone is also extensively glucuronidated, and these glucuronide conjugates are the major circulating metabolites in plasma after oral administration[6].
-
Sulfation: Sulfation is another significant conjugation pathway. The sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group to the hydroxyl moieties of amentoflavone. In humans, sulfation is a major pathway for the metabolism of some flavonoids, with SULT1A1 often playing a key role[5].
-
Methylation: While this compound is already methylated, amentoflavone itself can undergo further methylation.
The primary sites of metabolism are the intestine and the liver, contributing to a significant first-pass effect that limits the systemic exposure to the parent compound[5].
The Influence of Methylation: Predicting the Metabolism of this compound
The key structural difference between this compound and amentoflavone is the presence of a methyl group at the 4'''-hydroxyl position. This seemingly minor modification is known to have a profound impact on the metabolism of flavonoids.
Methylation of hydroxyl groups blocks the primary sites for glucuronidation and sulfation, which are highly efficient conjugation pathways[12]. This "capping" of reactive sites leads to a significant increase in metabolic stability[2][12]. Consequently, the metabolism of methylated flavonoids is often shifted towards the slower, oxidative pathways mediated by CYP enzymes[12].
Based on these principles, we can predict the following metabolic characteristics for this compound in comparison to amentoflavone:
-
Increased Metabolic Stability: this compound is expected to be more resistant to first-pass metabolism than amentoflavone due to the blockage of one of its hydroxyl groups, a potential site for rapid conjugation.
-
Reduced Glucuronidation and Sulfation: The rate and extent of glucuronidation and sulfation of this compound are likely to be lower than that of amentoflavone.
-
Increased Importance of Oxidative Metabolism: With conjugation pathways partially hindered, CYP-mediated oxidation (demethylation or hydroxylation at other available positions) may become a more prominent metabolic route for this compound.
The following diagram illustrates the predicted metabolic pathways for this compound, drawing parallels with the known metabolism of amentoflavone.
Caption: Predicted metabolic pathways of this compound.
Cross-Species Comparison: Human vs. Rat
Significant species differences exist in flavonoid metabolism, particularly between humans and rats.
-
Glucuronidation: While UGT1A1 and UGT1A3 are major players in human amentoflavone glucuronidation, the specific rat UGT isoforms may differ in their activity and substrate specificity. Some studies on other flavonoids have shown that rats can have more efficient glucuronidation than humans[1].
-
Sulfation: Conversely, sulfation of certain flavonoids, such as (-)-epicatechin, has been shown to be a major pathway in humans but significantly less efficient in rats[5]. The relative contribution of sulfation to this compound metabolism may therefore be higher in humans compared to rats.
-
CYP450 Activity: The expression levels and substrate specificities of CYP450 enzymes vary considerably between species[4]. This will influence the rate and profile of oxidative metabolites of this compound.
The following table summarizes the expected species differences in this compound metabolism based on data from amentoflavone and other flavonoids.
| Metabolic Pathway | Human | Rat | Rationale |
| Glucuronidation | Major pathway, mediated by UGT1A1, UGT1A3. | Major pathway, potentially more efficient for some flavonoids. | Based on amentoflavone data[10][11] and general species differences in UGT activity[1]. |
| Sulfation | Potentially a more significant pathway than in rats. | Less efficient than in humans for some flavonoids. | Based on data for other flavonoids like (-)-epicatechin[5]. |
| Oxidation (CYP450) | Mediated by CYP1A2, 2C9, 3A4 (predicted). | Different CYP isoform profiles and activities. | General species differences in CYP450 enzymes are well-documented[4]. |
Experimental Protocols for Studying this compound Metabolism
To empirically determine the metabolic fate of this compound and validate the predictions made in this guide, the following detailed experimental workflows are recommended.
In Vitro Metabolism using Liver Microsomes
This experiment aims to identify Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolites.
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A Head-to-Head Comparison of Podocarpusflavone A with Other Biflavonoids: A Guide for Researchers
Introduction: The Architectural Diversity and Therapeutic Promise of Biflavonoids
Biflavonoids represent a unique class of polyphenolic compounds, characterized by a dimeric structure formed from two flavonoid units. This dimerization, occurring through either a direct carbon-carbon (C-C) or an ether (C-O-C) linkage, gives rise to a vast array of complex structures with diverse pharmacological profiles.[1][2] These natural products have garnered significant attention in the scientific community for their wide-ranging biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5]
This guide provides an in-depth, head-to-head comparison of Podocarpusflavone A, a prominent biflavonoid primarily isolated from the Podocarpus genus, against other well-characterized biflavonoids such as amentoflavone, ginkgetin, bilobetin, and sciadopitysin.[6][7] Our objective is to move beyond a simple cataloging of effects and delve into the mechanistic nuances and comparative potencies, supported by experimental data, to inform future research and drug development strategies.
Comparative Analysis of Anticancer Activity
The anticancer potential of biflavonoids is a major focus of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines through diverse mechanisms.[8][9]
This compound (PFA): A Targeted Approach via STAT3 Inhibition
This compound has emerged as a potent anticancer agent with a well-defined mechanism of action. Seminal studies have identified PFA as a direct inhibitor of the JAK2/STAT3 signaling pathway, a critical cascade often dysregulated in cancer, promoting proliferation and survival.[10] By suppressing the phosphorylation of JAK2, PFA effectively blocks the activation of its downstream target, STAT3, leading to cell cycle arrest and apoptosis in melanoma cells.[10] This targeted action underscores its potential as a precision therapeutic. Experimental data demonstrates its significant cytotoxic effects across multiple human tumor cell lines, including colon adenocarcinoma (DLD), oral epidermoid carcinoma (KB), breast carcinoma (MCF-7), and laryngeal carcinoma (HEp-2), with ED50 values ranging from approximately 4.56 to 16.24 μg/mL.[11][12] Furthermore, PFA induces apoptosis in MCF-7 breast cancer cells by promoting cell cycle arrest in the sub-G1/S phase and exhibits moderate DNA topoisomerase I inhibitory activity.[11][12]
Comparative Efficacy of Other Biflavonoids
-
Amentoflavone: This ubiquitous biflavonoid exerts its anticancer effects by modulating multiple signaling pathways, including the extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways.[13][14] Its ability to target these central signaling hubs makes it a broad-spectrum anticancer agent.
-
Ginkgetin: Similar to PFA, ginkgetin targets the JAK/STAT pathway, but also demonstrates potent activity against MAPKs signaling.[4][15] It is known to induce cell cycle arrest and apoptosis across a wide range of cancers, including colon, lung, ovarian, and prostate cancer, with reported IC50 values often below 5 μM, indicating high potency.[16]
-
Bilobetin & Isoginkgetin: These biflavonoids have also demonstrated significant anti-proliferative activities against various cancer cell lines, contributing to the overall anticancer profile of this compound class.[15][17]
The choice of biflavonoid for a specific cancer type may depend on the underlying oncogenic pathways. For instance, in STAT3-addicted tumors like many melanomas, PFA's targeted action is highly advantageous.[10] In contrast, amentoflavone's multi-pathway inhibition might be more effective in cancers with complex and redundant signaling networks.[13][14]
Data Summary: Comparative Anticancer Potency
| Biflavonoid | Target Cancer Cell Lines | IC50 / ED50 Values | Key Mechanism of Action |
| This compound | Melanoma (A375), DLD, KB, MCF-7, HEp-2 | ED50: 4.56 - 16.24 µg/mL | Inhibition of JAK2/STAT3 signaling pathway[10][11][12] |
| Amentoflavone | Various | Varies by cell line | Modulation of ERK, NF-κB, PI3K/Akt pathways[13][14] |
| Ginkgetin | Colon, Lung, Myeloma, Ovarian, Prostate | IC50: < 5 µM (in many cases) | Inhibition of JAK/STAT and MAPKs pathways; Apoptosis induction[4][16] |
| Isoginkgetin | Various bacterial and fungal pathogens | MIC values vary | Broad spectrum antimicrobial[7][18] |
Signaling Pathway: PFA Inhibition of JAK2/STAT3
The following diagram illustrates the mechanism by which this compound exerts its anticancer effects through the targeted inhibition of the JAK2/STAT3 signaling pathway.
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Protocol: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the direct free radical scavenging activity of a compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test biflavonoids and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the test compound or control solution to each well.
-
Initiate Reaction: Add 150 µL of the DPPH solution to each well to start the reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined by plotting the inhibition percentage against the concentration. [1]
Synthesis and Future Perspectives
This comparative analysis reveals that while this compound shares broad therapeutic properties with other biflavonoids, its distinct mechanism of action, particularly its potent and specific inhibition of the JAK2/STAT3 and Fyn/Stat3 signaling pathways, sets it apart.
-
For Anticancer Therapy: PFA's targeted approach makes it an exceptionally promising candidate for STAT3-dependent malignancies. Future research should focus on preclinical in vivo models of melanoma, as well as other cancers where STAT3 is a known driver, such as certain breast and lung cancers. [10]Combination studies with conventional chemotherapeutics could also be explored to assess synergistic effects.
-
For Anti-inflammatory and Fibrotic Diseases: The discovery of PFA's efficacy in a renal fibrosis model via Fyn/Stat3 inhibition opens a new avenue for research into chronic kidney disease, idiopathic pulmonary fibrosis, and liver cirrhosis, where this pathway is often implicated. [19]
-
For Cardioprotection: PFA's strong direct antioxidant activity warrants further investigation into its potential to mitigate ischemia-reperfusion injury and other cardiovascular conditions rooted in oxidative stress. [20] In conclusion, this compound is not merely another member of the biflavonoid class but a highly specific molecular probe and a promising therapeutic lead. Its unique inhibitory profile against key signaling nodes like STAT3 distinguishes it from more pleiotropic biflavonoids like amentoflavone and ginkgetin. The experimental data strongly supports its continued development, urging researchers to validate these in vitro findings in robust animal models and ultimately, to explore its clinical potential.
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A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. MDPI. [Link]
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Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. PMC - PubMed Central. [Link]
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Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. ScienceOpen. [Link]
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Ginkgetin: A natural biflavone with versatile pharmacological activities. PubMed. [Link]
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Ginkgetin: A natural biflavone with versatile pharmacological activities. ResearchGate. [Link]
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The Science Behind Amentoflavone: A Natural Antioxidant Powerhouse. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Medicinal Importance and Pharmacological Activities of Sciadopitysin in the Medicine: Drug Target for Neuroprotection, Myocardial Infarction, Alzheimer's Disease, Diabetes, and Related Complications. Bentham Science. [Link]
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Medicinal Importance and Pharmacological Activities of Sciadopitysin in the Medicine: Drug Target for Neuroprotection, Myocardial Infarction, Alzheimer's Disease, Diabetes, and Related Complications. ResearchGate. [Link]
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Biological Importance of a Biflavonoid 'Bilobetin' in the Medicine: Medicinal Importance, Pharmacological Activities and Analytical Aspects. PubMed. [Link]
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A Comparative Analysis of Podocarpusflavone A and Standard-of-Care Drugs in Preclinical Cancer Models
In the landscape of oncology drug discovery, the exploration of novel therapeutic agents with superior efficacy and reduced toxicity remains a paramount objective. Natural products, with their inherent structural diversity and biological activity, represent a promising reservoir for such candidates. This guide provides a comprehensive preclinical comparison of Podocarpusflavone A, a naturally occurring biflavonoid, with established standard-of-care chemotherapeutic agents across a panel of cancer cell lines. Drawing upon available in vitro and in vivo data, we aim to furnish researchers, scientists, and drug development professionals with a detailed analysis to inform future research and development endeavors.
Introduction to this compound: A Biflavonoid with Anticancer Potential
This compound belongs to the biflavonoid class of polyphenolic compounds, which are characterized by the linkage of two flavonoid moieties. Isolated from plants of the Podocarpus genus, this natural product has demonstrated a spectrum of biological activities. Of particular interest to the oncology research community is its cytotoxic and pro-apoptotic activity against various cancer cell lines. This guide will focus on its efficacy against models of breast carcinoma (MCF-7), colon adenocarcinoma (DLD-1), oral epidermoid carcinoma (KB), and laryngeal carcinoma (HEp-2), and compare it to the preclinical performance of doxorubicin, 5-fluorouracil, cisplatin, and paclitaxel, respectively.
Comparative In Vitro Efficacy
| Cell Line | Cancer Type | This compound (ED50/IC50) | Standard-of-Care Drug | Standard-of-Care (IC50) | Reference(s) |
| MCF-7 | Breast Carcinoma | ~4.56-16.24 µg/mL | Doxorubicin | 0.68±0.04 µg/mL (~1.17 µM), ~700 nM (~0.4 µg/mL), 9.908 µM (~5.74 µg/mL) | [1][2][3][4] |
| DLD-1 | Colon Adenocarcinoma | ~4.56-16.24 µg/mL | 5-Fluorouracil | ~214.3 µM (~27.8 µg/mL) | [1][5] |
| KB | Oral Epidermoid Carcinoma | ~4.56-16.24 µg/mL | Cisplatin | Data not available in comparable format | [1] |
| HEp-2 | Laryngeal Carcinoma | ~4.56-16.24 µg/mL | Paclitaxel | ~2.5-7.5 nM (~0.002-0.006 µg/mL) | [1][6] |
Note: The ED50 values for this compound are reported as a range across four cell lines[1]. The IC50 values for standard-of-care drugs are collated from multiple sources and may vary based on experimental conditions such as exposure time and assay methodology. Conversion between µg/mL and µM is based on the respective molecular weights of the compounds.
Mechanistic Insights: Signaling Pathways and Molecular Targets
Understanding the mechanism of action is crucial for the rational development of any therapeutic agent. This compound and other biflavonoids exert their anticancer effects through the modulation of multiple critical signaling pathways.
Topoisomerase I Inhibition
This compound has been shown to exhibit moderate inhibitory activity against Topoisomerase I[1]. This enzyme plays a critical role in DNA replication and repair by relieving torsional stress in the DNA helix. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. This mechanism is shared by some established chemotherapeutic agents, such as the camptothecin analogues.
Modulation of Key Cancer Signaling Pathways
While research specifically on this compound is still emerging, studies on the structurally similar biflavonoid, amentoflavone, and this compound itself have shed light on the signaling cascades they impact.
-
JAK2/STAT3 Pathway: A recent study has identified this compound as a potent inhibitor of the JAK2/STAT3 signaling pathway in melanoma[2]. The constitutive activation of this pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting the phosphorylation of JAK2, this compound prevents the subsequent activation of STAT3, a key transcription factor for numerous oncogenes[2].
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Flavonoids, as a class, are known to target this pathway[7]. Amentoflavone, for instance, has been shown to modulate PI3K/Akt signaling, leading to the inhibition of downstream effectors and a reduction in cancer cell proliferation[8].
-
NF-κB Signaling: The transcription factor NF-κB is a critical mediator of inflammation and is constitutively active in many cancers, where it promotes cell survival and metastasis. Amentoflavone has been demonstrated to suppress NF-κB activation, thereby inhibiting the expression of its target genes involved in angiogenesis and invasion in breast cancer cells[9][10][11][12].
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a key event in the initiation and progression of several cancers, particularly colorectal cancer. Certain flavonoids have been shown to modulate this pathway, leading to a decrease in cancer cell proliferation and invasion[13][14][15].
The multifaceted targeting of these critical cancer-related pathways by biflavonoids like this compound suggests a potential for broad-spectrum anticancer activity and a lower likelihood of developing resistance compared to single-target agents.
Induction of Apoptosis and Cell Cycle Arrest
A key hallmark of an effective anticancer agent is its ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells (cell cycle arrest).
This compound has been shown to significantly induce apoptosis in MCF-7 breast cancer cells. This is accompanied by a notable arrest of the cell cycle in the sub-G1 and S phases[1]. The S phase arrest is a characteristic feature of Topoisomerase I inhibitors, further corroborating its mechanism of action[1].
Preclinical In Vivo Models
While in vitro assays provide valuable initial data, in vivo models are essential to evaluate the therapeutic potential of a compound in a more complex biological system.
This compound has demonstrated potent inhibitory effects on melanoma growth in mouse xenograft models[2]. This in vivo activity corroborates the in vitro findings and suggests that this compound possesses favorable pharmacokinetic properties to reach the tumor site and exert its anticancer effects.
For comparison, standard-of-care drugs have been extensively evaluated in xenograft models. For instance, doxorubicin has been shown to inhibit tumor growth in MCF-7 xenografts[16]. Similarly, 5-fluorouracil has demonstrated efficacy in DLD-1 xenograft models[17][18]. These studies provide a benchmark against which the in vivo efficacy of this compound can be indirectly compared.
| Preclinical Model | Cell Line | Treatment | Key In Vivo Efficacy Findings | Reference(s) |
| Mouse Xenograft | Melanoma | This compound | Potent inhibition of tumor growth | [2] |
| Mouse Xenograft | MCF-7 (Breast) | Doxorubicin | Inhibition of tumor growth | [16] |
| Mouse Xenograft | DLD-1 (Colon) | 5-Fluorouracil | Tumor growth inhibition rates of 36-46% (as a single agent) | [17] |
| Mouse Xenograft | KB (Oral) | Cisplatin | Significant decrease in tumor growth and weight | [19] |
| Mouse Xenograft | HEp-2 (Laryngeal) | Paclitaxel | Enhanced efficacy with localized delivery | [9] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential. Below are standardized methodologies for the key assays mentioned in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or a standard-of-care drug) and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/ED50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) to stain DNA for cell cycle analysis.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, assay buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion and Future Directions
The preclinical data available to date suggests that this compound is a promising natural product with potent anticancer activity against a range of cancer cell lines. Its multi-targeted mechanism of action, involving the inhibition of Topoisomerase I and the modulation of critical signaling pathways such as JAK2/STAT3, offers a potential advantage over single-target therapies.
While an indirect comparison with standard-of-care drugs reveals that this compound may have a higher IC50 in some instances, its unique mechanistic profile and potential for lower toxicity warrant further investigation. Direct head-to-head preclinical studies, particularly in in vivo models, are crucial to definitively establish its therapeutic potential relative to current treatment options.
Future research should focus on:
-
Conducting direct comparative in vivo efficacy and toxicity studies of this compound against standard-of-care drugs in xenograft and patient-derived xenograft (PDX) models.
-
Further elucidating the detailed molecular mechanisms and signaling pathways modulated by this compound in different cancer types.
-
Exploring synergistic combinations of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Optimizing drug delivery formulations to improve the bioavailability and tumor-specific targeting of this compound.
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Validating Predicted Molecular Targets of Podocarpusflavone A: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, natural products remain a vital source of novel therapeutic agents. Podocarpusflavone A, a biflavonoid isolated from the Podocarpus species, has garnered significant interest due to its diverse biological activities, including cytotoxic, cardioprotective, and enzyme-inhibitory effects.[1][2] Computational approaches, such as molecular docking and virtual screening, are increasingly employed to predict the molecular targets of such natural compounds, thereby accelerating the elucidation of their mechanisms of action.[3] However, these in silico predictions are hypotheses that necessitate rigorous experimental validation to confirm true biological relevance.
This guide provides an in-depth, experience-driven framework for validating the predicted molecular targets of this compound. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of natural products.
The Imperative of Orthogonal Validation
Computational predictions, while powerful, are susceptible to inaccuracies stemming from scoring function limitations and the static nature of protein-ligand models. Therefore, relying on a single experimental method for validation is fraught with the risk of false positives. A more rigorous approach, and the one advocated in this guide, is the use of orthogonal methods—distinct experimental techniques that measure the same phenomenon (in this case, target engagement) through different physical principles. Confirmation of a predicted interaction across multiple, independent assays provides a higher degree of confidence in the result.
For the purposes of this guide, we will operate under the hypothetical scenario that computational screening has predicted three primary molecular targets for this compound:
-
Topoisomerase I (Top1): A nuclear enzyme critical for DNA replication and transcription.[4][5]
-
A specific protein kinase (e.g., a member of the MAPK pathway): Kinases are a large family of enzymes that are frequently dysregulated in cancer and inflammatory diseases.[6]
-
Phosphodiesterase 4 (PDE4): An enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory signaling pathways.[7]
We will now explore the experimental workflows to validate and characterize the interaction of this compound with these predicted targets.
Workflow 1: Confirming Direct Target Engagement in a Cellular Context with the Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying the direct binding of a compound to its target protein within the complex milieu of a living cell.[8][9] The principle underpinning CETSA is that ligand binding stabilizes a protein, thereby increasing its resistance to thermal denaturation.[10][11]
Rationale for CETSA as a Primary Validation Tool
CETSA is an ideal first-line validation method because it directly assesses target engagement in a physiologically relevant environment, accounting for factors like cell permeability and intracellular metabolism that are absent in assays using purified proteins.[12] A positive result in CETSA provides strong evidence that the compound reaches and binds to its intended target inside the cell.
Experimental Protocol: CETSA for Topoisomerase I
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., MCF-7, for which this compound has shown activity) to 70-80% confluency.[2]
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2 hours) at 37°C. Include a positive control, such as the known Topoisomerase I inhibitor Camptothecin.[5]
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles to release the intracellular contents.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Topoisomerase I in each sample by Western blotting using a specific anti-Topoisomerase I antibody.
-
Quantify the band intensities and plot the percentage of soluble Topoisomerase I as a function of temperature for each treatment condition. A rightward shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target stabilization and thus, direct binding.
-
Comparative Data Presentation
| Compound | Target | Cell Line | CETSA Shift (ΔTm) |
| This compound | Topoisomerase I | MCF-7 | + 4.2°C |
| Camptothecin (Positive Control) | Topoisomerase I | MCF-7 | + 5.5°C |
| Sildenafil (Negative Control) | Topoisomerase I | MCF-7 | No significant shift |
This is a table with representative hypothetical data.
Workflow 2: Quantifying Inhibitory Potency with In Vitro Activity Assays
While CETSA confirms binding, it does not directly measure the functional consequence of that interaction. In vitro activity assays using purified enzymes are essential for quantifying the inhibitory potency (e.g., IC50 value) of a compound and for elucidating its mechanism of inhibition.
Rationale for In Vitro Activity Assays
These assays provide a clean, controlled system to measure the direct effect of a compound on the catalytic activity of the target enzyme, free from the complexities of the cellular environment. This allows for a precise determination of potency and can help to distinguish between competitive, non-competitive, and uncompetitive inhibition mechanisms.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a common method for assessing the inhibition of a protein kinase, our second hypothetical target.[13][14][15]
-
Reagents and Setup:
-
Prepare a kinase reaction buffer containing ATP and a specific peptide substrate for the kinase of interest.
-
Use a purified, recombinant version of the target kinase.
-
Serially dilute this compound and a known inhibitor of the target kinase (e.g., a relevant approved drug) in DMSO.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, its peptide substrate, and the various concentrations of this compound or the control inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection of Activity:
-
Terminate the reaction. The detection method will depend on the assay format. A common method is to use an antibody that specifically recognizes the phosphorylated substrate. The amount of phosphorylation can be quantified using a luminescence- or fluorescence-based readout.
-
-
Data Analysis:
-
Plot the kinase activity (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Comparative Data Presentation
| Compound | Target | kon (M-1s-1) | koff (s-1) | KD (nM) |
| This compound | PDE4 | 1.5 x 104 | 3.0 x 10-3 | 200 |
| Roflumilast (Positive Control) | PDE4 | 5.0 x 105 | 1.0 x 10-3 | 2 |
| Genistein (Negative Control) | PDE4 | No binding detected | No binding detected | N/A |
This is a table with representative hypothetical data.
Synthesizing the Evidence for a Validated Target
By employing this multi-pronged, orthogonal validation strategy, researchers can build a compelling case for a predicted molecular target. If this compound demonstrates a positive thermal shift in CETSA, inhibits the enzymatic activity in an in vitro assay with a reasonable IC50, and shows direct binding with measurable kinetics in SPR, the confidence that the predicted protein is a genuine target is exceptionally high. Comparing these quantitative metrics against known inhibitors provides crucial context for the compound's potency and potential for further development. This rigorous, evidence-based approach is fundamental to advancing our understanding of natural product pharmacology and accelerating the journey from discovery to clinical application.
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Chen, X., et al. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules, 26(20), 6143. Available at: [Link]
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A Researcher's Guide to Unlocking Therapeutic Synergy with Podocarpusflavone A
In the landscape of modern drug discovery, the pursuit of synergistic therapeutic combinations holds immense promise for enhancing efficacy, overcoming resistance, and minimizing toxicity. Podocarpusflavone A, a biflavonoid of natural origin, has emerged as a compound of significant interest due to its diverse pharmacological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the synergistic potential of this compound with other compounds. Here, we delve into the mechanistic rationale for potential combinations, provide detailed experimental protocols for robust synergy assessment, and offer insights into the interpretation of results.
The Therapeutic Promise of this compound: A Mechanistic Overview
This compound, isolated from plants of the Podocarpus genus, exhibits a compelling array of biological effects. Understanding its mechanisms of action is paramount to identifying rational combination strategies. Preclinical studies have illuminated its potential as:
-
An Anticancer Agent: this compound has demonstrated significant cytotoxicity against various tumor cell lines, including KB, MCF-7, DLD, and HEp-2.[1] Its anticancer activity is, in part, attributed to the induction of apoptosis and cell cycle arrest, particularly in the S phase.[1] Furthermore, it has been identified as a moderate inhibitor of DNA topoisomerase I, an enzyme critical for DNA replication and a validated target for cancer chemotherapy.[1]
-
An Anti-inflammatory and Cardioprotective Compound: Research has shown that this compound can alleviate renal fibrosis by inhibiting the Fyn/Stat3 signaling pathway, a key cascade in inflammatory processes.[2] It also exhibits antioxidant properties and can protect cardiomyocytes from oxidative stress-induced apoptosis, highlighting its cardioprotective potential.[3]
-
An Antimicrobial Agent: this compound has displayed a broad spectrum of activity against both bacterial and fungal pathogens, including Enterococcus faecalis and Pseudomonas aeruginosa.[4]
This multifaceted bioactivity profile makes this compound a prime candidate for synergistic combination studies across various therapeutic areas.
Designing Synergistic Combinations: A Hypothesis-Driven Approach
The foundation of a successful synergy assessment lies in the rational selection of combination partners. Based on the known mechanisms of this compound, we propose the following avenues for investigation:
Table 1: Proposed Synergistic Combinations with this compound
| Therapeutic Area | Proposed Combination Partner(s) | Rationale for Synergy |
| Oncology | Topoisomerase I inhibitors (e.g., Camptothecin, Irinotecan), DNA damaging agents (e.g., Cisplatin, Doxorubicin), Microtubule targeting agents (e.g., Paclitaxel, Vinblastine) | Multi-target effect: Combining this compound's moderate topoisomerase I inhibition with established inhibitors could lead to a more profound and sustained blockade of DNA replication. Enhanced cytotoxicity: The S-phase arrest induced by this compound could sensitize cancer cells to the effects of DNA damaging agents. |
| Inflammatory Diseases | Non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Ibuprofen, Celecoxib), Corticosteroids (e.g., Dexamethasone) | Complementary pathway inhibition: this compound's inhibition of the Fyn/Stat3 pathway could complement the cyclooxygenase (COX) inhibition by NSAIDs or the broad anti-inflammatory effects of corticosteroids, leading to a more comprehensive suppression of the inflammatory response. |
| Infectious Diseases | Antibiotics (e.g., Fluoroquinolones, Aminoglycosides), Antifungals (e.g., Azoles, Polyenes) | Overcoming resistance: this compound could potentially disrupt microbial resistance mechanisms, thereby re-sensitizing pathogens to conventional antimicrobial agents. Enhanced antimicrobial effect: The combination could lead to a bactericidal or fungicidal effect at concentrations where individual agents are only bacteriostatic or fungistatic. |
Experimental Workflow for Assessing Synergy
A rigorous and systematic experimental approach is crucial for obtaining reliable and reproducible synergy data. The following workflow outlines the key steps, from initial screening to in-depth analysis.
Figure 1: A streamlined workflow for the systematic assessment of synergistic interactions.
Detailed Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to screen for synergistic, additive, or antagonistic interactions between two compounds.[5][6][7][8][9]
Materials:
-
This compound (Compound A) stock solution of known concentration.
-
Combination partner (Compound B) stock solution of known concentration.
-
Appropriate cell culture medium or microbial broth.
-
96-well microtiter plates.
-
Multichannel pipette.
-
Cell viability reagent (e.g., MTT, resazurin) or spectrophotometer for microbial growth measurement.
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of cell culture medium or microbial broth into each well of a 96-well plate.
-
-
Serial Dilution of Compound A:
-
Add 50 µL of Compound A stock solution (at 4x the highest final concentration) to the first well of each row.
-
Perform a 2-fold serial dilution of Compound A across the rows by transferring 50 µL from each well to the next. Discard 50 µL from the last well of each row.
-
-
Serial Dilution of Compound B:
-
Add 50 µL of Compound B stock solution (at 4x the highest final concentration) to the first well of each column.
-
Perform a 2-fold serial dilution of Compound B down the columns by transferring 50 µL from each well to the one below. Discard 50 µL from the last well of each column.
-
-
Cell Seeding/Inoculation:
-
Prepare a cell suspension or microbial inoculum at the desired density.
-
Add 100 µL of the cell suspension or inoculum to each well of the plate.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells; appropriate temperature and time for microbes).
-
-
Data Acquisition:
-
After incubation, measure cell viability or microbial growth using a suitable method.
-
Protocol 2: Data Analysis and Interpretation
The data generated from the checkerboard assay can be analyzed using several models to quantify the interaction between the two compounds.
1. Fractional Inhibitory Concentration (FIC) Index:
The FIC index is commonly used in antimicrobial synergy testing.[6][8] It is calculated as follows:
FIC Index = FIC of Compound A + FIC of Compound B
Where:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
Table 2: Interpretation of FIC Index Values
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
2. Isobologram Analysis:
An isobologram is a graphical representation of drug interactions.[10][11][12][13][14][15] It plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition).
-
The x-axis represents the concentration of Compound A.
-
The y-axis represents the concentration of Compound B.
-
A straight line connecting the IC50 values of the individual compounds represents additivity.
-
Data points falling below this line indicate synergy.
-
Data points falling above this line indicate antagonism.
Figure 2: A representative isobologram illustrating synergistic and antagonistic interactions.
3. Combination Index (CI) Method:
The CI method, developed by Chou and Talalay, provides a quantitative measure of the degree of drug interaction.[16] It is based on the median-effect equation and can be calculated using software such as CompuSyn.[17][18][19][20]
CI < 1 indicates synergy. CI = 1 indicates an additive effect. CI > 1 indicates antagonism.
The CI method is particularly powerful as it can assess synergy at different effect levels.
Visualizing the Molecular Rationale: this compound's Signaling Pathway
To further understand the potential for synergy, it is helpful to visualize the known signaling pathway of this compound.
Figure 3: Inhibition of the Fyn/STAT3 signaling pathway by this compound.
Conclusion and Future Directions
While specific synergistic data for this compound is not yet available in the public domain, its rich pharmacology provides a strong rationale for its investigation in combination therapies. The experimental and analytical frameworks presented in this guide offer a robust starting point for researchers to systematically explore and quantify the synergistic potential of this compound. Such studies will be instrumental in unlocking the full therapeutic promise of this remarkable natural compound and paving the way for novel and more effective treatment strategies.
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- Luszczki, J. J. (2023). Isobolographic analysis of interactions – a pre-clinical perspective. Journal of Pre-Clinical and Clinical Research, 17(4), 148-152.
- Myerson, A. S., & Krumme, M. (2018). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. Statistics in Medicine, 37(12), 2015–2027.
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Independent Validation of the Antimycobacterial Activity of Podocarpusflavone A: A Comparative Guide
This guide provides a comprehensive framework for the independent validation of Podocarpusflavone A (PCFA) as a potential antimycobacterial agent. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate its efficacy in comparison to established first-line tuberculosis drugs, Isoniazid (INH) and Ethambutol (EMB). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary for a thorough comparative analysis.
Recent studies have highlighted the potential of this compound, a biflavonoid isolated from species like Podocarpus macrophyllus and Kielmeyera membranacea, as an inhibitor of Mycobacterium tuberculosis (Mtb)[1][2][3]. Preliminary findings suggest that PCFA not only exhibits direct antimycobacterial effects but also demonstrates activity within infected macrophages, potentially in synergy with existing drugs like isoniazid[4][5]. The proposed mechanism of action involves the inhibition of Protein tyrosine phosphatase B (PtpB), a key virulence factor in Mtb that disrupts the host's immune response[3][4][5]. This guide provides the necessary protocols to independently verify these claims and benchmark PCFA's performance against the current standard of care.
Comparative Benchmarking: this compound vs. Standard-of-Care Agents
A critical aspect of validating a new antimicrobial candidate is to compare its activity against drugs with well-established clinical efficacy. This study will utilize Isoniazid and Ethambutol as primary comparators.
-
Isoniazid (INH): A cornerstone of tuberculosis treatment, INH is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG)[6][7][8][9]. Its active form primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA)[6][8][9]. This action is bactericidal against rapidly dividing mycobacteria[7][10].
-
Ethambutol (EMB): This bacteriostatic agent also targets the mycobacterial cell wall but through a different mechanism[][12]. It inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinogalactan, another key cell wall component[12][13]. Disruption of arabinogalactan synthesis increases the permeability of the cell wall, potentially enhancing the efficacy of other co-administered drugs[12].
The following table outlines the expected comparative data points to be generated through the validation workflow.
| Parameter | This compound (PCFA) | Isoniazid (INH) | Ethambutol (EMB) |
| Proposed Mechanism of Action | Inhibition of Protein Tyrosine Phosphatase B (PtpB) | Inhibition of Mycolic Acid Synthesis (InhA) | Inhibition of Arabinogalactan Synthesis (Arabinosyl Transferase) |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) | To be determined | Control | Control |
| Minimum Bactericidal Concentration (MBC) against M. tuberculosis H37Rv (µg/mL) | To be determined | Control | Control |
| Intracellular Activity (log reduction in CFU in infected macrophages) | To be determined | Control | Control |
| Cytotoxicity (CC50) in Vero cells (µg/mL) | To be determined | Control | Control |
| Selectivity Index (SI = CC50/MIC) | To be determined | Control | Control |
Experimental Validation Workflow
The independent validation process is structured as a multi-stage workflow, progressing from initial screening of antimycobacterial activity to an assessment of cytotoxicity. This ensures a comprehensive evaluation of both efficacy and safety.
Caption: A streamlined workflow for the validation of this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide for conducting the validation studies. Adherence to appropriate biosafety level (BSL-3) practices is mandatory when handling Mycobacterium tuberculosis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC will be determined using the broth microdilution method, with Alamar Blue as a metabolic indicator for bacterial viability (Microplate Alamar Blue Assay - MABA)[14]. This method is a widely accepted, rapid, and cost-effective approach for antimycobacterial susceptibility testing[14][15].
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol[16]
-
This compound, Isoniazid, Ethambutol
-
Sterile 96-well plates
-
Alamar Blue (Resazurin) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase[14]. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which will be further diluted to achieve a final concentration of approximately 10^5 Colony Forming Units (CFU)/mL in each well[16].
-
Compound Preparation: Prepare stock solutions of PCFA, INH, and EMB in DMSO. Perform two-fold serial dilutions in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range (e.g., 0.015 - 128 µg/mL)[16]. The final DMSO concentration should not exceed 1% to avoid solvent toxicity[14].
-
Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well containing the serially diluted compounds. Include a drug-free growth control and a media-only sterility control[14].
-
Incubation: Seal the plates and incubate at 37°C. Observations should begin after 7 days[16].
-
Alamar Blue Addition: Once visible growth is observed in the drug-free control well (typically between 7-14 days), add 20 µL of Alamar Blue solution to each well[14].
-
Reading Results: Re-incubate the plates for 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth)[14].
Determination of Cytotoxicity (CC50)
The cytotoxicity of PCFA will be assessed using the MTT assay on a mammalian cell line (e.g., Vero, monkey kidney epithelial cells) to determine the 50% cytotoxic concentration (CC50). The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases[17][18].
Materials:
-
Vero cells (or another suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound, Isoniazid, Ethambutol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[17].
-
Compound Treatment: Treat the cells with various concentrations of PCFA and the control drugs. Include untreated cells as a negative control[17]. Incubate for 48-72 hours.
-
MTT Addition: After incubation, remove the medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals[17][18].
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals[19].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Proposed Mechanism of Action and Comparative Pathways
PCFA is predicted to exert its antimycobacterial effect by targeting the Mtb protein tyrosine phosphatase B (PtpB)[4][5]. PtpB is a virulence factor secreted by Mtb into the host macrophage, where it disrupts signaling pathways involved in the immune response, thereby promoting bacterial survival[4]. In contrast, INH and EMB target the synthesis of the mycobacterial cell wall.
Caption: Comparative mechanisms of action of antimycobacterial agents.
Conclusion and Future Directions
This guide provides a robust framework for the independent validation of this compound's antimycobacterial activity. By systematically determining its MIC, intracellular efficacy, and cytotoxicity in parallel with established drugs like Isoniazid and Ethambutol, researchers can generate the critical data needed to assess its potential as a novel therapeutic lead. A favorable selectivity index (a high CC50 relative to a low MIC) would strongly support its candidacy for further preclinical development, including in vivo efficacy studies and more detailed mechanism of action investigations to confirm the inhibition of PtpB. The potential for synergistic activity with existing drugs also warrants further exploration as a strategy to combat drug-resistant tuberculosis.
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Potential of Podocarpusflavone A
Introduction: The Quest for Novel Antioxidants and the Role of Podocarpusflavone A
In the dynamic field of drug discovery and development, the identification and validation of novel antioxidant compounds are of paramount importance. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has spurred intensive research into naturally occurring compounds with potent antioxidant properties.
This compound, a biflavonoid isolated from plants of the Podocarpus genus, represents a promising candidate in this area.[2][3] Biflavonoids, which are dimers of flavonoid units, have demonstrated a wide range of biological activities, with their antioxidant capacity being a focal point of investigation.[4][5] The complex structure of biflavonoids, featuring multiple hydroxyl groups and aromatic rings, suggests a high potential for radical scavenging and metal chelation, key mechanisms of antioxidant action.[6]
However, to truly understand the therapeutic potential of this compound, a rigorous and systematic evaluation of its antioxidant capacity is essential. This involves benchmarking it against well-established antioxidant compounds under standardized experimental conditions. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting such a comparative analysis. We will delve into the mechanistic underpinnings of reference antioxidants, provide detailed protocols for key assays, and offer a blueprint for data interpretation and presentation.
While specific quantitative antioxidant data for this compound is not yet widely available in published literature, this guide will utilize data from structurally similar biflavonoids, such as amentoflavone, to provide an illustrative benchmark. This approach offers a robust methodological template for researchers to generate their own comparative data for this compound and other novel compounds.
Pillar 1: Understanding the Benchmarks - Mechanisms of Standard Antioxidants
A meaningful comparison requires a solid understanding of the reference compounds. We have selected three widely recognized antioxidants for this guide: Trolox, a water-soluble analog of vitamin E; Ascorbic Acid (Vitamin C), a vital water-soluble vitamin; and Quercetin, a ubiquitous plant flavonoid.[7][8][9][10]
-
Trolox: This compound is the gold standard in many antioxidant assays due to its stability and clear antioxidant mechanism.[7][11][12] It acts primarily by donating a hydrogen atom from its chromanol ring to neutralize free radicals, thereby terminating the radical chain reaction. Its water solubility makes it a versatile standard for various assay systems.[11]
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a potent water-soluble antioxidant that can directly scavenge a wide array of ROS, including superoxide and hydroxyl radicals.[8][13][14] It donates electrons to neutralize these radicals, becoming the ascorbyl radical, which is relatively stable and less reactive.[15] Ascorbic acid can also regenerate other antioxidants, such as Vitamin E, from their radical forms.[8][16]
-
Quercetin: As a flavonoid, quercetin's antioxidant activity stems from its molecular structure, which is rich in hydroxyl groups and features a conjugated system that can delocalize an unpaired electron.[9][10][17] It can act as a radical scavenger, a metal chelator (preventing the generation of ROS via Fenton reactions), and can also modulate the activity of antioxidant enzymes.[9][18]
The antioxidant mechanisms of these compounds are multifaceted and provide a strong basis for comparing the potential of novel molecules like this compound.
Pillar 2: The Methodological Core - Standardized Antioxidant Assays
To ensure the trustworthiness and reproducibility of your findings, it is crucial to employ validated and standardized antioxidant assays. This guide focuses on three of the most widely used methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Experimental Workflow: A Visual Overview
The general workflow for benchmarking the antioxidant potential of a novel compound is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from compound preparation to data analysis and interpretation.
Caption: General workflow for antioxidant potential benchmarking.
Detailed Experimental Protocols
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[19][20] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[21]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of this compound and the standard antioxidants (Trolox, Ascorbic Acid, Quercetin) in the same solvent.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of inhibition against the concentration of each compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[23] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[24][25] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at 734 nm is measured.[23]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[23]
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[24]
-
Prepare a series of dilutions of this compound and the standard antioxidants.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample or standard dilution to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.[24]
-
Include a blank control containing only the solvent and the ABTS•+ solution.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value for each compound. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.[26]
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[27][28] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.[28]
-
Prepare a series of dilutions of this compound and Trolox (as the standard).
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each sample or Trolox standard dilution to the wells.
-
Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for at least 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[28]
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity kinetically (e.g., every minute for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[28]
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.
-
Pillar 3: Data Presentation and Interpretation
Illustrative Comparative Data
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) |
| This compound (Amentoflavone as proxy) | 432.25 ± 84.05[10] | 7.25 ± 0.35[10] | Illustrative Value |
| Trolox | ~30-60 | Reference | Reference |
| Ascorbic Acid | ~20-50 | ~5-15 | ~1500-2000 |
| Quercetin | ~5-15 | ~2-10 | ~10000-15000 |
Note: The values for Trolox, Ascorbic Acid, and Quercetin are typical ranges found in the literature and can vary depending on the specific experimental conditions. The values for this compound are based on data for amentoflavone and should be determined experimentally for the specific compound. A lower IC50 value indicates higher radical scavenging activity. A higher ORAC value indicates greater antioxidant capacity.
Visualizing Antioxidant Mechanisms
Understanding the underlying mechanisms of antioxidant action is as important as the quantitative data. The following diagram illustrates the primary mechanism of radical scavenging by flavonoids, which is a key aspect of their antioxidant potential.
Caption: Mechanism of radical scavenging by flavonoids.
Conclusion: A Path Forward for this compound Research
This guide provides a comprehensive and scientifically grounded framework for benchmarking the antioxidant potential of this compound. By employing standardized assays and comparing the results against well-characterized antioxidants, researchers can obtain reliable and reproducible data to elucidate the compound's efficacy. The detailed protocols and illustrative data presentation serve as a practical blueprint for designing and executing these critical experiments.
While the current literature lacks specific quantitative antioxidant data for this compound, the promising biological activities of the Podocarpus genus and the known antioxidant properties of biflavonoids underscore the importance of further investigation. The methodologies outlined in this guide will empower researchers to fill this knowledge gap and pave the way for the potential development of this compound as a novel therapeutic agent for the prevention and treatment of oxidative stress-related diseases.
References
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ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]
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Andrade, S., et al. (2019). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. Molecules. [Link]
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Amentoflavone Protects against Hydroxyl Radical-induced DNA Damage via Antioxidant Mechanism. (2025). ResearchGate. [Link]
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Gęgotek, A., & Skrzydlewska, E. (2022). Antioxidant Properties of Ascorbic Acid. Antioxidants. [Link]
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Gęgotek, A., & Skrzydlewska, E. (2022). Pathways of the antioxidant action of ascorbic acid. Antioxidants. [Link]
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Lee, K. H., et al. (2016). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules. [Link]
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ORAC Assay Protocol. (n.d.). Scribd. [Link]
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Quercetin: Health benefits, dosage, and side effects. (2023). Medical News Today. [Link]
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Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. (2019). MDPI. [Link]
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Vitamin C. (n.d.). Wikipedia. [Link]
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DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies. [Link]
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Padayatty, S. J., & Levine, M. (2016). Vitamin C: the known and the unknown and Goldilocks. StatPearls. [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
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OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc.[Link]
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ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
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Qiao, X., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Pharmaceutical Biology. [Link]
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Bielski, B. H., & Cabelli, D. E. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. Redox Biology. [Link]
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Ramalingam, S., et al. (2020). Antioxidant potential of biflavonoid attenuates hyperglycemia by modulating the carbohydrate metabolic enzymes in high fat diet/streptozotocin induced diabetic rats. Redox Report. [Link]
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Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. (2021). Molecules. [Link]
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Low-Density Lipoprotein (LDL)-Antioxidant Biflavonoids from Garcinia madruno. (2010). Molecules. [Link]
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ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. (n.d.). Arigo Biolaboratories. [Link]
-
ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]
-
DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]
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Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]
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Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. [Link]
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Ramalingam, S., et al. (2020). Antioxidant potential of biflavonoid attenuates hyperglycemia by modulating the carbohydrate metabolic enzymes in high fat diet/streptozotocin induced diabetic rats. Redox Report. [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
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Trolox. (n.d.). Wikipedia. [Link]
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Trolox equivalent antioxidant capacity. (n.d.). Wikipedia. [Link]
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Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. (2025). ResearchGate. [Link]
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In vitro antioxidant properties of the biflavonoid agathisflavone. (2025). ResearchGate. [Link]
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DPPH Radical Scavenging Assay. (2022). MDPI. [Link]
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Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. [Link]
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Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. (2025). ResearchGate. [Link]
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Abdillahi, H. S., et al. (2011). Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. Journal of Ethnopharmacology. [Link]
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Adamo, C., et al. (2016). Benchmarking the DFT Methodology for Assessing Antioxidant-Related Properties: Quercetin and Edaravone as Case Studies. Journal of Chemical Information and Modeling. [Link]
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Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. (2014). Springer Medizin. [Link]
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Effect of food processing on the antioxidant activity of flavones from Polygonatum odoratum (Mill.) Druce. (2022). National Institutes of Health. [Link]
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Mechanisms of Plant Antioxidants Action. (2020). National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Podocarpusflavone A for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as the naturally derived biflavonoid Podocarpusflavone A, is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond mere procedural instruction to explain the scientific rationale behind each recommendation. Our commitment is to empower laboratory personnel with the knowledge to maintain a safe working environment while minimizing ecological impact.
Hazard Identification and Risk Assessment: Understanding this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, a DNA topoisomerase I inhibitor, is primarily utilized in anti-tumor research.[1] While comprehensive toxicological data is not widely available, existing information classifies it as a substance that requires careful handling.
GHS Hazard Classification:
Based on available data, this compound is classified with the following Globally Harmonized System (GHS) hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
These classifications necessitate specific precautions to prevent accidental exposure during handling and disposal.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes redness, itching, or inflammation upon contact with skin. |
| Eye Irritation | H319 | Causes redness, pain, or watering upon contact with eyes. |
This data is based on information from chemical suppliers and may not be exhaustive. Always consult the most recent Safety Data Sheet (SDS) for the specific batch of this compound in use.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a comprehensive approach to the disposal of this compound, from the initial waste generation to the final collection by environmental health and safety (EHS) personnel.
Caption: Disposal workflow for this compound from point of generation to final pickup.
Personal Protective Equipment (PPE): The First Line of Defense
Given its classification as a skin and eye irritant, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Nitrile gloves: To prevent skin contact.
-
Safety glasses with side shields or safety goggles: To protect the eyes from dust particles or splashes.
-
Laboratory coat: To protect clothing and skin from contamination.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a critical step in preventing accidental chemical reactions and ensuring compliant disposal.
For Solid Waste (Unused compound, contaminated consumables):
-
Designated Container: Place all solid waste contaminated with this compound into a designated, leak-proof, and sealable solid waste container. This container should be compatible with the chemical properties of the compound.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
For Liquid Waste (Solutions containing this compound):
-
Designated Container: Collect all aqueous solutions containing this compound in a designated, leak-proof, and sealable liquid waste container.
-
pH Considerations: While this compound itself is not corrosive, if it is in an acidic or basic solution, it should be collected in a container appropriate for corrosive waste and labeled accordingly. Do not attempt to neutralize solutions containing this compound unless it is part of a validated experimental protocol and approved by your institution's EHS department.
Labeling: Clear and Compliant Communication
Accurate and clear labeling of waste containers is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The label on your this compound waste container must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The appropriate GHS hazard pictogram for an irritant (exclamation mark).
-
The accumulation start date (the date the first piece of waste was added to the container).
Storage: Safe and Secure Accumulation
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) . This area should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic and drains.
Containers must be kept sealed at all times, except when adding waste.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.
Recommended Decontamination Procedure:
-
Initial Wipe-Down: Using a disposable towel dampened with a suitable solvent in which this compound is soluble (e.g., ethanol, DMSO), carefully wipe down the contaminated surfaces.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Rinsing: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry with a clean, uncontaminated cloth.
-
Waste Disposal: All disposable materials used for decontamination (gloves, towels, etc.) must be disposed of as solid this compound waste.
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For a Small Spill of Solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: As listed in section 2.1.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.
-
Collect the Material: Carefully scoop the spilled material and absorbent into a designated solid waste container.
-
Decontaminate the Area: Follow the decontamination procedure outlined in section 3.
For a Spill of a Solution Containing this compound:
-
Alert Personnel and Control the Area: Inform others and restrict access to the spill area.
-
Don Appropriate PPE.
-
Contain the Spill: Use absorbent pads or other suitable material to contain the liquid.
-
Absorb the Liquid: Cover the spill with an absorbent material, working from the outside in.
-
Collect the Material: Place the used absorbent material into a designated solid waste container.
-
Decontaminate the Area: Follow the decontamination procedure outlined in section 3.
Environmental Considerations and the Rationale for Segregated Disposal
A key aspect of responsible chemical disposal is understanding the potential environmental fate of the compound. Research indicates that the majority of flavonoids are readily biodegradable and pose a low risk for persistence in the environment.[2] This suggests that this compound is unlikely to be a persistent organic pollutant.
However, the precautionary principle dictates that until extensive ecotoxicological data is available, this compound should be treated as a chemical waste and not be disposed of down the drain or in the regular trash. The primary rationale for its collection as hazardous waste is its irritant properties, which pose a risk to human health and the environment if not managed correctly. By adhering to the procedures outlined in this guide, you ensure that this compound is handled by licensed waste management facilities equipped for the safe treatment and disposal of chemical irritants.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of this compound is a straightforward process when guided by a clear understanding of its hazards and the principles of safe laboratory practice. By integrating the procedures outlined in this guide into your standard operating procedures, you contribute to a safer research environment, ensure regulatory compliance, and uphold your responsibility to protect the environment. As scientists, our pursuit of knowledge must always be accompanied by a steadfast commitment to safety and ethical stewardship.
References
-
Schnarr, K., Gruseck, R., Hofmann, T., & Zumstein, M. T. (2024). Biodegradation of flavonoids - Influences of structural features. Journal of Hazardous Materials, 469, 133931. [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Syracuse University Environmental Health & Safety Services. (n.d.). Irritants. Retrieved from [Link]
-
Wayne State University Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Podocarpusflavone A
Introduction: Navigating the Handling of a Novel Bioactive Compound
Podocarpusflavone A is a naturally occurring biflavonoid that has garnered interest within the scientific community for its biological activity, notably as a DNA topoisomerase I inhibitor with potential anti-proliferative properties.[1][2] As researchers and drug development professionals, our work requires us to handle such compounds, often with limited long-term toxicological data. While some related biflavonoids have shown no deleterious effects in specific in-vitro assays[3], the cytotoxic potential of other similar compounds necessitates a cautious and informed approach.[4]
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid template, but as a dynamic safety directive rooted in the core principles of risk assessment, engineering controls, and procedural integrity. Our objective is to empower you with the knowledge to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Pillar 1: The Precautionary Principle in Hazard Assessment
Given the lack of a comprehensive toxicity profile for this compound, it must be treated as a Particularly Hazardous Substance (PHS) . This classification mandates a higher level of safety precaution as outlined by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6] The core of this principle is not to assume a compound is safe, but to assume it presents potential hazards—including skin, eye, and respiratory irritation, as well as unknown systemic effects—until proven otherwise.
All handling procedures must be documented in your laboratory's written Chemical Hygiene Plan (CHP) , a document required by OSHA that outlines specific protective measures and safety policies.[5][7]
Pillar 2: Engineering Controls as the First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard; it is never a substitute for robust engineering controls. Before any work with this compound begins, the primary protective measures must be in place.
-
Chemical Fume Hood: All procedures involving the handling of solid, powdered this compound (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood's function is to capture and exhaust aerosols and fine particles that are inevitably generated, preventing inhalation—the most direct route of exposure.
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Pillar 3: Personal Protective Equipment (PPE) - The Essential Barrier
The selection of PPE is dictated by the specific task and the physical form of the compound being handled. Below, we detail the minimum required PPE for two primary scenarios: handling the solid compound and working with dilute solutions.
Scenario 1: Handling Solid (Powdered) this compound
This scenario presents the highest risk due to the potential for aerosolization and inhalation of the fine powder.
-
Respiratory Protection: An N95-rated respirator is mandatory. While the fume hood is the primary control, a respirator provides an essential secondary layer of protection against inhaling fine particulates during handling.[9][10] For operations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.
-
Eye and Face Protection: Chemical splash goggles that form a complete seal around the eyes are required.[8][11] Standard safety glasses with side shields do not offer sufficient protection from fine airborne particles. A full face shield should be worn over the goggles to protect the entire face.[12]
-
Hand Protection: Two pairs of powder-free nitrile gloves should be worn ("double-gloving").[10] Nitrile is selected for its broad chemical resistance.[11] Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Gloves should have long cuffs that can be tucked into the sleeves of the lab coat.
-
Body Protection: A disposable, solid-front lab gown with long sleeves and tight-fitting cuffs is required over standard laboratory clothing.[10] This provides a barrier that can be easily removed and disposed of in case of contamination. Standard cotton lab coats are not sufficient as they can absorb powders. Closed-toe shoes are mandatory.[8]
Scenario 2: Handling Diluted this compound Solutions
Once the compound is in solution, the risk of inhalation is significantly reduced, but the risk of skin and eye exposure from splashes remains.
-
Respiratory Protection: Not typically required if working with non-volatile solvents within a fume hood or on an open bench with adequate ventilation.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8]
-
Hand Protection: A single pair of powder-free nitrile gloves is sufficient. Ensure gloves are changed immediately if they become contaminated.
-
Body Protection: A standard, clean lab coat worn over personal clothing is acceptable. Ensure it is fully buttoned. Closed-toe shoes are mandatory.[8]
Summary of PPE Requirements
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Powder | N95 Respirator (minimum) | Chemical Splash Goggles AND Face Shield | Double Nitrile Gloves | Disposable Gown, Closed-toe Shoes |
| Preparing Stock Solution | N95 Respirator (minimum) | Chemical Splash Goggles AND Face Shield | Double Nitrile Gloves | Disposable Gown, Closed-toe Shoes |
| Handling Dilute Solutions | Not Required (with good ventilation) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat, Closed-toe Shoes |
Pillar 4: Procedural Integrity - Step-by-Step Protocols
Correct procedures for donning, doffing, and using PPE are as critical as the equipment itself.
Workflow for PPE Selection and Use
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Protocol 1: Donning and Doffing High-Hazard PPE
Donning (Putting On) Sequence:
-
Preparation: Confirm all PPE is the correct size and free of defects.
-
Outer Garment: Don the disposable gown, ensuring full coverage.
-
Respirator: Perform a seal check for your N95 respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Gloves: Don the first pair of nitrile gloves. Don the second, outer pair, ensuring the cuffs go over the sleeves of the gown.
Doffing (Removing) Sequence (to minimize contamination):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated chemical waste container.
-
Outer Garment: Remove the disposable gown by rolling it away from your body and turning it inside out. Dispose of it.
-
Exit Controlled Area: Step out of the immediate work area.
-
Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[13]
Pillar 5: Spill Management and Waste Disposal
Accidents can happen, and preparedness is key.
-
Spill Response: In the event of a spill, alert others and evacuate the immediate area.[14] For a small powder spill within a fume hood, use absorbent pads to gently cover and collect the material. Do not dry sweep. For liquid spills, use a chemical spill kit with absorbent materials. All cleanup materials must be treated as hazardous waste.[8]
-
Waste Disposal: All materials contaminated with this compound, including disposable gowns, gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled hazardous chemical waste container.[8][15] Never dispose of this waste in regular trash or down the drain. Follow all institutional and local environmental regulations for chemical waste disposal.[16][17]
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group. [Link]
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The Laboratory Standard. Office of Clinical and Research Safety. [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]
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Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Bio-Rad. [Link]
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Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera. [Link]
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. (2025). ResearchGate. [Link]
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This compound | C31H20O10 | CID 5320644. PubChem - NIH. [Link]
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Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta. [Link]
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5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
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An Environmentally Friendly Procedure to Obtain Flavonoids From Brazilian Citrus Waste. (2025). ResearchGate. [Link]
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Working Safely With Enzymes. Enzyme Technical Association. [Link]
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Guide to the Safe Handling of Enzyme. Amano Enzyme Inc. [Link]
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Safe Handling of Hazardous Drugs. (2025). Duke Safety. [Link]
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Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. [Link]
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Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. MDPI. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
